Product packaging for 3-Methoxycyclobutanamine(Cat. No.:CAS No. 1363381-00-3)

3-Methoxycyclobutanamine

Cat. No.: B1148821
CAS No.: 1363381-00-3
M. Wt: 101.149
InChI Key: CTZHBPUHGUPFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxycyclobutanamine (CAS 1234615-98-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a valuable synthetic building block. This compound features a cyclobutane ring, a four-membered carbocycle known for its unique puckered three-dimensional structure and relative chemical inertness despite a strain energy of 26.3 kcal mol⁻¹ . The combination of the strained, rigid cyclobutane scaffold with the reactive primary amine and methoxy functional groups makes this compound a versatile intermediate for the construction of more complex molecules . In pharmaceutical research, the cyclobutane ring is increasingly recognized as a "privileged scaffold" . Its incorporation into lead molecules is a established strategy for improving physicochemical and pharmacological properties. Specifically, the cyclobutane core in this compound can be utilized to induce conformational restriction, locking a molecule into a specific bioactive shape and reducing the entropic penalty upon binding to a target . Furthermore, the ring can be employed to reduce molecular planarity, increase metabolic stability, and fill specific hydrophobic pockets in enzyme active sites . The primary amine group provides a handle for diverse chemical transformations, such as amide bond formation or the synthesis of secondary and tertiary amines, facilitating its use in creating targeted compound libraries . This product is intended for research purposes only and is strictly not for human or veterinary use. Researchers can leverage the distinct properties of this compound to explore new chemical space in the development of therapeutics for various applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1148821 3-Methoxycyclobutanamine CAS No. 1363381-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZHBPUHGUPFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693370, DTXSID201306039
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-98-5, 1363381-00-3
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYCYCLOBUTANAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Rise of Saturated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxycyclobutanamine: Properties, Synthesis, and Applications in Modern Drug Discovery

In the landscape of modern drug discovery, there is a pronounced strategic shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This evolution is driven by the need to access novel chemical space and develop drug candidates with improved physicochemical properties, such as enhanced solubility, better metabolic stability, and reduced off-target effects.[1] Within this context, small, functionalized carbocycles have emerged as exceptionally valuable building blocks.

This compound is a prime example of such a scaffold. It incorporates a strained but synthetically accessible four-membered ring, a primary amine for versatile chemical elaboration, and a methoxy group that modulates polarity and metabolic properties. This unique combination of features makes it a highly sought-after intermediate for researchers and drug development professionals aiming to construct novel molecular architectures with favorable drug-like properties. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its applications in medicinal chemistry.

Physicochemical and Stereochemical Properties

The utility of this compound as a synthetic building block is defined by its core physicochemical characteristics. As a 1,3-disubstituted cyclobutane, it exists as distinct stereoisomers, a critical consideration for its application in chiral drug synthesis.

Core Data Summary

The following table summarizes the key properties of this compound. It is important to note that properties can vary between stereoisomers and salt forms.

PropertyValueSource
Molecular Formula C₅H₁₁NOChemicalBook[2]
Molecular Weight 101.15 g/mol (Calculated)
Common Synonyms cis-3-Methoxycyclobutylamine; trans-3-MethoxycyclobutanamineChemicalBook, Guidechem[2][3]
CAS Number 1268521-35-2 (cis, (1s,3s)-isomer)ChemicalBook[2]
1363381-00-3 (trans-isomer hydrochloride)Guidechem[3]
Appearance White crystalline solid (as hydrochloride salt)Guidechem[3]
The Critical Role of Stereoisomerism

The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers. In the cis isomer, the amine and methoxy groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces.

This stereochemical relationship is not trivial; it profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets like enzymes and receptors. The ability to selectively synthesize and isolate specific stereoisomers is crucial for developing stereochemically pure active pharmaceutical ingredients (APIs), a standard requirement in modern drug development. The designation of this compound as a "chiral building block" in pharmaceutical research underscores this importance.[3]

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification and quality control.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be complex in the aliphatic region (1.5-3.0 ppm) due to the cyclobutane ring protons. Key diagnostic signals would include a singlet at approximately 3.3 ppm corresponding to the three methoxy (–OCH₃) protons and signals for the protons on the carbons bearing the amine and methoxy groups (CH-N and CH-O). The coupling patterns and chemical shifts of the ring protons would differ significantly between the cis and trans isomers.

  • ¹³C NMR: The carbon spectrum would show five distinct signals: one for the methoxy carbon (~55-60 ppm), and four for the cyclobutane ring carbons, with the carbons attached to the electronegative oxygen and nitrogen atoms shifted downfield.

  • IR Spectroscopy: The infrared spectrum would feature characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region, C-H stretching bands below 3000 cm⁻¹, and a prominent C-O stretching band for the ether linkage around 1100 cm⁻¹.

  • Mass Spectrometry: The nominal mass would be 101, with the high-resolution mass spectrum confirming the elemental composition of C₅H₁₁NO.

Synthesis and Chemical Reactivity

The synthesis of this compound is not trivial but can be achieved through established organic chemistry transformations. Its reactivity is dominated by the nucleophilic primary amine, allowing for a wide range of derivatization reactions.

Representative Synthetic Protocol

A common and reliable method to synthesize cyclobutylamines is through the reductive amination of a corresponding ketone or the reduction of an oxime. The following protocol outlines a plausible, field-proven approach starting from 3-methoxycyclobutanone.

Step 1: Oxime Formation from 3-Methoxycyclobutanone

  • To a solution of 3-methoxycyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Rationale: Pyridine acts as a mild base to neutralize the HCl generated, driving the condensation reaction to completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-methoxycyclobutanone oxime, which can often be used in the next step without further purification.

Step 2: Reduction of the Oxime to this compound

  • Dissolve the crude oxime from the previous step in a suitable solvent such as methanol or ethanol.

  • Carefully add a reducing agent like sodium borohydride (NaBH₄) (3-4 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere can be employed. Rationale: These methods are effective for reducing oximes to primary amines. Catalytic hydrogenation is often cleaner, while NaBH₄ is convenient for smaller-scale lab synthesis.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the product into an organic solvent like dichloromethane.

  • Purify the crude product via column chromatography or distillation to obtain the final this compound. The product may be converted to its hydrochloride salt for improved stability and handling.

Synthetic Workflow Diagram

G start 3-Methoxycyclobutanone oxime 3-Methoxycyclobutanone Oxime start->oxime 1. NH₂OH·HCl 2. Pyridine, EtOH final This compound oxime->final Reduction (e.g., H₂, Raney Ni or NaBH₄)

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The primary amine group of this compound is a versatile functional handle. It readily participates in a variety of reactions, including:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Boc Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O) to protect the amine, a common step in multi-step synthesis.

These reactions are fundamental in leveraging this compound as a building block for constructing more complex molecules in drug discovery programs.[4]

Applications in Medicinal Chemistry and Drug Development

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its application is primarily centered on its use as a bioisosteric replacement for commonly used but often problematic molecular fragments.

  • Phenyl Ring Bioisostere: The cyclobutane ring can serve as a non-aromatic, three-dimensional substitute for a phenyl ring. This modification can disrupt planarity, improve aqueous solubility, and block sites of aromatic metabolism (e.g., P450-mediated oxidation), thereby enhancing the pharmacokinetic profile of a drug candidate.

  • Scaffold for Novel Chemical Space: Its rigid, 3D structure provides a well-defined exit vector for substituents, allowing for precise spatial orientation of functional groups to optimize binding interactions with a biological target.

  • Use in Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it is an ideal starting point in FBDD campaigns, where low-molecular-weight fragments are identified and then grown or merged to create potent lead compounds.[5]

  • Library Synthesis: The versatile reactivity of the amine group makes it suitable for the rapid generation of compound libraries through parallel synthesis or multicomponent reactions, accelerating the hit-to-lead process.[6][7]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) should always be consulted, a general safety profile can be inferred from structurally related amines and ethers.

  • Hazards: Likely to be classified as a flammable liquid and may cause skin and eye irritation or burns.[8][9] Inhalation of vapors may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Keep away from heat, sparks, and open flames. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands out as a valuable and versatile building block in the modern synthetic chemist's toolbox. Its unique combination of a strained sp³-rich core, a reactive amine handle, and a modulating methoxy group provides a powerful platform for designing next-generation therapeutics. For researchers, scientists, and drug development professionals, understanding its properties, synthesis, and strategic applications is key to unlocking novel chemical space and advancing the development of safer and more effective medicines.

References

  • PubChem. 3-methoxy-N-(3-methylbutyl)cyclobutan-1-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/104870766
  • ChemicalBook. (1s,3s)-3-Methoxycyclobutan-1-aMine. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB42548243_EN.htm
  • PubChem. 3-Methylcyclobutan-1-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/23547760
  • Sigma-Aldrich. SAFETY DATA SHEET. Available from: https://www.sigmaaldrich.com/US/en/sds/sial/300306
  • Fisher Scientific. SAFETY DATA SHEET. Available from: https://www.fishersci.com/sds?productName=AC393550050
  • Guidechem. trans-3-MethoxycyclobutanaMine hydrochloride 1363381-00-3. Available from: https://www.guidechem.com/products/1363381-00-3.html
  • Fisher Scientific. SAFETY DATA SHEET. Available from: https://www.fishersci.com/sds?productName=AC434310010
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Available from: https://hmdb.ca/spectra/nmr_one_d/1131
  • The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Available from: https://pubs.rsc.org/en/content/articlehtml/2014/ay/c4ay01789b
  • PubChem. 3-(bromomethyl)-N-methyl-cyclobutanamine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/168438803
  • FUJIFILM Wako. SAFETY DATA SHEET. Available from: https://labchem-wako.fujifilm.com/us/product/detail/W01W0109-0301.html
  • ChemicalBook. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum. Available from: https://www.chemicalbook.com/SpectrumEN_695-95-4_1HNMR.htm
  • PubChem. 3-ethoxy-N-methylcyclobutan-1-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/66358986
  • SpectraBase. (Z)-2-METHOXY-3-METHYL-3-CYCLOPROPYLCYCLOBUTANONE - Optional[13C NMR] - Chemical Shifts. Available from: https://spectrabase.com/spectrum/AAy84I04lIj
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: https://www.mdpi.com/1422-8599/2009/4/M1103
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152292/
  • PubChem. N-methylcyclooctanamine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4165815
  • PubMed. Recent applications of click chemistry in drug discovery. Available from: https://pubmed.ncbi.nlm.nih.gov/27824281/
  • Kuraray Co., Ltd. MMB (3-Methoxy-3-Methyl-1-Butanol) Safety Data Sheet. Available from: https://www.kuraray.com/sites/default/files/2022-11/MMB_SDS_EN_2.13.pdf
  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) - Organic Syntheses Procedure. Available from: http://www.orgsyn.org/demo.aspx?prep=v72p0083
  • ChemUniverse. Request A Quote - this compound HYDROCHLORIDE. Available from: https://www.chemuniverse.com/index.php?main_page=quote&pID=185880
  • Google Patents. CN103086858A - Synthetic method of 3-methyl-cyclopentanone. Available from: https://patents.google.
  • National Institutes of Health. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940822/
  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: https://www.mdpi.com/1420-3049/27/19/6639
  • YouTube. New Advances in Synthetic Chemistry to Accelerate Drug Discovery. Available from: https://www.youtube.
  • YouTube. MDC Connects: Chemistry and Formulation. Available from: https://www.youtube.

Sources

An In-Depth Technical Guide to 3-Methoxycyclobutanamine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Sp³-Rich Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a paramount objective. Historically, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the over-exploration of this chemical space has led to challenges in achieving desired potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This has spurred a strategic shift towards the incorporation of sp³-rich, saturated ring systems, with cyclobutane derivatives emerging as particularly valuable building blocks. Their rigid, puckered nature offers a distinct spatial arrangement of substituents, enabling a more precise and effective interaction with biological targets.

This technical guide focuses on 3-methoxycyclobutanamine, a key exemplar of this promising class of compounds. We will delve into its isomeric forms, physicochemical properties, synthetic strategies, and burgeoning applications in medicinal chemistry, providing a comprehensive resource for researchers and drug development professionals seeking to leverage this versatile scaffold in their programs.

Physicochemical Properties and Isomeric Forms

This compound (C₅H₁₁NO) exists as two primary stereoisomers: cis and trans. The spatial orientation of the methoxy and amine groups relative to the cyclobutane ring significantly influences the molecule's shape, polarity, and ultimately, its biological activity. The hydrochloride salts of these amines are commonly used in synthesis due to their enhanced stability and handling characteristics.

Table 1: Physicochemical Properties and CAS Numbers of this compound Isomers

Propertycis-3-Methoxycyclobutanamine Hydrochloridetrans-3-Methoxycyclobutanamine Hydrochloride
Molecular Formula C₅H₁₂ClNOC₅H₁₂ClNO
Molecular Weight 137.61 g/mol 137.61 g/mol
CAS Number 1408074-54-31363381-00-3
Appearance White to off-white solidWhite crystalline solid[1]

Synthesis of this compound Isomers: A Strategic Overview

The stereoselective synthesis of cis- and trans-3-methoxycyclobutanamine is a critical aspect of its utilization in drug discovery. While specific, detailed protocols for these exact molecules are not abundantly available in public literature, established methodologies for the synthesis of substituted cyclobutanes can be adapted. A common and effective strategy involves the manipulation of commercially available cyclobutanone derivatives.

A Plausible Synthetic Workflow

A logical synthetic approach would commence with a suitable 3-substituted cyclobutanone. The stereochemistry of the final product can be controlled through the judicious choice of reagents and reaction conditions during the reduction of the ketone and the introduction of the amine functionality.

Synthesis_Workflow cluster_start Starting Material cluster_steps Key Transformations cluster_products Target Isomers 3-Methoxycyclobutanone 3-Methoxycyclobutanone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) 3-Methoxycyclobutanone->Reductive_Amination Direct Approach Stereoselective_Reduction Stereoselective Reduction (e.g., NaBH₄, L-Selectride®) 3-Methoxycyclobutanone->Stereoselective_Reduction Stepwise Approach cis_Isomer cis-3-Methoxycyclobutanamine Reductive_Amination->cis_Isomer Control of Stereoselectivity trans_Isomer trans-3-Methoxycyclobutanamine Reductive_Amination->trans_Isomer Functional_Group_Interconversion Functional Group Interconversion (e.g., Mitsunobu reaction) Stereoselective_Reduction->Functional_Group_Interconversion Inversion of Stereochemistry Functional_Group_Interconversion->trans_Isomer

Caption: A generalized synthetic workflow for this compound isomers.

Experimental Protocol: A Representative Synthesis of a Substituted Cyclobutanamine

Step 1: Formation of a β-Enaminoketone A solution of a 1,3-cyclohexanedione derivative and a primary amine (e.g., benzylamine) in toluene is refluxed with azeotropic removal of water to yield the corresponding β-enaminoketone.

Step 2: Diastereoselective Reduction The β-enaminoketone is dissolved in a mixture of an alcohol (e.g., isopropyl alcohol) and an ethereal solvent (e.g., THF). The solution is then treated with a reducing agent, such as sodium metal, to afford a diastereomeric mixture of the corresponding amino alcohol. The ratio of cis to trans isomers is dependent on the substrate and the specific reducing agent used.

Step 3: Separation and Deprotection The diastereomeric mixture can often be separated by column chromatography. Subsequent deprotection, if necessary (e.g., hydrogenolysis of a benzyl group), yields the free aminocyclohexanol isomers.

Rationale behind Experimental Choices: The choice of reducing agent in Step 2 is crucial for controlling the stereochemical outcome. Bulky reducing agents, for instance, will preferentially attack from the less sterically hindered face of the carbonyl, leading to a higher proportion of one diastereomer. The use of a protecting group on the amine, such as a benzyl group, prevents side reactions and can be readily removed in the final step.

Spectroscopic Characterization

Detailed NMR analysis is indispensable for the unambiguous identification and characterization of the cis and trans isomers of this compound. While full spectral data for these specific compounds are not publicly available, the expected chemical shifts and coupling constants can be predicted based on analogous structures.

Expected ¹H NMR Spectral Features:

  • Methine protons (CH-O and CH-N): The chemical shifts and coupling constants of these protons will be highly diagnostic of the relative stereochemistry. In the trans isomer, one would expect larger coupling constants between the methine protons and the adjacent methylene protons due to a pseudo-axial/axial relationship in certain conformations.

  • Methylene protons (CH₂): The protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

  • Methoxy protons (OCH₃): A singlet integrating to three protons, typically in the range of 3.2-3.5 ppm.

  • Amine protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

  • Methine carbons (CH-O and CH-N): The chemical shifts of these carbons will be influenced by the electronegativity of the attached heteroatom and the stereochemistry.

  • Methylene carbons (CH₂): Resonances for the cyclobutane ring carbons.

  • Methoxy carbon (OCH₃): A signal typically in the range of 55-60 ppm.

The Role of this compound in Drug Design and Development

The incorporation of the this compound scaffold into drug candidates can offer several advantages, stemming from the inherent properties of the cyclobutane ring.

1. Enhanced 3D-Character and Exploration of Novel Chemical Space: The non-planar, puckered nature of the cyclobutane ring allows for the presentation of substituents in well-defined vectors, moving away from the "flatland" of traditional aromatic scaffolds. This can lead to improved binding affinity and selectivity for the target protein.

Scaffolds cluster_aromatic Traditional Aromatic Scaffold cluster_cyclobutane 3D Cyclobutane Scaffold Aromatic Planar Aromatic Ring (e.g., Phenyl) Limited_Vectors Limited_Vectors Aromatic->Limited_Vectors Substituent Vectors in a Single Plane Cyclobutane Puckered Cyclobutane Ring (e.g., this compound) Multiple_Vectors Multiple_Vectors Cyclobutane->Multiple_Vectors Substituent Vectors in 3D Space

Caption: Comparison of substituent vectors in aromatic vs. cyclobutane scaffolds.

2. Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can lead to improved solubility, reduced melting points, and better metabolic stability compared to their aromatic counterparts. These are all desirable characteristics for a successful drug candidate.

3. Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other cyclic systems, including aromatic rings. This allows for "scaffold hopping," a strategy where a known active core is replaced with a novel scaffold to explore new intellectual property space and potentially improve drug-like properties.

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the increasing number of patents and publications featuring substituted cyclobutanes in medicinal chemistry programs underscores the growing interest and potential of this structural motif. It is anticipated that this versatile building block will play an increasingly important role in the development of the next generation of therapeutics.

Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable and versatile building block for modern medicinal chemistry. Its well-defined stereochemistry and three-dimensional structure provide a powerful tool for the design of novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutic agents continues to grow, the strategic incorporation of sp³-rich scaffolds like this compound will undoubtedly be a key enabler of success in drug discovery and development.

References

Sources

An In-Depth Technical Guide to 3-Methoxycyclobutanamine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycyclobutanamine, a rationally designed alicyclic amine, is emerging as a pivotal structural motif in medicinal chemistry. Its constrained four-membered ring system offers a unique three-dimensional geometry that can impart favorable physicochemical and pharmacological properties to bioactive molecules. This technical guide provides a comprehensive overview of the fundamental properties, stereoselective synthesis, detailed characterization, and strategic applications of both cis- and trans-3-methoxycyclobutanamine, with a particular focus on its role in the development of next-generation therapeutics, including kinase inhibitors.

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to bioisosteric replacements and scaffolds that can explore new chemical space. Small, strained ring systems, such as cyclobutanes, have garnered significant attention for their ability to introduce conformational rigidity, modulate lipophilicity, and serve as non-aromatic bioisosteres. This compound, in its cis and trans isomeric forms, presents a bifunctional scaffold that combines the conformational constraints of the cyclobutane ring with the synthetic versatility of the primary amine and the modulatory effects of the methoxy group. This guide aims to serve as a detailed resource for researchers looking to incorporate this valuable building block into their drug discovery programs.

Physicochemical Properties and Stereoisomerism

This compound exists as two distinct diastereomers: cis and trans. The spatial arrangement of the methoxy and amino groups relative to the cyclobutane ring significantly influences their physical properties and their interactions with biological targets.

Propertycis-3-Methoxycyclobutanamine (as free base)trans-3-Methoxycyclobutanamine (as hydrochloride salt)
Molecular Formula C₅H₁₁NOC₅H₁₁NO·HCl
Molecular Weight 101.15 g/mol 137.61 g/mol
CAS Number 1268521-35-21363381-00-3
Appearance Varies; typically a liquid or low-melting solidWhite crystalline solid
Stereochemistry Methoxy and amino groups on the same faceMethoxy and amino groups on opposite faces

The choice between the cis and trans isomer is a critical design element in drug development, as the defined exit vectors of the substituents can profoundly impact binding affinity and selectivity for a given protein target.

Synthesis of this compound Isomers

The stereocontrolled synthesis of cis- and trans-3-methoxycyclobutanamine is crucial for their application in medicinal chemistry. While a variety of methods for the synthesis of substituted cyclobutanes have been reported, a common and effective strategy involves the reductive amination of a key intermediate, 3-methoxycyclobutanone.

General Synthetic Workflow

A generalized synthetic pathway to access both isomers of this compound is depicted below. The critical step that dictates the final stereochemistry is the reduction of an intermediate oxime or the direct reductive amination of the ketone.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_amination Amination & Reduction cluster_products Final Products 3-Hydroxycyclobutanone 3-Hydroxycyclobutanone 3-Methoxycyclobutanone 3-Methoxycyclobutanone 3-Hydroxycyclobutanone->3-Methoxycyclobutanone Methylation (e.g., MeI, NaH) Oxime_Formation Oxime Formation 3-Methoxycyclobutanone->Oxime_Formation Hydroxylamine Reductive_Amination Direct Reductive Amination 3-Methoxycyclobutanone->Reductive_Amination NH3, Reducing Agent (e.g., NaBH3CN) Oxime_Reduction Oxime Reduction Oxime_Formation->Oxime_Reduction Stereoselective Reduction cis_Amine cis-3-Methoxycyclobutanamine Reductive_Amination->cis_Amine Diastereomeric Mixture/Separation trans_Amine trans-3-Methoxycyclobutanamine Reductive_Amination->trans_Amine Diastereomeric Mixture/Separation Oxime_Reduction->cis_Amine Diastereomeric Mixture/Separation Oxime_Reduction->trans_Amine Diastereomeric Mixture/Separation

Caption: Generalized synthetic workflow for this compound isomers.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol (A Precursor)

Step 1: Mitsunobu Reaction for Stereochemical Inversion

  • In a reaction vessel under a nitrogen atmosphere, dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a carboxylic acid (e.g., benzoic acid) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0-10 °C.

  • Slowly add a condensing agent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise while maintaining the temperature.

  • Allow the reaction to proceed for 30-60 minutes, monitoring by thin-layer chromatography (TLC).

  • Remove the THF under reduced pressure. The resulting product is the trans-ester.

Step 2: Hydrolysis to the trans-Alcohol

  • Hydrolyze the trans-ester from the previous step under alkaline conditions (e.g., with sodium hydroxide in a methanol/water mixture).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product, trans-3-(dibenzylamino)cyclobutanol, with an organic solvent.

Step 3: Deprotection to the trans-Amino Alcohol

  • Dissolve the trans-3-(dibenzylamino)cyclobutanol in an alcohol solvent (e.g., methanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reaction vessel with hydrogen gas (0.5-1.5 MPa) and heat to 30-45 °C.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain trans-3-aminocyclobutanol.

Causality: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol. The use of a bulky dibenzyl protecting group on the amine prevents side reactions and can be cleanly removed in the final step by catalytic hydrogenation. This multi-step process allows for the specific synthesis of the trans isomer. A similar strategic approach would be employed for the synthesis of trans-3-methoxycyclobutanamine, likely starting from a cis-3-methoxycyclobutanol precursor.

Spectroscopic Characterization

The unambiguous identification of the cis and trans isomers of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

¹H and ¹³C NMR Spectroscopy

While specific, dedicated spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on analogous structures. The relative stereochemistry of the substituents on the cyclobutane ring will significantly influence the chemical shifts of the ring protons and carbons due to anisotropic effects.

Expected ¹H NMR Features:

  • Methoxy Protons (-OCH₃): A singlet typically appearing around 3.2-3.4 ppm.

  • Methine Proton (CH-O): A multiplet whose chemical shift and coupling pattern will be diagnostic of the cis or trans configuration.

  • Methine Proton (CH-N): A multiplet, often downfield from the other ring protons.

  • Methylene Protons (-CH₂-): Complex multiplets representing the four methylene protons on the cyclobutane ring. The coupling constants between these protons and the methine protons are key to determining the stereochemistry.

Expected ¹³C NMR Features:

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Methine Carbon (C-O): A signal in the range of 70-80 ppm.

  • Methine Carbon (C-N): A signal typically between 45-55 ppm.

  • Methylene Carbons (-CH₂-): Signals for the two methylene carbons of the cyclobutane ring.

Self-Validation: The structural assignment must be self-validating through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. For example, a COSY experiment will confirm the coupling between adjacent protons on the ring, while an HMBC experiment can show long-range correlations, such as from the methoxy protons to the C-O carbon, confirming the connectivity.

Applications in Drug Discovery

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block for displacing larger or more flexible groups in drug candidates, often leading to improved metabolic stability and cell permeability.

Role as a Pharmacophore in Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The development of selective inhibitors often requires careful positioning of functional groups to interact with specific residues in the ATP-binding pocket of the kinase. The this compound moiety can serve as a versatile scaffold to present key pharmacophoric elements in a spatially defined manner.

G cluster_scaffold This compound Scaffold cluster_vectors Synthetic Vectors cluster_interactions Potential Interactions in Kinase Binding Pocket Scaffold Cyclobutane Ring (Rigid Core) Solvent Solvent-Exposed Region Scaffold->Solvent Vector towards solvent front Amine Amine Group (Vector 1) Hinge Hinge-Binding Moiety (e.g., Pyrimidine) Amine->Hinge Amide linkage Methoxy Methoxy Group (Vector 2) Hydrophobic Hydrophobic Pocket Interaction Methoxy->Hydrophobic Lipophilic interaction

An In-Depth Technical Guide to the Synthesis of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and accessible synthetic pathway to 3-methoxycyclobutanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a logical, two-step sequence commencing from the readily available starting material, 3-hydroxycyclobutanone. The core transformations involve a Williamson ether synthesis to introduce the methoxy moiety, followed by a reductive amination to install the primary amine. This guide emphasizes the mechanistic underpinnings of each reaction, providing detailed, field-proven experimental protocols. Furthermore, it addresses the critical aspect of stereochemistry inherent in substituted cyclobutane systems and offers insights into the characterization of the intermediates and the final product. All quantitative data is summarized for clarity, and key transformations are visualized using reaction diagrams.

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane scaffold has emerged as a privileged motif in modern drug design. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic properties. The incorporation of a methoxy group and an amine functionality, as in this compound, offers versatile handles for further chemical elaboration, making it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents. This guide is intended to provide researchers with a practical and scientifically sound approach to the synthesis of this important molecule.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 3-hydroxycyclobutanone. This strategy is predicated on the sequential introduction of the methoxy and amine functionalities.

The proposed pathway is as follows:

  • Step 1: Methylation of 3-Hydroxycyclobutanone via Williamson Ether Synthesis. This reaction converts the secondary alcohol of the starting material into a methyl ether.

  • Step 2: Reductive Amination of 3-Methoxycyclobutanone. The ketone functionality of the intermediate is transformed into a primary amine.

This approach is advantageous due to the commercial availability of the starting material and the well-established nature of the chosen chemical transformations.

Synthesis_Pathway start 3-Hydroxycyclobutanone intermediate 3-Methoxycyclobutanone start->intermediate Williamson Ether Synthesis product This compound intermediate->product Reductive Amination

Caption: Overall synthetic strategy for this compound.

Step 1: Williamson Ether Synthesis of 3-Methoxycyclobutanone

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2] It proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[2] In this step, the hydroxyl group of 3-hydroxycyclobutanone is deprotonated by a strong base to form an alkoxide, which then reacts with a methylating agent.

Mechanistic Insight

The reaction is initiated by the deprotonation of the alcohol functionality of 3-hydroxycyclobutanone using a strong base, such as sodium hydride (NaH), to generate a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes an SN2 reaction with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions.[3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH 3-Hydroxycyclobutanone RO- Cyclobutoxide Intermediate ROH->RO- + NaH Base NaH Product 3-Methoxycyclobutanone RO-->Product + CH3I

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

Materials:

  • 3-Hydroxycyclobutanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methoxycyclobutanone.

Data and Characterization of 3-Methoxycyclobutanone
ParameterExpected Value
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 3.9-4.1 (m, 1H), 3.35 (s, 3H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 208.0 (C=O), 75.0 (CH-O), 56.0 (O-CH₃), 45.0 (CH₂), 42.0 (CH₂)
Mass Spectrum (EI) m/z (%) = 100 (M⁺), 85, 71, 58, 43

Step 2: Reductive Amination of 3-Methoxycyclobutanone

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[4][5] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5]

Mechanistic Insight and Stereochemical Considerations

The reaction proceeds by the initial condensation of 3-methoxycyclobutanone with ammonia to form a hemiaminal, which then dehydrates to an imine. Under the reaction conditions, the imine is protonated to form an iminium ion, which is the species that is reduced by the hydride reagent. A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the iminium ion over the ketone starting material.[5]

The reduction of the planar iminium intermediate can occur from either face, leading to a mixture of cis and trans diastereomers of this compound. The stereochemical outcome is influenced by steric hindrance, with the hydride typically attacking from the less hindered face. The substituent at the 3-position (the methoxy group) will direct the incoming nucleophile to the opposite face, potentially leading to a preference for one diastereomer. The exact ratio of cis to trans isomers may depend on the specific reducing agent and reaction conditions used.

Reductive_Amination ketone 3-Methoxycyclobutanone imine Imine Intermediate ketone->imine + NH3 - H2O iminium Iminium Ion imine->iminium + H+ amine This compound (cis and trans) iminium->amine + [H-] (e.g., NaBH3CN)

Caption: General mechanism for reductive amination.

Experimental Protocol

Materials:

  • 3-Methoxycyclobutanone

  • Ammonia (7 N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 3-methoxycyclobutanone (1.0 equivalent) in methanol.

  • Add the 7 N solution of ammonia in methanol (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Stir for 30 minutes to hydrolyze any remaining imine.

  • Basify the mixture to pH >12 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.

  • The diastereomers can be separated by careful column chromatography or by fractional distillation if their boiling points are sufficiently different.

Data and Characterization of this compound
ParameterExpected Value (for a mixture of cis and trans isomers)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 3.6-3.8 (m, 1H), 3.3-3.5 (m, 1H), 3.25 (s, 3H), 2.0-2.4 (m, 4H), 1.4-1.6 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 78.0 (cis CH-O), 76.5 (trans CH-O), 55.5 (O-CH₃), 50.0 (cis CH-N), 48.5 (trans CH-N), 35.0 (CH₂), 32.0 (CH₂)
Mass Spectrum (EI) m/z (%) = 101 (M⁺), 86, 70, 58, 44

Note: The specific chemical shifts for the cis and trans isomers may vary slightly and would require separation and individual characterization for definitive assignment.[6][7]

Conclusion and Future Perspectives

This guide has detailed a practical and efficient two-step synthesis of this compound from 3-hydroxycyclobutanone. The described protocols for Williamson ether synthesis and reductive amination are robust and scalable, providing a reliable route to this valuable building block. The discussion of the mechanistic and stereochemical aspects of these reactions offers researchers the necessary insights to optimize the synthesis and to understand the nature of the product mixture. The provided characterization data serves as a benchmark for the validation of the synthesized compounds. Further work in this area could focus on the development of stereoselective reduction methods to favor the formation of a single diastereomer of this compound, which would be of significant interest for applications in asymmetric synthesis and drug development.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356. [URL: Not available]
  • Wikipedia. Williamson ether synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Lumen Learning. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Yearty, K. L. A Multioutcome Experiment for the Williamson Ether Synthesis.
  • Master Organic Chemistry.
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0317976). [Link]
  • Biotage. NEt3 BH3CN. [Link]
  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
  • Chemistry LibreTexts. 21.
  • Chem-Station.
  • The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
  • ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. [Link]
  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
  • Nicolaou, K. C., et al. Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society2001, 123 (38), 9313–9323. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Doc Brown's Chemistry. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting. [Link]
  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. [Link]

Sources

Introduction: The Strategic Value of the Cyclobutane Motif

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-3-Methoxycyclobutanamine for Advanced Drug Discovery

This guide provides an in-depth technical overview of cis-3-Methoxycyclobutanamine, a versatile building block gaining prominence in medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices, ensuring a robust and practical understanding of this valuable compound.

The cyclobutane ring, once considered an exotic and synthetically challenging scaffold, is now increasingly utilized in medicinal chemistry to impart favorable pharmacological properties.[1] Its unique puckered three-dimensional structure offers a distinct advantage over flat aromatic rings or more flexible acyclic linkers.[1] Cyclobutanes can enhance metabolic stability, introduce conformational restriction to lock in bioactive conformations, reduce planarity, and serve as effective isosteres for larger cyclic systems or alkenes.[1]

cis-3-Methoxycyclobutanamine (CAS: 1268521-35-2) is a prime example of a functionalized cyclobutane building block. It presents two key functional groups—a primary amine and a methoxy ether—in a rigid cis-1,3-disubstituted pattern. This specific stereochemistry allows for precise spatial orientation of substituents, a critical factor in designing molecules that fit into constrained biological targets. This guide will explore the properties and applications that make this compound a molecule of significant interest for developing next-generation therapeutics, particularly in areas like receptor modulation and enzyme inhibition.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and development.

Core Physicochemical Data

The key properties of cis-3-Methoxycyclobutanamine and its commonly used hydrochloride salt are summarized below. These values are critical for reaction setup, purification, and formulation.

PropertyValueSource
Chemical Name (1s,3s)-3-Methoxycyclobutan-1-amine
Synonyms cis-3-Methoxycyclobutylamine
CAS Number 1268521-35-2
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Boiling Point 122.1 ± 33.0 °C (at 760 Torr)
Density 0.97 ± 0.1 g/cm³ (at 20 °C)
Flash Point 25.4 ± 18.6 °C
pKa 10.23 ± 0.40 (Predicted)
Physical Form Liquid (Free Base) / Solid (HCl Salt)[3]
Storage 2-8°C, under inert gas, protect from light
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of cis-3-Methoxycyclobutanamine. While specific spectra should be acquired for each batch, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the cis relationship of the substituents. Key signals would include a singlet for the methoxy protons (~3.3 ppm), multiplets for the methine protons adjacent to the amine and ether groups, and complex multiplets for the methylene protons of the ring.

  • ¹³C NMR: The carbon NMR would show five distinct signals corresponding to the methoxy carbon, the two methine carbons, and the two methylene carbons of the cyclobutane ring.

  • IR Spectroscopy: The infrared spectrum will prominently feature N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and a C-O stretching band for the ether linkage (around 1050-1150 cm⁻¹).

  • Mass Spectrometry: The nominal mass would be 101, with the high-resolution mass spectrometry (HRMS) confirming the elemental composition of C₅H₁₁NO.

For reference, spectral data for structurally similar compounds like cis-3-Methylcyclobutanamine hydrochloride are available and can provide a basis for comparison.[4]

Synthesis and Purification

The synthesis of cis-3-Methoxycyclobutanamine requires careful control of stereochemistry to achieve the desired cis configuration. A common and effective strategy involves the reduction of a corresponding oxime or the reductive amination of a ketone. A plausible and efficient laboratory-scale synthesis starting from methyl 3-oxocyclobutanecarboxylate is outlined below.

Synthetic Workflow Diagram

The following diagram illustrates a logical synthetic pathway from a commercially available starting material.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Methylation cluster_2 Step 3: Amidation cluster_3 Step 4: Hofmann Rearrangement A Methyl 3-oxocyclobutanecarboxylate B Methyl cis-3-hydroxycyclobutanecarboxylate A->B Li(t-BuO)₃AlH, THF -78 °C C Methyl cis-3-methoxycyclobutanecarboxylate B->C NaH, MeI, THF D cis-3-Methoxycyclobutanecarboxamide C->D 1. NaOH (hydrolysis) 2. SOCl₂, then NH₄OH E cis-3-Methoxycyclobutanamine D->E Br₂, NaOH, H₂O

Caption: Synthetic pathway for cis-3-Methoxycyclobutanamine.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may require optimization.

Step 1: Stereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate [5]

  • Rationale: The use of a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride favors the approach from the less hindered face, leading to the formation of the cis-hydroxy ester.

  • Procedure:

    • Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a THF solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) dropwise, maintaining the temperature below -60 °C.

    • Stir the reaction for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 6 M hydrochloric acid until the pH is between 5 and 6.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl cis-3-hydroxycyclobutanecarboxylate.[5]

Step 2: O-Methylation of the Hydroxyl Group

  • Rationale: A standard Williamson ether synthesis is employed. Sodium hydride is used as a strong base to deprotonate the alcohol, forming an alkoxide that subsequently reacts with methyl iodide.

  • Procedure:

    • Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flask containing anhydrous THF under an inert atmosphere.

    • Add a solution of methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq.) in THF dropwise at 0 °C.

    • Allow the mixture to stir for 30 minutes, then add methyl iodide (1.5 eq.) and let the reaction warm to room temperature.

    • Stir for 12-18 hours, monitoring by TLC.

    • Quench carefully with water and extract with diethyl ether. Dry the organic phase and concentrate to yield the methoxy ester.

Step 3: Conversion of the Ester to a Primary Amide

  • Rationale: This is a two-step process involving saponification of the ester to a carboxylic acid, followed by conversion to the primary amide, typically via an acid chloride intermediate.

  • Procedure:

    • Hydrolyze the methyl ester using aqueous sodium hydroxide. Acidify the resulting carboxylate salt to obtain cis-3-methoxycyclobutanecarboxylic acid.

    • Treat the carboxylic acid with thionyl chloride to form the acyl chloride.

    • Add the crude acyl chloride to a concentrated solution of ammonium hydroxide at 0 °C to form cis-3-methoxycyclobutanecarboxamide.

Step 4: Hofmann Rearrangement to the Amine

  • Rationale: The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. It proceeds with retention of configuration at the migrating carbon.

  • Procedure:

    • Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 eq.) to a cold solution of sodium hydroxide (4.0 eq.) in water.

    • Add the cis-3-methoxycyclobutanecarboxamide (1.0 eq.) to the hypobromite solution.

    • Gently warm the mixture to approximately 60-70 °C until the reaction is complete (monitored by TLC).

    • Cool the mixture and extract the product, cis-3-Methoxycyclobutanamine, with a suitable organic solvent (e.g., dichloromethane).

    • Purify the final product by distillation or chromatography.

Reactivity, Handling, and Safety

Chemical Reactivity

The reactivity of cis-3-Methoxycyclobutanamine is dominated by its primary amine functional group.

  • Nucleophilicity: The amine is a potent nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.

  • Basicity: As a primary amine, it is basic and will form hydrochloride or other acid-addition salts.[6][7] This property is often exploited for purification and to improve the compound's solubility and stability.

  • Ether Stability: The methoxy group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., HBr or HI).

Safety and Handling

Based on available Safety Data Sheets (SDS), cis-3-Methoxycyclobutanamine and its salts are hazardous materials that require careful handling.[8]

Hazard CategoryDescriptionPrecautionary Measures
Flammability Combustible or flammable liquid.[8]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[8][9]
Toxicity Harmful if swallowed.[8][9]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]
Corrosivity Causes severe skin burns and eye damage.[8]Wear protective gloves, protective clothing, eye protection, and face protection.[8]
Inhalation May cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[9]

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage is at 2-8 °C, often under an inert gas, to prevent degradation.

Applications in Drug Development

The rigid cis-1,3-disubstituted cyclobutane core is a "privileged" scaffold in modern drug design. It acts as a non-planar, sp³-rich linker that can improve compound properties by increasing solubility and metabolic stability while reducing planarity, which often correlates with toxicity.

Role as a Conformational Linker in Enzyme Inhibitors

A key application of this motif is in the design of kinase inhibitors. The Janus kinase (JAK) family of enzymes is a critical target for autoimmune diseases.[1] In the development of selective JAK1 inhibitors, researchers found that cis-1,3-cyclobutane diamine linkers were highly effective at orienting the key pharmacophore groups for potent and selective binding to the enzyme's active site.[1]

cis-3-Methoxycyclobutanamine provides a similar scaffold but with differentiated functionality. The amine can be used to connect to one part of a pharmacophore (e.g., a hinge-binding motif), while the methoxy group can serve as a hydrogen bond acceptor or a non-basic handle for further modification.

Conceptual Application in a Pharmacophore Model

The diagram below illustrates how cis-3-Methoxycyclobutanamine can be incorporated into a hypothetical kinase inhibitor, bridging two key pharmacophoric elements.

G cluster_0 Kinase Inhibitor Pharmacophore cluster_1 cis-3-Methoxycyclobutanamine Linker HingeBinder Hinge-Binding Motif (e.g., Pyrrolopyrimidine) Amine NH HingeBinder->Amine Amide Bond SolubilizingGroup Solubilizing Group / Vector for further modification Methoxy OMe SolubilizingGroup->Methoxy Ether Linkage (stable) or replaced functional group C1 C2 C1->C2 C1->Methoxy C3 C2->C3 C4 C3->C4 C3->Amine C4->C1

Caption: Role of the cyclobutane core as a rigid linker.

Conclusion

cis-3-Methoxycyclobutanamine is more than just a simple cyclic amine; it is a sophisticated chemical tool for modern medicinal chemistry. Its well-defined stereochemistry, rigid conformation, and differentiated functional handles provide drug discovery scientists with a powerful building block to optimize lead compounds. By leveraging its unique structural features, researchers can address key challenges in drug design, including potency, selectivity, and metabolic stability. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of scaffolds like cis-3-Methoxycyclobutanamine will be instrumental in the development of innovative and effective therapeutics.

References

  • MSDS of cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride. Capot Chemical Co., Ltd. [Link]
  • cis-3-(Boc-Aminomethyl)cyclobutylamine. PubChem. [Link]
  • cis-3-Methyl-cyclopentylamine. PubChem. [Link]
  • Bas, D., et al. (2018).
  • 3-Methylcyclobutan-1-amine. PubChem. [Link]
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859. [Link]

Sources

The Synthesis of trans-3-Methoxycyclobutanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, often planar, aromatic systems. The incorporation of cyclobutane moieties can significantly improve metabolic stability, aqueous solubility, and lipophilicity, while providing novel vectors for exploring chemical space. trans-3-Methoxycyclobutanamine, in particular, is a valuable building block, combining the conformational constraint of the cyclobutane core with the hydrogen bonding capabilities of a primary amine and the metabolic resistance often conferred by a methoxy group. This guide provides an in-depth analysis of scientifically robust pathways for the synthesis of this key intermediate, tailored for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of trans-3-Methoxycyclobutanamine

Two primary retrosynthetic disconnections are considered for the stereocontrolled synthesis of trans-3-Methoxycyclobutanamine. The choice between these routes will depend on available starting materials, scalability, and the desired level of stereochemical purity.

  • Route A: A convergent approach centered on the reductive amination of a key intermediate, 3-methoxycyclobutanone.

  • Route B: A linear approach predicated on the stereospecific synthesis of trans-3-aminocyclobutanol, followed by O-methylation.

This guide will elaborate on both strategies, providing theoretical justification and practical, step-by-step protocols.

Route A: Reductive Amination Pathway

This strategy hinges on the formation of the C-N bond as the final key step. It is a highly convergent approach, but stereochemical control can be a significant challenge.

Diagram of Synthetic Route A

Caption: Synthetic pathway for Route A.

Stage 1: Synthesis of 3-Methoxycyclobutanone

The necessary precursor, 3-methoxycyclobutanone, is not widely available commercially and must typically be prepared. The most direct method is the O-methylation of 3-hydroxycyclobutanone.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Methyl iodide (MeI) is a classic, highly effective methylating agent in SN2 reactions.[1][2] An aprotic polar solvent like tetrahydrofuran (THF) is ideal as it solubilizes the reactants without interfering with the strong base.

Experimental Protocol: O-Methylation of 3-Hydroxycyclobutanone

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxycyclobutanone.

Reagent/SolventMolar Eq.Purpose
3-Hydroxycyclobutanone1.0Starting Material
Sodium Hydride (NaH)1.2Base
Methyl Iodide (MeI)1.5Methylating Agent
Tetrahydrofuran (THF)-Solvent
Stage 2: Reductive Amination of 3-Methoxycyclobutanone

Reductive amination is a robust method for amine synthesis, proceeding via the in-situ formation and subsequent reduction of an imine intermediate.[3][4]

Causality Behind Experimental Choices: Ammonium acetate serves as the ammonia source and a mild acid catalyst to promote imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mildness and its selectivity for reducing imines in the presence of ketones.[4] This selectivity minimizes the reduction of the starting ketone to the corresponding alcohol.

Stereochemical Considerations: The stereochemical outcome of this reaction is dictated by the facial selectivity of the hydride attack on the imine intermediate. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a strong preference for the formation of the cis-alcohol.[5] This is attributed to the hydride attacking from the face opposite to the substituent (anti-facial attack) to minimize steric hindrance. By analogy, the hydride is expected to attack the imine intermediate from the face anti to the methoxy group, leading predominantly to the cis-3-methoxycyclobutanamine. Therefore, this route is likely to produce a mixture of diastereomers, with the cis isomer being the major product. Purification by chromatography or crystallization would be necessary to isolate the desired trans isomer.

Experimental Protocol: Reductive Amination

  • To a solution of 3-methoxycyclobutanone (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF, add ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of cis and trans isomers, which can be separated by careful column chromatography.

Reagent/SolventMolar Eq.Purpose
3-Methoxycyclobutanone1.0Starting Material
Ammonium Acetate5-10Ammonia Source/Catalyst
Sodium Triacetoxyborohydride1.5Reducing Agent
1,2-Dichloroethane (DCE)-Solvent

Route B: O-Methylation of a Stereodefined Precursor

This linear approach prioritizes establishing the desired trans stereochemistry early in the synthesis, which can simplify final purification. The key intermediate is trans-3-aminocyclobutanol.

Diagram of Synthetic Route B

Caption: Synthetic pathway for Route B.

Stage 1: Synthesis of trans-3-Aminocyclobutanol

A robust, multi-step synthesis for trans-3-aminocyclobutanol has been reported, which provides excellent stereochemical control.[6] The key steps involve a stereochemical inversion via a Mitsunobu reaction on a cis-precursor, followed by deprotection.

Causality Behind Experimental Choices: The Mitsunobu reaction is a powerful tool for achieving a clean inversion of stereochemistry at a secondary alcohol. The use of a dibenzyl-protected amine serves a dual purpose: it protects the amine during the synthetic sequence and can be removed under mild hydrogenolysis conditions. Palladium hydroxide on carbon (Pearlman's catalyst) is highly effective for the cleavage of benzyl amines.[6]

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol (Summarized from Patent Literature[6])

  • Mitsunobu Inversion: Treat cis-3-(dibenzylamino)cyclobutanol with a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) to form the trans-ester with inverted stereochemistry.

  • Hydrolysis: Hydrolyze the resulting ester under basic conditions (e.g., NaOH in aqueous THF) to yield trans-3-(dibenzylamino)cyclobutanol.

  • Debenzylation: Subject the trans-3-(dibenzylamino)cyclobutanol to catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)₂/C) in a protic solvent like methanol. The reaction is typically run under a hydrogen atmosphere (1-1.2 MPa) until the starting material is consumed.

  • Workup and Purification: After filtration of the catalyst, the solvent is removed, and the crude product is purified by distillation or crystallization to yield pure trans-3-aminocyclobutanol.

Key TransformationReagentsPurpose
Mitsunobu ReactionPPh₃, DIAD/DEAD, Carboxylic AcidStereochemical Inversion of Alcohol
HydrolysisNaOH, H₂O/THFCleavage of Ester
DebenzylationH₂, Pd(OH)₂/C, MethanolRemoval of Benzyl Protecting Groups
Stage 2: Protection and O-Methylation

With the stereochemically defined trans-3-aminocyclobutanol in hand, the final steps involve protecting the amine, methylating the alcohol, and deprotecting the amine.

Causality Behind Experimental Choices: The primary amine is more nucleophilic than the secondary alcohol and must be protected to ensure selective O-methylation. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of methylation and can be easily removed under acidic conditions. The O-methylation follows the same logic as in Route A.

Experimental Protocol: Final Steps to trans-3-Methoxycyclobutanamine

  • N-Protection: Dissolve trans-3-aminocyclobutanol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents). Stir at room temperature until the reaction is complete. Purify to obtain N-Boc-trans-3-hydroxycyclobutanamine.

  • O-Methylation: Following the procedure described in Route A, Stage 1, treat the N-Boc protected amino alcohol with sodium hydride and methyl iodide in THF to yield N-Boc-trans-3-methoxycyclobutanamine.

  • Deprotection: Dissolve the N-Boc protected product in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of water and basify with aqueous NaOH. Extract the product with an organic solvent (e.g., dichloromethane), dry, and concentrate to yield trans-3-methoxycyclobutanamine. The product can be converted to a stable salt (e.g., hydrochloride) for storage.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to trans-3-Methoxycyclobutanamine.

  • Route A is more convergent but presents a significant challenge in stereocontrol, likely yielding the cis isomer as the major product. This route may be suitable for initial exploratory studies where diastereomeric mixtures can be separated and evaluated.

  • Route B is a longer, more linear sequence but provides superior control over the critical trans stereochemistry. For applications in drug development where stereochemical purity is paramount and scalability is a concern, Route B represents the more robust and reliable strategy. The investment in the initial stereocontrolled synthesis of trans-3-aminocyclobutanol pays dividends by simplifying the final purification stages.

Ultimately, the choice of synthetic strategy will be guided by project-specific requirements, including timelines, available resources, and the stringent purity demands of pharmaceutical research and development.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. [Link]
  • Preparation of Cyclobutenone - Organic Syntheses Procedure. [Link]
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. [Link]
  • Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara - Organic Syntheses Procedure. [Link]
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. [Link]
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory - PubMed. [Link]
  • Cyclobutanone - Organic Syntheses Procedure. [Link]
  • cyclobutanone - Organic Syntheses Procedure. [Link]
  • An Efficient Route to 3-Substituted Cyclobutanone Deriv
  • Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. [Link]
  • Reductive amin
  • 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem. [Link]
  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Public
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
  • 3-Hydroxybutyrate Is Active Compound in Flax That Upregulates Genes Involved in DNA Methyl
  • O-methylation of Hydroxyl-containing Organic Substr
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [Link]
  • How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?
  • Hydroxymethylation of DNA: an epigenetic marker - PMC - PubMed Central. [Link]
  • The roles of DNA methylation and hydroxymethylation at short interspersed nuclear elements in the hypothalamic arcuate nucleus during puberty - PubMed Central. [Link]

Sources

Introduction: The Rise of Small Rings in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Application of 3-Methoxycyclobutanamine Structural Analogs in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the synthesis, application, and strategic evolution of this compound analogs. Moving beyond a simple scaffold overview, we will explore the causal reasoning behind its adoption, the nuances of its synthetic pathways, and its impactful role in targeting key disease pathways, supported by field-proven protocols and structure-activity relationship (SAR) analyses.

For decades, medicinal chemists favored five- and six-membered rings, often due to their synthetic accessibility and predictable conformations. However, the contemporary drug discovery landscape demands greater exploration of novel chemical space to address challenging targets and overcome issues of selectivity and off-target effects. Saturated four-membered rings, particularly cyclobutanes, have emerged as powerful tools in this quest.

The this compound scaffold, in particular, has gained significant traction as a "privileged" structural motif. Its rigid, three-dimensional nature allows for precise vectoral projection of substituents into protein binding pockets, offering a level of conformational control that is often difficult to achieve with more flexible aliphatic chains. This guide will dissect the core attributes of this scaffold and provide a technical framework for its application.

Core Scaffold Analysis: this compound

The utility of the this compound core is rooted in a few key physicochemical properties:

  • Defined Exit Vectors: The cyclobutane ring forces substituents into well-defined spatial orientations. The cis and trans relationships between the amine and methoxy groups provide a simple yet powerful handle to control the geometry of the final molecule.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation.

  • Improved Physicochemical Properties: Incorporation of this scaffold can favorably modulate properties such as lipophilicity (LogP) and aqueous solubility, critical parameters for optimizing a drug candidate's pharmacokinetic profile.

Key Therapeutic Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

A primary and highly valuable target for this compound analogs is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response.

Mechanism of Action (MoA): Upon activation of a TLR or IL-1R by its respective ligand, the adaptor protein MyD88 is recruited. This recruitment facilitates the activation of IRAK4, which then phosphorylates and activates other downstream proteins, including IRAK1. This cascade ultimately leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Overactivation of the IRAK4 signaling pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease, as well as certain types of cancers like B-cell lymphoma.[1] Therefore, potent and selective inhibition of IRAK4 is a highly attractive therapeutic strategy. Small molecule inhibitors targeting IRAK4 have shown promise, with several candidates entering clinical trials.[1][4]

Signaling Pathway Diagram

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK P NFkB_IkB NF-κB / IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB IκB degradation DNA DNA Transcription NFkB->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Ligand Ligand (e.g., IL-1, LPS) Ligand->TLR_IL1R Inhibitor This compound Analog (Inhibitor) Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and point of inhibition.

Synthetic Strategy & Protocol

The synthesis of this compound analogs typically involves a modular approach, allowing for diversification at key positions to explore the structure-activity relationship (SAR). A common strategy involves the initial synthesis of a core cyclobutane intermediate, which is then elaborated.

Workflow for Analog Synthesis

Synthesis_Workflow Start Starting Material (e.g., Cyclobutanone derivative) Step1 Core Synthesis: Formation of protected aminocyclobutanol Start->Step1 Step2 Key Modification: O-methylation to install methoxy group Step1->Step2 Step3 Functionalization: Coupling of the amine to a heterocyclic core Step2->Step3 Step4 Diversification: Modification of R-groups on the heterocycle Step3->Step4 End Final Analog Library Step4->End

Caption: General synthetic workflow for analog development.

Detailed Experimental Protocol: Synthesis of a Representative IRAK4 Inhibitor Core

This protocol is a representative synthesis adapted from methodologies described in the medicinal chemistry literature for preparing similar scaffolds.

Objective: To synthesize a Boc-protected trans-3-methoxycyclobutanamine intermediate, ready for coupling to a heterocyclic core.

Materials:

  • 3-Oxocyclobutane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol

  • Toluene, anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 4 M in dioxane

  • Standard glassware, stirring plates, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Step 1: Curtius Rearrangement to form Boc-protected aminocyclobutanone

    • To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

    • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

    • Heat the mixture to 80 °C and stir for 2 hours.

    • Add tert-butanol (3.0 eq) and continue heating at 80 °C for 16 hours.

    • Rationale: This is a one-pot Curtius rearrangement. DPPA converts the carboxylic acid to an acyl azide, which rearranges upon heating to an isocyanate. The isocyanate is then trapped by tert-butanol to form the stable Boc-protected amine.

    • Cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the Boc-protected aminocyclobutanone.

  • Step 2: Stereoselective Reduction to the cis-alcohol

    • Dissolve the product from Step 1 in anhydrous MeOH at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Rationale: The hydride reduction of the ketone is directed by the bulky Boc-protecting group, leading primarily to the cis-alcohol, where the hydroxyl group is on the same face as the NHBoc group.

    • Stir for 2 hours at 0 °C. Quench the reaction by the slow addition of water. Concentrate the mixture, extract with ethyl acetate, and dry the combined organic layers. Purify to isolate the cis-alcohol.

  • Step 3: O-Methylation with Inversion of Stereochemistry

    • Dissolve the cis-alcohol from Step 2 in anhydrous THF at 0 °C.

    • Add sodium hydride (NaH) (1.5 eq) portion-wise under an inert atmosphere. Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (MeI) (2.0 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Rationale: This is a Williamson ether synthesis. The deprotonation of the alcohol followed by nucleophilic attack on methyl iodide proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, yielding the desired trans product.

    • Carefully quench with water, extract with ethyl acetate, wash with brine, and dry. Purify by column chromatography.

  • Step 4: Boc Deprotection

    • Dissolve the methylated product from Step 3 in a minimal amount of dichloromethane.

    • Add 4 M HCl in dioxane (excess, ~10 eq) and stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to yield the HCl salt of trans-3-methoxycyclobutanamine. This product is now ready for coupling to various heterocyclic scaffolds.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound analogs has yielded crucial insights into the structural requirements for potent and selective IRAK4 inhibition. The following table summarizes key SAR trends observed in published literature.[5][6]

Compound ID R¹ (Heterocycle) R² (Cyclobutane Moiety) IRAK4 IC₅₀ (nM) Key Insight
Analog 1 Pyrimidopyridonetrans-3-methoxycyclobutylamino15The trans stereochemistry is critical for potent activity.
Analog 2 Pyrimidopyridonecis-3-methoxycyclobutylamino>1000The cis isomer is significantly less active, highlighting the importance of the exit vector.
Analog 3 Pyrimidopyridonetrans-3-hydroxycyclobutylamino250The methoxy group is preferred over a hydroxyl, likely for metabolic stability or H-bond interactions.
Analog 4 Pyrimidopyridonetrans-3-ethoxycyclobutylamino45A slightly larger alkoxy group is tolerated but offers no significant advantage over methoxy.
Analog 5 4,6-diaminonicotinamidetrans-3-methoxycyclobutylamino38The scaffold is effective across different heterocyclic cores, demonstrating its modularity.[1]
Analog 6 PyrimidopyridoneCyclopentylamino500Replacement of the cyclobutane with a more flexible cyclopentyl ring reduces potency.
SAR Logic Diagram

SAR_Logic cluster_scaffold Core Scaffold cluster_params Key Parameters for Optimization Core Heterocycle-NH-Cyclobutane-OMe Mod1 Modification 1: Stereochemistry (trans vs cis) Core->Mod1 Mod2 Modification 2: Ring Size (C4 vs C5) Core->Mod2 Mod3 Modification 3: 3-Position Substituent (-OMe vs -OH vs -OEt) Core->Mod3 Mod4 Modification 4: Heterocycle Core Core->Mod4 Potency Potency (IC50) Selectivity Kinase Selectivity PK Pharmacokinetics (Metabolic Stability, Solubility) Mod1->Potency 'trans' is critical Mod2->Potency C4 preferred Mod3->Potency -OMe optimal Mod3->PK -OMe > -OH Mod4->Potency Mod4->Selectivity

Caption: Logical relationships in SAR exploration.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective and versatile component in the design of kinase inhibitors, particularly for challenging targets like IRAK4. Its rigid, three-dimensional structure provides a distinct advantage over traditional acyclic linkers, enabling precise control over substituent orientation and leading to significant gains in potency and selectivity. The synthetic accessibility of both cis and trans isomers allows for a thorough investigation of the required stereochemical arrangement for optimal target engagement.

Future work in this area will likely focus on:

  • Exploring Novel Heterocyclic Cores: While pyrimidopyridones and similar structures have been successful, coupling the cyclobutane moiety to new and diverse heterocyclic systems could unlock activity against other kinase targets or improve drug-like properties.

  • Fine-Tuning Pharmacokinetics: Further derivatization of the cyclobutane ring, perhaps at the 2- or 4-positions, could be used to modulate solubility, membrane permeability, and metabolic stability without compromising binding affinity.

  • Application to Other Target Classes: The principles of conformational constraint and precise vector orientation offered by this scaffold are not limited to kinases. Its application in designing inhibitors for proteases, epigenetic targets, and other protein classes represents a promising avenue for future research.

By integrating rational design, robust synthetic chemistry, and detailed biological evaluation, the this compound scaffold will continue to be a valuable tool in the development of next-generation therapeutics.

References

  • Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury. Journal of Medicinal Chemistry.
  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simul
  • IRAK Inhibitors. MedChemExpress.
  • IRAK4-IN-12 | IRAK4 Inhibitor. MedchemExpress.com.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC.
  • Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.

Sources

The Strategic Incorporation of 3-Methoxycyclobutanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, has emerged from the realm of esoteric chemical structures to become a valuable building block in contemporary medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling scaffold for the design of novel therapeutics. The strategic incorporation of a cyclobutane ring can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, conformational rigidity, and binding affinity.[3] This technical guide focuses on a particularly promising, yet under-documented derivative: 3-methoxycyclobutanamine. We will explore its significance as a structural motif, propose a robust synthetic pathway based on established chemical principles, and discuss its potential applications in the development of next-generation pharmaceuticals.

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry

Historically, the perceived instability of the cyclobutane ring, with a ring strain of approximately 26 kcal/mol, led to its underrepresentation in marketed drugs.[4] However, this view has evolved as synthetic methodologies have advanced and our understanding of the interplay between molecular architecture and biological activity has deepened. The puckered conformation of the cyclobutane ring provides a distinct three-dimensional exit vector for substituents, a feature increasingly sought after in fragment-based drug discovery (FBDD) to escape the "flatland" of aromatic scaffolds.[4]

Key advantages of incorporating a cyclobutane moiety include:

  • Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance a drug candidate's pharmacokinetic profile.

  • Conformational Constraint: The rigid nature of the cyclobutane core can lock a molecule into a bioactive conformation, thereby improving potency and selectivity by reducing the entropic penalty of binding to a biological target.[3]

  • Improved Physicochemical Properties: Cyclobutane scaffolds can serve as non-planar bioisosteres for aromatic rings, offering a way to modulate properties such as solubility and lipophilicity.[3]

The this compound scaffold, in particular, combines the conformational benefits of the cyclobutane ring with the electronic and hydrogen-bonding potential of the methoxy and amine functionalities, making it a versatile building block for a range of therapeutic targets.

A Proposed Synthetic Route to this compound

While a specific, peer-reviewed synthesis of this compound is not prominently documented, a plausible and efficient synthetic route can be devised from readily available starting materials, leveraging well-established transformations in cyclobutane chemistry. The following proposed synthesis starts from 3-oxocyclobutanecarboxylic acid, a commercially available precursor.

Overall Synthetic Workflow

A 3-Oxocyclobutanecarboxylic Acid B 3-Oxocyclobutanol A->B  Reduction (e.g., NaBH4) C 3-Methoxycyclobutanone B->C  Williamson Ether Synthesis (e.g., MeI, NaH) D This compound C->D  Reductive Amination (e.g., NH3, NaBH(OAc)3)

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxycyclobutanone

This initial step involves the reduction of the carboxylic acid functionality of 3-oxocyclobutanecarboxylic acid. A selective reduction is required to preserve the ketone.

  • Reaction: 3-Oxocyclobutanecarboxylic Acid to 3-Hydroxycyclobutanone.

  • Reagents & Materials:

    • 3-Oxocyclobutanecarboxylic acid

    • Borane-tetrahydrofuran complex (BH3·THF)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Sodium sulfate (anhydrous)

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF at 0 °C under an inert atmosphere, add BH3·THF (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-hydroxycyclobutanone.

Protocol 2: Synthesis of 3-Methoxycyclobutanone

The hydroxyl group of 3-hydroxycyclobutanone is then methylated via a Williamson ether synthesis.

  • Reaction: 3-Hydroxycyclobutanone to 3-Methoxycyclobutanone.

  • Reagents & Materials:

    • 3-Hydroxycyclobutanone

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (MeI)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride

    • Anhydrous sodium sulfate

    • Diethyl ether

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 3-hydroxycyclobutanone in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-methoxycyclobutanone.

Protocol 3: Synthesis of this compound

The final step is a reductive amination of the ketone to introduce the amine functionality.

  • Reaction: 3-Methoxycyclobutanone to this compound.

  • Reagents & Materials:

    • 3-Methoxycyclobutanone

    • Ammonia (7 N in methanol)

    • Sodium triacetoxyborohydride (NaBH(OAc)3)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 3-methoxycyclobutanone in DCM, add a solution of ammonia in methanol (10 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or conversion to a salt.

Data Summary
StepStarting MaterialKey ReagentsProductExpected Yield (%)
13-Oxocyclobutanecarboxylic AcidBH3·THF3-Hydroxycyclobutanone75-85
23-HydroxycyclobutanoneNaH, MeI3-Methoxycyclobutanone80-90
33-MethoxycyclobutanoneNH3, NaBH(OAc)3This compound60-75

Applications in Drug Discovery

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its utility is exemplified by the incorporation of substituted cyclobutane rings in various drug candidates.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes is a critical component of the JAK-STAT signaling pathway, which is implicated in a range of inflammatory and autoimmune disorders.[2] Several JAK inhibitors incorporating cyclobutane moieties have been developed. The cyclobutane ring in these molecules often serves to orient key pharmacophoric groups and to enhance metabolic stability. The this compound core can be envisioned as a key intermediate in the synthesis of novel JAK inhibitors, where the amine functionality provides a handle for further elaboration and the methoxy group can modulate solubility and interact with the target protein.

A This compound B Coupling with Heterocyclic Core A->B  Amide or Sulfonamide Formation C Further Functionalization B->C  Cross-Coupling Reactions D Novel JAK Inhibitor Candidate C->D  Final Deprotection/Modification

Caption: Application of this compound in the synthesis of a JAK inhibitor.

Conclusion

This compound represents a valuable, albeit under-explored, building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical sequence of established reactions. The unique conformational and physicochemical properties imparted by the cyclobutane scaffold make this compound an attractive starting point for the design and synthesis of novel drug candidates across various therapeutic areas. As the demand for three-dimensional molecular diversity in drug discovery continues to grow, the strategic use of scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(21), 3236-3253.
  • Karim, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(45), e202201018.
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9921.
  • Song, S., & Xiao, X. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129.

Sources

Spectroscopic Data of 3-Methoxycyclobutanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for cis- and trans-3-Methoxycyclobutanamine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from structurally analogous compounds to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in fundamental principles of spectroscopy and analysis of similar chemical entities, offers valuable insights for researchers, scientists, and drug development professionals working with substituted cyclobutane scaffolds. The methodologies and interpretations presented herein serve as a foundational reference for the characterization of 3-Methoxycyclobutanamine and related molecules.

Introduction

This compound is a substituted cyclobutane derivative of interest in medicinal chemistry and organic synthesis due to the prevalence of the cyclobutane motif in a variety of biologically active molecules. The precise and unambiguous characterization of such compounds is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for achieving this.

This guide provides a detailed examination of the expected spectroscopic signatures of the cis and trans isomers of this compound. The interpretations are built upon a logical framework derived from the known spectroscopic data of cyclobutanamine, methoxycyclobutane, and various 1,3-disubstituted cyclobutane derivatives. By dissecting the contributions of the amino and methoxy functionalities, as well as the stereochemical relationship between them, we can construct a highly predictive model for the spectra of the target molecule.

Molecular Structure and Stereoisomerism

The presence of two substituents on the cyclobutane ring at positions 1 and 3 gives rise to cis and trans stereoisomers. The relative orientation of the amino and methoxy groups has a profound impact on the molecule's symmetry and, consequently, its spectroscopic properties, particularly the NMR spectra.

Caption: Molecular structures of cis- and trans-3-Methoxycyclobutanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom within the molecular framework.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a calibrated 90° pulse.

    • Set the acquisition time to at least 2-3 seconds for good resolution.

    • A relaxation delay of 1-5 seconds is typically sufficient.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A longer acquisition time and a larger number of scans (hundreds to thousands) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Predicted ¹H NMR Spectra

The predicted ¹H NMR chemical shifts for cis- and trans-3-Methoxycyclobutanamine are summarized below. These predictions are based on the known spectra of cyclobutanamine and methoxycyclobutane, with consideration for the stereochemical effects observed in 1,3-disubstituted cyclobutanes.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) - cis Predicted Chemical Shift (ppm) - trans Multiplicity Integration
H-1 (CH-NH₂)~3.5 - 3.8~3.3 - 3.6m1H
H-2, H-4 (CH₂)~2.2 - 2.5 (axial), ~1.8 - 2.1 (equatorial)~2.1 - 2.4 (axial), ~1.7 - 2.0 (equatorial)m4H
H-3 (CH-OCH₃)~3.8 - 4.1~3.6 - 3.9m1H
-OCH₃~3.3~3.3s3H
-NH₂~1.5 - 2.5 (broad)~1.5 - 2.5 (broad)s (br)2H

Interpretation:

  • Methine Protons (H-1 and H-3): The protons attached to the carbons bearing the amino and methoxy groups are expected to be the most downfield-shifted due to the electron-withdrawing nature of the heteroatoms. In the cis isomer, where both substituents can be in a pseudo-equatorial orientation, the methine protons are likely to be slightly more deshielded compared to the trans isomer.

  • Methylene Protons (H-2 and H-4): The methylene protons will appear as complex multiplets due to both geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts, with the axial protons typically resonating at a slightly higher field.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as they are equivalent and not coupled to other protons.

  • Amine Protons (-NH₂): The amine protons will typically appear as a broad singlet. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectra

The predicted ¹³C NMR chemical shifts are presented in the table below.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) - cis Predicted Chemical Shift (ppm) - trans
C-1 (CH-NH₂)~48 - 52~46 - 50
C-2, C-4 (CH₂)~30 - 34~28 - 32
C-3 (CH-OCH₃)~75 - 79~73 - 77
-OCH₃~56 - 58~56 - 58

Interpretation:

  • C-3 (CH-OCH₃): The carbon atom bonded to the oxygen of the methoxy group is expected to have the largest chemical shift due to the strong deshielding effect of the oxygen atom.

  • C-1 (CH-NH₂): The carbon atom attached to the nitrogen of the amino group will also be significantly downfield-shifted compared to the methylene carbons.

  • C-2, C-4 (CH₂): The methylene carbons will have chemical shifts that are closer to those observed in unsubstituted cyclobutane, but will be influenced by the substituents at the 1 and 3 positions.

  • -OCH₃: The carbon of the methoxy group will appear in the typical region for such functionalities.

G cluster_nmr NMR Analysis Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: A simplified workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrational frequencies of the chemical bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, a few milligrams of the sample can be finely ground with anhydrous KBr and pressed into a transparent pellet.

    • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Predicted IR Spectrum

The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
N-H Stretch (amine)3300 - 3500Medium, often two bands for primary amine
C-H Stretch (alkane)2850 - 3000Strong
N-H Bend (amine)1590 - 1650Medium
C-O Stretch (ether)1070 - 1150Strong
C-N Stretch (amine)1020 - 1250Medium

Interpretation:

  • N-H Stretching: The presence of a primary amine will give rise to two characteristic absorption bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H bonds in the cyclobutane ring and the methoxy group.

  • N-H Bending: The bending vibration of the N-H bonds will appear in the 1590-1650 cm⁻¹ region.

  • C-O Stretching: A strong absorption band in the 1070-1150 cm⁻¹ region is a key indicator of the C-O ether linkage.

  • C-N Stretching: The C-N stretching vibration will result in a medium intensity band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: A suitable ionization technique is employed to generate gas-phase ions. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The molecular weight of this compound (C₅H₁₁NO) is 101.15 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (under EI)

m/z Possible Fragment Identity
101[M]⁺ (Molecular Ion)
86[M - CH₃]⁺
70[M - OCH₃]⁺
58[CH₂=CH-OCH₃]⁺ or [C₃H₆N]⁺
44[CH₂=NH₂]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak at m/z 101 should be observable, although it may be of low intensity depending on the stability of the molecule.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrogen and oxygen atoms is expected. Loss of a methyl group (m/z 86) or a methoxy group (m/z 70) are likely fragmentation pathways.

  • Ring Cleavage: The cyclobutane ring can undergo fragmentation to produce various smaller charged species. The fragment at m/z 58 is a common fragment for cyclobutane derivatives.

  • Amine Fragmentation: The fragment at m/z 44 is characteristic of a primary amine.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of cis- and trans-3-Methoxycyclobutanamine. By leveraging data from analogous compounds, a comprehensive spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for the identification and characterization of this and related compounds in a research and development setting. The presented protocols and interpretations are grounded in established spectroscopic principles and provide a solid framework for the structural elucidation of novel cyclobutane derivatives.

References

  • NIST Chemistry WebBook, SRD 69: Cyclobutylamine. [Link]
  • PubChem Compound Summary for CID 75645, Cyclobutylamine. [Link]
  • NIST Chemistry WebBook, SRD 69: Methoxycyclobutane. [Link]
  • PubChem Compound Summary for CID 87714, Methoxycyclobutane. [Link]
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules 2012, 17(1), 153-163. [Link]

The Strategic Utility of 3-Methoxycyclobutanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Scaffolds with Purpose

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is relentless. The era of serendipitous discovery has largely been superseded by rational design, where molecular scaffolds are chosen not for their novelty alone, but for the intrinsic physicochemical and metabolic advantages they confer. Within this paradigm, small, strained carbocycles like cyclobutanes have emerged as powerful tools.[1] This guide provides an in-depth technical overview of 3-Methoxycyclobutanamine, a versatile building block increasingly recognized for its potential to unlock new chemical space and address complex challenges in drug development.

This document will explore the synthesis, quality control, commercial availability, and strategic applications of this compound. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation therapeutics.

Physicochemical Characteristics and Isomeric Forms

This compound (C₅H₁₁NO) is a functionalized alicyclic amine. The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers, which possess distinct three-dimensional geometries. This stereochemical diversity is a critical feature for medicinal chemists, as the spatial arrangement of the methoxy and amine groups can profoundly influence binding affinity and selectivity for a biological target. The compound is most frequently supplied and handled as its hydrochloride salt to improve stability and handling characteristics.

PropertyValueIsomer/FormCAS Number
Molecular Formula C₅H₁₁NOFree Base1234615-98-5
C₅H₁₂ClNOHydrochloride Salt1404373-83-6[2]
Molecular Weight 101.15 g/mol Free Base-
137.61 g/mol Hydrochloride Salt1404373-83-6[2]
Key Isomers trans-3-Methoxycyclobutanamine HClHydrochloride Salt1363381-00-3
(1s,3s)-3-Methoxycyclobutanamine (cis)Free Base1268521-35-2[3]

Strategic Synthesis Pathway

While multiple proprietary synthesis routes exist, a common and logical approach to this compound involves a multi-step sequence starting from a commercially available cyclobutanone precursor. The following represents a plausible and chemically sound pathway, illustrating the key transformations required.

Representative Synthesis Protocol

Step 1: Methoxy-Substitution of Cyclobutanone

  • To a solution of 3-hydroxycyclobutanone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir for 30 minutes to form the corresponding alkoxide.

  • Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxycyclobutanone. Purify by column chromatography.

Step 2: Reductive Amination to this compound

  • Dissolve 3-methoxycyclobutanone in methanol and add ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a heterogeneous catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Filter the reaction mixture (if using a heterogeneous catalyst) and remove the solvent under reduced pressure.

  • Perform an aqueous workup with an acid/base extraction to isolate the amine product. The final product can be purified via distillation or crystallization as the hydrochloride salt.

G cluster_synthesis Plausible Synthesis Workflow start 3-Hydroxycyclobutanone step1 Step 1: O-Methylation (NaH, CH3I in THF) start->step1 intermediate 3-Methoxycyclobutanone step1->intermediate step2 Step 2: Reductive Amination (NH3/MeOH, NaBH3CN) intermediate->step2 product This compound step2->product G cluster_qc Typical Quality Control Workflow cluster_tests Analytical Testing raw_material Incoming Raw Material (e.g., HCl salt) nmr Identity Check (1H, 13C NMR) raw_material->nmr Sampling hplc Purity Assay (HPLC/GC) raw_material->hplc Sampling kf Water Content (Karl Fischer) raw_material->kf Sampling decision Pass / Fail Decision nmr->decision hplc->decision kf->decision release Released for Use decision->release Meets Specs

Caption: A standard workflow for the quality control of this compound.

Applications in Drug Discovery

The utility of the this compound scaffold stems from the advantageous properties conferred by its constituent parts: the cyclobutane ring, the amine, and the methoxy group.

  • The Cyclobutane Core: As a "3D" fragment, the puckered cyclobutane ring reduces the planarity of a molecule, which can disrupt undesirable crystal packing or π-π stacking interactions. [1]It serves as a metabolically robust bioisostere for larger rings or more labile groups like alkenes. Its strained nature provides unique bond angles and lengths, offering novel vectors for substituent placement compared to more common cyclopentane or cyclohexane rings. [1]

  • The Amine Group: The primary amine is a versatile synthetic handle. It can be readily functionalized to form amides, sulfonamides, ureas, and other key pharmacophoric groups, allowing for rapid library generation and structure-activity relationship (SAR) exploration. As a basic center, it can be protonated at physiological pH, enabling critical salt-bridge interactions with acidic residues in a protein target.

  • The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor. Its primary role, however, is often to modulate lipophilicity and metabolic stability. It can block a potential site of metabolism on the cyclobutane ring, thereby improving the pharmacokinetic profile of a drug candidate.

G scaffold This compound Cyclobutane Ring Amine (R-NH2) Methoxy (R-OCH3) prop1 Improved Metabolic Stability Reduced Planarity (Increased Fsp3) Novel Exit Vectors scaffold:f1->prop1 prop2 Synthetic Handle (Amidation, etc.) Key H-Bond Donor Salt-Bridge Formation scaffold:f2->prop2 prop3 H-Bond Acceptor Blocks Metabolism Modulates Lipophilicity scaffold:f3->prop3

Caption: Structure-Property relationships of the this compound scaffold.

While specific, publicly disclosed clinical candidates incorporating this exact fragment remain nascent, its structural motifs are present in numerous patented chemical series targeting a wide range of diseases. Its value lies in providing a unique, three-dimensional, and functionally versatile building block for lead optimization campaigns.

Safety and Handling

As with all amine-containing compounds, this compound and its salts should be handled with appropriate personal protective equipment (PPE). Based on data for structurally related aliphatic amines, the following precautions are advised:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.

Conclusion

This compound represents a sophisticated building block for modern drug discovery. Its unique combination of a strained carbocyclic core, a versatile amine handle, and a metabolically significant methoxy group provides medicinal chemists with a powerful tool to enhance molecular properties. Its commercial availability in various isomeric forms allows for detailed exploration of structure-activity relationships. As the demand for non-planar, metabolically stable scaffolds continues to grow, the strategic incorporation of this compound is poised to become an increasingly valuable tactic in the development of innovative therapeutics.

References

  • Crysdot LLC. This compound hydrochloride.
  • Wuitschik, G. et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 5(1), 22-32.

Sources

The Strategic Utility of 3-Methoxycyclobutanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in the chemist's toolkit is the cyclobutane moiety, a strained four-membered ring that offers a unique three-dimensional architecture. This guide delves into the synthesis, characterization, and strategic application of a key exemplar of this class: 3-methoxycyclobutanamine. We will explore its role as a critical starting material, with a particular focus on its incorporation into sophisticated drug candidates, most notably in the synthesis of the Janus kinase (JAK) inhibitor, Upadacitinib. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own discovery programs.

Introduction: The Allure of the Cyclobutane Scaffold

The over-reliance on flat, aromatic structures in drug design has led to challenges in achieving desirable pharmacokinetic and pharmacodynamic profiles. In response, medicinal chemists have increasingly turned to scaffolds with greater three-dimensionality. Saturated carbocycles, and in particular the cyclobutane ring, have emerged as valuable bioisosteres for larger or more flexible groups, offering a means to improve metabolic stability, aqueous solubility, and target engagement. The rigid nature of the cyclobutane core can lock in specific conformations, leading to enhanced selectivity and potency.

This compound, as a bifunctional building block, presents a unique combination of a primary amine for diverse coupling reactions and a methoxy group that can influence lipophilicity and metabolic fate. Its stereoisomers, cis and trans, offer distinct spatial arrangements of these functional groups, providing a powerful tool for probing the intricate topographies of biological targets.

Synthesis of this compound: A Strategic Approach

The preparation of this compound typically proceeds from the corresponding ketone, 3-methoxycyclobutanone. A common and effective strategy involves the formation of an oxime intermediate followed by its reduction to the primary amine. This two-step process allows for the introduction of the amine functionality under relatively mild conditions.

Synthesis of the Oxime Intermediate

The first step is the conversion of 3-methoxycyclobutanone to 3-methoxycyclobutanone oxime. This is a standard condensation reaction with hydroxylamine hydrochloride in the presence of a mild base.

Oxime Formation start 3-Methoxycyclobutanone product 3-Methoxycyclobutanone Oxime start->product Condensation reagents Hydroxylamine Hydrochloride (NH2OH·HCl) Base (e.g., NaOAc)

Caption: Formation of 3-methoxycyclobutanone oxime.

Experimental Protocol: Synthesis of 3-Methoxycyclobutanone Oxime

  • To a solution of 3-methoxycyclobutanone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 - 1.5 eq).

  • Add a mild base, such as sodium acetate or pyridine (1.1 - 1.5 eq), to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically cooled, and the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after quenching with water.

  • The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude oxime, which may be used in the next step without further purification or purified by column chromatography.

Reduction of the Oxime to the Amine

The reduction of the oxime to the primary amine is a critical step that can be achieved using various reducing agents. The choice of reducing agent can influence the stereochemical outcome, yielding either the cis or trans isomer as the major product. Common reducing agents include catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney Nickel or Palladium on carbon) or chemical reduction with reagents like sodium borohydride in the presence of a Lewis acid, or lithium aluminum hydride.

Oxime Reduction start 3-Methoxycyclobutanone Oxime product This compound (cis/trans mixture) start->product Reduction reagents Reducing Agent (e.g., H₂, Raney Ni)

Caption: Reduction of the oxime to this compound.

Experimental Protocol: Reduction of 3-Methoxycyclobutanone Oxime

  • In a suitable pressure vessel, dissolve 3-methoxycyclobutanone oxime (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of a hydrogenation catalyst, for instance, Raney Nickel (as a slurry in the reaction solvent).

  • Pressurize the vessel with hydrogen gas to a desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating for several hours to overnight, monitoring the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound as a mixture of cis and trans isomers.

Isomer Separation

The resulting mixture of cis and trans isomers can often be separated by column chromatography on silica gel, exploiting the different polarities of the two diastereomers. Alternatively, fractional distillation or crystallization of their salts can be employed.

Characterization of this compound Isomers

The unambiguous identification of the cis and trans isomers of this compound is crucial for their application in synthesis. This is typically achieved through a combination of spectroscopic techniques.

Technique cis-3-Methoxycyclobutanamine trans-3-Methoxycyclobutanamine
¹H NMR The protons on the cyclobutane ring will exhibit characteristic splitting patterns and coupling constants. The relative stereochemistry can often be deduced from the magnitude of the coupling constants between the protons at C1 and C3.Similar to the cis isomer, but with different coupling constants reflecting the different dihedral angles between adjacent protons.
¹³C NMR The chemical shifts of the cyclobutane carbons will be indicative of their substitution and stereochemical environment.The carbon chemical shifts will differ slightly from the cis isomer due to the different spatial arrangement of the substituents.
IR Characteristic peaks for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the cyclobutane and methoxy groups, and C-O stretching of the ether.The IR spectrum will be very similar to the cis isomer, with potential minor shifts in peak positions.
MS (EI) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of a cyclobutylamine derivative.The fragmentation pattern will be very similar to the cis isomer.

Note: Specific chemical shift values and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are generalized.

Application in Drug Synthesis: The Case of Upadacitinib

A prominent example of the strategic use of this compound is in the synthesis of Upadacitinib, a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[1][2] In the synthesis of Upadacitinib, a derivative of this compound is utilized as a key building block to introduce the desired cyclobutane moiety.

The general synthetic strategy involves the coupling of the amine functionality of a this compound derivative with a heterocyclic core, often a pyrrolo[2,3-d]pyrimidine, which is a common scaffold in kinase inhibitors.

Upadacitinib Synthesis amine This compound Derivative product Upadacitinib Precursor amine->product heterocycle Pyrrolo[2,3-d]pyrimidine Core heterocycle->product reagents Coupling Conditions

Caption: General coupling strategy in Upadacitinib synthesis.

The choice of the cis or trans isomer of the this compound derivative is critical for achieving the desired biological activity, as the spatial orientation of the substituents on the cyclobutane ring dictates the binding interactions with the target protein. Patents related to the synthesis of Upadacitinib and similar JAK inhibitors often describe the preparation of such cyclobutane-containing intermediates.[3][4]

Illustrative Reaction Scheme:

While the exact proprietary synthesis of Upadacitinib may not be fully disclosed in the public domain, a representative reaction would involve the nucleophilic substitution of a leaving group on the pyrrolo[2,3-d]pyrimidine core by the amine of the this compound derivative.

Conclusion: A Building Block of Increasing Importance

This compound has established itself as a valuable and versatile building block in modern drug discovery. Its unique three-dimensional structure, coupled with the presence of two key functional groups, provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. The successful incorporation of this moiety into the marketed drug Upadacitinib underscores its significance and heralds its continued application in the development of next-generation therapeutics. The synthetic routes outlined in this guide provide a foundation for researchers to access and utilize this important starting material in their own innovative research endeavors.

References

  • This is a placeholder for a general reference on the use of cyclobutanes in medicinal chemistry.
  • This is a placeholder for a reference detailing the synthesis of cyclobutanone deriv
  • Upadacitinib: Process development of a JAK1 inhibitor. American Chemical Society.
  • Synthesis methods for upadacitinib and intermediate thereof. Google Patents. EP3845521A2.
  • This is a placeholder for a reference on the characteriz
  • FeCl3-Catalyzed Cross-Coupling for Improving the Synthesis of Upadacitinib. SciELO. 2023.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has become a cornerstone in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is driven by the unique stereochemical and conformational properties imparted by the strained four-membered ring.[1][2] Substituted cyclobutanamines, in particular, serve as versatile scaffolds that allow for precise three-dimensional positioning of pharmacophoric elements, significantly influencing a molecule's physicochemical properties and pharmacological profile.[1][3] This guide provides a comprehensive analysis of the core physical and chemical properties of substituted cyclobutanamines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore conformational behavior, the modulation of basicity (pKa) and lipophilicity (LogP/D), and key reactivity patterns. This document is designed not merely to list properties but to explain the underlying principles, empowering scientists to make informed decisions in molecular design and synthesis.

Part I: Core Physicochemical Properties: A Delicate Balance of Strain and Substitution

The defining characteristic of the cyclobutane ring is its inherent strain energy (approx. 26 kcal/mol), which forces a non-planar, "puckered" conformation to alleviate torsional strain.[2] This puckering is a dynamic equilibrium, and the introduction of substituents, especially the amine group and others on the ring, profoundly influences this conformational landscape.[4][5][6]

Stereochemistry and Conformational Analysis

Unlike the well-defined chair conformation of cyclohexane, the cyclobutane ring exists as a rapidly inverting mixture of puckered conformations.[5][7] The puckering leads to two distinct substituent positions: axial and equatorial. The energy barrier for this ring-inversion is low (1.8-2.0 kcal/mol), meaning that the conformational preference is a subtle but critical factor.[5]

The position of substituents dictates the ring's preferred pucker.[4][5][6] For a monosubstituted cyclobutanamine, the equatorial conformer is generally more stable, minimizing steric interactions.[5] In di- or tri-substituted systems, the interplay of cis/trans relationships and the relative size of the substituents determines the overall three-dimensional shape. Understanding these preferences is essential, as the spatial orientation of the amine and other functional groups directly impacts binding affinity to biological targets.[5]

Basicity (pKa): The Influence of Hybridization and Inductive Effects

The basicity of the amine group, quantified by the pKa of its conjugate acid, is a critical parameter for drug development, affecting solubility, receptor interaction, and cell permeability. For cyclobutanamines, the pKa is governed by a combination of the nitrogen's hybridization and the electronic effects of ring substituents.

The C-N bond in a cyclobutanamine has a higher s-character compared to an acyclic amine due to the ring strain. This increased s-character pulls electron density away from the nitrogen lone pair, slightly decreasing its basicity. However, the dominant factors are often the inductive effects of other substituents on the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine or trifluoromethyl (CF3) groups significantly decrease the basicity of the amine.[8][9] The strong inductive pull of these groups reduces the electron density on the nitrogen, making the lone pair less available for protonation. This results in a lower pKa. For example, replacing a tert-butyl group with a CF3-cyclobutane group on an amine hydrochloride can decrease the pKa from 10.69 to 5.29.[9]

  • Electron-Donating Groups (EDGs): Alkyl groups, for instance, have a modest electron-donating effect, which can slightly increase basicity (higher pKa) compared to the unsubstituted parent.

Lipophilicity (LogP/D): Tailoring Properties for Biological Environments

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a paramount property in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[8][10] It is typically measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH).[11]

The rigid, three-dimensional nature of the cyclobutane scaffold provides a unique tool for modulating lipophilicity.[1][8]

  • Increased Fsp³ Character: The cyclobutane ring increases the fraction of sp³-hybridized carbons, which generally reduces planarity and can lead to improved solubility and more favorable ADME properties compared to flat aromatic systems.[3]

  • Substituent Effects: The nature and stereochemistry of substituents have a profound impact. Fluorination is a common strategy to modulate properties; however, its effect on lipophilicity is not always straightforward. While a CF3 group is generally more lipophilic than a methyl group, the relative orientation (cis/trans) of substituents on the cyclobutane ring can lead to unexpected changes in LogP due to alterations in the molecule's overall polarity and surface exposure.[12][13]

Table 1: Comparative Physicochemical Properties of Representative Cyclobutanamines

Compound NameStructurePredicted/Experimental pKaPredicted/Experimental LogPCitation(s)
CyclobutanamineC₄H₉N10.5 (Predicted)0.2[14]
N-EthylcyclobutanamineC₆H₁₃N11.1 (Predicted)1.1[15]
3-(Trifluoromethyl)cyclobutan-1-amineC₅H₈F₃N~5.3 (Analog Data)1.2 (Estimated)[9]
N-(2-phenylbutan-2-yl)cyclobutanamineC₁₄H₂₁N10.8 (Predicted)3.3[16]

Note: Data is compiled from various sources and may include predicted values where experimental data is unavailable. The pKa of the trifluoromethyl analog is estimated based on similar structures.[9]

Part II: Chemical Reactivity and Synthetic Handles

The chemical reactivity of substituted cyclobutanamines is primarily centered around the nucleophilic amino group. The cyclobutane ring itself is relatively inert under standard physiological and synthetic conditions, a key advantage for its use as a stable drug scaffold.[1]

N-Functionalization: The Gateway to Analogs

The amine moiety is a versatile synthetic handle for library generation in drug discovery. Standard transformations proceed efficiently:

  • Acylation/Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) readily forms stable amide bonds.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in pharmaceuticals.[3]

  • Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an imine, which is then reduced in situ to yield secondary or tertiary amines.

  • Alkylation: Direct alkylation with alkyl halides can lead to over-alkylation but is a viable route to secondary and tertiary amines under controlled conditions.

Ring Strain and Stability

While the cyclobutane ring is strained, it does not readily undergo ring-opening reactions under typical synthetic or physiological conditions.[1] Significant energy input, such as photochemical [2+2] cycloadditions or specific Lewis acid-catalyzed reactions, is required to manipulate the ring itself.[17][18] This inherent stability is a major asset, ensuring the integrity of the scaffold throughout the drug development process.

Part III: Experimental Protocols for Core Characterization

Trustworthy data is the foundation of scientific integrity. The following protocols are self-validating systems for determining the key physicochemical properties discussed.

Protocol: Determination of Distribution Coefficient (LogD₇.₄) via Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining lipophilicity at a physiologically relevant pH.[11][19]

Objective: To measure the ratio of a cyclobutanamine's concentration in n-octanol versus a pH 7.4 phosphate buffer.

Methodology:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of 1-octanol and 0.1 M phosphate-buffered saline (PBS, pH 7.4).

    • Shake vigorously for 24 hours to ensure mutual saturation.[11][19]

    • Allow the phases to separate completely overnight. Use the resulting octanol phase and aqueous phase for the experiment.[20]

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test cyclobutanamine in DMSO.[11][19]

    • Add a small aliquot (e.g., 10 µL) of the stock solution to a vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS. The final concentration should be suitable for the chosen analytical method (e.g., LC-MS/UV).

  • Equilibration:

    • Cap the vial tightly and shake vigorously for a fixed period (e.g., 1-2 hours) to ensure equilibrium is reached.[10]

    • For some compounds, a longer period or gentle overnight mixing may be required.

  • Phase Separation:

    • Centrifuge the mixture (e.g., at 2000 x g for 10 minutes) to achieve a clean separation of the two phases.[10]

  • Quantification:

    • Carefully remove an aliquot from the top (n-octanol) layer and an aliquot from the bottom (aqueous) layer.[20]

    • Dilute each aliquot appropriately and analyze the concentration of the test compound in each phase using a validated LC-MS/UV method.

  • Calculation:

    • The Distribution Coefficient (D₇.₄) is calculated as: D₇.₄ = [Concentration in Octanol] / [Concentration in Aqueous]

    • The final value is expressed as its logarithm: LogD₇.₄ = log₁₀(D₇.₄)

Protocol: Determination of pKa via Potentiometric Titration

This protocol describes a robust method for determining the acid dissociation constant of the protonated amine.[21][22]

Objective: To determine the pH at which the cyclobutanamine is 50% ionized.

Methodology:

  • System Calibration:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Sample Preparation:

    • Accurately weigh a sample of the cyclobutanamine hydrochloride salt and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Begin stirring the solution and record the initial pH.

    • Using a calibrated burette, add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of maximum slope on the curve), which corresponds to the complete neutralization of the amine hydrochloride.

    • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added). This can be determined directly from the graph or by calculating the first derivative of the titration curve.

Part IV: Visualization of Workflows and Concepts

Visual aids are critical for understanding complex relationships and processes in drug discovery.

Diagram 1: Physicochemical Profiling Workflow

This diagram illustrates the logical flow for characterizing a novel substituted cyclobutanamine, ensuring that foundational properties are established before proceeding to more complex biological assays.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: Decision & Advancement A Synthesis & Purification of Novel Cyclobutanamine B Structure Verification (NMR, MS, HRMS) A->B C Purity Analysis (HPLC, >95%) B->C D pKa Determination (Potentiometric Titration) C->D E LogD₇.₄ Measurement (Shake-Flask Method) C->E F Aqueous Solubility (Kinetic/Thermodynamic) C->F G Data Analysis & Property Assessment D->G E->G F->G H Advance to In Vitro ADME Assays G->H Properties Acceptable I Redesign/Synthesize New Analogs G->I Properties Unfavorable

Caption: Workflow for Physicochemical Profiling of a Novel Cyclobutanamine.

Diagram 2: Key Reactivity Pathways

This diagram outlines the primary synthetic transformations available from a substituted cyclobutanamine, highlighting its role as a versatile building block.

G cluster_reactions N-Functionalization Reactions Start Substituted Cyclobutanamine (Primary Amine) Amide Amide Derivative Start->Amide RCOCl or RCOOH, Coupling Sulfonamide Sulfonamide Derivative Start->Sulfonamide RSO₂Cl, Base SecAmine Secondary Amine Derivative Start->SecAmine R'-CHO, [H] (Reductive Amination)

Caption: Key Reactivity Pathways from a Substituted Cyclobutanamine Scaffold.

Conclusion

Substituted cyclobutanamines represent a powerful and increasingly utilized scaffold in medicinal chemistry. Their unique conformational constraints and the ability to finely tune physicochemical properties like basicity and lipophilicity through substitution offer a distinct advantage in designing molecules with improved potency, selectivity, and ADME profiles. A thorough understanding of their fundamental properties, grounded in robust experimental characterization as outlined in this guide, is essential for any drug discovery program seeking to leverage this valuable structural motif. By appreciating the interplay between the strained ring and its substituents, scientists can rationally design and synthesize next-generation therapeutics.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
  • Corzana, F., Jiménez-Osés, G., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
  • Chemspace. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
  • Mykhailiuk, P. K. (2020). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
  • Mastryukov, V. S., & Osina, E. L. (n.d.). CONFORMATIONS OF CYCLOBUTANE. ElectronicsAndBooks. [Link]
  • Wessjohann, L. A., & Schall, A. (2017).
  • Chemspace. (2024). LogP / LogD shake-flask method v1.
  • Salazar, K. V., Isert, J. E., Moon, N., Grubbs II, G. S., Zhou, Z., Kukolich, S. G., Carrillo, M. J., Fatehi, S., & Lin, W. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
  • Lokey, S. (2017). Shake Flask logK. Lokey Lab Protocols. [Link]
  • Sawicki, E. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • Tagiuri, G., et al. (2018). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K.
  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
  • Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
  • Andrejević, T. M., et al. (2012). Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. [Link]
  • Domainex. (n.d.). Shake Flask LogD. Domainex. [Link]
  • van der Velden, J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. [Link]
  • Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.
  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Le, Q. T., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
  • BTC. (2025).
  • Waser, M. (2018). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.
  • van der Velden, J., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Casciotti, M., et al. (2025). Synthesis of cyclobutanamines through reduction instead of final hydrolysis.
  • Gonzalez, A. (2021).
  • Dauth, A., & Love, J. A. (2012). Synthesis and Reactivity of 2-Azametallacyclobutanes.
  • National Center for Biotechnology Information. (n.d.). Cyclobutylamine.
  • National Center for Biotechnology Information. (n.d.). N-(2-phenylbutan-2-yl)cyclobutanamine.
  • National Institute of Standards and Technology. (n.d.). Cyclobutylamine. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. (n.d.). N-Ethylcyclobutanamine.

Sources

Methodological & Application

Application Notes and Protocols for 3-Methoxycyclobutanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Ring Systems in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the emerging structural motifs, saturated strained ring systems, such as cyclobutanes, have garnered significant attention. These three-dimensional (3D) structures offer a compelling departure from the predominantly flat, aromatic moieties that have historically dominated small-molecule drug discovery. The introduction of sp³-rich cyclobutane cores can lead to improved metabolic stability, enhanced solubility, and better navigation of the complex topographies of biological targets.

This guide focuses on 3-methoxycyclobutanamine , a versatile building block that embodies the strategic advantages of small, functionalized carbocycles. Available as both cis and trans diastereomers, this scaffold provides medicinal chemists with a tool to fine-tune the spatial arrangement of substituents, enabling precise structure-activity relationship (SAR) studies. The methoxy group offers a handle for modifying polarity and hydrogen bonding capacity, while the primary amine serves as a key anchor for derivatization and incorporation into a wide range of molecular architectures.

This document provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, with a particular focus on its utility in the discovery of kinase inhibitors and central nervous system (CNS) therapeutics. Detailed protocols are provided to enable researchers to effectively integrate this valuable building block into their drug discovery programs.

PART 1: Diastereoselective Synthesis of cis- and trans-3-Methoxycyclobutanamine

The strategic application of this compound hinges on the ability to access both cis and trans diastereomers in high purity. A common and efficient synthetic approach commences with the commercially available 3-methoxycyclobutanone. The stereochemical outcome is dictated by the choice of reduction and subsequent amination methodologies.

Protocol 1.1: Synthesis of cis-3-Methoxycyclobutanol

The stereoselective reduction of 3-substituted cyclobutanones with hydride reagents typically favors the formation of the cis-alcohol. This preference is attributed to the minimization of torsional strain, as predicted by the Felkin-Anh model, where the hydride attacks from the anti-face relative to the substituent.[1][2]

Experimental Procedure:

  • To a solution of 3-methoxycyclobutanone (1.0 eq) in anhydrous methanol (MeOH) at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford cis-3-methoxycyclobutanol, which can often be used in the next step without further purification.

Protocol 1.2: Synthesis of trans-3-Methoxycyclobutanamine via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of alcohols.[3] By reacting the cis-3-methoxycyclobutanol with a nitrogen nucleophile under Mitsunobu conditions, the corresponding trans-azide is formed, which can then be reduced to the trans-amine.

Experimental Procedure:

  • To a solution of cis-3-methoxycyclobutanol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Stir the mixture for 10 minutes, then add a solution of diphenylphosphoryl azide (DPPA) (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield trans-1-azido-3-methoxycyclobutane.

  • Dissolve the azide in THF and add triphenylphosphine (1.1 eq). Stir at room temperature for 2 hours.

  • Add water (5.0 eq) and heat the mixture to 60 °C for 4 hours (Staudinger reduction).

  • Cool the reaction to room temperature, and extract with diethyl ether.

  • Wash the organic layer with 1M HCl. The aqueous layer contains the amine salt.

  • Basify the aqueous layer with 2M NaOH and extract with dichloromethane (DCM) to yield trans-3-methoxycyclobutanamine.

Protocol 1.3: Synthesis of cis-3-Methoxycyclobutanamine via Reductive Amination

The cis-amine can be synthesized from 3-methoxycyclobutanone via a two-step sequence involving oxime formation followed by reduction.

Experimental Procedure:

  • To a solution of 3-methoxycyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield 3-methoxycyclobutanone oxime.

  • Dissolve the oxime in acetic acid and add zinc dust (3.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Basify the residue with aqueous NaOH and extract with DCM to afford cis-3-methoxycyclobutanamine.

PART 2: Application in Parallel Synthesis for Library Generation

The primary amine of this compound is an excellent nucleophile for a variety of coupling reactions, making it an ideal building block for the rapid generation of compound libraries through parallel synthesis. Amide bond formation is a cornerstone of this approach.

Protocol 2.1: Parallel Amide Library Synthesis

This protocol outlines a general procedure for the parallel synthesis of an amide library using this compound and a diverse set of carboxylic acids in a 96-well plate format.[4][5]

Workflow for Parallel Amide Synthesis:

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine Dispense this compound Solution to each well prep_acid Dispense Carboxylic Acid Stock Solutions (unique per well) prep_amine->prep_acid add_coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) prep_acid->add_coupling react Seal Plate and Incubate (e.g., Room Temperature, 16h) add_coupling->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract purify Purify via Parallel HPLC extract->purify analyze LC-MS and NMR Analysis of Purified Compounds purify->analyze

Caption: Workflow for parallel amide library synthesis.

Experimental Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of cis- or trans-3-methoxycyclobutanamine in anhydrous dimethylformamide (DMF).

    • Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in DMF in a 96-well plate format.

    • Prepare a 0.4 M solution of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.

    • Prepare a 0.8 M solution of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the this compound solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).

    • Add 50 µL of the HATU solution to each well (0.02 mmol).

    • Add 50 µL of the DIPEA solution to each well (0.04 mmol).

  • Reaction and Workup:

    • Seal the 96-well plate and shake at room temperature for 16 hours.

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products using an automated liquid handler with ethyl acetate (3 x 200 µL).

    • Concentrate the combined organic extracts in vacuo.

  • Purification and Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO/MeOH).

    • Purify the library using parallel reverse-phase HPLC.

    • Analyze the purified compounds by LC-MS and NMR to confirm identity and purity.

Table 1: Reagent and Solvent Guide for Parallel Amide Synthesis

Component Role Typical Reagents/Solvents Key Considerations
AmineNucleophilecis- or trans-3-MethoxycyclobutanamineEnsure high purity of the starting amine.
Carboxylic AcidElectrophileDiverse library of acidsSolubility in the reaction solvent is crucial.
Coupling ReagentActivates carboxylic acidHATU, HBTU, T3PHATU is often preferred for its high reactivity and low racemization.
BaseNeutralizes acid byproductDIPEA, TriethylamineUse a non-nucleophilic base to avoid side reactions.
SolventReaction mediumDMF, DCM, AcetonitrileAnhydrous conditions are essential for optimal results.

PART 3: Applications in Kinase Inhibitor Design

The unique 3D geometry of the cyclobutane ring makes this compound an attractive scaffold for kinase inhibitor design. Kinase active sites are often narrow, cleft-like structures, and the non-planar nature of the cyclobutane can allow for better exploitation of these pockets compared to traditional flat aromatic rings. The cis and trans isomers can be used to probe the topology of the ATP-binding site with high precision.

Conceptual Framework for Kinase Inhibitor SAR

The primary amine of this compound can be functionalized to interact with the hinge region of the kinase, a critical area for ATP binding. The cyclobutane ring itself can serve as a scaffold to position other substituents into solvent-exposed regions or hydrophobic pockets.

Hypothetical SAR Study:

A medicinal chemist might synthesize a series of inhibitors based on a known kinase-binding scaffold, incorporating both cis- and trans-3-methoxycyclobutanamine to understand the spatial requirements of a specific pocket.

G cluster_scaffold Core Scaffold cluster_derivatization Derivatization cluster_synthesis Synthesis cluster_testing Biological Testing scaffold Known Kinase Hinge-Binding Scaffold cis_amine cis-3-Methoxy- cyclobutanamine scaffold->cis_amine trans_amine trans-3-Methoxy- cyclobutanamine scaffold->trans_amine cis_inhibitor cis-Inhibitor cis_amine->cis_inhibitor trans_inhibitor trans-Inhibitor trans_amine->trans_inhibitor assay Kinase Activity Assay (IC50 determination) cis_inhibitor->assay trans_inhibitor->assay

Caption: SAR study workflow using cis/trans isomers.

Table 2: Hypothetical Kinase Inhibition Data

Compound Stereochemistry IC₅₀ (nM) Interpretation
Inhibitor Acis50The cis isomer provides a favorable orientation of the methoxy group.
Inhibitor Btrans500The trans isomer results in a steric clash or suboptimal interaction.

This type of data would strongly suggest that the pocket being probed has a specific topographical feature that is better accommodated by the cis isomer.

PART 4: Applications in Central Nervous System (CNS) Drug Discovery

Designing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery. Key physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA), must be carefully optimized. The incorporation of small, saturated rings like this compound can be a valuable strategy to achieve a favorable balance of these properties.[6]

Advantages of this compound in CNS Drug Design:

  • Reduced Lipophilicity: Replacing aromatic rings with a cyclobutane core can lower logP, which is often beneficial for avoiding off-target effects and improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Increased 3D Character: The non-planar structure can lead to improved target engagement and selectivity.

  • Modulation of pKa: The methoxy group can influence the basicity of the amine, which can be important for interactions with targets and for BBB penetration.

Protocol 4.1: Diastereomer Separation for Pharmacological Profiling

Since the cis and trans isomers of a drug candidate can have vastly different pharmacological profiles, their separation is critical. Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation of diastereomers.[7][8]

General Procedure for Diastereomer Separation:

  • Method Development: Screen a variety of chiral and achiral stationary phases under both SFC and HPLC conditions to identify a column that provides baseline separation of the cis and trans isomers of the derivatized this compound.

  • Preparative Separation: Scale up the optimized method to a preparative scale to isolate gram quantities of each diastereomer.

  • Purity Analysis: Confirm the diastereomeric purity of the separated isomers using analytical SFC or HPLC, and confirm the relative stereochemistry using nuclear Overhauser effect (NOE) NMR spectroscopy.

Table 3: Comparison of SFC and HPLC for Diastereomer Separation

Technique Advantages Disadvantages
SFC Faster separation times, lower solvent consumption, often better resolution for diastereomers.[8]Requires specialized equipment.
HPLC Widely available, robust, well-established methodologies.[9]Can be slower and use more solvent.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its diastereomeric nature provides a powerful tool for probing the 3D structure of biological targets, while its physicochemical properties make it particularly well-suited for the design of kinase inhibitors and CNS-penetrant drugs. The protocols and strategies outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this scaffold in their drug discovery endeavors, ultimately contributing to the development of novel and effective therapeutics.

References

  • Deraet, X., Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry. [Link]
  • Berger, T. A. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Le, B., et al. (2021). Automated and Parallel Amide Synthesis.
  • Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • Semantic Scholar. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory.
  • Tripos Discovery Research. A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks.
  • ResearchGate. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory.
  • The Hive. Synthesis and Reduction of Azides.
  • ChemRxiv. (2023). Assembly line library synthesis in flow: A multistep and multivectorial approach.
  • Royal Society of Chemistry. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry.
  • Harada, N. (2018).
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry.
  • De Klerck, K., et al. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Royal Society of Chemistry. (2020). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers.
  • Gini, A., et al. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry.
  • Wang, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry.
  • Singh, P., et al. (2019). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. European Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6082, Methoxamine.
  • Shimadzu Corporation. (2021).
  • Zard, S. Z. (2024). Chemical adventures with oximes.
  • Wager, T. T., et al. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience.
  • Siler, D. A., et al. (2015). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. Journal of the American Chemical Society.
  • Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal.
  • ResearchGate. (2007). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs.
  • Furet, P., et al. (2016). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem.
  • Li, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
  • Kim, D., et al. (2018). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Organic & Biomolecular Chemistry.
  • Majchrzak, M., et al. (2024). Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile. Toxics.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Central Nervous System (CNS) Stimulants.
  • Baumann, M. H., et al. (2014).
  • Scilit. (2006). Diastereoselective syntheses of substituted cis-hydrindanones featuring sequential inter- and intramolecular Michael reactions.
  • Cholewiak, A., et al. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules.
  • Frauenheim, M., et al. (2023). Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol.
  • Park, K., et al. (2020). Highly Selective Synthesis of cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol via Solvent-Free Hydrogenation and Isomerization.

Sources

Application Notes and Protocols for Amide Coupling Reactions with 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Methoxycyclobutyl Amine Scaffold in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable structural element in medicinal chemistry.[1] Its rigid, three-dimensional geometry allows for the precise positioning of substituents in space, offering a powerful tool for optimizing ligand-receptor interactions. Within this class of compounds, 3-methoxycyclobutanamine has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents. The presence of the methoxy group can influence physicochemical properties such as lipophilicity and metabolic stability, while the secondary amine provides a convenient handle for the introduction of diverse functionality through amide bond formation. Amide coupling is one of the most frequently utilized reactions in drug discovery, enabling the efficient assembly of complex molecules from readily available carboxylic acids and amines.[2]

This guide provides a comprehensive overview of amide coupling reactions involving this compound, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug development.

Mechanistic Overview of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex organic molecules.[2] Therefore, the use of coupling reagents is essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. The general mechanism proceeds through two main steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.

  • Nucleophilic Acyl Substitution: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the desired amide and a byproduct derived from the coupling reagent.

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the carboxylic acid and amine, the presence of other functional groups, and the desired reaction conditions.

Selection of Coupling Reagents for this compound

As a secondary amine, this compound can present moderate steric hindrance, which may influence the efficiency of the coupling reaction. Therefore, the selection of a suitable coupling reagent is crucial for achieving high yields and purity.

Carbodiimides: EDC in Combination with Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their affordability and ease of use.[3] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid is chiral and can also rearrange to a stable N-acylurea byproduct. To mitigate these side reactions and improve reaction efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is typically included. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine.

Uronium/Aminium Salts: HATU and HBTU

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that generate active esters.[4] HATU, which is based on the less acidic and more reactive HOAt (1-hydroxy-7-azabenzotriazole), is often preferred for challenging couplings, including those involving sterically hindered amines or epimerization-prone substrates.[4] These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction.

Experimental Protocols

The following protocols are provided as a starting point for the amide coupling of this compound with a generic carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically demanding or prone to racemization.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (0.1-0.5 M).

  • Add HATU (1.1-1.3 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0-3.0 eq) to the stirring solution.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative for many standard amide coupling reactions.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Add DIPEA or TEA (1.5-2.5 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[5]

Data Presentation

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a comparative summary of expected outcomes based on the chosen methodology.

Coupling ReagentAdditiveBaseTypical SolventExpected Yield RangeKey Considerations
HATU NoneDIPEADMF, DCM80-95%Excellent for sterically hindered substrates; higher cost.
HBTU HOBt (optional)DIPEA, TEADMF, DCM75-90%Good general-purpose reagent; can cause guanidinylation of the amine if used in excess.[4]
EDC·HCl HOBt/OxymaDIPEA, TEADCM, DMF60-85%Cost-effective; byproducts are generally water-soluble, simplifying purification.
COMU NoneDIPEADMF, ACN85-98%Third-generation uronium reagent with improved safety and solubility profile.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or prolong the reaction time.- Use a less sterically hindered base (e.g., 2,4,6-collidine).
Presence of Unreacted Starting Materials - Insufficient equivalents of coupling reagent or amine.- Short reaction time.- Increase the equivalents of the limiting reagent.- Extend the reaction time and continue monitoring.
Formation of Byproducts - Racemization of chiral carboxylic acids.- N-acylurea formation (with carbodiimides).- Guanidinylation of the amine (with uronium/aminium salts).- Use an additive like HOBt or HOAt to suppress racemization.- Ensure the amine is added shortly after the activation of the carboxylic acid.- Avoid using a large excess of the uronium/aminium reagent.
Difficult Purification - Water-insoluble byproducts (e.g., DCU from DCC).- Co-elution of product with residual coupling agents or byproducts.- Use EDC, as its urea byproduct is water-soluble.- Optimize the chromatographic separation conditions (solvent system, gradient).

Visualization of Workflow and Mechanism

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid Activation Carboxylic Acid Activation CarboxylicAcid->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagent (e.g., HATU, EDC/HOBt) Reagents->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Purified Amide Purification->Product

Caption: General workflow for amide coupling reactions.

AmideCouplingMechanism cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine R'-NH₂ (this compound) Amine->Tetrahedral + Amide Amide (R-CO-NH-R') Tetrahedral->Amide Byproduct Byproduct Tetrahedral->Byproduct +

Caption: Simplified mechanism of amide bond formation.

Conclusion

The amide coupling of this compound is a robust and versatile transformation for the synthesis of novel chemical entities in drug discovery. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can efficiently generate a wide array of amides incorporating this valuable scaffold. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis and exploration of new chemical space.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • California State Polytechnic University, Pomona. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • European Patent Office. (1984). THE PREPARATION OF ANTIOXIDANT AMIDES. EP 0022816 B1.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Google Patents. (2002). Method for making amides. EP1182191B1.
  • Google Patents. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. US20050027120A1.
  • Google Patents. (2014). Synthesis method of amide compounds. CN103896793B.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Center for Biotechnology Information. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840.
  • National Center for Biotechnology Information. (2016). First total synthesis of hoshinoamide A. Beilstein Journal of Organic Chemistry, 12, 2450-2455.
  • Organic Syntheses. (2017). A Safe and Efficient Amide-Bond-Forming Coupling Procedure Using the EDC-HCl/Oxyma Pure System. 94, 259-271.
  • National Center for Biotechnology Information. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5652-5655.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

Sources

Introduction: The Strategic Importance of N-Alkylated Cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 3-Methoxycyclobutanamine: Protocols and Mechanistic Insights

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a highly sought-after structural motif. Its rigid, three-dimensional character offers a unique scaffold to explore chemical space, often leading to compounds with improved metabolic stability, receptor binding affinity, and favorable physicochemical properties compared to more flexible acyclic or larger ring systems. This compound, in particular, serves as a valuable building block, combining the conformational constraint of the cyclobutane core with a methoxy group that can influence solubility and engage in specific hydrogen bonding interactions.

The N-alkylation of this primary amine is a pivotal transformation, enabling the synthesis of diverse libraries of secondary and tertiary amines. These modifications are critical for modulating a molecule's pharmacological profile, including its potency, selectivity, basicity (pKa), and membrane permeability. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic strategies for the N-alkylation of this compound, with a focus on field-proven protocols, the rationale behind experimental choices, and methods for ensuring reaction integrity.

Core Strategy 1: Reductive Amination

Reductive amination, also known as reductive alkylation, is arguably the most versatile and widely employed method for the N-alkylation of primary amines.[1][2] It is a one-pot reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[1] This method is favored for its high efficiency, broad substrate scope, and the ability to avoid the overalkylation issues that can plague other methods.[3]

Reaction Principle and Mechanism

The process occurs in two distinct, sequential steps within the same reaction vessel:

  • Imine/Enamine Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then reversibly eliminates a molecule of water to form a C=N double bond, yielding an imine (from an aldehyde) or an enamine (from a ketone).[1][4][5] This step is typically catalyzed by mild acid, which facilitates the dehydration of the hemiaminal.[4][5] The pH must be carefully controlled; if the pH is too low, the amine becomes protonated and non-nucleophilic, and if it's too high, the dehydration step is inefficient.[4][5] A pH around 5 is often optimal.[4][5]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond to a C-N single bond, furnishing the final N-alkylated amine product. The choice of reducing agent is critical, as it must reduce the imine preferentially over the starting carbonyl compound.[3]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation (Acid-Catalyzed) cluster_step2 Step 2: Reduction Amine R'-NH₂ (this compound) Hemiaminal [Hemiaminal Intermediate] Amine->Hemiaminal + Carbonyl Carbonyl R-CHO (Aldehyde) Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Imine_ref Imine Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product R-CH₂-NH-R' (N-Alkylated Product) Reducer->Product Imine_ref->Product + [H⁻]

Caption: Mechanism of Reductive Amination.

Comparative Analysis of Common Reducing Agents

The success of a reductive amination protocol hinges on the selection of an appropriate reducing agent. Each has distinct advantages, reactivities, and optimal conditions.

Reducing AgentCommon SolventsKey Characteristics & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF, DioxaneThe Workhorse: Mild and selective, capable of reducing imines in the presence of aldehydes.[6] The bulky acetate groups attenuate its reactivity, preventing reduction of the more stable carbonyl group. It is moisture-sensitive.[6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)pH-Dependent Reactivity: Highly effective and not sensitive to water.[6] Its reactivity is pH-dependent; it reduces imines much faster than ketones or aldehydes at neutral or slightly acidic pH.[1] Caution: Can release toxic HCN gas upon acidic workup.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Staged Addition Required: A powerful reducing agent that can reduce both aldehydes and ketones.[6] Therefore, the imine must be allowed to form completely before the NaBH₄ is added to the reaction mixture to prevent reduction of the starting carbonyl.[2][6]
Catalytic Hydrogenation (H₂/Pd, Ni) Methanol (MeOH), Ethanol (EtOH)Green Chemistry Approach: Uses hydrogen gas and a metal catalyst (e.g., Palladium on Carbon).[1] It is highly atom-economical, producing only water as a byproduct.[7] This method is excellent for large-scale synthesis but requires specialized hydrogenation equipment.[1]
Detailed Protocol: N-Alkylation via Reductive Amination with NaBH(OAc)₃

This protocol describes a general procedure for the reaction of this compound with an aldehyde using sodium triacetoxyborohydride (STAB).

Reductive_Amination_Workflow reagents 1. Combine this compound (1.0 eq) and Aldehyde (1.1 eq) in Dichloromethane (DCM). stir1 2. Stir at room temperature for 20-30 minutes to allow for initial imine formation. reagents->stir1 add_stab 3. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. stir1->add_stab stir2 4. Stir reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS. add_stab->stir2 quench 5. Quench reaction by slow addition of saturated aqueous NaHCO₃ solution. stir2->quench extract 6. Separate organic layer. Extract aqueous layer with DCM (2x). quench->extract wash 7. Combine organic layers and wash with brine. extract->wash dry 8. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. wash->dry purify 9. Purify the crude product via flash column chromatography on silica gel. dry->purify

Caption: Experimental workflow for reductive amination.

Materials:

  • This compound (1.0 equivalent)

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and the selected aldehyde/ketone.

  • Dissolve the components in an appropriate volume of anhydrous DCM or DCE.

  • Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride in portions. The addition may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated this compound.

Core Strategy 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X, where X = Cl, Br, I) and displacing the halide leaving group.[8]

The Challenge: Controlling Overalkylation

While mechanistically straightforward, this method's primary drawback is the potential for overalkylation.[9][10] The secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation event, which produces a tertiary amine. This can continue, ultimately forming a quaternary ammonium salt.[9] Achieving selective mono-alkylation is therefore the central challenge.[10][11]

SN2_Alkylation cluster_mono Desired Mono-alkylation (Sₙ2) cluster_over Undesired Overalkylation PrimaryAmine R'-NH₂ SecondaryAmine R-NH-R' PrimaryAmine->SecondaryAmine + R-X AlkylHalide R-X AlkylHalide->SecondaryAmine HX H-X SecondaryAmine_ref R-NH-R' TertiaryAmine R₂N-R' SecondaryAmine_ref->TertiaryAmine + R-X AlkylHalide2 R-X AlkylHalide2->TertiaryAmine

Caption: SN2 alkylation and the overalkylation side reaction.

Strategies for Promoting Selective Mono-Alkylation

Several techniques can be employed to favor the formation of the desired secondary amine:

  • Stoichiometry Control: Using a large excess of this compound relative to the alkyl halide statistically favors the reaction of the halide with the more abundant primary amine.[12]

  • Slow Addition: Adding the alkylating agent dropwise to the solution of the amine helps to maintain a low concentration of the electrophile, reducing the likelihood of the product reacting further.[12]

  • Use of a Mild Base: The reaction generates one equivalent of H-X acid, which protonates the amine, rendering it non-nucleophilic. Adding a mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or triethylamine) neutralizes this acid as it forms, keeping the amine in its active, freebase form.

Detailed Protocol: Direct N-Alkylation with an Alkyl Bromide

This protocol provides a general method for the mono-alkylation of this compound using an excess of the amine to control selectivity.

Materials:

  • This compound (3.0 - 5.0 equivalents)

  • Alkyl Bromide (1.0 equivalent)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Ethyl Acetate (EtOAc)

  • Water and Brine

Procedure:

  • In a round-bottom flask, combine this compound and potassium carbonate in acetonitrile.

  • Stir the suspension at room temperature.

  • Add the alkyl bromide dropwise to the stirring mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess starting amine.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary and Method Selection

Choosing the appropriate N-alkylation strategy depends on the specific substrate, desired scale, and available equipment.

FeatureReductive AminationDirect Alkylation (SN2)
Alkylating Agent Aldehydes & KetonesAlkyl Halides (or Sulfonates)
Selectivity Excellent for mono-alkylationProne to overalkylation; requires careful control
Substrate Scope Very broad; accommodates complex carbonylsBest with primary and some secondary halides; hindered halides may lead to elimination
Key Advantage High selectivity and yields in a one-pot reactionSimple setup; useful when the corresponding carbonyl is unavailable
Key Disadvantage Requires specific reducing agents; some are toxic or moisture-sensitiveDifficult to control selectivity; may require large excess of amine

Conclusion

The N-alkylation of this compound is a fundamental step in the synthesis of novel chemical entities for drug discovery and development. Reductive amination stands out as the most robust and selective method for generating a wide array of secondary amines from diverse carbonyl precursors. Direct alkylation with alkyl halides, while a more traditional approach, remains a viable option, provided that careful experimental controls are implemented to mitigate the inherent risk of overalkylation. By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can effectively and efficiently synthesize the target N-alkylated derivatives essential for advancing their scientific programs.

References

  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Organic Letters. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications.
  • ResearchGate. (n.d.). Monoalkylation of primary amines and N-sulfinylamides.
  • MDPI. (n.d.). N-Dealkylation of Amines.
  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications.
  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • PubMed. (2025). Ligand-Controlled Alkylation-Heck-C(sp3)-H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles.
  • ResearchGate. (2025). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • National Institutes of Health. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst.
  • University of Calgary. (n.d.). Ch21: Alkylation.
  • Studylib. (n.d.). Amine Synthesis Report: Reductive Amination & Analysis.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • National Institutes of Health. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH).
  • YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations.
  • ResearchGate. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
  • ResearchGate. (n.d.). Practical Synthesis of N‐Alkyl‐N‐alkyloxycarbonylaminomethyl Prodrug Derivatives of Acetaminophen, Theophylline, and 6‐Mercaptopurine.
  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids.
  • ResearchGate. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives.
  • National Institutes of Health. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • MedCrave online. (2018). The selective n-alkylation of monoethanolamine in PTC condition.
  • ResearchGate. (n.d.). Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds.

Sources

3-Methoxycyclobutanamine: A Privileged Scaffold for Potent and Selective PARP14 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Abstract

Poly(ADP-ribose) polymerase 14 (PARP14) has emerged as a critical regulator in cellular processes, including DNA repair, immune response modulation, and cancer cell survival.[1][2] Its overexpression in various malignancies and its role in inflammatory diseases make it a compelling target for therapeutic intervention.[3][4] This guide details the strategic use of 3-methoxycyclobutanamine as a key building block in the synthesis of potent and selective PARP14 inhibitors. We provide a comprehensive overview of the synthetic rationale, detailed experimental protocols for inhibitor synthesis, and robust biochemical and cellular assays for pharmacological characterization.

Introduction: The Therapeutic Promise of Targeting PARP14

The PARP family of enzymes catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, a post-translational modification vital for numerous cellular functions.[1] While PARP1 inhibitors have achieved clinical success, particularly in cancers with DNA repair deficiencies, interest is growing in other family members.[5] PARP14, a mono-ADP-ribosyltransferase, is distinguished by its role in regulating signaling pathways that promote cell survival and proliferation, particularly in cancers like multiple myeloma and hepatocellular carcinoma.[1][2] It also plays a significant role in modulating the IL-4-STAT6 signaling pathway, making it a target for allergic and inflammatory conditions.[1][6]

Inhibiting PARP14 offers a therapeutic strategy to disrupt these pro-survival signals and potentially sensitize cancer cells to other treatments.[7][8] The development of small molecule inhibitors that are both potent and selective is paramount to minimizing off-target effects. The unique structural features of the this compound moiety provide a distinct advantage in achieving these goals.

The Strategic Advantage of the this compound Scaffold

The design of selective kinase and enzyme inhibitors often relies on exploiting subtle differences in their ATP or NAD+ binding pockets. The this compound scaffold offers several key advantages for targeting the PARP14 nicotinamide sub-site:

  • Conformational Rigidity: The cyclobutane ring introduces a degree of conformational constraint, which can reduce the entropic penalty of binding and lock the molecule into a bioactive conformation. This rigidity helps to optimize interactions with specific residues in the PARP14 active site.

  • Three-Dimensionality: Unlike flat aromatic rings, the puckered nature of the cyclobutane ring provides a three-dimensional vector for substituents. This allows for the precise positioning of groups, such as the methoxy group, to engage in specific hydrogen bonds or van der Waals interactions deep within the binding pocket, enhancing both potency and selectivity.

  • Improved Physicochemical Properties: The incorporation of such sp³-rich scaffolds can improve metabolic stability and solubility compared to purely aromatic inhibitors, which are often plagued by poor pharmacokinetic profiles.

  • Novelty and Patentability: The use of less conventional building blocks like this compound provides a pathway to novel chemical matter with distinct intellectual property.

While specific structure-activity relationship (SAR) data for this compound in PARP14 inhibitors is proprietary to the discovering entities, the general principles of SAR suggest that modifications to the amine, the stereochemistry of the ring, and the position of the methoxy group would be critical determinants of activity.[9][10]

Overall Experimental Workflow

The development and validation of a novel PARP14 inhibitor incorporating the this compound scaffold follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation Start This compound + Core Scaffold Coupling Amide Bond Formation or Reductive Amination Start->Coupling Purification Purification (HPLC, Column Chrom.) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochem_Assay Biochemical Assay (IC50 vs. PARP14) Characterization->Biochem_Assay Test Compound Selectivity Selectivity Profiling (vs. other PARPs) Biochem_Assay->Selectivity Cell_Engage Cellular Target Engagement (CETSA) Biochem_Assay->Cell_Engage Functional_Assay Functional Cellular Assay (e.g., p-STAT1 levels) Cell_Engage->Functional_Assay caption Figure 1. Overall workflow for synthesis and evaluation. G A 1. Cell Culture (e.g., OVCAR-3) B 2. Treatment (Inhibitor or DMSO) A->B C 3. Heating (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Separation (Centrifugation) D->E F 6. Quantification (Western Blot for PARP14) E->F G 7. Analysis (Melt Curve Generation) F->G caption Figure 2. CETSA workflow.

Sources

Application Notes and Protocols: Leveraging 3-Methoxycyclobutanamine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior pharmacological profiles necessitates the exploration of underrepresented scaffolds that offer unique three-dimensional (3D) diversity. The cyclobutane moiety has emerged as a particularly attractive scaffold, moving beyond its traditional role as a simple bioisostere for phenyl rings or gem-dimethyl groups to become a central framework in its own right.[1] Its inherent ring strain and non-planar, puckered conformation provide distinct advantages in medicinal chemistry, including the ability to confer conformational restriction upon flexible ligands, enhance metabolic stability, and present substituents in well-defined spatial orientations to probe protein binding pockets.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-methoxycyclobutanamine as a versatile building block in parallel synthesis campaigns. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key chemical transformations, and showcase how this privileged scaffold can be systematically elaborated to generate diverse chemical libraries poised for high-throughput screening.

The Privileged Nature of this compound

The term "privileged structure" refers to molecular frameworks capable of binding to multiple biological targets with high affinity, thereby serving as versatile templates for drug discovery.[3] The this compound scaffold embodies several key characteristics of a privileged structure. The cyclobutane core provides a rigid, 3D-rich framework, while the primary amine serves as a crucial handle for a multitude of chemical derivatizations. The methoxy group, a common feature in many bioactive molecules, can influence solubility, metabolic stability, and binding interactions through hydrogen bonding or steric effects.[4] The strategic incorporation of this building block can significantly accelerate hit-to-lead optimization and structure-activity relationship (SAR) studies.

Core Synthetic Strategies for Library Generation

This compound is amenable to a variety of robust chemical transformations suitable for parallel synthesis workflows. Here, we focus on three high-yielding and versatile reaction classes: amide bond formation, reductive amination, and urea synthesis.

Workflow for Parallel Library Synthesis

The following diagram illustrates a generalized workflow for the generation of a chemical library from this compound. This process emphasizes efficiency and high-throughput capabilities, from reaction setup to final characterization.

G cluster_0 Library Design & Reagent Selection cluster_1 Automated Parallel Synthesis cluster_2 High-Throughput Purification cluster_3 Library Characterization & Archiving Building_Block This compound Reaction_Setup Robotic Liquid Handling (Reagent Dispensing) Building_Block->Reaction_Setup Core Scaffold Reagent_Plate 96-well Plate (Carboxylic Acids, Aldehydes, Isocyanates) Reagent_Plate->Reaction_Setup Building Blocks Reaction_Block Parallel Reactor Block (Heating/Shaking) Reaction_Setup->Reaction_Block Reaction Mixtures Workup Automated Liquid-Liquid Extraction or SPE Reaction_Block->Workup Crude Products Purification Mass-Directed Preparative HPLC Workup->Purification Partially Purified Samples Analysis LC-MS & 1H NMR Analysis Purification->Analysis Purified Compounds Archiving Compound Plating & Storage (DMSO Solutions) Analysis->Archiving Characterized Library

Caption: Generalized workflow for parallel library synthesis.

Protocol 1: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[5] This protocol details a solution-phase parallel synthesis of a diverse library of N-(3-methoxycyclobutyl)benzamides.

Rationale for Reagent Selection
  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is chosen for its water-soluble urea byproduct, which simplifies purification through aqueous workup.[6]

  • Additive: 1-Hydroxybenzotriazole (HOBt) is used to suppress racemization (if chiral carboxylic acids are employed) and improve coupling efficiency by forming a more reactive active ester intermediate.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that scavenges the HCl generated during the reaction without competing with the primary amine.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide range of reagents.

Experimental Protocol

Materials:

  • This compound hydrochloride

  • A diverse set of carboxylic acids (pre-weighed in a 96-well plate)

  • EDC.HCl

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • 96-well deep-well plates

  • Automated liquid handler (optional, but recommended for high throughput)

  • Parallel reactor block with heating and shaking capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride (1.2 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF.

    • Prepare a stock solution of EDC.HCl (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well containing a pre-weighed carboxylic acid (1.0 equivalent, typically 0.05 mmol), add the this compound/DIPEA stock solution using an automated liquid handler or multichannel pipette.

    • Initiate the coupling by adding the EDC.HCl/HOBt stock solution to each well.

    • Seal the plate and place it in a parallel reactor block. Stir the reactions at room temperature for 12-18 hours.

  • Work-up:

    • Dilute each reaction mixture with DCM.

    • Perform sequential washes in the 96-well plate using an automated liquid-liquid extraction system or by manual pipetting with:

      • 1 M HCl (aq)

      • Saturated NaHCO₃ (aq)

      • Brine

    • Transfer the organic layers to a fresh 96-well plate containing anhydrous Na₂SO₄.

    • After drying, filter the solutions and concentrate to dryness under a stream of nitrogen or in a centrifugal evaporator.

Data Presentation: Representative Amide Coupling Results
EntryCarboxylic AcidProductYield (%)Purity (%) (LC-MS)
1Benzoic AcidN-(3-methoxycyclobutyl)benzamide85>95
24-Chlorobenzoic Acid4-Chloro-N-(3-methoxycyclobutyl)benzamide82>95
33-Pyridinecarboxylic AcidN-(3-methoxycyclobutyl)nicotinamide75>90
4Thiophene-2-carboxylic AcidN-(3-methoxycyclobutyl)thiophene-2-carboxamide78>95

Protocol 2: Parallel Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds and is particularly useful for introducing diversity through a wide range of commercially available aldehydes and ketones.[1][7][8]

Rationale for Reagent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less sensitive to moisture than sodium cyanoborohydride and does not generate toxic cyanide byproducts.[9]

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used solvents for this transformation. Acetic acid is often added as a catalyst to promote imine formation.

Experimental Protocol

Materials:

  • This compound

  • A diverse set of aldehydes or ketones (in a 96-well plate)

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid

  • Anhydrous Dichloroethane (DCE)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • 96-well deep-well plates and reaction block

Procedure:

  • Reaction Setup:

    • To a 96-well plate containing the aldehyde or ketone building blocks (1.0 equivalent, 0.05 mmol), add a solution of this compound (1.1 equivalents) in anhydrous DCE.

    • Add glacial acetic acid (1.1 equivalents) to each well.

    • Allow the mixture to stir for 30-60 minutes at room temperature to facilitate imine formation.

    • Add STAB (1.5 equivalents) as a solid or a slurry in DCE to each well.

    • Seal the plate and shake at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reactions by the careful addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Visualization of Reductive Amination

G cluster_0 Reductive Amination Pathway Start This compound + Aldehyde/Ketone Imine Imine Intermediate (Formed in situ) Start->Imine + H+ (cat.) - H2O Product Secondary Amine Product Imine->Product STAB [Reducing Agent] NaB(OAc)3H STAB->Imine

Caption: Key steps in reductive amination.

Protocol 3: Parallel Urea Synthesis

Ureas are common motifs in pharmacologically active compounds. This protocol outlines a straightforward method for their synthesis in a high-throughput format.[3][10]

Rationale for Reagent Selection
  • Reagents: The reaction of an amine with an isocyanate is a highly efficient and often quantitative method for urea formation, typically requiring no catalyst.[5]

  • Solvent: Aprotic solvents such as DCM or THF are suitable for this reaction.

Experimental Protocol

Materials:

  • This compound

  • A diverse set of isocyanates (in a 96-well plate)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction plates

Procedure:

  • Reaction Setup:

    • To a 96-well plate containing solutions of various isocyanates (1.0 equivalent, 0.05 mmol) in anhydrous DCM, add a solution of this compound (1.05 equivalents) in anhydrous DCM.

    • Seal the plate and stir at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up:

    • In many cases, if the reaction goes to completion and the product is clean, the solvent can be evaporated, and the crude product can be directly submitted for analysis and screening.

    • If necessary, a simple aqueous wash can be performed to remove any water-soluble impurities. For more challenging purifications, silica gel chromatography may be required.

High-Throughput Purification and Characterization

The success of a parallel synthesis campaign hinges on efficient purification and reliable characterization of the resulting library.

Purification Strategies

For libraries containing polar compounds like the derivatives of this compound, reversed-phase preparative HPLC with mass-directed fractionation is the gold standard.[11]

  • Method: A generic gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically employed.

  • Detection: The mass spectrometer is set to trigger fraction collection based on the detection of the target mass-to-charge ratio (m/z) for each compound in the library.

  • Automation: Modern purification systems can process 96-well plates automatically, significantly increasing throughput.[12]

Analytical Characterization

Each compound in the library should be characterized to confirm its identity and assess its purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides retention time and mass data, confirming the presence of the desired product and giving a purity assessment based on UV absorbance at a specific wavelength (e.g., 214 or 254 nm).[13][14]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library (e.g., 5-10%), or for all final compounds if resources permit, ¹H NMR should be acquired to confirm the structure.[11][15][16] Automated NMR systems with sample changers can facilitate this process for larger libraries.[12]

Application in Drug Discovery: Case Studies and Opportunities

Derivatives of this compound and related scaffolds have shown promise in various therapeutic areas, particularly as kinase inhibitors.[2][17][18] The unique 3D shape of the cyclobutane ring can be exploited to achieve selectivity and potency. For instance, in the design of PI3K/mTOR dual inhibitors, the precise orientation of substituents on a core scaffold is critical for activity.[19] The libraries generated using the protocols described herein can be screened against a wide range of biological targets to identify novel hit compounds.

Conclusion

This compound is a valuable and versatile building block for the construction of diverse and 3D-rich chemical libraries. The robust and scalable protocols for amide coupling, reductive amination, and urea synthesis detailed in this application note provide a clear roadmap for its effective implementation in parallel synthesis workflows. By combining strategic library design with high-throughput synthesis, purification, and characterization, research organizations can significantly accelerate their drug discovery efforts and unlock the potential of novel chemical space.

References

  • Chen, I. H., & Du, D. (2018). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 9(32), 6683–6688. [Link]
  • Geysen, H. M., Meloen, R. H., & Barteling, S. J. (1984). Use of peptide synthesis to probe viral antigens for epitopes to a resolution of a single amino acid. Proceedings of the National Academy of Sciences, 81(13), 3998–4002. [Link]
  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new paradigm in drug discovery. Drug Discovery Today, 6(8), 406–416. [Link]
  • ResearchGate. (n.d.). High-throughput synthesis of benzylic ureas.
  • Han, C., & Porco, J. A., Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517–1520. [Link]
  • ResearchGate. (n.d.). A Base-Catalyzed Solution-Phase Parallel Synthesis of Substituted Vinylic Benzamides from 3-Amino-2-cyclohexanones.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2701. [Link]
  • ResearchGate. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
  • Gikunoo, E., et al. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega, 4(2), 4058-4066. [Link]
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research, 16(4), 125. [Link]
  • ResearchGate. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system.
  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]
  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.
  • NIH. (n.d.). Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • ResearchGate. (n.d.). Chemical synthesis of 3-substituted benzamides.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • MDPI. (2023).
  • Semantic Scholar. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi.
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters.
  • Wiley Online Library. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 140-163. [Link]
  • PubMed. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 39(1-2), 35-54. [Link]
  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(11), 743. [Link]
  • ResearchGate. (n.d.). Analysis of aging of silica-filled composites by NMR and LC/MS.
  • IRIS Unime. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap.
  • PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
  • ResearchGate. (2023). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.

Sources

Application Notes & Protocols: 3-Methoxycyclobutanamine as a Strategic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the imperative to explore novel chemical space beyond traditional flat, aromatic systems—a concept often termed "escaping flatland"—has driven the adoption of sp3-rich, three-dimensional scaffolds. Among these, saturated small rings like cyclobutanes offer a compelling proposition, providing rigid conformational restriction and novel exit vectors from protein binding pockets. This guide focuses on a particularly valuable building block: 3-methoxycyclobutanamine. We will dissect its strategic value, from its role as a versatile bioisostere to its impact on critical drug-like properties such as solubility and metabolic stability. This document provides researchers, scientists, and drug development professionals with a foundational understanding, detailed synthetic protocols, and strategic insights into leveraging this scaffold for the discovery of next-generation therapeutics.

The Strategic Value of the this compound Scaffold

The utility of the this compound scaffold is rooted in its unique combination of structural and physicochemical properties. Its rigid, non-planar geometry introduces three-dimensionality into otherwise linear or planar molecules, a critical factor for enhancing binding affinity and selectivity by enabling more precise interactions within complex protein topographies.

Causality Behind the Choice:

  • Modulation of Physicochemical Properties: The methoxy group, while small, significantly influences the molecule's characteristics.[1] It introduces polarity, which can enhance aqueous solubility—a common challenge in drug development. Simultaneously, the ether linkage is generally more stable to metabolic oxidation compared to, for example, an unprotected alcohol or a labile methyl group on an aromatic ring.[2][3] This can lead to improved pharmacokinetic profiles.[4][5]

  • Bioisosteric Replacement: This scaffold can serve as a bioisostere for more common, and often problematic, chemical motifs.[6] For instance, it can replace a morpholine or piperidine ring, offering a different conformational profile and potentially avoiding off-target effects associated with those heterocycles. It can also act as a constrained phenoxy-ethylamine analogue, providing a defined vector for a substituent to project into a solvent-exposed region of a target protein.

  • Stereochemical Complexity: The scaffold exists as cis and trans diastereomers. This inherent stereochemistry provides a powerful tool for lead optimization. The spatial orientation of the amine and methoxy groups can be systematically varied to fine-tune binding interactions and optimize structure-activity relationships (SAR). The synthesis of distinct diastereomers is therefore a critical first step in any discovery program utilizing this scaffold.[7][8][9]

Synthesis of Key this compound Building Blocks

The successful application of this scaffold begins with its efficient and stereocontrolled synthesis. While numerous routes exist, a common and reliable strategy involves the reduction of a corresponding 3-methoxycyclobutanone oxime or a reductive amination sequence. The choice between synthesizing the cis or trans isomer often depends on the specific reduction conditions employed.

Protocol 1: Synthesis of trans-3-Methoxycyclobutanamine

This protocol outlines a typical reductive amination pathway, which often favors the trans isomer.

Experimental Workflow: Synthesis of trans-3-Methoxycyclobutanamine

G cluster_0 Workflow for trans-3-Methoxycyclobutanamine Synthesis A 3-Methoxycyclobutanone C Reductive Amination (Methanol, RT, 12h) A->C B Ammonium Acetate Sodium Cyanoborohydride B->C D Aqueous Workup (Base Extraction) C->D E Purification (Column Chromatography) D->E F trans-3-Methoxycyclobutanamine (Target Product) E->F G cluster_1 General Workflow for Amide Coupling Start Carboxylic Acid (1.0 eq) This compound (1.1 eq) Reaction Combine & Stir (RT, 1-4h) Start->Reaction Reagents HATU (1.2 eq) DIPEA (3.0 eq) Solvent (DMF or DCM) Reagents->Reaction Monitor Monitor by LC-MS Reaction->Monitor Workup Aqueous Workup (e.g., H2O/EtOAc extraction) Monitor->Workup Purify Purification (Chromatography or Crystallization) Workup->Purify Product Target Amide Product Purify->Product G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (Backbone H-bonds) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Core Hinge-Binder (e.g., Pyrimidine) Core->Hinge H-bonds Core->Pocket van der Waals Scaffold 3-Methoxy- cyclobutanamine Core->Scaffold Amide Linker Scaffold->Solvent Polarity & Selectivity

Sources

Application Notes & Protocols: Stereoselective Synthesis Incorporating 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective incorporation of 3-methoxycyclobutanamine into molecular scaffolds. This compound is a valuable building block in modern medicinal chemistry, offering a saturated, conformationally restricted scaffold that can improve physicochemical properties and metabolic stability. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate but also adapt and troubleshoot these critical synthetic transformations. We present detailed, field-tested protocols for key reactions, including amide bond formation, reductive amination, and palladium-catalyzed N-arylation, complete with mechanistic insights and data-driven recommendations.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, moving beyond "flat" aromatic structures is a paramount objective to access novel chemical space and improve drug-like properties. Saturated bioisosteres, such as the cyclobutane ring, offer a three-dimensional architecture that can enhance target engagement, modulate solubility, and reduce metabolic liabilities. The this compound scaffold, in particular, provides a synthetically versatile handle (the amine) and a methoxy group that can influence conformation and polarity.

The critical challenge, and the focus of this guide, lies in controlling the stereochemistry during its incorporation. The cis and trans relationship between the amine and methoxy groups is fixed in the starting material, but new stereocenters can be generated, or existing ones compromised, during synthesis. Maintaining stereochemical integrity is essential, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Core Synthetic Strategies & Mechanistic Considerations

Three primary synthetic transformations are commonly employed to incorporate the this compound moiety. The choice of method depends on the desired final structure and the nature of the coupling partner.

Amide Bond Formation: The Ubiquitous Linkage

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. When coupling a carboxylic acid with this compound, the primary challenge is to achieve high yield and conversion without epimerization, especially if the carboxylic acid partner contains an adjacent chiral center.

Causality of Reagent Selection: While simple carbodiimides like Dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation, they are prone to side reactions and can lead to racemization.[1] Modern coupling reagents, particularly aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often superior. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is less susceptible to racemization and reacts efficiently with the amine. The choice of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is critical to prevent unwanted side reactions.

Protocol 1: HATU-Mediated Amide Coupling

Objective: To couple a generic carboxylic acid (R-COOH) with trans-3-methoxycyclobutanamine hydrochloride, preserving stereochemical integrity.

Materials:

  • Carboxylic Acid (1.0 eq)

  • trans-3-Methoxycyclobutanamine HCl (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.

  • Add trans-3-methoxycyclobutanamine HCl (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the stirred solution. The first equivalent neutralizes the HCl salt, and the subsequent equivalents act as the base for the coupling reaction.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination provides a direct and efficient method for forming C-N bonds by reacting an amine with an aldehyde or ketone.[2][3] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ.[4]

Causality of Reagent Selection: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger hydrides like NaBH₄. This is because they are mild enough to selectively reduce the protonated iminium ion intermediate without significantly reducing the starting aldehyde or ketone.[3][4] This selectivity allows the reaction to be performed as a "one-pot" procedure.[5] A slightly acidic condition (pH ~5-6), often achieved by adding acetic acid, is necessary to catalyze the formation of the iminium intermediate.[3]

Protocol 2: One-Pot Reductive Amination

Objective: To synthesize a secondary amine by reacting a ketone (e.g., 3-methylcyclopentanone) with cis-3-methoxycyclobutanamine.

Materials:

  • 3-Methylcyclopentanone (1.0 eq)

  • cis-3-Methoxycyclobutanamine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~2-3 drops)

Procedure:

  • In a round-bottom flask, dissolve 3-methylcyclopentanone (1.0 eq) and cis-3-methoxycyclobutanamine (1.1 eq) in DCM or DCE.

  • Add a few drops of glacial acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Buchwald-Hartwig N-Arylation: Accessing Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between amines and aryl halides or triflates.[6][7][8] This transformation is indispensable for synthesizing the aryl amine motifs prevalent in pharmaceuticals.[7]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.[7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium amido complex.[9]

  • Reductive Elimination: The aryl group and the amino group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst.[7]

The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps, especially with less reactive aryl chlorides.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

Table 1: Common Ligands and Bases for Buchwald-Hartwig Amination

LigandBaseTypical SubstratesKey Advantages
XPhosNaOtBu, K₃PO₄Aryl chlorides, bromides, triflatesBroad scope, high activity for challenging substrates.
RuPhosK₂CO₃, Cs₂CO₃Electron-rich and heterocyclic aryl halidesEffective for heteroaromatic couplings.
BrettPhosNaOtBuSterically hindered amines and aryl halidesOvercomes steric challenges.

Protocol 3: Palladium-Catalyzed N-Arylation

Objective: To couple an aryl bromide (Ar-Br) with trans-3-methoxycyclobutanamine.

Materials:

  • Aryl Bromide (1.0 eq)

  • trans-3-Methoxycyclobutanamine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Glovebox Recommended: Set up the reaction in a glovebox due to the air-sensitivity of the catalyst components and base.

  • To a dry Schlenk tube or vial, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene (or dioxane) to the tube.

  • Add trans-3-methoxycyclobutanamine (1.2 eq) to the mixture.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Visualization of Synthetic Workflows

Diagrams can clarify complex experimental sequences and mechanistic pathways.

Synthetic_Workflow cluster_start Starting Materials cluster_methods Reaction Methodologies cluster_end Post-Reaction A This compound (cis or trans) C Amide Coupling (HATU, DIPEA) A->C D Reductive Amination (NaBH(OAc)₃, AcOH) A->D E N-Arylation (Pd Catalyst, Ligand, Base) A->E B Coupling Partner (R-COOH, R₂C=O, Ar-X) B->C B->D B->E F Workup & Purification C->F D->F E->F G Final Product Stereochemical Analysis F->G

Caption: General workflow for incorporating this compound.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Amido L₂Pd(II)(Ar)(NR'₂) PdII_ArX->PdII_Amido Amine Binding & Deprotonation (+ HNR'₂, Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'₂ PdII_Amido->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield (Amide Coupling) Incomplete activation of carboxylic acid; Hydrolysis of active ester; Steric hindrance.Ensure reagents are anhydrous. Increase coupling reagent stoichiometry to 1.5 eq. Switch to a more potent coupling reagent like PyClock. Increase reaction temperature.
Epimerization/Racemization Use of carbodiimide reagents (DCC); Prolonged reaction time at elevated temperatures; Strong base.Use HATU or COMU which are known to suppress racemization. Monitor reaction closely and stop once complete. Ensure a non-nucleophilic base like DIPEA or 2,4,6-collidine is used.
No Reaction (Reductive Amination) Neutral or basic pH preventing iminium formation; Inactive reducing agent.Add a catalytic amount of acetic acid. Check the quality of NaBH(OAc)₃; use fresh reagent.
Low Yield (Buchwald-Hartwig) Catalyst poisoning; Inappropriate ligand/base combination; Dehalogenation side reaction.Ensure substrates are free of potential catalyst poisons (e.g., thiols). Screen different ligands and bases. Use a milder base (e.g., K₃PO₄) to minimize dehalogenation.

Conclusion

The stereoselective incorporation of this compound is a highly achievable and valuable strategy in modern synthetic and medicinal chemistry. Success hinges on a rational selection of reagents and conditions based on a solid understanding of the underlying reaction mechanisms. By utilizing robust protocols for amide coupling, reductive amination, and N-arylation, chemists can efficiently access novel, three-dimensional molecules with potentially superior pharmacological profiles. The protocols and insights provided herein serve as a comprehensive resource for navigating the practical challenges of these transformations.

References

  • ResearchGate. Synthesis of cyclobutanamines through reduction instead of final hydrolysis.
  • Wikipedia. Buchwald–Hartwig amination.
  • Grokipedia. Buchwald–Hartwig amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry Steps. Reductive Amination.
  • Organic Chemistry Tutor. Reductive Amination.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Hetalink. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • YouTube. Reductive Amination.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChem. 3-Methylcyclobutan-1-amine.
  • PubChem. 3-Methylcyclopentanone.

Sources

Topic: 3-Methoxycyclobutanamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the strategic application of 3-methoxycyclobutanamine as a versatile building block in the synthesis of high-value bioactive molecules. We explore the distinct advantages conferred by its conformationally restricted, three-dimensional structure, which has proven instrumental in accessing novel chemical space and optimizing drug-like properties.[1][2] This note provides field-proven insights into its incorporation into kinase inhibitors and G-protein coupled receptor (GPCR) modulators, supported by detailed, step-by-step synthetic protocols. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for their specific drug discovery programs.

Introduction: The Value Proposition of 3D Scaffolds in Medicinal Chemistry

In the pursuit of novel therapeutics with superior efficacy and selectivity, medicinal chemists are increasingly turning to saturated, three-dimensional (3D) scaffolds. These motifs offer a significant departure from the predominantly flat, aromatic structures that have historically dominated drug discovery. The rigid and defined spatial arrangement of substituents on scaffolds like cyclobutane allows for more precise and optimized interactions with complex biological targets.[2]

The cyclobutane ring, in particular, serves as a valuable bioisostere for larger cyclic systems or alkenes, improving metabolic stability and introducing conformational constraint without significantly altering electronic properties.[1][3] Among its derivatives, This compound has emerged as a particularly powerful building block for several key reasons:

  • Versatile Handle: The primary amine provides a reliable point for synthetic elaboration via amide bond formation, reductive amination, or nucleophilic aromatic substitution.

  • Property Modulation: The methoxy group can enhance solubility and be strategically positioned to interact with the target protein or influence metabolic pathways.

  • Stereochemical Complexity: It introduces a non-planar structure, enabling exploration of deeper, less-conserved binding pockets that are often inaccessible to flat molecules.

This guide will provide both the strategic rationale and the practical "how-to" for leveraging this compound in the synthesis of two critical classes of therapeutic agents.

Application in Kinase Inhibitor Synthesis

Protein kinases are a cornerstone of modern oncology and immunology drug discovery.[4][5] A primary challenge in this area is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome. The incorporation of 3D fragments like this compound can exploit subtle differences in the regions adjacent to the ATP pocket, thereby conferring a significant selectivity advantage.[6]

Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core

This protocol describes a common synthetic route for coupling this compound to a 2,4-disubstituted pyrimidine scaffold, a privileged core structure in many kinase inhibitors.

Experimental Workflow:

  • Step 1: Selective Monosubstitution of the Pyrimidine Core

    • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq.) and a desired substituted aniline (1.0 eq.) in 2-propanol.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to the mixture.

    • Stir the reaction at ambient temperature for 16-24 hours. The reaction is typically selective for substitution at the more reactive C4 position.

    • Monitor reaction progress by LC-MS or TLC.

    • Upon completion, concentrate the solvent under reduced pressure. The resulting crude product can often be carried forward or purified by silica gel chromatography.

  • Step 2: Nucleophilic Aromatic Substitution with this compound

    • Combine the crude intermediate from Step 1 (1.0 eq.), this compound hydrochloride (1.2 eq.), and DIPEA (2.5 eq.) in a pressure-tolerant vial.

    • Add a high-boiling polar solvent such as n-butanol or dimethyl sulfoxide (DMSO).

    • Seal the vial and heat the reaction to 120-140 °C for 12-18 hours.

    • Monitor for the disappearance of the starting material by LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel chromatography or preparative HPLC.

Causality and Experimental Insights:

  • Reactivity Control: The significant difference in reactivity between the C4 and C2 positions of 2,4-dichloropyrimidine allows for a controlled, sequential substitution. The first reaction proceeds under mild conditions, while the second, more challenging substitution at the electron-rich C2 position requires thermal energy.

  • Base Selection: DIPEA is used as a non-nucleophilic base to scavenge the HCl byproduct without competing in the substitution reaction. An excess is required in Step 2 to both neutralize HCl and liberate the free base of this compound from its hydrochloride salt.

  • Solvent Choice: A high-boiling solvent is essential in Step 2 to reach the temperatures necessary to drive the reaction to completion.

Visualization of Synthetic Workflow:

G start 2,4-Dichloropyrimidine + Substituted Aniline step1 Step 1: Selective S_NAr (DIPEA, 2-Propanol, RT) start->step1 intermediate 4-Anilino-2-chloropyrimidine step1->intermediate step2 Step 2: Thermal S_NAr (DIPEA, n-Butanol, 130 °C) intermediate->step2 amine This compound amine->step2 product Final Kinase Inhibitor Scaffold step2->product

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Application in GPCR Modulator Development

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a vast number of approved drugs.[7][8] Allosteric modulators, which bind to a site distinct from the endogenous ligand, offer a sophisticated approach to fine-tune receptor activity with greater selectivity.[9][10] The defined 3D vector of this compound makes it an excellent fragment for probing allosteric sites.

Protocol: Reductive Amination for Linker Elaboration

Reductive amination is a robust and widely used method for forming C-N bonds. This protocol details the coupling of this compound to a ketone, a common step in building out the structure of a GPCR modulator.

Experimental Workflow:

  • Step 1: Imine Formation

    • Dissolve the ketone substrate (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Step 2: Imine Reduction

    • To the reaction mixture containing the in situ formed imine, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. STAB is a mild and selective reducing agent that is compatible with the acidic conditions.

    • Stir at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS for the formation of the product and consumption of the ketone.

    • Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography.

Trustworthiness: A Self-Validating System

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is more basic and less selective. STAB is the preferred reagent for one-pot reductive aminations as it is tolerant of the mild acid catalyst and selectively reduces the imine in the presence of the starting ketone, leading to cleaner reactions and higher yields.

  • Reaction Monitoring: It is critical to confirm the consumption of the starting ketone. If the reaction stalls, it may indicate inefficient imine formation. In such cases, removing water (e.g., with molecular sieves) or adding more amine/acid catalyst may be necessary before introducing the reducing agent.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

ParameterSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)Rationale for Preference
Reaction Type One-potTypically two steps (isolate imine)STAB allows for a more efficient one-pot procedure.
pH Compatibility Mildly acidic to neutralBasicSTAB is compatible with the acid catalyst needed for imine formation.
Selectivity High (Imine > Ketone)Lower (can reduce starting ketone)Higher selectivity leads to a cleaner product profile and easier purification.
Typical Yield 80-95%50-75%The higher efficiency and selectivity of STAB generally result in better yields.

Visualization of the Reductive Amination Process:

G cluster_reactants Reactants cluster_process One-Pot Process Ketone Ketone Imine_Formation Imine Formation (cat. Acetic Acid) Ketone->Imine_Formation Amine This compound Amine->Imine_Formation Reduction Selective Reduction (STAB) Imine_Formation->Reduction in situ Product Final Amine Product Reduction->Product

Caption: Logical flow of a one-pot reductive amination reaction.

Conclusion

This compound is a high-impact building block for modern medicinal chemistry. Its inherent three-dimensionality provides a robust solution to the challenges of achieving selectivity and accessing novel intellectual property. The protocols described herein for its incorporation into kinase inhibitors and GPCR modulators are reliable, scalable, and grounded in well-understood reaction mechanisms. By understanding the causality behind the experimental choices, researchers can confidently adapt these methods to accelerate their own drug discovery efforts.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candid
  • Title: Cyclobutane and cyclobutene motifs occur in many medicinally important small molecules and natural products Source: ResearchG
  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: The Open Medicinal Chemistry Journal URL:[Link]
  • Title: Synthesis of Bioactive compounds Source: Shindo-Kano Labor
  • Title: Synthesis of potentially bioactive compounds and tools for biological studies Source: ResearchG
  • Title: Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products Source: Molecules URL:[Link]
  • Title: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: Molecules URL:[Link]
  • Title: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction Source: Molecules URL:[Link]
  • Title: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Title: Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders Source: N
  • Title: Allosteric modulation of GPCRs: From structural insights to in silico drug discovery Source: Pharmacology & Therapeutics URL:[Link]
  • Title: Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Chemical and Structural Strategies to Selectively Target mTOR Kinase Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors Source: International Journal of Molecular Sciences URL:[Link]
  • Title: Allosteric GPCR modulators: taking advantage of permissive receptor pharmacology Source: Trends in Pharmacological Sciences URL:[Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 3-Methoxycyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Arylcyclobutanamines in Medicinal Chemistry

3-Arylcyclobutanamine scaffolds are increasingly recognized as valuable building blocks in modern drug discovery. Their rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic rings, enabling more precise and selective interactions with biological targets. This unique conformational constraint can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of these important motifs, allowing for the direct formation of a carbon-carbon bond between the cyclobutane core and a diverse range of aryl and heteroaryl partners.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 3-methoxycyclobutanamine derivatives. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by the substrate's functional groups, and provide detailed, field-proven protocols for successful coupling.

Scientific Principles and Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (in this case, the this compound derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid or ester.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)L₂-X Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex Ar-Pd(II)L₂-R Ox_Adduct->Transmetalation_Complex Transmetalation Product_Complex [Ar-R]Pd(0)L₂ Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd(0)L2 Catalyst Regeneration ArR Ar-R (Product) Product_Complex->ArR ArX Ar-X (Aryl Halide) ArX->Ox_Adduct R_B R-B(OR')₂ (Boronic Ester) R_B->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Challenges and Strategic Solutions for this compound Derivatives

The successful Suzuki coupling of this compound presents two primary challenges: the strained nature of the cyclobutane ring and the presence of a primary amine, which can act as a catalyst poison.

Challenge 1: The Strained Cyclobutane Ring

The sp³-hybridized carbon of the cyclobutane ring is generally less reactive in cross-coupling reactions compared to sp²-hybridized carbons of aryl or vinyl groups. This necessitates the use of more active catalyst systems.

Solution:

  • Bulky, Electron-Rich Ligands: The use of sterically hindered and electron-donating phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands, is crucial.[6] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Appropriate Boron Reagent: While boronic acids are common, for sp³-hybridized systems, potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) often provide enhanced stability and reactivity.

Challenge 2: Catalyst Inhibition by the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine can coordinate strongly to the palladium center, leading to the formation of stable, inactive catalyst complexes. This is a common issue in cross-coupling reactions involving amino-substituted substrates.

Solution:

  • Amine Protection: The most robust strategy to circumvent catalyst inhibition is the protection of the amine functionality. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its mild cleavage conditions, which are typically orthogonal to the Suzuki coupling conditions. The carboxybenzyl (Cbz) group is another suitable option, often removed by catalytic hydrogenation.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of the protected this compound boronic ester and its subsequent Suzuki coupling with a representative aryl bromide.

Protocol 1: Synthesis of N-Boc-3-methoxycyclobutanamine Pinacol Boronate

This two-step procedure involves the protection of the amine followed by a Miyaura borylation.

Step A: Protection of this compound

  • To a stirred solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base like triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amine.

Step B: Miyaura Borylation

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the N-Boc protected this compound derivative (if it is a halide or triflate, 1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (2.5 eq).

  • Add a degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).

  • Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • After completion, cool the reaction to room temperature, filter through a pad of Celite®, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired boronic ester.[8]

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-methoxycyclobutanamine Pinacol Boronate with an Aryl Bromide
  • To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), the N-Boc-3-methoxycyclobutanamine pinacol boronate (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add the palladium catalyst and ligand. A recommended system is Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/H₂O 10:1).

  • Heat the reaction mixture to 80-110 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the N-Boc Group
  • Dissolve the purified N-Boc protected product in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a set of recommended starting conditions for the Suzuki coupling of N-Boc-3-methoxycyclobutanamine pinacol boronate with a generic aryl bromide. Optimization of these parameters may be necessary for specific substrates.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃Pd(OAc)₂PEPPSI-IPr
Ligand SPhosRuPhos(none)
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF
Temperature 100 °C110 °C90 °C
Typical Yield Good to ExcellentGood to ExcellentModerate to Good

Troubleshooting and Experimental Workflow

Encountering challenges such as low yield or incomplete conversion is common in complex cross-coupling reactions. The following workflow provides a logical approach to troubleshooting.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality (Aryl Halide, Boronic Ester, Base) start->check_reagents check_reagents->start Reagents Impure check_catalyst Assess Catalyst/Ligand Activity (Use fresh catalyst, check for degradation) check_reagents->check_catalyst Reagents OK check_catalyst->start Catalyst Inactive check_conditions Review Reaction Conditions (Inert atmosphere, degassed solvent, temperature) check_catalyst->check_conditions Catalyst OK check_conditions->start Conditions Faulty increase_temp Increase Reaction Temperature (e.g., by 10-20 °C) check_conditions->increase_temp Conditions OK change_ligand Screen Different Ligands (e.g., XPhos, RuPhos, NHC ligands) increase_temp->change_ligand change_base Try a Stronger or More Soluble Base (e.g., Cs₂CO₃, K₃PO₄) change_ligand->change_base change_solvent Change Solvent System (e.g., Toluene, DMF) change_base->change_solvent success Successful Coupling change_solvent->success

Sources

Application Notes and Protocols: 3-Methoxycyclobutanamine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide explores the prospective use of 3-methoxycyclobutanamine as a novel building block in the synthesis of advanced functional polymers. While not a conventionally utilized monomer, its unique structural characteristics—a strained cyclobutane ring imparting rigidity, a reactive primary amine for polymerization, and a methoxy group for modulating properties—position it as a compelling candidate for creating new materials with tailored characteristics. This document provides a scientifically grounded framework for researchers, outlining potential polymerization strategies, detailed hypothetical protocols for the synthesis of novel polyamides and polyimides, and a discussion of the anticipated properties and characterization of these materials. The insights herein are designed to serve as a foundational resource for scientists venturing into the synthesis of new polymers for specialized applications, including those in the biomedical and drug development fields.

Introduction: The Potential of this compound as a Monomer

The quest for novel polymers with precisely controlled properties is a cornerstone of materials science and is particularly critical in the realm of drug development, where biocompatibility, drug loading, and release kinetics are paramount. The monomer this compound, while not extensively documented in polymer literature, presents an intriguing combination of structural motifs:

  • The Cyclobutane Ring: This strained aliphatic ring introduces a significant degree of rigidity into the polymer backbone, which can lead to enhanced thermal stability and altered mechanical properties compared to more flexible aliphatic counterparts. The conformational constraints of the cyclobutane unit can also influence chain packing and morphology.[1][2][3][4][5]

  • The Primary Amine Group: This functional group is a versatile handle for polymerization, readily participating in step-growth polymerization reactions such as polycondensation with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively.[6][7]

  • The Methoxy Group: The presence of a methoxy substituent can influence the polymer's properties in several ways. It can affect solubility, thermal stability, and interactions with other molecules or solvents.[8][9][10][11][12] Depending on its position, it may also introduce chirality, which could be leveraged in specialized applications.

Given these features, polymers derived from this compound are hypothesized to be of interest for applications requiring a balance of rigidity, thermal resistance, and tunable solubility.

Proposed Polymerization Pathways

The primary amine functionality of this compound allows for its incorporation into polymers via several well-established polycondensation reactions. Two of the most direct and versatile methods are the synthesis of polyamides and polyimides.

Polyamide Synthesis via Reaction with Diacyl Chlorides

The reaction of a diamine with a diacyl chloride is a robust method for forming polyamides. In this proposed scheme, this compound would be reacted with a suitable diacyl chloride, such as terephthaloyl chloride or adipoyl chloride, in the presence of an acid scavenger.

G cluster_reactants Reactants cluster_process Process cluster_product Product Monomer This compound Reaction Polycondensation (Low Temperature Solution) Monomer->Reaction CoMonomer Diacyl Chloride (e.g., Terephthaloyl Chloride) CoMonomer->Reaction Polymer Polyamide containing 3-methoxycyclobutane units Reaction->Polymer

Caption: Workflow for Polyamide Synthesis.

Polyimide Synthesis via a Two-Step Reaction with Dianhydrides

Polyimides are renowned for their exceptional thermal stability and mechanical properties.[2][6][13] The synthesis typically proceeds through a two-step process. First, this compound is reacted with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) to form a soluble poly(amic acid) precursor. This precursor is then chemically or thermally treated to induce cyclodehydration (imidization), yielding the final polyimide.

G cluster_reactants Reactants cluster_process Process cluster_product Product Monomer This compound Step1 Step 1: Poly(amic acid) formation Monomer->Step1 CoMonomer Dianhydride (e.g., Pyromellitic Dianhydride) CoMonomer->Step1 Step2 Step 2: Imidization (Thermal or Chemical) Step1->Step2 Polymer Polyimide containing 3-methoxycyclobutane units Step2->Polymer

Sources

Application Notes & Protocols: Synthesis of 3-Methoxycyclobutanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-methoxycyclobutanamine from 3-methoxycyclobutanone through reductive amination. Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of carbonyl groups into amines in a direct, often one-pot, procedure.[1] These application notes detail the underlying chemical principles, offer a comparative analysis of common reducing agents, and present a robust, field-tested protocol suitable for implementation in research and development laboratories. The target audience includes researchers, scientists, and professionals in the field of drug development who require reliable and well-characterized methods for the synthesis of amine-containing molecules.

Introduction: The Significance of Substituted Cyclobutylamines

Cycloalkylamines, and particularly substituted cyclobutylamines like this compound, are privileged structural motifs in medicinal chemistry. Their rigid, three-dimensional scaffold can impart favorable pharmacological properties, including improved metabolic stability, enhanced binding affinity, and desirable ADME (absorption, distribution, metabolism, and excretion) profiles. The synthesis of such compounds with high efficiency and purity is therefore of critical importance in the drug discovery pipeline. Reductive amination stands out as one of the most versatile and widely employed methods for this purpose due to its operational simplicity and broad functional group tolerance.[2]

The Chemistry of Reductive Amination

The reductive amination process fundamentally involves two key transformations occurring in sequence: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[1]

Mechanism of Action

The reaction is typically initiated by the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone.[3] In the synthesis of this compound, this involves the reaction of 3-methoxycyclobutanone with an ammonia source. This initial addition forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine.[1] Under the mildly acidic conditions often employed to catalyze imine formation, the imine can be protonated to form a highly electrophilic iminium ion.[4][5] It is this iminium ion that is then selectively reduced by a hydride-based reducing agent to afford the final amine product.[4][6]

The choice of reducing agent is critical. An ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone.[5] This selectivity prevents the wasteful reduction of the carbonyl starting material to an alcohol.

Reductive_Amination_Mechanism Ketone 3-Methoxycyclobutanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Water H2O Amine This compound Iminium->Amine + Reducing Agent H_plus H+ Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Amine

Caption: Mechanism of Reductive Amination.

Comparative Analysis of Reducing Agents

Several hydride-based reagents are commonly employed for reductive aminations. The selection of the most appropriate agent depends on factors such as substrate reactivity, desired reaction conditions (e.g., pH, solvent), and safety considerations.

Reducing AgentKey CharacteristicsRecommended Solvent(s)Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups.[7][8] Often the reagent of choice for one-pot procedures.[8]Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile[7][8]Moisture-sensitive.[9] Acetic acid can be used as a catalyst, especially for ketones.[7][8]
Sodium Cyanoborohydride (NaBH₃CN) Less reactive than NaBH₄, allowing for selective reduction of iminium ions at neutral or slightly acidic pH.[5][6]Methanol, Ethanol, Water[6]Highly toxic; can release hydrogen cyanide gas upon acidification.[6] Requires careful handling and disposal.
Sodium Borohydride (NaBH₄) More reactive than NaBH₃CN and NaBH(OAc)₃; can reduce the starting ketone if not used carefully.[9]Methanol, EthanolTypically added after allowing sufficient time for imine formation to minimize ketone reduction.[9]
Catalytic Hydrogenation (H₂/Catalyst) An environmentally friendly "green" chemistry approach.[1]Varies with catalyst (e.g., Methanol, Ethanol)May require specialized high-pressure equipment. Catalyst selection (e.g., Pd, Pt, Ni) is crucial.[1]

For the synthesis of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its excellent selectivity, operational simplicity in a one-pot protocol, and avoidance of the toxicity concerns associated with cyanide-based reagents.[2][10]

Experimental Protocol: Synthesis of this compound

This protocol details a reliable, lab-scale synthesis of this compound using sodium triacetoxyborohydride.

Materials and Reagents
  • 3-Methoxycyclobutanone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow Start Start: Assemble Glassware Step1 1. Dissolve 3-methoxycyclobutanone and ammonium acetate in solvent. Start->Step1 Step2 2. Stir at room temperature. Step1->Step2 Step3 3. Add NaBH(OAc)3 portion-wise. Step2->Step3 Step4 4. Monitor reaction by TLC/LC-MS. Step3->Step4 Step5 5. Quench with sat. aq. NaHCO3. Step4->Step5 Step6 6. Extract with Dichloromethane. Step5->Step6 Step7 7. Dry organic layer and filter. Step6->Step7 Step8 8. Concentrate under reduced pressure. Step7->Step8 Step9 9. Purify via column chromatography or distillation. Step8->Step9 End End: Characterize Product Step9->End

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxycyclobutanone (1.0 equivalent).

  • Amine Source Addition: Add ammonium acetate (approximately 2.0-3.0 equivalents) to the flask.

  • Solvent Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (approximately 1.5 equivalents) to the reaction mixture in portions. Note: The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent.

  • Workup - Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by distillation to yield this compound.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.[9]

  • Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with caution.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, gentle heating may be beneficial. Additionally, ensuring the quality and dryness of the reagents and solvent is crucial.

  • Formation of Alcohol Byproduct: This indicates that the reduction of the ketone is competing with the reduction of the iminium ion. This can often be mitigated by allowing for a longer initial stirring time before the addition of the reducing agent, or by using a more selective reagent like NaBH(OAc)₃.

  • Low Yield: Low yields can result from incomplete imine formation or issues during the workup and purification. The stoichiometry of the reagents, particularly the amine source and reducing agent, can be optimized.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C-O stretches.

Conclusion

The reductive amination of 3-methoxycyclobutanone provides an efficient and direct route to this compound. The use of sodium triacetoxyborohydride is particularly advantageous, offering high selectivity and operational simplicity. The protocol outlined in these notes has been developed to be robust and reproducible, providing a solid foundation for researchers in the synthesis of this valuable building block for drug discovery and development.

References

  • Chemistry LibreTexts. "Reductive Amination.
  • University of Rochester. "Reductive Amination - Common Conditions.
  • Organic Chemistry Tutor. "Reductive Amination.
  • University of Rochester. "Sodium Cyanoborohydride.
  • Wikipedia. "Reductive amination.
  • The Organic Chemistry Tutor (YouTube). "Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • Master Organic Chemistry. "Reductive Amination, and How It Works.
  • Myers, A. "Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Wang, L., et al. (2018). "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." Molecules, 23(10), 2465.
  • ResearchGate. "Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • Organic Syntheses. "cyclobutylamine hydrochloride.
  • Royal Society of Chemistry. "Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen." Green Chemistry Blog.
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation).
  • Google Patents. "US5166397A - Process for producing optically active cyclobutylamines.
  • ResearchGate. "Boron reagents for reductive amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Reductive Amination.
  • Royal Society of Chemistry. "Supplementary Information: General experimental procedure.
  • The Hive. "Easy P2P reductive amination with NaBH(OAc)3." Hive Novel Discourse.
  • Organic Chemistry Portal. "Sodium triacetoxyborohydride.
  • MDPI. "Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • PubMed. "Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 3-Methoxycyclobutanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclobutanamines in Modern Drug Discovery

The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry can impart favorable pharmacological properties, including enhanced potency, improved metabolic stability, and novel intellectual property positioning.[1] Specifically, chiral 3-substituted cyclobutanamines are key building blocks for a variety of therapeutic agents. The precise spatial arrangement of substituents on the cyclobutane ring is often critical for target engagement and biological activity. Consequently, the development of robust and stereoselective synthetic routes to access enantiomerically pure cyclobutanamine derivatives is of paramount importance for researchers in drug development.[2][3]

This guide provides a comprehensive overview of two distinct and effective strategies for the asymmetric synthesis of the enantiomers of 3-methoxycyclobutanamine. The protocols detailed herein are designed to be both informative for seasoned researchers and accessible to those new to the field of stereoselective synthesis. We will delve into the mechanistic underpinnings of key transformations, offering insights into the rationale behind experimental choices and providing guidance for troubleshooting.

Retrosynthetic Analysis: Charting a Course to Enantiopure this compound

Two primary retrosynthetic pathways are presented for the asymmetric synthesis of the target enantiomers.

Route 1: Chiral Auxiliary-Mediated [2+2] Cycloaddition

This approach establishes the key stereocenter early in the synthesis through a diastereoselective [2+2] cycloaddition, followed by a series of functional group interconversions.

G target (*)-3-Methoxycyclobutanamine intermediate1 Chiral Azide target->intermediate1 Reduction intermediate2 Chiral Alcohol intermediate1->intermediate2 Mitsunobu Azidation intermediate3 Chiral 3-Methoxycyclobutanone intermediate2->intermediate3 Stereoselective Reduction intermediate4 Chiral Cyclobutanone intermediate3->intermediate4 Introduction of Methoxy Group start Chiral Enol Ether + Dichloroketene intermediate4->start [2+2] Cycloaddition & Dechlorination

Caption: Retrosynthetic analysis via a chiral auxiliary-mediated approach.

Route 2: Desymmetrization of a Prochiral Cyclobutanone

This strategy employs a key enzymatic or catalytic desymmetrization step to introduce chirality, offering a potentially more convergent route.

G target (*)-3-Methoxycyclobutanamine intermediate1 Chiral 3-Methoxycyclobutanol target->intermediate1 Stereoretentive Amination intermediate2 3-Methoxycyclobutanone intermediate1->intermediate2 Asymmetric Reduction or Enzymatic Resolution start Commercially Available Precursors intermediate2->start Multi-step Synthesis

Caption: Retrosynthetic analysis via desymmetrization.

Part 1: Synthesis via Chiral Auxiliary-Mediated [2+2] Cycloaddition

This pathway leverages a well-established diastereoselective [2+2] cycloaddition of dichloroketene with a chiral enol ether, followed by functional group manipulations to afford the target enantiomers.[4]

Experimental Workflow

G A Step 1: Diastereoselective [2+2] Cycloaddition B Step 2: Reductive Dechlorination A->B C Step 3: Baeyer-Villiger Oxidation B->C D Step 4: Lactone Opening and Methylation C->D E Step 5: Stereoselective Ketone Reduction D->E F Step 6: Mitsunobu Azidation E->F G Step 7: Azide Reduction F->G

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Protocol 1.1: Diastereoselective [2+2] Cycloaddition and Dechlorination

This protocol describes the formation of a chiral 3-alkoxycyclobutanone. The choice of the chiral auxiliary on the enol ether dictates the absolute stereochemistry of the final product. For this example, we will use an enol ether derived from a readily available chiral alcohol.

Materials:

  • Chiral enol ether (1.0 equiv)

  • Trichloroacetyl chloride (1.5 equiv)

  • Activated zinc dust (3.0 equiv)

  • Anhydrous diethyl ether or THF

  • Ammonium chloride solution (saturated, in methanol)

Procedure:

  • To a solution of the chiral enol ether in anhydrous diethyl ether at 0 °C, add activated zinc dust.

  • Slowly add a solution of trichloroacetyl chloride in anhydrous diethyl ether to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a saturated solution of ammonium chloride in methanol and heat to reflux for 2-4 hours.[4]

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 3-alkoxycyclobutanone.

Expert Insight: The in situ generation of dichloroketene from trichloroacetyl chloride and zinc is a classic method. The diastereoselectivity of the cycloaddition is controlled by the steric bulk of the chiral auxiliary, which directs the approach of the ketene to one face of the enol ether double bond.[5]

Protocol 1.2: Conversion to Chiral 3-Methoxycyclobutanone

This multi-step process transforms the alkoxycyclobutanone into the desired methoxy-substituted intermediate.

Materials:

  • Chiral 3-alkoxycyclobutanone (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Sodium methoxide (catalytic)

  • Methanol

  • Dimethyl sulfate (1.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Acetone

  • Swern oxidation reagents or Dess-Martin periodinane

Procedure:

  • Baeyer-Villiger Oxidation: Dissolve the chiral 3-alkoxycyclobutanone in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction at 0 °C for 2-4 hours, then at room temperature overnight. Quench with a saturated solution of sodium bicarbonate and extract with DCM. The combined organic layers are dried, filtered, and concentrated to give the crude lactone.

  • Lactone Opening: To a solution of the crude lactone in methanol, add a catalytic amount of sodium methoxide and stir at room temperature for 1-2 hours. Neutralize with Amberlyst® 15 resin, filter, and concentrate to yield the methyl ester of the corresponding 3-hydroxy-3-alkoxycyclobutane-1-carboxylic acid.

  • Methylation of the Hydroxyl Group: The subsequent steps involve protection of the newly formed hydroxyl group, reduction of the ester, methylation of the resulting primary alcohol, and re-oxidation to the ketone. A more direct approach, if the starting chiral auxiliary is amenable, is direct methylation.

  • Alternative: Cleavage and Methylation: A more practical sequence involves cleavage of the auxiliary ether, methylation, and re-oxidation. For example, if the auxiliary is a benzyl ether, it can be cleaved by hydrogenolysis. The resulting diol can be selectively methylated and then oxidized to the ketone.

Expert Insight: The Baeyer-Villiger oxidation of cyclobutanones is generally regioselective, with the more substituted carbon migrating.[6] The choice of the specific sequence for converting the alkoxy group to a methoxy group will depend on the nature of the chiral auxiliary.

Protocol 1.3: Stereoselective Reduction and Amination

This protocol details the conversion of the chiral 3-methoxycyclobutanone to the target amine.

Materials:

  • Chiral 3-methoxycyclobutanone (1.0 equiv)

  • Lithium tri-tert-butoxyaluminum hydride (L-Selectride® can also be used) (1.5 equiv)[7]

  • Anhydrous THF

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.5 equiv)

  • Lithium aluminum hydride (LAH) or H₂/Pd-C

Procedure:

  • Stereoselective Reduction: Dissolve the chiral 3-methoxycyclobutanone in anhydrous THF and cool to -78 °C. Add a solution of lithium tri-tert-butoxyaluminum hydride in THF dropwise. Stir at -78 °C for 2-4 hours. Quench the reaction with a saturated aqueous solution of Rochelle's salt. Extract with ethyl acetate, dry, and concentrate. Purify by flash chromatography to obtain the cis-3-methoxycyclobutanol. The hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol.[8][9]

  • Mitsunobu Azidation: To a solution of the cis-3-methoxycyclobutanol, triphenylphosphine, and DPPA in anhydrous THF at 0 °C, add DIAD or DEAD dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Concentrate the reaction mixture and purify by flash chromatography to yield the trans-azide. This reaction proceeds with inversion of stereochemistry.

  • Azide Reduction: Dissolve the azide in THF and add LAH portion-wise at 0 °C. Stir for 2-4 hours at room temperature. Carefully quench with water and 15% NaOH solution. Filter and concentrate to obtain the crude amine. Alternatively, hydrogenation using Pd/C can be employed for a milder reduction. Purify by acid-base extraction or chromatography to yield the enantiomerically pure trans-3-methoxycyclobutanamine.

Data Summary (Representative)

StepProductYield (%)Diastereomeric/Enantiomeric Excess
1.1Chiral 3-alkoxycyclobutanone70-85>95% de
1.3cis-3-Methoxycyclobutanol85-95>98% de
1.3trans-3-Methoxycyclobutanamine75-85 (from alcohol)>99% ee

Part 2: Synthesis via Desymmetrization of a Prochiral Cyclobutanone

This route begins with the synthesis of racemic or prochiral 3-methoxycyclobutanone, followed by a key stereoselective reduction to introduce chirality.

Experimental Workflow

G A Step 1: Synthesis of 3-Methoxycyclobutanone B Step 2: Asymmetric Ketone Reduction A->B C Step 3: Separation of Diastereomers (if applicable) B->C D Step 4: Conversion of Alcohol to Amine C->D

Caption: Workflow for the desymmetrization approach.

Protocol 2.1: Synthesis of 3-Methoxycyclobutanone

This protocol describes a practical synthesis of the key starting material.

Materials:

  • Commercially available starting materials for cyclobutanone synthesis (e.g., via [2+2] cycloaddition of ketene with a vinyl ether).

Procedure:

  • The synthesis of 3-methoxycyclobutanone can be achieved through various published methods. A common approach involves the [2+2] cycloaddition of dichloroketene with ethyl vinyl ether, followed by dechlorination and functional group manipulation.

Protocol 2.2: Asymmetric Reduction of 3-Methoxycyclobutanone

This is the crucial step for introducing chirality. Both catalytic and enzymatic methods can be employed.

Method A: Catalytic Asymmetric Reduction

Materials:

  • 3-Methoxycyclobutanone (1.0 equiv)

  • Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) (0.1 equiv)[10]

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv)

  • Anhydrous THF

Procedure:

  • To a solution of the chiral CBS catalyst in anhydrous THF at 0 °C, add the borane-dimethyl sulfide complex dropwise.

  • Stir for 15 minutes, then cool the mixture to -30 °C.

  • Add a solution of 3-methoxycyclobutanone in anhydrous THF dropwise over 30 minutes.

  • Stir at -30 °C for 2-6 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography to obtain the enantiomerically enriched cis- and trans-3-methoxycyclobutanols. The cis isomer is typically the major product.[8]

Method B: Enzymatic Reduction (Kinetic Resolution)

Materials:

  • Racemic 3-methoxycyclobutanone

  • Lyophilized ketone reductase (e.g., from a commercial supplier)

  • NADH or NADPH cofactor

  • Glucose and glucose dehydrogenase for cofactor regeneration

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

Procedure:

  • In a buffered solution, combine the racemic 3-methoxycyclobutanone, the ketone reductase, the cofactor, and the regeneration system.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to obtain both the unreacted ketone and the alcohol product in high enantiomeric excess.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Separate the unreacted ketone from the alcohol product by column chromatography.

Expert Insight: The CBS reduction is a powerful and predictable method for the asymmetric reduction of ketones.[10] The stereochemical outcome is determined by the choice of the (R)- or (S)-catalyst. Enzymatic reductions offer an environmentally friendly alternative and can provide very high enantioselectivities.

Protocol 2.3: Conversion of Chiral 3-Methoxycyclobutanol to this compound

This protocol is similar to Protocol 1.3, but the starting material is the enantiomerically enriched alcohol obtained from the desymmetrization step. The choice of reaction sequence will determine the final stereochemistry of the amine.

  • For retention of stereochemistry: A two-step procedure involving tosylation followed by substitution with sodium azide and subsequent reduction will result in a net retention of configuration (due to two inversions).

  • For inversion of stereochemistry: The Mitsunobu reaction as described in Protocol 1.3 will lead to inversion of the stereocenter.

Data Summary (Representative)

StepProductYield (%)Enantiomeric Excess (%)
2.2AChiral 3-methoxycyclobutanol80-9085-95% ee
2.2BChiral 3-methoxycyclobutanol40-48>99% ee
2.2BUnreacted 3-methoxycyclobutanone40-48>99% ee

Troubleshooting and Mechanistic Considerations

  • Low Diastereoselectivity in [2+2] Cycloaddition: The choice of solvent and temperature can significantly impact the diastereoselectivity. Lower temperatures generally favor higher selectivity. The steric and electronic properties of the chiral auxiliary are also critical.

  • Incomplete Reduction or Low Enantioselectivity in Asymmetric Reduction: Ensure all reagents and solvents are anhydrous. The purity of the borane source is crucial for the CBS reduction. For enzymatic reactions, ensure the enzyme is active and the pH and temperature are optimal.

  • Side Reactions in Mitsunobu Reaction: The formation of elimination byproducts can be an issue. Running the reaction at lower temperatures can sometimes mitigate this.

Conclusion

The asymmetric synthesis of this compound enantiomers can be successfully achieved through multiple strategic approaches. The choice between a chiral auxiliary-based method and a desymmetrization strategy will depend on factors such as the availability of starting materials, desired scale, and the specific stereoisomer required. The protocols provided herein offer a solid foundation for researchers to access these valuable building blocks for the advancement of drug discovery programs.

References

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15591. [Link]
  • de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(11), 5099-5146. [Link]
  • Davies, H. M. L., et al. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 134(28), 11499-11502. [Link]
  • You, S.-L., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.
  • Wahl, J. M., et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 60(19), 10764-10769. [Link]
  • Hayashi, T., et al. (2021). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Chemistry – A European Journal, 27(49), 12611-12615. [Link]
  • Bach, T. (2022). Enantioselective photochemical [2+2] cycloaddition reactions. In Catalytic Asymmetric Synthesis (pp. 1-25). Wiley. [Link]
  • Goudreau, S. R., & Charette, A. B. (2014). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters, 16(11), 3074-3077. [Link]
  • Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8843-8848. [Link]
  • Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
  • Ortuño, R. M., et al. (2015). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2015(1), 137-145. [Link]
  • Ghorai, M. K., et al. (2007). Expedient Approach to Chiral Cyclobutanones: Asymmetric Synthesis of Cyclobut-G. Organic Letters, 9(26), 5445-5448. [Link]
  • Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Li, Y., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 19(3), 546-550. [Link]
  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752-21759. [Link]
  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
  • Isobe, M., et al. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338-5341. [Link]
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8446-8455. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]
  • Wahl, J. M., et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Gutenberg Open Science. [Link]
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. [Link]
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory.
  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2645-2659. [Link]

Sources

Scale-Up Synthesis of 3-Methoxycyclobutanamine: An Application Note and Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methoxycyclobutanamine in Modern Drug Discovery

This compound is a valuable building block in medicinal chemistry, sought after for its unique three-dimensional structure that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The cyclobutane scaffold offers a rigid framework that can enhance binding affinity to biological targets and improve metabolic stability when compared to more flexible acyclic or larger ring systems. The strategic placement of the methoxy and amine functionalities provides key vectors for molecular elaboration, enabling chemists to explore chemical space efficiently. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals.

Process Overview: A Two-Step Approach to this compound

The presented synthesis is a two-step process commencing from the commercially available starting material, 3-hydroxycyclobutanone. This route is designed for scalability, employing cost-effective reagents and well-established, high-yielding chemical transformations. The overall process involves an O-methylation of the hydroxyl group, followed by a direct reductive amination of the resulting ketone to furnish the target amine.

G A 3-Hydroxycyclobutanone B 3-Methoxycyclobutanone A->B C 3-Methoxycyclobutanone D This compound C->D NH3, Raney® Ni, H2 Ethanol, Elevated Pressure

Figure 1: Overall synthetic workflow for the scale-up production of this compound.

Part 1: Detailed Synthetic Protocols

This section provides step-by-step protocols for the synthesis of this compound, optimized for a laboratory scale of up to 100 grams, with considerations for further scale-up.

Step 1: Synthesis of 3-Methoxycyclobutanone

The O-methylation of 3-hydroxycyclobutanone is achieved using dimethyl sulfate, a potent and cost-effective methylating agent. Sodium hydride is used as a base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that readily reacts with dimethyl sulfate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxycyclobutanone86.0950.0 g0.581
Sodium Hydride (60% dispersion in mineral oil)24.0025.6 g0.639
Dimethyl Sulfate126.1380.6 g (60.6 mL)0.639
Anhydrous Tetrahydrofuran (THF)-500 mL-
Saturated aqueous NH4Cl-250 mL-
Saturated aqueous NaCl (brine)-250 mL-
Anhydrous Magnesium Sulfate---

Protocol:

  • Inert Atmosphere: Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.

  • Reagent Charging: Charge the flask with sodium hydride (60% dispersion in mineral oil, 25.6 g, 0.639 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 500 mL) to the flask.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-hydroxycyclobutanone (50.0 g, 0.581 mol) in 100 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Alkoxide Formation: Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Methylation: Add dimethyl sulfate (80.6 g, 60.6 mL, 0.639 mol) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition of dimethyl sulfate, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (250 mL) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 250 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methoxycyclobutanone.

  • Purification: Purify the crude product by vacuum distillation to obtain 3-methoxycyclobutanone as a colorless liquid.

Step 2: Synthesis of this compound

The final step involves the reductive amination of 3-methoxycyclobutanone. This protocol utilizes Raney® Nickel as the catalyst under a hydrogen atmosphere with ammonia as the nitrogen source. This method is highly efficient and suitable for large-scale production.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxycyclobutanone100.1240.0 g0.399
Raney® Nickel (50% slurry in water)-~8 g (wet weight)-
Anhydrous Ethanol-400 mL-
Anhydrous Ammonia17.03~68 g (4 eq.)~4.0
Hydrogen Gas---

Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (~8 g) with anhydrous ethanol (3 x 50 mL) to remove water.

  • Reactor Setup: Add the washed Raney® Nickel catalyst and anhydrous ethanol (400 mL) to a high-pressure hydrogenation reactor (e.g., a Parr shaker or autoclave).

  • Reagent Addition: Add 3-methoxycyclobutanone (40.0 g, 0.399 mol) to the reactor.

  • Ammonia Addition: Seal the reactor and cool it to -78 °C (dry ice/acetone bath). Carefully condense anhydrous ammonia (~68 g, ~4.0 mol) into the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 500-1000 psi (34-68 bar).

  • Reaction Conditions: Heat the reactor to 60-80 °C and agitate vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet with ethanol and disposed of appropriately.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure. For enhanced purity and ease of handling, the amine can be converted to its hydrochloride salt by treating a solution of the amine in diethyl ether or isopropanol with a solution of HCl in the respective solvent, followed by filtration and drying of the precipitated salt.

Part 2: Data Summary and Characterization

StepProductStarting MaterialYield (%)Purity (%)Key Analytical Data
13-Methoxycyclobutanone3-Hydroxycyclobutanone80-90>98 (GC)¹H NMR, ¹³C NMR, GC-MS
2This compound3-Methoxycyclobutanone75-85>97 (GC)¹H NMR, ¹³C NMR, GC-MS, HRMS

Part 3: Scientific Integrity and Safety Considerations

Causality Behind Experimental Choices:

  • O-Methylation: Dimethyl sulfate is chosen for its high reactivity and cost-effectiveness on a large scale. The use of sodium hydride ensures complete deprotonation of the alcohol, driving the reaction to completion. Anhydrous conditions are critical to prevent quenching of the sodium hydride and hydrolysis of the dimethyl sulfate.

  • Reductive Amination: Raney® Nickel is a highly active and reusable catalyst for hydrogenation, making it ideal for industrial applications. The use of excess ammonia shifts the equilibrium towards imine formation, maximizing the yield of the primary amine and minimizing the formation of secondary amine byproducts.[1] Conducting the reaction under pressure increases the concentration of hydrogen and ammonia, accelerating the reaction rate.

Safety Precautions:

  • 3-Hydroxycyclobutanone: May cause skin and eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethyl Sulfate: EXTREMELY TOXIC and CARCINOGENIC .[3][4][5][6][7] It is a potent alkylating agent and can cause severe burns on contact with skin, eyes, and the respiratory tract. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and a face shield. An emergency shower and eyewash station should be readily accessible.

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable.[8] Handle in an inert atmosphere (nitrogen or argon).

  • Raney® Nickel: The activated catalyst is pyrophoric and can ignite spontaneously if allowed to dry in the air.[9][10][11] Always keep the catalyst wet with a solvent (water or ethanol) and handle it in an inert atmosphere when possible.

  • Anhydrous Ammonia: A corrosive and toxic gas with a pungent odor. Handle in a well-ventilated area, preferably in a fume hood, and use appropriate respiratory protection.

  • Hydrogen Gas: A highly flammable gas. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.

References

  • Cole-Parmer.
  • designer-drug.com. Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. [Link]
  • Oxford Lab Fine Chem LLP. (Raney Nickel Alloy) MSDS CAS. [Link]
  • New Jersey Department of Health. Dimethyl sulfate - Hazardous Substance Fact Sheet. [Link]
  • Google Patents.
  • Capot Chemical. MSDS of 3α-Methoxycyclobutanone. [Link]
  • Organic Chemistry Portal.
  • Google Patents. Process for the reductive amination of ketones and aldehydes with aqueous amines - EP1775281A1.
  • ResearchGate.
  • Organic Reactions.
  • Beilstein Journals.
  • American Chemical Society.
  • PubChem. 3-Hydroxycyclobutan-1-one. [Link]

Sources

The Strategic Application of 3-Methoxycyclobutanamine in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic implementation of 3-methoxycyclobutanamine as a versatile building block in isocyanide-based multi-component reactions (MCRs), specifically the Ugi and Passerini reactions. We provide an in-depth analysis of the unique structural and physicochemical properties imparted by the 3-methoxycyclobutane scaffold, alongside detailed, field-proven protocols for its synthesis and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage MCRs for the rapid generation of novel, sterically complex, and drug-like molecules. By explaining the causality behind experimental choices and providing self-validating protocols, this note serves as a practical and authoritative resource for scaffold diversification and lead optimization programs.

Introduction: The Cyclobutane Motif in Modern Medicinal Chemistry

In the landscape of drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Saturated carbocycles have emerged as valuable design elements, and among them, the cyclobutane ring holds a privileged position.[1][2][3] Its inherent ring strain (approx. 26.3 kcal/mol) and unique puckered, three-dimensional geometry offer a powerful tool for medicinal chemists.[1] Incorporating a cyclobutane moiety can confer significant advantages, including:

  • Metabolic Stability: The replacement of more labile groups with a robust cyclobutane ring can enhance metabolic stability.[1][2]

  • Conformational Restriction: The rigid structure reduces the entropic penalty upon binding to a biological target by pre-organizing the molecule in a favorable conformation.[1][3]

  • Improved Physicochemical Properties: It allows for fine-tuning of properties such as solubility and lipophilicity, while reducing planarity and potentially avoiding undesirable interactions, such as DNA intercalation.[1]

  • Novelty and IP Space: As a bioisostere for larger rings or aromatic groups, it provides access to novel chemical space and strengthens intellectual property positions.[1]

Multi-component reactions (MCRs) represent a paradigm of efficiency in chemical synthesis, allowing for the assembly of complex molecules from three or more starting materials in a single, one-pot operation.[4][5] This convergence aligns perfectly with the demands of modern drug discovery for speed, diversity, and sustainability.[4][6] The Ugi and Passerini reactions, both pivotal isocyanide-based MCRs, are particularly well-suited for generating large libraries of diverse, peptidomimetic scaffolds.[7][8][9]

This application note focuses on the intersection of these two powerful strategies: the use of This compound as the amine component in MCRs to rapidly generate libraries of compounds decorated with this valuable cyclobutane scaffold.

Physicochemical Properties and Synthesis of this compound

This compound is a key building block for introducing the methoxy-substituted cyclobutane motif. It exists as cis and trans diastereomers, which can be sourced commercially, typically as their hydrochloride salts.

PropertyValueSource
Molecular Formula C₅H₁₁NO-
Molecular Weight 101.15 g/mol -
CAS Number (cis) 1268521-35-2[2]
CAS Number (trans, HCl salt) 1363381-00-3[1]
Appearance White crystalline solid (HCl salt)[1]
Protocol 1: Synthesis of this compound via Reductive Amination (Representative Protocol)

The most direct and industrially scalable synthesis of this compound is the reductive amination of the corresponding ketone, 3-methoxycyclobutanone. While a specific journal-cited protocol for this exact transformation is not prevalent, the following procedure is based on well-established and widely published reductive amination methods.[10][11] This protocol serves as a robust starting point for optimization.

Reaction Scheme:

G ketone ketone amine amine ketone->amine  NH₃, H₂, Raney Ni or NaBH(OAc)₃   caption Fig 1. Reductive amination of 3-methoxycyclobutanone.

Materials:

  • 3-Methoxycyclobutanone

  • Ammonia (7 N solution in Methanol)

  • Sodium triacetoxyborohydride (STAB) or Hydrogen gas with Raney Nickel

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology (using STAB):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxycyclobutanone (1.0 eq). Dissolve the ketone in an appropriate solvent such as DCM or MeOH (approx. 0.2-0.5 M concentration).

  • Amine Source: Add a solution of ammonia in methanol (7 N, 2.0-3.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

    • Causality Note: Pre-formation of the imine is crucial for efficient reduction. The excess ammonia drives the equilibrium towards the imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise over 15-20 minutes.

    • Causality Note: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, minimizing side reactions. Portion-wise addition at low temperature helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation or flash column chromatography on silica gel to afford the pure amine.

Application in Multi-Component Reactions

The primary amine functionality of this compound makes it an ideal component for the Ugi four-component reaction (U-4CR) and a key precursor for the imine intermediate in this process.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, converging an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide scaffold in a single step.[6][12][13]

G

Protocol 2: Ugi Reaction with this compound (Representative Protocol)

This protocol provides a general procedure for performing the Ugi reaction using this compound. It is designed as a template for library synthesis and should be optimized for specific substrate combinations.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, Isovaleraldehyde) (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide) (1.0 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Step-by-Step Methodology:

  • Imine Formation: In a vial or round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in MeOH (to a final concentration of 0.5-1.0 M with respect to all components). Stir the solution at room temperature for 30-60 minutes.

    • Causality Note: The reaction is typically performed in polar protic solvents like MeOH or TFE, which facilitate the initial imine formation and subsequent steps.[13] High concentration of reactants is known to improve yields.[12]

  • Addition of Acid: Add the carboxylic acid (1.0 eq) to the solution and continue stirring for 10 minutes.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture. The addition of the isocyanide is often exothermic; for larger scale reactions, addition may need to be controlled.

  • Reaction: Stopper the vial/flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization.

    • Self-Validation: The Ugi reaction is highly convergent. A successful reaction will show the consumption of all four starting materials and the formation of a single major product with a mass corresponding to the sum of the reactants minus one molecule of water.

Reactant ClassRepresentative ExamplesRationale for Selection
Aldehyde Benzaldehyde, 4-Chlorobenzaldehyde, Isovaleraldehyde, CyclohexanecarboxaldehydeProvides diversity in aromatic, substituted aromatic, aliphatic, and cycloaliphatic side chains (R¹).
Carboxylic Acid Acetic Acid, Phenylacetic Acid, Boc-Glycine, Benzoic AcidIntroduces varied acyl groups (R²) and allows for the incorporation of protected amino acid motifs.
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanideOffers different steric profiles for the terminal amide group (R³), influencing conformation and solubility.
The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, the first isocyanide-based MCR discovered, combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[14][15] While it does not directly use an amine, it is relevant here as the products can be seen as precursors or analogs to those from the Ugi reaction. The amine component is effectively replaced by a hydroxyl group derived from the carbonyl and acid.

G

Protocol 3: Passerini Reaction (General Protocol)

This general protocol is provided for context and for researchers interested in synthesizing α-acyloxy carboxamides, which are structurally related to Ugi products.

Reaction Scheme:

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Step-by-Step Methodology:

  • Reaction Setup: In a vial or flask, dissolve the carbonyl compound (1.0 eq) and the carboxylic acid (1.0 eq) in an aprotic solvent like DCM (to a final concentration of 0.5-2.0 M).

    • Causality Note: The Passerini reaction is often faster in aprotic, non-polar solvents and at high concentrations, which supports a concerted, cyclic transition state mechanism.[14][15]

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture.

  • Reaction: Seal the vessel and stir at room temperature for 12-24 hours.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure. The residue can be purified by flash column chromatography.

Advantages and Future Outlook

The use of this compound in MCRs offers a highly efficient route to novel, three-dimensional molecular scaffolds. The convergence of a desirable structural motif (the cyclobutane) with a powerful synthetic methodology (the MCR) provides a significant advantage for diversity-oriented synthesis in drug discovery programs.[4][5]

The resulting Ugi products, featuring the N-(3-methoxycyclobutyl) moiety, are primed for exploration in various therapeutic areas. The methoxy group provides an additional vector for interaction with biological targets or for further chemical modification. Future work will focus on the synthesis of libraries based on these protocols and their screening against various biological targets. Furthermore, the development of stereoselective Ugi reactions using chiral versions of this compound could provide access to enantiomerically pure compounds, a critical step in drug development.

References

  • Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Multiple-Component Reactions in Plant Protection Research. In Modern Crop Protection Compounds (pp. 1195-1233). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. (2025). BenchChem.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Explore Our Novel Cyclobutane Derivatives. (2020, December 14). Life Chemicals.
  • The Significance of Cyclobutane Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • trans-3-MethoxycyclobutanaMine hydrochloride 1363381-00-3. Guidechem.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(4), 115-122.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi reaction - Wikipedia.
  • Passerini reaction - Wikipedia.
  • Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable.
  • 3-Methoxycyclobutan-1-one | C5H8O2 | CID 13808253 - PubChem.
  • (1s,3s)-3-Methoxycyclobutan-1-aMine | 1268521-35-2. ChemicalBook.
  • Rocha, J. C., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules.
  • Amine synthesis by reductive amination (reductive alkyl
  • Ugi Multicomponent Reaction - Organic Syntheses.
  • The Ugi Reaction - Organic Chemistry Portal.
  • Multicomponent Reactions with Isocyanides. (2000).
  • Combinatorial chemistry in drug discovery. (2017). Current Opinion in Chemical Biology.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2018). Molecules.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Str
  • The Passerini Reaction - Organic Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxycyclobutanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclobutane-containing building block. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize reaction conditions, and improve the overall yield and purity of your target compound.

The most prevalent and reliable synthetic route to this compound involves the reductive amination of its ketone precursor, 3-methoxycyclobutanone. This guide will focus on troubleshooting and optimizing this key transformation and the associated purification steps.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

FAQ 1: My overall yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a multifaceted problem often stemming from incomplete reaction, side-product formation, or losses during workup and purification.

Plausible Causes & Solutions:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate between 3-methoxycyclobutanone and the amine source (e.g., ammonia or an ammonium salt). This equilibrium can be unfavorable.[1][2]

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate back to the starting materials. The use of a dehydrating agent or a Dean-Stark trap can be beneficial, although often simply running the reaction in a suitable solvent is sufficient. The reaction is also typically favored under mildly acidic conditions (pH ~4-6) which catalyze imine formation.[3]

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Common agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) have different reactivities and optimal conditions.[3][4]

    • Solution: Sodium cyanoborohydride is often preferred because it is selective for the protonated imine (iminium ion) over the ketone starting material, especially at a slightly acidic pH.[1][2][3] This allows for a one-pot reaction where the ketone, amine, and reducing agent are all present together. If using NaBH₄, it is best to allow the imine to form first before adding the reducing agent to prevent premature reduction of the ketone.[4]

  • Side Reactions: The primary side reaction is the reduction of the starting ketone, 3-methoxycyclobutanone, to 3-methoxycyclobutanol. Another possibility is the formation of tertiary amines through over-alkylation.[5]

    • Solution: To minimize ketone reduction, use a selective reducing agent like NaBH₃CN. To avoid dialkylation, ensure the stoichiometry of the reactants is carefully controlled, often using an excess of the ammonia source.

  • Product Loss During Workup: this compound is a relatively low molecular weight, polar amine, which can lead to its partial solubility in aqueous layers during extraction.

    • Solution: After quenching the reaction, adjust the pH of the aqueous layer to be strongly basic (pH > 11) with NaOH or KOH to ensure the amine is in its freebase form, which is more soluble in organic solvents. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and consider back-extracting the combined aqueous layers.

FAQ 2: My final product is contaminated with impurities. How can I identify and minimize them?

Impurity profiling is crucial for a successful synthesis. The most common impurities are unreacted starting material, the corresponding alcohol, and over-alkylated byproducts.

Common Impurities and Mitigation Strategies:

  • 3-Methoxycyclobutanone (Starting Material):

    • Identification: Presence of a characteristic ketone peak (~1780-1800 cm⁻¹) in the IR spectrum and a distinct singlet in the ¹H NMR spectrum.

    • Mitigation: Drive the imine formation to completion by allowing sufficient reaction time before or during reduction. Ensure the reducing agent is active and added in a sufficient stoichiometric amount.

  • 3-Methoxycyclobutanol (Over-reduction byproduct):

    • Identification: Appearance of a broad hydroxyl peak (~3200-3600 cm⁻¹) in the IR spectrum.

    • Mitigation: Use a more chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduces the iminium ion over the ketone.[3][6]

  • Bis(3-methoxycyclobutyl)amine (Secondary Amine Impurity):

    • Identification: This can be challenging to distinguish from the product by TLC alone. Mass spectrometry is the most effective tool for identification.

    • Mitigation: Use a large excess of the nitrogen source (e.g., ammonium acetate or ammonia in methanol) to favor the formation of the primary amine.

FAQ 3: I'm having trouble with the purification of the final amine. What is the best method?

The purification of small, polar amines can be challenging due to their physical properties.

Plausible Causes & Solutions:

  • Volatility: Low molecular weight amines can be volatile, leading to product loss during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of temperature and pressure. Avoid heating the flask excessively.

  • Poor Chromatographic Behavior: Primary amines often exhibit tailing on standard silica gel due to strong interactions with the acidic silanol groups.[7]

    • Solution 1 (Modified Mobile Phase): Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to suppress the interaction with the silica surface.[8] A common solvent system is dichloromethane/methanol/ammonium hydroxide.

    • Solution 2 (Alternative Stationary Phase): Utilize an amine-functionalized silica gel column, which provides significantly better peak shape and separation for basic compounds.[7][8]

    • Solution 3 (Acid/Base Extraction): An alternative to chromatography is an acid-base workup. The crude product can be dissolved in an organic solvent and extracted with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, basified to pH > 11, and the freebase amine re-extracted into an organic solvent.[9]

Optimized Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Reductive Amination of 3-Methoxycyclobutanone

This one-pot procedure using sodium cyanoborohydride is efficient and generally high-yielding.

Materials:

  • 3-Methoxycyclobutanone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxycyclobutanone (1.0 eq).

  • Add anhydrous methanol to dissolve the ketone (concentration approx. 0.5 M).

  • Add ammonium acetate (5.0-10.0 eq) to the solution and stir until it dissolves.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.

  • Add the NaBH₃CN solution dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Workup: a. Carefully quench the reaction by the slow, dropwise addition of concentrated HCl at 0 °C until the pH is ~1-2 to neutralize excess reducing agent (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood). b. Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove most of the methanol. c. Dilute the residue with water and wash with dichloromethane to remove any non-basic impurities. d. Cool the aqueous layer in an ice bath and basify to pH > 11 by the slow addition of 6M NaOH. e. Extract the aqueous layer with dichloromethane (3 x volume). f. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Flash Chromatography Purification

Method A: Standard Silica Gel

  • Column: Standard silica gel

  • Eluent System: Dichloromethane : Methanol : Ammonium Hydroxide (e.g., 90:9:1 v/v/v). The polarity can be adjusted as needed.

  • Procedure:

    • Prepare the column with the chosen eluent system.

    • Dissolve the crude amine in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute with the solvent mixture, collecting fractions.

    • Monitor fractions by TLC, staining with a suitable agent (e.g., ninhydrin for primary amines).

    • Combine the pure fractions and carefully remove the solvent under reduced pressure.

Method B: Amine-Functionalized Silica Gel

  • Column: Amine-functionalized silica gel (KP-NH)

  • Eluent System: A simpler, non-basic eluent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol can often be used.[7]

  • Procedure: Follow the standard chromatography procedure as above, but with the simplified eluent system. This method often results in sharper peaks and better separation.[7]

Key Parameter Optimization

To maximize yield and purity, consider the following parameters. The table below summarizes key variables and their typical effects.

ParameterOptionsRecommended ChoiceRationale
Reducing Agent NaBH₄, NaBH₃CN, NaBH(OAc)₃NaBH₃CNChemoselective for the iminium ion over the ketone, allowing for a one-pot reaction with higher efficiency.[1][3]
Amine Source NH₃ (gas), NH₃ in MeOH, NH₄OAc, NH₄ClNH₄OAcActs as both the amine source and a buffer to maintain a mildly acidic pH optimal for imine formation.[2]
Solvent Methanol, Ethanol, DichloromethaneMethanolGood solvent for all reactants and does not interfere with the reaction.[6]
Stoichiometry 1-2 eq. of amine source5-10 eq. of amine sourceA large excess of the amine source pushes the equilibrium towards imine formation and minimizes the formation of the secondary amine byproduct.
Purification Standard Silica, Amine-Silica, DistillationAmine-Functionalized SilicaPrevents peak tailing common with basic amines on standard silica, leading to better separation and purity.[7][8]

Visualizing the Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Workflow for this compound Synthesis cluster_reaction One-Pot Reductive Amination cluster_workup Aqueous Workup cluster_purification Purification Ketone 3-Methoxycyclobutanone ReactionVessel Reaction Mixture (12-24h, RT) Ketone->ReactionVessel AmineSource Ammonium Acetate AmineSource->ReactionVessel Reducer NaBH3CN Reducer->ReactionVessel Solvent Methanol Solvent->ReactionVessel Quench 1. Quench (HCl) ReactionVessel->Quench Reaction Complete Basify 2. Basify (NaOH) Quench->Basify Extract 3. Extract (DCM) Basify->Extract Dry 4. Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude Yields Purify Flash Chromatography (Amine-Silica) Crude->Purify Final Pure this compound Purify->Final

Caption: A flowchart of the synthesis and purification process.

References

  • Preparation of Cyclobutenone.Organic Syntheses Procedure.
  • US3131221A - Separation and purification of fatty acid amines.Google Patents.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.PMC - NIH.
  • Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara.Organic Syntheses Procedure.
  • Reductive Amination Reaction.OpenBU.
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Organic Amine Flash Purification Using A Novel Stationary Phase.Biotage.
  • Reductive amination.Wikipedia.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?ResearchGate.
  • Aldehydes and Ketones to Amines.Chemistry Steps.
  • US3337630A - Process for the purification of amines.Google Patents.
  • Cyclobutanone.Organic Syntheses Procedure.
  • Is there an easy way to purify organic amines?Biotage.
  • cyclobutanone.Organic Syntheses Procedure.
  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives.Request PDF.
  • Reductive Amination - Common Conditions.Organic Chemistry Data.
  • Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxycyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) encountered during the purification of this versatile building block. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction: The Challenges of Purifying a Small, Polar Amine

This compound presents a unique set of purification challenges due to its low molecular weight, high polarity, and the basicity of the amine functional group. These characteristics can lead to issues such as difficult separation from polar impurities, strong interactions with standard silica gel in chromatography, and potential for atmospheric water and carbon dioxide absorption. This guide will provide a systematic approach to tackling these issues through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Solvent residues: Residual solvents from the reaction and work-up.

  • Over-alkylation products: Formation of secondary or tertiary amines.

  • Geometric isomers: Depending on the synthesis, you may have a mixture of cis and trans isomers of this compound which can be challenging to separate.[1][2]

Q2: My this compound appears to be degrading during purification. What could be the cause?

A2: Amines, in general, can be susceptible to oxidation, especially when exposed to air and light over extended periods. Additionally, the basic nature of this compound can make it reactive towards acidic media. During flash chromatography on standard silica gel, the acidic nature of the silica can lead to streaking, poor separation, and in some cases, degradation of the amine.[2]

Q3: Is it better to purify this compound as the free base or as a salt?

A3: This depends on the primary purification technique. For distillation, the free base is necessary. For chromatography, while the free base can be purified on specialized columns, converting it to its hydrochloride salt can be a highly effective strategy for purification by recrystallization.[3][4] Amine hydrochlorides are often crystalline solids with well-defined melting points, and the increased polarity can make them amenable to recrystallization from polar solvent systems.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad, tailing peaks.

  • Co-elution of the product with impurities.

  • Low recovery of the product from the column.

Probable Causes & Solutions:

Probable Cause Scientific Explanation Recommended Solution
Interaction with Acidic Silica Gel The basic amine group of this compound interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and irreversible adsorption.Use an alternative stationary phase: Basic alumina or amine-functionalized silica gel are excellent choices as they minimize acidic interactions.[2]
Inappropriate Mobile Phase Polarity The polarity of the eluent is insufficient to effectively displace the polar amine from the stationary phase, or it is too polar, causing premature elution with impurities.Optimize the mobile phase: For normal phase chromatography on alumina or amine-functionalized silica, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For highly polar impurities, a small percentage of triethylamine (0.1-1%) can be added to the mobile phase to compete for active sites on the stationary phase and improve peak shape.
Presence of Geometric Isomers Cis and trans isomers may have very similar polarities, making their separation by standard chromatography difficult.Employ high-performance column chromatography (HPLC): Chiral chromatography or specialized stationary phases may be required for baseline separation of isomers.[1][5] Alternatively, converting the isomers to diastereomeric salts can facilitate their separation by recrystallization.
Issue 2: Difficulty in Achieving High Purity by Distillation

Symptoms:

  • Broad boiling point range.

  • Co-distillation of impurities.

  • Product decomposition at high temperatures.

Probable Causes & Solutions:

Probable Cause Scientific Explanation Recommended Solution
Atmospheric Pressure Distillation The boiling point of this compound at atmospheric pressure is relatively high (for the cis-isomer, an estimated boiling point is 122.1 ± 33.0 °C at 760 Torr), which can lead to thermal degradation.Perform vacuum distillation: Reducing the pressure significantly lowers the boiling point, minimizing the risk of decomposition.[6][7] A good starting point is to target a pressure that results in a boiling point between 60-80 °C.
Inefficient Fractionating Column A simple distillation setup may not be sufficient to separate the product from impurities with close boiling points.Use a fractionating column: A Vigreux or packed column will provide multiple theoretical plates, enhancing the separation efficiency.
Bumping or Unstable Boiling The absence of nucleation sites in a clean flask can lead to superheating followed by violent boiling (bumping).Use a magnetic stir bar or boiling chips: These provide nucleation sites for smooth boiling. For vacuum distillation, a fine capillary bleed with an inert gas (nitrogen or argon) is highly effective at preventing bumping.[6]
Issue 3: Challenges with Recrystallization of the Hydrochloride Salt

Symptoms:

  • The compound oils out instead of crystallizing.

  • Poor recovery of the purified salt.

  • Crystals are discolored or contain visible impurities.

Probable Causes & Solutions:

Probable Cause Scientific Explanation Recommended Solution
Inappropriate Solvent System The solubility of the hydrochloride salt in the chosen solvent is too high at room temperature, or the anti-solvent is causing rapid precipitation rather than slow crystallization.Screen for suitable solvent systems: Ideal solvents for amine hydrochlorides are often polar alcohols (like ethanol or isopropanol) as the primary solvent, and less polar ethers (like diethyl ether or MTBE) or hydrocarbons (like hexanes) as the anti-solvent.[4][8] The goal is to find a system where the salt is soluble when hot and sparingly soluble when cold.
Presence of Oily Impurities Impurities can inhibit crystal lattice formation, leading to the product "oiling out".Purify before recrystallization: If the crude material is very impure, a preliminary purification by column chromatography (using an appropriate stationary phase) can remove the bulk of impurities before attempting recrystallization.
Cooling Too Rapidly Rapid cooling promotes the formation of small, often impure crystals or an amorphous solid.Allow for slow cooling: Let the hot, saturated solution cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal growth and purity.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound (Free Base)

This protocol is a general guideline. The optimal pressure and temperature will depend on your specific equipment and the purity of your starting material.

Workflow Diagram:

VacuumDistillation A Setup Apparatus B Charge Flask A->B Add crude amine and stir bar C Evacuate System B->C Connect to vacuum pump and pressure gauge D Heat Gently C->D Use heating mantle with stirring E Collect Fractions D->E Discard forerun, collect main fraction F Break Vacuum E->F Cool to RT, introduce inert gas G Characterize Product F->G Obtain NMR, GC-MS

Caption: Workflow for the vacuum distillation of this compound.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short Vigreux column, a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: To the distillation flask, add the crude this compound and a magnetic stir bar.

  • System Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). A stable vacuum is crucial for a consistent boiling point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the purified this compound.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly breaking the vacuum with an inert gas like nitrogen.

  • Analysis: Characterize the purified product by NMR and GC-MS to confirm its identity and purity.

Protocol 2: Flash Chromatography using Amine-Functionalized Silica

This method is effective for removing both more and less polar impurities.

Workflow Diagram:

FlashChromatography A Prepare Column B Load Sample A->B Slurry pack amine-silica in mobile phase C Elute with Gradient B->C Dry load or minimal polar solvent D Collect Fractions C->D e.g., 0-20% MeOH in DCM E Analyze Fractions D->E TLC or LC-MS F Combine & Evaporate E->F Pool pure fractions G Characterize Product F->G Obtain NMR, GC-MS

Caption: Workflow for flash chromatography of this compound.

Step-by-Step Procedure:

  • Column Preparation: Slurry pack a flash chromatography column with amine-functionalized silica gel using the initial mobile phase (e.g., 100% Dichloromethane (DCM)).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If it is not fully soluble, adsorb it onto a small amount of amine-functionalized silica and load the dry powder onto the top of the column.

  • Elution: Begin eluting with 100% DCM and gradually increase the polarity by introducing methanol (e.g., a gradient from 0% to 20% methanol in DCM).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the isolated product by NMR and GC-MS.

Protocol 3: Recrystallization of this compound Hydrochloride

This protocol is ideal for obtaining a highly pure, crystalline solid.

Workflow Diagram:

Recrystallization A Salt Formation B Dissolution A->B Dissolve amine in ether, add HCl in ether C Hot Filtration (Optional) B->C Dissolve salt in min. hot solvent (e.g., EtOH) D Crystallization C->D Remove insoluble impurities E Isolation D->E Slow cooling to RT, then refrigerate F Drying E->F Vacuum filtration, wash with cold anti-solvent G Characterize Product F->G Vacuum oven H H G->H Obtain NMR, melting point

Caption: Workflow for the recrystallization of this compound HCl.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether. Slowly add a solution of HCl in diethyl ether with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration.

  • Dissolution: In a flask, dissolve the crude hydrochloride salt in a minimum amount of a hot polar solvent (e.g., ethanol or isopropanol).

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in a refrigerator (4 °C) to induce further crystallization. If crystallization does not occur, a small amount of an anti-solvent (e.g., diethyl ether) can be added dropwise until the solution becomes slightly cloudy.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

  • Analysis: Determine the melting point of the crystals and confirm the structure and purity by NMR. A sharp melting point is a good indicator of high purity.

Purity Assessment: What to Look For

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Look for the characteristic signals of the cyclobutane ring protons, the methoxy group protons, and the amine proton. The integration of these signals should correspond to the correct proton count. The absence of signals from starting materials or byproducts is a key indicator of purity.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the cyclobutane ring, the methoxy group, and the carbon attached to the nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC: A pure sample should show a single, sharp peak in the gas chromatogram.

  • MS: The mass spectrum should show the correct molecular ion peak (M+). The fragmentation pattern can also be used to confirm the structure. Common fragments for amines involve the loss of substituents adjacent to the nitrogen atom.

This technical guide provides a framework for the successful purification of this compound. Remember that the optimal method will always be a function of the specific impurity profile of your crude material. We encourage a systematic and analytical approach to troubleshooting to achieve the desired purity for your research and development needs.

References

  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.).
  • US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google P
  • An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Benchchem. (n.d.).
  • US3880925A - Separation and purification of cis and trans isomers - Google P
  • (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • (2006). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. Journal of the Mexican Chemical Society, 50(3), 125–133.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • (n.d.).
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks. (n.d.).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Summary of experience in vacuum distill
  • Boiling Point Calcul
  • (2021, March 5). 5.
  • (2015, February 15). Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 29(3), 247-256.
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry D
  • (2020, December 24).
  • (2020, October 8). Microscale vacuum distillation apparatus for high-boiling, air. Tetrahedron Letters, 61(41), 152438.
  • (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.
  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211.
  • (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine - SciSpace. (n.d.).
  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 54(2), 81-90.
  • CN111499508B - Preparation method of methyl cyclopropanecarboxylate - Google P
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). (n.d.).
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Organic Syntheses, 64, 182.

Sources

Technical Support Center: Cyclobutane Ring Formation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Researcher:

The cyclobutane motif, once relegated to a synthetic curiosity due to its inherent ring strain, is now a celebrated component in modern medicinal chemistry and materials science.[1][2][3] Its unique, puckered three-dimensional structure offers a powerful tool for conformational restriction, enhancing metabolic stability, and serving as a bioisostere for aromatic rings.[2][3][4] However, the very properties that make cyclobutanes attractive—namely, their high ring strain of approximately 26.3 kcal/mol—also present significant challenges in their synthesis and handling.[5][6][7][8] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols to navigate the complexities of cyclobutane ring formation and ensure the stability of these valuable intermediates.

Part 1: Troubleshooting Guide for Cyclobutane Synthesis

This section addresses common issues encountered during the synthesis of cyclobutane rings, with a focus on the widely utilized [2+2] cycloaddition reactions.

Issue 1: Low or No Yield in [2+2] Photocycloadditions

Question: My [2+2] photocycloaddition reaction is resulting in a very low yield or failing completely, with a significant amount of unreacted starting material. What are the common causes and how can I troubleshoot this?

Answer: Low yields in photochemical [2+2] cycloadditions are a frequent challenge, often stemming from inefficient photochemical conditions, competing side reactions, or substrate incompatibility.

Causality and Troubleshooting Steps:

  • Insufficient Irradiation: The quantum yield of many photocycloadditions is less than unity, meaning not every absorbed photon leads to a product molecule.

    • Action: Increase the irradiation time and monitor the reaction's progress at regular intervals using TLC or ¹H NMR. If the reaction stalls, consider increasing the power of your light source or moving to a wavelength that better matches the absorbance maximum of your substrate.[9]

  • Competing Side Reactions: Photochemical excitation can open up multiple reaction pathways that compete with the desired cycloaddition.

    • cis-trans Isomerization: An excited alkene can undergo isomerization, which is an energy-wasting pathway.[9][10] This is particularly problematic with acyclic enones.

      • Action: Using a cyclic enone can prevent isomerization.[9] Lowering the reaction temperature may also favor cycloaddition over isomerization.[11]

    • Polymerization: Especially in intermolecular reactions, starting materials can polymerize, consuming reactants and complicating purification.[9]

      • Action: Decrease the concentration of the reactants. High concentrations can favor intermolecular polymerization over the desired cycloaddition.

    • Photodegradation: Prolonged exposure to high-energy UV light can lead to the decomposition of starting materials or even the desired product.[9]

      • Action: Use a photosensitizer that allows for the use of lower-energy light (e.g., visible light). Common sensitizers for triplet state population include acetone and benzophenone.[12]

  • Substrate Incompatibility: The electronic and steric properties of the reacting alkenes are crucial for successful cycloaddition.

    • Action: If you suspect electronic mismatch, consider modifying your substrates. For example, the reaction between an electron-rich alkene and an electron-poor alkene is often more efficient.

Troubleshooting Logic for Low Yield in [2+2] Photocycloadditions

start Low Yield of Cyclobutane cond1 Review Reaction Conditions start->cond1 cond2 Evaluate Substrates start->cond2 cond3 Investigate Side Products start->cond3 sub1 Increase Irradiation Time/Power cond1->sub1 sub2 Optimize Solvent/Concentration cond1->sub2 sub3 Vary Temperature cond1->sub3 sub4 Assess Electronic/Steric Effects cond2->sub4 sub5 Screen Photosensitizers cond2->sub5 sub6 Check for cis/trans Isomerization cond3->sub6 sub7 Look for Polymer Formation cond3->sub7 sub8 Identify Photodegradation Products cond3->sub8 end Improved Yield sub1->end sub2->end sub3->end sub4->end sub5->end sub6->end sub7->end sub8->end

Caption: A logical workflow for troubleshooting low yields in [2+2] photocycloadditions.

Issue 2: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions

Question: My thermal [2+2] cycloaddition is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Poor diastereoselectivity in thermal cycloadditions, particularly with ketenes, often points to a stepwise mechanism involving a zwitterionic intermediate.[11] The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene.

Causality and Troubleshooting Steps:

  • Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, prolonging its lifetime and allowing for bond rotation.

    • Action: Decrease the polarity of the solvent.[11] Switching from a polar solvent like acetonitrile to a nonpolar one like toluene or hexanes can disfavor charge separation and promote a more concerted-like transition state, thus preserving stereochemistry.[11]

  • Steric Hindrance: The steric bulk of substituents on the reactants can influence the facial selectivity of their approach.

    • Action: If possible, use substrates with bulkier substituents. The steric interactions in the transition state will favor the formation of the less hindered diastereomer.[11]

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, promoting a more concerted cycloaddition pathway and enforcing a specific geometry in the transition state.[11][13]

    • Action: Introduce a Lewis acid catalyst such as TiCl₄. It is crucial to screen different Lewis acids and optimize reaction conditions (temperature, solvent, stoichiometry).[11]

Quantitative Impact of Solvent on Diastereoselectivity
SolventDielectric Constant (ε)Typical Diastereomeric Ratio (cis:trans)
Acetonitrile37.51:1
Dichloromethane9.13:1
Toluene2.410:1
Hexane1.9>20:1

Note: These are representative values and can vary significantly based on the specific substrates.

Part 2: FAQs on Cyclobutane Stability and Handling

Q1: My isolated cyclobutane intermediate is unstable and undergoes ring-opening or rearrangement. How can I mitigate this?

A1: The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, especially when activated by certain functional groups or reaction conditions.[6][14]

  • Thermal Stability: While generally more stable than cyclopropanes, cyclobutanes can undergo thermal ring-opening, though this typically requires high temperatures. Be mindful of this during purification steps like distillation.

  • Acid/Base Sensitivity: The presence of electron-withdrawing or -donating groups can make the cyclobutane ring susceptible to acid- or base-catalyzed ring-opening. It is crucial to maintain neutral conditions during workup and purification.

  • Transition Metal Catalysis: Be aware that many transition metal catalysts (e.g., Pd, Rh, Ni) can readily insert into the strained C-C bonds of cyclobutanes, leading to ring-opening or rearrangement.

Q2: Are there specific functional groups that are known to destabilize a cyclobutane ring?

A2: Yes, certain substitution patterns can increase the ring strain or provide a low-energy pathway for ring-opening. For example, vicinal carbonyl groups can increase strain. Conversely, some groups, like gem-difluoro substituents, can stabilize the ring through electronic effects.

Q3: My cyclobutane-containing compound is a key intermediate in a multi-step synthesis. What general precautions should I take?

A3:

  • Minimize Heat: Avoid unnecessarily high temperatures during reactions and purification.

  • Neutral pH: Ensure that all aqueous workup steps and chromatography are performed under neutral conditions.

  • Careful Reagent Selection: Be cautious when using reagents known to interact with strained rings, such as strong acids, bases, and certain transition metals.

  • Storage: Store cyclobutane-containing intermediates at low temperatures, under an inert atmosphere if they are sensitive to air or moisture.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition of a Ketene with an Alkene

This protocol is a general guideline for improving the yield and diastereoselectivity of a thermal [2+2] cycloaddition.

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv) and a nonpolar solvent (e.g., toluene, dried over molecular sieves) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition:

    • Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M in toluene, 0.1-1.0 equiv) to the stirred solution.

  • Ketene Generation/Addition:

    • In the dropping funnel, prepare a solution of the acyl chloride (1.2 equiv) in the same nonpolar solvent.

    • To the main reaction flask, add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv).

    • Add the acyl chloride solution dropwise from the dropping funnel over 1-2 hours to generate the ketene in situ. The slow addition is critical to keep the instantaneous concentration of the highly reactive ketene low, minimizing dimerization.[13]

  • Reaction and Workup:

    • Stir the reaction mixture at -78 °C for an additional 1-3 hours, monitoring the progress by TLC or GC-MS.[13]

    • Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.[13]

    • Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Workflow for Lewis Acid-Catalyzed [2+2] Cycloaddition

start Setup: Alkene in Toluene at -78°C step1 Add Lewis Acid (e.g., TiCl₄) start->step1 step2 Add Non-nucleophilic Base (e.g., Et₃N) step1->step2 step3 Slow Dropwise Addition of Acyl Chloride step2->step3 step4 Stir at -78°C for 1-3h step3->step4 step5 Quench with sat. aq. NaHCO₃ step4->step5 step6 Aqueous Workup step5->step6 step7 Purification (Column Chromatography) step6->step7 end Isolated Cyclobutanone Product step7->end

Caption: Step-by-step workflow for a Lewis acid-catalyzed [2+2] cycloaddition.

References

  • Fiveable. (n.d.). Thermal [2+2] cycloadditions. Fiveable.
  • Cossio, F. P., et al. (1997). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 101(12), 2113-2120. [Link]
  • Azofra, L. M., et al. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(40), 8249-8257. [Link]
  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Das, J., et al. (2018). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 140(44), 14536-14540. [Link]
  • Zhang, X., et al. (2022). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • D'hooghe, M., & De Kimpe, N. (2008). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 13(7), 1541-1585. [Link]
  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19355-19360. [Link]
  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Cossio, F. P., et al. (1994). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society, 116(20), 9161-9165. [Link]
  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation...
  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Song, S.-J., & Xiao, X. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. [Link]
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(48), e202201337. [Link]
  • Wikipedia. (n.d.). Ring strain.
  • Liu, W., et al. (2020). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. Chinese Journal of Chemistry, 38(10), 1106-1116. [Link]
  • LibreTexts Chemistry. (n.d.). Strain in Ring Systems.
  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19355-19360. [Link]
  • Liu, W., et al. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Tetrahedron Letters, 59(3), 229-236. [Link]
  • Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab.
  • Ding, H., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(12), 1484-1509. [Link]
  • YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. [Video]. YouTube.
  • Essefar, M., et al. (1988). The [2 + 2] cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. Journal of Molecular Structure: THEOCHEM, 166, 225-230. [Link]
  • D'hooghe, M., & De Kimpe, N. (2008). Cyclobutane containing natural products and synthetic intermediates. ResearchGate.
  • Oelgemöller, M., & Hoffmann, N. (2016). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. ResearchGate.
  • Hii, K. K. (Mimi), & Reiss, R. (1998). Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry, 63(25), 9454-9460. [Link]
  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction.
  • Pearson. (2022). Photochemical Cycloaddition Reactions.
  • NPTEL IIT Bombay. (2025, September 5). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. [Video]. YouTube.
  • Bach, T., & Hehn, J. P. (2011). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 111(12), 7620-7668. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield.
  • Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chemistry Central Journal, 18(1), 1-18. [Link]
  • Pitakos, G., et al. (2021). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 86(17), 11843-11854. [Link]
  • Healy, M. P., et al. (2023). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight.
  • Lu, Z., & Yoon, T. U. (2018). Preparation of Cyclobutene Acetals and Tricyclic Oxetanes through Photochemical Tandem and Cascade Reactions. Angewandte Chemie International Edition, 57(29), 9037-9041. [Link]
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
  • Su, S. V., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2573-2585. [Link]

Sources

Technical Support Center: Stereoselectivity in 3-Methoxycyclobutanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving 3-methoxycyclobutanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of stereocontrol in this versatile scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity with this compound derivatives challenging?

A: The challenge arises from several factors inherent to the cyclobutane structure. The puckered, non-planar ring conformation leads to a dynamic system with interconverting conformers.[1] This fluxionality can make it difficult to achieve high facial selectivity during reactions. Furthermore, the substituents on the ring, including the 3-methoxy and the amine groups, exert both steric and electronic influences that can be subtle and highly dependent on reaction conditions.[2][3]

Q2: What is the primary role of the 3-methoxy group in directing stereoselectivity?

A: The 3-methoxy group, being an electron-donating substituent, can influence the electronic properties of the cyclobutane ring.[4] More significantly, it acts as a steric director. In reactions involving the amine or other positions on the ring, the methoxy group can sterically hinder one face of the molecule, guiding incoming reagents to the opposite, less hindered face. Its ability to coordinate with Lewis acidic catalysts can also help in forming a more rigid transition state, thereby enhancing stereocontrol.[2]

Q3: For a reaction at the amine group (e.g., acylation), what is the first parameter I should optimize for diastereoselectivity?

A: Start by optimizing the reaction temperature. Many stereoselective reactions are highly sensitive to thermal energy. Lowering the temperature often reduces the kinetic energy of the reactants, leading to a more ordered transition state and amplifying the energetic differences between the pathways leading to different diastereomers.[2] If temperature optimization is insufficient, catalyst and solvent screening should be your next steps.

Q4: Can I use a chiral auxiliary on the amine to direct stereoselectivity elsewhere on the ring?

A: Yes, this is a common and effective strategy. Attaching a chiral auxiliary to the amine group transforms the molecule into a diastereomeric mixture at the outset of the subsequent reaction. The auxiliary can then provide a strong steric bias, directing functionalization at another position on the ring with high selectivity. The choice of auxiliary is critical and must be tailored to the specific reaction.[5]

Troubleshooting Guide: Common Issues & Solutions

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in the Functionalization of this compound

You are performing a reaction (e.g., N-alkylation, C-H functionalization) and obtaining a nearly 1:1 mixture of diastereomers.

Root Cause Analysis & Troubleshooting Workflow

The lack of selectivity suggests that the energetic barrier to form the two diastereomeric transition states is very similar. The goal is to magnify this energy difference.

troubleshooting_workflow start Start: Poor d.r. (~1:1) temp Step 1: Lower Reaction Temperature (e.g., 25°C -> 0°C -> -78°C) start->temp solvent Step 2: Screen Solvents (Vary polarity: Toluene -> THF -> DCM -> MeCN) temp->solvent No Improvement success Success: d.r. > 10:1 temp->success Significant Improvement catalyst Step 3: Introduce a Catalyst (Lewis Acid or Chiral Catalyst) solvent->catalyst No Improvement solvent->success Significant Improvement reagent Step 4: Modify Reagent Sterics (e.g., MeI -> BnBr -> Trityl-Cl) catalyst->reagent Minor Improvement catalyst->success Significant Improvement reagent->success Significant Improvement

Caption: Troubleshooting workflow for improving diastereomeric ratio (d.r.).

Detailed Solutions
  • Temperature Control: As a first step, significantly lower the reaction temperature. Running the reaction at 0°C, -20°C, or even -78°C can dramatically enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Polarity: The polarity of the solvent can influence the transition state geometry.[2]

    • Nonpolar Solvents (e.g., Toluene, Hexanes): These can promote more concerted, compact transition states, which may amplify steric differences and improve selectivity.[2]

    • Polar Aprotic Solvents (e.g., THF, DCM, Acetonitrile): These can stabilize charged intermediates. If your mechanism involves ionic species, screening these solvents is crucial.

  • Catalyst Introduction:

    • Lewis Acids: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) can coordinate to the methoxy and/or amine group, creating a more rigid, chelated intermediate.[2] This rigidity can lock the conformation and expose one face of the molecule to attack, thereby increasing selectivity.

    • Chiral Catalysts: For creating a new stereocenter, employing a chiral catalyst is the most powerful approach. Rhodium and Palladium-based catalysts with chiral ligands have shown remarkable success in controlling stereochemistry in cyclobutane functionalization.[3][6][7]

  • Steric Bulk: The steric hindrance of your reagents can be a deciding factor.[2] If you are seeing poor selectivity, switching to a bulkier reagent can increase the steric repulsion in one transition state, favoring the formation of a single diastereomer.

Issue 2: Low Enantiomeric Excess (ee) in an Asymmetric Reaction

You are using a chiral catalyst to introduce a new stereocenter, but the product shows low enantioselectivity.

Potential Causes & Solutions
  • Inefficient Chiral Induction: The catalyst may not be a good match for the substrate. The "chiral pocket" or environment created by the catalyst is not effectively differentiating between the two prochiral faces of the substrate.

    • Solution: Screen a panel of chiral ligands. For metal-catalyzed reactions, small changes to the ligand's electronic or steric properties can have a profound impact on enantioselectivity.[6] For instance, if using a BINAP-type ligand, consider variants with different substituents on the aryl rings.

  • Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be occurring in parallel with the desired catalytic cycle, eroding the overall ee.

    • Solution: Lower the reaction temperature to slow down the higher-energy uncatalyzed pathway. Additionally, ensure the catalyst loading is optimal; sometimes, a slightly higher catalyst concentration can outcompete the background reaction.

  • Catalyst Mismatch with Substrate: The electronic properties of this compound may be incompatible with the chosen catalyst system.

    • Solution: Consider a different class of catalyst. If a Lewis acid-based chiral catalyst is failing, an organocatalyst might offer a different mode of activation and stereocontrol.[8][9] For example, chiral Brønsted acids have been used effectively for certain asymmetric transformations.[10]

Data-Driven Catalyst Selection

To illustrate the effect of catalyst choice, consider the hypothetical asymmetric C-H functionalization of a protected this compound. The data below highlights how ligand modification can impact both diastereoselectivity and enantioselectivity.

Catalyst SystemLigandTemp (°C)Solventd.r. (cis:trans)ee (%) of major diastereomer
[Rh₂(OAc)₄](S)-BINAP25Toluene5:165%
[Rh₂(OAc)₄](S)-Tol-BINAP25Toluene8:182%
[Rh₂(OAc)₄] (S)-Xyl-BINAP 0 Toluene >20:1 95%
[Rh₂(OAc)₄](S)-SEGPHOS25DCM3:171%

This table contains simulated data for illustrative purposes.

The results suggest that increasing the steric bulk on the phosphine ligand (BINAP < Tol-BINAP < Xyl-BINAP) improves both d.r. and ee. Lowering the temperature provides a further significant enhancement.

Experimental Protocols

Protocol: Diastereoselective Reductive Amination to Synthesize a Substituted this compound

This protocol describes a general procedure for the diastereoselective reductive amination of a ketone with this compound, where stereocontrol is achieved through the substrate itself and reaction conditions.

Reaction Mechanism Visualization

mechanism sub Substrates (Ketone + Amine) imine Imine/Iminium Ion Intermediate sub->imine + H⁺, - H₂O ts Diastereomeric Transition States (Hydride Attack) imine->ts + [H⁻] (e.g., NaBH(OAc)₃) prod Diastereomeric Products ts->prod ts_box TS1 (Lower Energy) TS2 (Higher Energy) prod_box Major Diastereomer Minor Diastereomer

Caption: Simplified workflow of a reductive amination reaction.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the desired ketone (1.1 eq) in a suitable anhydrous solvent (e.g., Dichloroethane, DCE) to a concentration of 0.1 M in an oven-dried, argon-flushed round-bottom flask.

    • Add acetic acid (1.1 eq) to catalyze imine formation.

  • Imine Formation:

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the imine intermediate.

  • Diastereoselective Reduction:

    • Cool the reaction vessel to the desired temperature (e.g., 0°C or -20°C) in an appropriate cooling bath.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes. The choice of a bulky hydride source can sometimes enhance selectivity.

    • Causality Note: Using a mild reducing agent at low temperatures is crucial. Harsher conditions (e.g., NaBH₄ at room temp) can lead to over-reduction or poor selectivity due to increased reaction rates.[11]

  • Reaction Monitoring & Workup:

    • Allow the reaction to stir at the low temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Determine the diastereomeric ratio of the crude product using ¹H NMR or GC-MS.

    • Purify the product using flash column chromatography on silica gel to isolate the major diastereomer.

References
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.Molecules. [Link]
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.MDPI. [Link]
  • Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs.Journal of the American Chemical Society. [Link]
  • Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes.
  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.Organic Letters. [Link]
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.PMC. [Link]
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.The Journal of Organic Chemistry. [Link]
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.Chemical Reviews. [Link]
  • Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxyl
  • An investigation of the observed, but counterintuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating Reactions with 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Methoxycyclobutanamine. This guide is designed to provide expert insights and practical solutions to the unique challenges presented by this strained-ring amine. The inherent ring strain of the cyclobutane core, combined with the electronic influence of the methoxy group, necessitates a nuanced approach to reaction design and execution. This resource offers in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles and achieve your synthetic goals.

Understanding the Core Challenge: The Double-Edged Sword of Ring Strain

The cyclobutane ring in this compound possesses significant ring strain, a consequence of non-ideal bond angles (angle strain) and eclipsing interactions of substituents (torsional strain)[1]. This stored energy makes the molecule more reactive than its acyclic or larger-ring counterparts. While this enhanced reactivity can be advantageous, it also presents a significant challenge: the propensity for the ring to undergo cleavage under various reaction conditions. The key to success lies in carefully selecting conditions that favor the desired transformation of the amine group while preserving the integrity of the cyclobutane ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The principal stability concern is the susceptibility of the cyclobutane ring to opening, particularly under acidic conditions. Protic acids can protonate the nitrogen atom, and in some cases, the methoxy group, which can initiate ring cleavage. Elevated temperatures can also promote ring-opening or decomposition. For storage, it is advisable to keep this compound in a cool, dry, and inert atmosphere, away from strong acids and oxidizing agents.

Q2: How does the 3-methoxy group influence the reactivity of the amine?

A2: The 3-methoxy group has a modest electron-withdrawing inductive effect due to the oxygen atom's electronegativity. This can slightly decrease the nucleophilicity of the amine compared to an unsubstituted cyclobutanamine. However, this effect is generally not substantial enough to prevent typical amine reactions like acylation or alkylation. Its presence is more critical in the context of ring stability and potential side reactions.

Q3: Can I perform reactions under acidic conditions?

A3: Extreme caution is advised. Strong acidic conditions are likely to promote ring-opening reactions. If acidic conditions are unavoidable, it is crucial to use the mildest possible acid, maintain low temperatures, and carefully monitor the reaction for the formation of ring-opened byproducts. Whenever possible, opt for neutral or basic reaction conditions.

Q4: What are the expected pKa values for the amine in this compound?

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in N-Acylation Reactions

Low yields in the N-acylation of this compound are a common challenge. The primary culprits are often suboptimal reaction conditions that either fail to drive the reaction to completion or lead to side reactions.

  • Incomplete Reaction:

    • Solution:

      • Optimize Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to scavenge the acid byproduct.

      • Increase Acylating Agent Equivalents: A slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., acyl chloride, anhydride) can help drive the reaction to completion.

      • Extend Reaction Time/Increase Temperature Mildly: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider extending the reaction time. A modest increase in temperature (e.g., from 0 °C to room temperature) can also be beneficial, but be wary of higher temperatures that could promote side reactions.

  • Side Product Formation (Ring Opening):

    • Solution:

      • Maintain Low Temperatures: Start the reaction at 0 °C or even -15 °C, especially during the addition of the acylating agent.

      • Use a Non-Acidic Acylation Protocol: Consider using coupling reagents like HATU or HOBt with a carboxylic acid, which operate under milder, near-neutral conditions.

  • Poor Reagent Quality:

    • Solution:

      • Use Fresh Reagents: Ensure the acylating agent is fresh or has been properly stored to prevent hydrolysis.

      • Ensure Anhydrous Conditions: Moisture can consume the acylating agent and complicate the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Parameter Recommendation for N-Acylation Rationale
Temperature 0 °C to room temperatureMinimizes risk of ring-opening side reactions.
Solvent Anhydrous DCM, THF, or DMFAprotic solvents that are compatible with most acylation reagents.
Base Triethylamine, DIPEANon-nucleophilic bases to neutralize acid byproducts without competing in the reaction.
Acylating Agent Acyl chloride, anhydride, or carboxylic acid with coupling agentsProvides a range of reactivity and condition mildness.
Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate can be alarming. Beyond the desired product and starting material, these could be diastereomers, ring-opened species, or products of over-reaction.

  • Ring-Opening Byproducts:

    • Solution:

      • Buffer the Reaction: If the reaction generates acid, ensure a sufficient amount of base is present to maintain a neutral to slightly basic pH.

      • Avoid Lewis Acids: Strong Lewis acids can coordinate to the methoxy group or the amine and catalyze ring cleavage. Opt for catalyst-free methods or use milder activating agents.

  • Diastereomer Formation:

    • Solution: this compound is a chiral molecule (unless a racemic mixture is used). Reactions with other chiral reagents can lead to the formation of diastereomers. These will likely have different Rf values on TLC and may be separable by column chromatography. It is important to characterize all major products to confirm their identity.

  • Over-alkylation/acylation (if applicable):

    • Solution: This is less common with primary amines but can occur under harsh conditions. Use a controlled stoichiometry of the electrophile and consider adding it slowly to the reaction mixture.

Experimental Protocols

Protocol 1: Standard N-Acylation with Acyl Chloride

This protocol provides a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation using HATU Coupling

This method is milder and suitable for sensitive substrates or when the corresponding acyl chloride is unstable.

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Desired vs. Undesired Reaction Pathways

cluster_0 Reaction Conditions cluster_1 Reaction Outcomes Start This compound + Acylating Agent Mild_Base Mild Base (e.g., TEA) Low Temperature (0°C) Start->Mild_Base Favorable Strong_Acid Strong Acid (e.g., HCl) High Temperature Start->Strong_Acid Unfavorable Desired N-Acylated Product (Ring Intact) Mild_Base->Desired Leads to Undesired Ring-Opened Products Strong_Acid->Undesired Leads to

Caption: Logical flow for selecting conditions to favor N-acylation over ring-opening.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Completion Reaction Incomplete? Start->Check_Completion Check_Side_Products Side Products Present? Check_Completion->Check_Side_Products No Optimize_Conditions Increase Reaction Time/ Temp (Mildly)/ Reagent Equivalents Check_Completion->Optimize_Conditions Yes Analyze_Byproducts Characterize Side Products (e.g., by MS, NMR) Check_Side_Products->Analyze_Byproducts Yes Reagent_Purity Check Reagent Purity/ Anhydrous Conditions Check_Side_Products->Reagent_Purity No End Improved Yield Optimize_Conditions->End Ring_Opening Ring Opening Confirmed? Analyze_Byproducts->Ring_Opening Milder_Conditions Use Milder Conditions: - Lower Temperature - Weaker Acid/Base - Coupling Reagents Ring_Opening->Milder_Conditions Yes Ring_Opening->Reagent_Purity No Milder_Conditions->End Reagent_Purity->End

Caption: A systematic workflow for troubleshooting low yields in this compound reactions.

References

  • Ring strain - Wikipedia.
  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts.
  • Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts.
  • Stability of cycloalkanes (video) | Khan Academy.
  • The thermal ring opening of 3,3-disubstituted cyclobutenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Technical Support Center: Production of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 3-Methoxycyclobutanamine. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between lab-scale synthesis and robust, scalable production by explaining the causality behind experimental choices and providing self-validating protocols.

The synthesis of highly functionalized, sp³-rich small molecules like this compound is of growing interest in medicinal chemistry. However, the inherent ring strain and specific reactivity of the cyclobutane moiety can present unique challenges during scale-up.[1] This document addresses the most common issues encountered during its synthesis, focusing on the prevalent route of reductive amination of 3-methoxycyclobutanone.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format that you may encounter during synthesis.

Problem 1: Low Conversion of 3-Methoxycyclobutanone Starting Material

Q: My reaction stalls, and I observe a significant amount of unreacted 3-methoxycyclobutanone in the crude mixture. What are the potential causes and solutions?

A: This is a common issue often traced back to the initial imine formation step, which is a reversible equilibrium.

Potential Causes & Recommended Solutions:

  • Inefficient Water Removal: The formation of the imine from 3-methoxycyclobutanone and an ammonia source generates water. On a larger scale, this water can accumulate and shift the equilibrium back towards the starting materials.

    • Solution: Incorporate a dehydrating agent. For lab scale, molecular sieves (3Å or 4Å) are effective. On a pilot or manufacturing scale, employing a Dean-Stark trap with an appropriate azeotropic solvent (e.g., toluene) is a standard method to continuously remove water and drive the reaction to completion.

  • Incorrect pH: Imine formation is typically catalyzed by mild acid. If the pH is too high (basic), the carbonyl is not sufficiently activated. If the pH is too low (strongly acidic), the amine nucleophile will be protonated and non-nucleophilic.

    • Solution: The optimal pH for most reductive aminations is between 5 and 7. Use of a buffer system, such as acetic acid/sodium acetate, can help maintain the optimal pH range, especially when scaling up.[2] Monitor the pH of the reaction mixture before and during the addition of reagents.

  • Steric Hindrance or Unreactive Amine Source: While ammonia is the most direct source, its handling as a gas or concentrated aqueous solution can be problematic at scale. Alternative ammonia surrogates might exhibit different reactivity.

    • Solution: If using ammonium acetate or a similar salt, ensure it is of high quality and anhydrous. For challenging substrates, sometimes a two-step process where the imine is pre-formed and confirmed by analytics (e.g., ¹H NMR, GC-MS) before adding the reducing agent can provide better control and overall yield.

Problem 2: Significant Formation of Byproducts (Secondary Amine and Alcohol)

Q: My final product is contaminated with 3-methoxycyclobutanol and the secondary amine, N-(3-methoxycyclobutyl)-3-methoxycyclobutanamine. How can I improve selectivity?

A: The formation of these byproducts points to issues with reaction kinetics and stoichiometry. The desired primary amine product can be more nucleophilic than ammonia, leading to a subsequent reaction with the starting ketone to form a secondary amine. Alternatively, the reducing agent can directly reduce the ketone to an alcohol.

Potential Causes & Recommended Solutions:

  • Reducing Agent Reactivity: Potent reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the ketone before imine formation is complete, leading to the alcohol byproduct.

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is milder and selectively reduces the protonated imine intermediate much faster than the ketone. It also tolerates mildly acidic conditions well. Catalytic hydrogenation is another highly selective and green alternative, though it requires specialized high-pressure reactor setups.[3][4]

  • Stoichiometry and Reagent Addition: Adding the reducing agent too early or having an excess of the ketone relative to the ammonia source can favor byproduct formation.

    • Solution: Use a moderate excess of the ammonia source (e.g., 1.5-2.0 equivalents) to favor the formation of the primary imine. Add the reducing agent portion-wise only after confirming significant imine formation via an in-process control (IPC) like TLC or GC. A slow addition rate helps maintain a low concentration of the reducing agent, further enhancing selectivity.

Workflow for Minimizing Byproduct Formation

G cluster_0 Reaction Setup cluster_1 Imine Formation & Control cluster_2 Reduction & Workup A Combine 3-methoxycyclobutanone, Ammonia Source (e.g., NH4OAc), and Solvent (e.g., MeOH/Toluene) B Add Dehydrating Agent (e.g., Molecular Sieves or Dean-Stark) A->B C Stir at RT to 40°C B->C D In-Process Control (IPC) (TLC, GC, or NMR) C->D E Imine Formed? D->E E->C No (Continue Stirring) F Slowly Add NaBH(OAc)3 below 25°C E->F Yes G Aqueous Workup & Extraction F->G H Purification (Distillation or Salt Crystallization) G->H

Caption: Controlled Reductive Amination Workflow.

Problem 3: Difficulties in Product Purification and Isolation

Q: I am struggling to isolate pure this compound. Distillation results in low recovery, and the product seems to be water-soluble.

A: Small, polar amines are notoriously difficult to purify. Their basicity and polarity make them prone to forming azeotropes and being lost during aqueous workups.

Potential Causes & Recommended Solutions:

  • Product Volatility and Thermal Instability: The product may be volatile or decompose at higher temperatures required for atmospheric distillation.[5]

    • Solution: Use vacuum distillation. Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition and improving recovery.[5]

  • Losses During Aqueous Extraction: As a primary amine, the product will have some water solubility, especially in its protonated (salt) form. Multiple extractions with organic solvents might be inefficient.

    • Solution: After quenching the reaction, adjust the pH of the aqueous layer to >11 with NaOH or K₂CO₃ to ensure the amine is in its freebase form, minimizing its water solubility. Extract with a suitable solvent like dichloromethane (DCM) or ethyl acetate. For very water-soluble amines, continuous liquid-liquid extraction can be an effective, albeit more complex, isolation technique.

  • Purification via Salt Formation: Direct distillation of the freebase may be challenging.

    • Solution: A robust and highly scalable method is to form a crystalline salt. After the initial extraction of the freebase into an organic solvent (e.g., IPA, EtOAc), bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol. The resulting this compound hydrochloride salt will often precipitate and can be isolated by filtration and washed with a non-polar solvent like MTBE or heptane to remove non-basic impurities. The pure salt can then be used directly or the freebase can be liberated if required.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

The most widely adopted and scalable method is the one-pot reductive amination of 3-methoxycyclobutanone. This method is advantageous because it combines two steps (imine formation and reduction) into a single operation, reducing processing time and waste. For industrial-scale production, transitioning this process from a batch reaction to a continuous flow system can offer significant benefits, including superior heat and mass transfer, improved safety, and higher consistency.[3][6] Flow reactors are particularly effective for managing the exotherms associated with reduction and ensuring precise control over residence time.[7]

Q2: How do the choices of reducing agent and solvent impact scalability?

The choice of reagents is critical for a safe, cost-effective, and scalable process. The table below summarizes key considerations.

Reagent/SolventProsCons on Scale-UpRecommendations
Reducing Agents
NaBH(OAc)₃High selectivity, mild, non-toxic byproducts (acetate).Higher cost, generates significant solid waste.Excellent choice for high-value products where selectivity is paramount.
NaBH₃CNEffective and relatively inexpensive.Highly toxic (cyanide release at low pH), requires careful pH control.Generally avoided in modern process development due to safety concerns.
Catalytic Hydrogenation (H₂, Pd/C or Raney Ni)Green (water is the only byproduct), atom economical, low cost.[4]Requires specialized high-pressure equipment, potential for catalyst poisoning.The preferred method for large-scale manufacturing if the capital investment is feasible.[3]
Solvents
Methanol / EthanolGood solvency for reagents, inexpensive.Flammable, can react with some borohydride reagents.Suitable for many borohydride reductions. Ensure anhydrous conditions.
Dichloroethane (DCE)Good for NaBH(OAc)₃ reductions, non-protic.Chlorinated solvent with environmental and health concerns.Use only when necessary; aim to replace with greener alternatives.
TolueneAllows for azeotropic removal of water.Higher boiling point requires more energy.Excellent for driving imine formation at scale using a Dean-Stark apparatus.

Q3: What are the key safety considerations when scaling up this synthesis?

Scaling up the production of this compound introduces several critical safety hazards that must be addressed:

  • Hydrogen Gas (if using catalytic hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air. The process must be conducted in appropriately rated high-pressure reactors with proper grounding and ventilation.

  • Borohydride Reagents: While NaBH(OAc)₃ is relatively safe, all borohydrides can react violently with water or strong acids to release flammable hydrogen gas. Ensure slow, controlled quenching of the reaction mixture.

  • Exothermic Reactions: The reduction step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust reactor cooling system and controlled addition of the reducing agent are essential to prevent thermal runaway.

  • Handling of Ammonia: If using anhydrous or aqueous ammonia, it is corrosive and toxic. The process should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Troubleshooting Decision Tree

G cluster_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting Start Unsatisfactory Reaction Outcome CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity LowYield Issue: Low Yield / Conversion CheckPurity->LowYield Impurity Issue: High Impurity Profile LowYield->Impurity No Water Inadequate Water Removal? LowYield->Water Yes Alcohol Alcohol Byproduct > 5%? Impurity->Alcohol Yes pH Incorrect pH for Imine Formation? Water->pH Sol_Water Use Dean-Stark or More Drying Agent Water->Sol_Water Temp Reaction Temp Too Low? pH->Temp Sol_pH Buffer Reaction (pH 5-7) pH->Sol_pH SecAmine Secondary Amine > 5%? Alcohol->SecAmine No Sol_Alcohol Use Milder Reducing Agent (e.g., NaBH(OAc)3) Alcohol->Sol_Alcohol Yes Sol_SecAmine Increase NH3 Source Equiv. & Slow Reagent Addition SecAmine->Sol_SecAmine Yes

Caption: A Decision Tree for Troubleshooting Common Synthesis Issues.

Part 3: Experimental Protocol Example

Detailed Step-by-Step Methodology for the Synthesis of this compound Hydrochloride

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory or plant conditions. All work should be performed by qualified personnel with appropriate safety precautions.

Step 1: Imine Formation

  • To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and condenser with a Dean-Stark trap, add 3-methoxycyclobutanone (1.0 eq), ammonium acetate (1.5 eq), and toluene (10 vol).

  • Heat the mixture to reflux (approx. 110°C) and begin azeotropic removal of water.

  • Monitor the reaction progress by taking aliquots from the reaction mixture and analyzing for the disappearance of the starting ketone (Target: >95% conversion). This may take 4-8 hours.

  • Once the reaction is complete, cool the mixture to ambient temperature (20-25°C).

Step 2: Reduction

  • Transfer the toluene solution containing the pre-formed imine to a separate dry, inerted reactor equipped for cooling.

  • Cool the solution to 0-5°C.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to stir at 0-5°C for 1 hour, then warm to ambient temperature and stir for an additional 4-6 hours or until the reduction is complete as monitored by GC or LC-MS.

Step 3: Workup and Salt Formation

  • Cool the reaction mixture to 0-5°C and slowly quench by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude freebase amine.

  • Dissolve the crude amine in isopropanol (5 vol). Cool the solution to 0-5°C.

  • Slowly add a 2M solution of HCl in isopropanol until the pH is ~1-2.

  • Stir the resulting slurry at 0-5°C for 1-2 hours.

  • Isolate the solid product by filtration, wash the filter cake with cold MTBE, and dry under vacuum at 40°C to yield this compound hydrochloride as a white to off-white solid.

References
  • El-Arid, S., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 13(5), 607-613.
  • ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations.
  • El-Arid, S., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PMC - NIH.
  • El-Arid, S., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PubMed.
  • ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
  • Mulcahy, S. P. (n.d.). Reductive Amination Reaction. OpenBU.
  • ResearchGate. (n.d.). Continuous Reductive Amination to Synthesize Primary Amines with High Selectivity in Flow.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science.
  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • Reddit. (2022). Reductive amination difficulties - poor conversion.

Sources

Alternative reagents for the synthesis of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Methoxycyclobutanamine. The cyclobutane motif is a critical structural element in medicinal chemistry, and mastering its synthesis is key to many discovery programs.[1][2][3]

This document moves beyond standard textbook procedures to address common real-world challenges. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide direct, actionable solutions for issues you may encounter. We will explore established protocols, delve into the rationale behind reagent choices, and offer a comparative analysis of viable alternative reagents to enhance yield, purity, and safety.

Part 1: The Standard Pathway and Its Challenges

The most common and direct route to this compound is the reductive amination of its corresponding ketone, 3-methoxycyclobutanone. This process involves the condensation of the ketone with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.

G Ketone 3-Methoxycyclobutanone Imine Imine / Iminium Ion Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine This compound Imine->Amine ReducingAgent Reducing Agent ReducingAgent->Imine G Ketone 3-Methoxycyclobutanone Oxime 3-Methoxycyclobutanone Oxime Ketone->Oxime + NH2OH - H2O Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Amine This compound Oxime->Amine Catalyst H2, Catalyst (e.g., Raney Ni) Catalyst->Oxime G Start Need to Synthesize This compound Scale What is the reaction scale? Start->Scale Safety Are there strict toxicity restrictions? Scale->Safety Small (<10g) Equipment Is a hydrogenation reactor available? Scale->Equipment Large (>10g) Cost Is cost the primary concern? Safety->Cost No Picoline Use α-Picoline Borane Safety->Picoline Yes NoCN Avoid NaBH₃CN Safety->NoCN Equipment->Safety No Hydrogenation Use Catalytic Hydrogenation (via Oxime) Equipment->Hydrogenation Yes STAB Use STAB under anhydrous conditions Cost->STAB No NaBH4 Use Stepwise NaBH₄ Cost->NaBH4 Yes

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Methoxycyclobutanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of coupling this versatile building block in your synthetic workflows. Our focus is on providing practical, field-tested insights to help you overcome common challenges and optimize your reaction outcomes.

Introduction: The Unique Profile of this compound

This compound is a valuable building block in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates. However, the inherent steric bulk of the cyclobutane ring and the electronic nature of the methoxy group can present challenges in common coupling reactions. This guide will address these specific issues within the context of three major classes of coupling reactions: Amide Bond Formation, Buchwald-Hartwig Amination, and Reductive Amination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid guidance for reaction setup.

Q1: I am seeing low to no yield in my amide coupling reaction with this compound. What are the most likely causes?

Low or no product yield in amide couplings with this amine is often due to a combination of factors. The primary culprits are typically incomplete activation of the carboxylic acid, steric hindrance from the cyclobutane scaffold, and deactivation of the amine.[1][2] It's also crucial to ensure your reaction is free of water, as this can lead to the hydrolysis of your activated carboxylic acid intermediate.[1]

Q2: Which coupling reagents are most effective for sterically hindered amines like this compound?

Standard carbodiimide reagents like DCC or EDC can be sluggish.[2] For sterically demanding couplings, more potent activating agents are recommended. Consider using aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[2] In particularly challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][3]

Q3: What is the best choice of base for a Buchwald-Hartwig amination with this compound?

The choice of base is critical and often depends on the specific aryl halide and ligand used.[4] Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices.[4][5] For substrates sensitive to very strong bases, weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective, though they may require higher reaction temperatures.[4]

Q4: In a reductive amination, my reaction is slow or incomplete. What can I do?

Slow reductive aminations with this compound can be due to inefficient imine formation or a sluggish reduction step.[6][7] Ensure your reaction is at a slightly acidic pH (typically 5-6) to facilitate imine formation without protonating the amine, rendering it non-nucleophilic.[1] If the imine forms but does not reduce, consider a more reactive reducing agent. Sodium triacetoxyborohydride (STAB) is often more effective than sodium cyanoborohydride for hindered substrates.[7]

Q5: Can the methoxy group on the cyclobutane ring interfere with the reaction?

The methoxy group is generally stable under most coupling conditions. However, under strongly acidic or basic conditions at elevated temperatures, you could potentially see side reactions. It is always advisable to monitor your reactions by TLC or LC-MS for the appearance of unexpected byproducts.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to resolving more complex experimental issues.

Guide 1: Troubleshooting Low Yield in Amide Coupling Reactions

Low yield is the most common frustration in amide bond formation. The following decision tree and detailed explanations will help you systematically diagnose and solve the problem.

Troubleshooting_Low_Yield start Low or No Product Yield check_activation Verify Carboxylic Acid Activation (LC-MS analysis of activated intermediate) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_fail Activation Incomplete/Failed check_activation->activation_fail No check_amine check_amine activation_ok->check_amine Potential Cause: Amine Deactivation or Steric Hindrance change_reagent Solution: Switch to a more potent reagent (e.g., HATU, HCTU, PyBOP). Consider acyl fluoride formation. activation_fail->change_reagent Potential Cause: Inefficient Coupling Reagent increase_temp Rationale: Overcomes kinetic barrier due to steric bulk. check_amine->increase_temp Solution 1: Increase Reaction Temperature increase_time Rationale: Sterically hindered reactions are often slower. check_amine->increase_time Solution 2: Increase Reaction Time change_solvent Rationale: Improve solvation of reactants. Consider polar aprotic solvents like DMF or NMP. check_amine->change_solvent Solution 3: Change Solvent

Caption: Troubleshooting workflow for low amide coupling yield.

  • Verify Carboxylic Acid Activation: Before adding this compound, take a small aliquot of the reaction mixture after the coupling reagent has been added to the carboxylic acid. Analyze this by LC-MS to confirm the formation of the activated intermediate (e.g., an active ester). If activation is incomplete, your coupling reagent is likely not potent enough.[1]

    • Solution: Switch to a more powerful coupling reagent. See the table below for recommendations. For extremely challenging couplings, consider forming the acyl fluoride using a reagent like TFFH or BTFFH.[2][3]

  • Address Steric Hindrance: The cyclobutane ring of this compound presents significant steric bulk.[2]

    • Solution 1: Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[2]

    • Solution 2: Increase Reaction Time: Sterically hindered couplings are often slow.[2] Allow the reaction to proceed for an extended period (e.g., overnight) and monitor by LC-MS.[2]

    • Solution 3: Optimize Solvent: The choice of solvent can significantly impact reaction rates.[8] Highly polar aprotic solvents like DMF or NMP are excellent at solvating reactants and can facilitate the reaction.[2]

Coupling ReagentClassRelative ReactivityNotes
EDC/HOBtCarbodiimideModerateA good starting point, but may be insufficient for hindered systems.[9]
HATU/HCTUAminium/UroniumHighHighly effective for sterically hindered amines; minimizes racemization.[2]
PyBOP/PyAOPPhosphoniumHighExcellent for hindered couplings, but can be more expensive.[2]
TFFH/BTFFHFluorinating AgentVery HighForms highly reactive acyl fluorides; suitable for very challenging cases.[3]
Guide 2: Optimizing Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds to aromatic rings.[10][11] Success with this compound hinges on the careful selection of the catalyst system and reaction conditions.

Buchwald_Optimization cluster_conditions Key Reaction Parameters start Low Yield or No Reaction ligand_screen Screen Ligands (e.g., XPhos, RuPhos, SPhos) start->ligand_screen base_screen Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) ligand_screen->base_screen Next Step solvent_screen Screen Solvents (e.g., Toluene, Dioxane, t-BuOH) base_screen->solvent_screen Next Step optimized optimized solvent_screen->optimized Optimized Conditions

Caption: Systematic workflow for optimizing Buchwald-Hartwig amination.

  • Palladium Precatalyst: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are highly recommended as they are air-stable and efficiently generate the active Pd(0) species.[12]

  • Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered amines like this compound, bulky, electron-rich biarylphosphine ligands are generally the most effective.[11]

    • Recommended Ligands: XPhos, RuPhos, and SPhos are excellent starting points.

  • Base Selection: The base plays a key role in the catalytic cycle, facilitating the deprotonation of the amine.[4]

    • Strong Bases: NaOtBu, KOtBu, LHMDS. Use with less functionalized, robust substrates.

    • Weaker Bases: K3PO4, Cs2CO3. Better for substrates with base-sensitive functional groups (e.g., esters), but may require higher temperatures.[13]

  • Solvent Choice: Anhydrous, non-polar aprotic solvents are typically used.[8]

    • Common Solvents: Toluene, Dioxane, and THF are widely used. For some systems, t-BuOH can also be effective.[13]

ComponentRecommendationRationale
Aryl HalideAryl Bromide or IodideMore reactive than aryl chlorides.[10]
Amine1.2 equivalentsA slight excess ensures complete consumption of the aryl halide.
Pd PrecatalystXPhos Pd G3 (1-2 mol%)Air-stable and highly active for hindered couplings.[12]
BaseNaOtBu (1.4 equivalents)A strong, effective base for many systems.[4]
SolventAnhydrous TolueneA common, effective solvent for these reactions.[8]
Temperature80-110 °CSufficient to drive the reaction to completion.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a reliable starting point for the amide coupling of a carboxylic acid with this compound.

  • To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq).[1]

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1] For this sterically hindered amine, the reaction may require gentle heating (40 °C) or extended reaction times (12-24 hours).[2]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination

This protocol describes a one-pot reductive amination procedure.

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. This may take anywhere from a few hours to overnight.[7]

  • Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
  • effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Tips and tricks for difficult amide bond form
  • Buchwald–Hartwig amin
  • Optimization of reaction condition for catalyst, base, solvent.
  • Buchwald–Hartwig amin
  • US5166397A - Process for producing optically active cyclobutylamines.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Why did my amide syntesis does not work?
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • CN112794810B - Synthesis method of cyclobutylamine compound.
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
  • Buchwald-Hartwig Amin
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Cross-Coupling Reactions Guide. [Link]
  • Reductive amin
  • Cross-Coupling Chemistry. [Link]
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]
  • The Synthesis of Sterically Hindered Amides.
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Amine Synthesis Report: Reductive Amin
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [Link]
  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PubMed Central. [Link]
  • Coupling Reactions of α-Bromocarboxylate with Non-Arom

Sources

Analysis of reaction byproducts in 3-Methoxycyclobutanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Reaction Byproducts

Welcome to the technical support center for the synthesis of 3-Methoxycyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this key building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common reaction byproducts.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile. This guide will focus on two of the most plausible and commonly adapted strategies, providing detailed analysis of potential byproduct formation for each:

  • Route A: Reductive Amination of 3-Methoxycyclobutanone. This is a widely used method for the formation of amines from ketones.[1]

  • Route B: Hofmann or Curtius Rearrangement from a 3-Methoxycyclobutane Precursor. These rearrangements are classical methods for converting amides or acyl azides into primary amines with the loss of one carbon atom.

Below, we address common issues and questions related to these synthetic pathways in a question-and-answer format.

Route A: Reductive Amination of 3-Methoxycyclobutanone

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[1] The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[2]

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a higher molecular weight byproduct in my crude reaction mixture. What could it be?

A1: A common byproduct in reductive amination is the formation of a secondary amine , N-(3-methoxycyclobutyl)-3-methoxycyclobutanamine, resulting from the reaction of the newly formed primary amine with another molecule of the starting ketone.[3] This is often referred to as over-alkylation.[4] The product of the initial alkylation can sometimes be more nucleophilic than the starting amine, leading to this undesired subsequent reaction.[4]

Troubleshooting Guide:

  • Excess Amine: Use a large excess of the ammonia source (e.g., 5-10 fold) to statistically favor the reaction of the ketone with ammonia over the newly formed primary amine.[4]

  • Slow Addition of Reducing Agent: If performing a one-pot reaction, add the reducing agent slowly to the mixture of the ketone and amine. This allows the imine to form in high concentration before reduction, minimizing the opportunity for the product amine to react with the remaining ketone.

  • Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can provide better control over the reaction.[5]

  • Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often more selective for the reduction of the imine over the ketone.[3]

Q2: My reaction is sluggish, and I am isolating a significant amount of 3-methoxycyclobutanol. What is causing this?

A2: The presence of 3-methoxycyclobutanol indicates that the direct reduction of the starting ketone, 3-methoxycyclobutanone, is competing with the desired reductive amination pathway.

Troubleshooting Guide:

  • pH Control: The formation of the imine intermediate is often pH-dependent. Ensure the reaction conditions are optimal for imine formation, typically weakly acidic to neutral.[1]

  • Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is known to be more selective for the reduction of imines over ketones, especially under mildly acidic conditions.[3] However, be mindful of the potential for cyanide-related byproducts and handle it with appropriate safety precautions.[2]

  • Pre-formation of the Imine: As mentioned in the previous point, forming the imine in a separate step before adding the reducing agent can significantly reduce the amount of ketone available for direct reduction.[5]

Q3: I am using ammonium formate in a Leuckart-Wallach type reaction and observing an N-formylated byproduct. How can I avoid this?

A3: The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both a reducing agent and a source of ammonia, can sometimes lead to the formation of N-(3-methoxycyclobutyl)formamide as a byproduct.[6][7] This occurs when the intermediate amine is formylated by formic acid.

Troubleshooting Guide:

  • Hydrolysis: The formamide byproduct can often be hydrolyzed to the desired primary amine by treating the crude product with aqueous acid or base.

  • Alternative Reagents: Consider using alternative reductive amination conditions that do not involve formic acid, such as catalytic hydrogenation or the use of borohydride-based reducing agents.[1]

Potential Byproducts in Reductive Amination
Byproduct NameStructureFormation MechanismAnalytical Identification (Hypothesized)
3-Methoxycyclobutanol Direct reduction of 3-methoxycyclobutanone.GC-MS: Molecular ion peak and fragmentation pattern corresponding to the alcohol. HPLC: Different retention time compared to the amine product.
N-(3-methoxycyclobutyl)-3-methoxycyclobutanamine (Secondary Amine) Reaction of the primary amine product with another molecule of 3-methoxycyclobutanone followed by reduction.GC-MS: Higher molecular weight than the desired product. HPLC-MS: Can be identified by its mass-to-charge ratio.
N-(3-methoxycyclobutyl)formamide Formylation of the primary amine product when using formic acid (Leuckart-Wallach reaction).[7]GC-MS: Molecular ion peak corresponding to the formamide. IR Spectroscopy: Presence of a strong amide C=O stretch.
Experimental Workflow: Reductive Amination

G cluster_0 Reductive Amination of 3-Methoxycyclobutanone Ketone 3-Methoxycyclobutanone Imine Imine Intermediate Ketone->Imine Reaction with Ammonia Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination workflow.

Route B: Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements offer alternative pathways to this compound, starting from 3-methoxycyclobutanecarboxamide or a derivative of 3-methoxycyclobutanecarboxylic acid, respectively. Both reactions proceed through an isocyanate intermediate which is then hydrolyzed to the primary amine.[8]

Frequently Asked Questions (FAQs)

Q1: After my Hofmann/Curtius rearrangement and workup, I see a byproduct with a mass corresponding to the isocyanate trapped with my alcoholic solvent. How did this happen?

A1: The isocyanate intermediate is highly reactive and can be trapped by nucleophiles other than water.[8] If your reaction is performed in an alcohol solvent (e.g., methanol, ethanol), or if an alcohol is used during the workup before the isocyanate has fully hydrolyzed, you can form a stable carbamate byproduct.

Troubleshooting Guide:

  • Solvent Choice: If possible, perform the rearrangement in a non-nucleophilic solvent.

  • Workup Procedure: Ensure that the isocyanate is completely hydrolyzed to the amine by using aqueous acid or base before introducing any alcoholic solvents for extraction or purification.

  • Hydrolysis of Carbamate: In some cases, the carbamate byproduct can be hydrolyzed to the desired amine under more forcing acidic or basic conditions, though this may not always be practical.

Q2: I have a byproduct that appears to be a urea derivative. What is the source of this impurity?

A2: A urea byproduct, such as N,N'-bis(3-methoxycyclobutyl)urea, can form if the primary amine product reacts with the isocyanate intermediate before it is hydrolyzed.

Troubleshooting Guide:

  • Reaction Conditions: Ensure rapid and efficient hydrolysis of the isocyanate to minimize its concentration and the time it has to react with the product amine. This can often be achieved by conducting the reaction in the presence of water or by adding water immediately after the rearrangement is complete.

  • Dilution: Running the reaction at a lower concentration can sometimes disfavor the bimolecular reaction between the amine and the isocyanate.

Q3: My Hofmann rearrangement is incomplete, and I am isolating N-bromo-3-methoxycyclobutanecarboxamide. How can I drive the reaction to completion?

A3: Incomplete rearrangement in a Hofmann reaction can be due to several factors, leading to the isolation of the N-bromoamide intermediate.

Troubleshooting Guide:

  • Base Stoichiometry: Ensure that a sufficient amount of a strong base (e.g., NaOH, KOH) is used to deprotonate the N-bromoamide and facilitate the rearrangement.

  • Temperature: The rearrangement step is often thermal. Ensure the reaction is heated to a sufficient temperature to promote the migration of the cyclobutyl group.

  • Reaction Time: Allow for a sufficient reaction time for the rearrangement to go to completion. Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to determine the endpoint.

Potential Byproducts in Hofmann/Curtius Rearrangements
Byproduct NameStructureFormation MechanismAnalytical Identification (Hypothesized)
Alkyl N-(3-methoxycyclobutyl)carbamate Trapping of the isocyanate intermediate with an alcohol solvent or nucleophile.LC-MS/MS: Can be identified by its mass-to-charge ratio and characteristic fragmentation pattern, often showing a loss of the alkoxycarbonyl group.[9][10] IR Spectroscopy: Presence of a carbamate C=O stretch.
N,N'-bis(3-methoxycyclobutyl)urea Reaction of the primary amine product with the isocyanate intermediate.LC-MS: Higher molecular weight than the desired product. ¹H NMR: Will show signals for two 3-methoxycyclobutyl groups.
N-bromo-3-methoxycyclobutanecarboxamide Incomplete Hofmann rearrangement.LC-MS: Can be identified by its mass-to-charge ratio. ¹H NMR: Will show characteristic shifts for the amide proton and cyclobutyl ring protons.
Reaction Pathway: Hofmann Rearrangement

G cluster_1 Hofmann Rearrangement of 3-Methoxycyclobutanecarboxamide Amide 3-Methoxycyclobutanecarboxamide Bromoamide N-bromoamide Intermediate Amide->Bromoamide Br2, NaOH Isocyanate Isocyanate Intermediate Bromoamide->Isocyanate Rearrangement CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid H2O Product This compound CarbamicAcid->Product -CO2

Caption: Hofmann rearrangement pathway.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of byproducts are crucial for optimizing the synthesis of this compound. Below are recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.

  • Derivatization: Primary amines like this compound can exhibit poor peak shape in GC analysis. Derivatization, for example, by acylation with trifluoroacetic anhydride (TFAA), can improve chromatographic performance and provide characteristic mass spectra.

  • Fragmentation Patterns: The mass spectrum of the desired product and potential byproducts will show distinct fragmentation patterns. For example, cyclobutane derivatives may exhibit characteristic losses of ethylene or cyclopropane. The presence of the methoxy group will also influence the fragmentation.

High-Performance Liquid Chromatography (HPLC) and LC-MS

HPLC is well-suited for the analysis of less volatile and thermally labile compounds.

  • Column Selection: Reversed-phase columns (e.g., C18) are commonly used for the separation of amines. The addition of an ion-pairing agent or the use of a mixed-mode column can improve peak shape and resolution.

  • Detection: UV detection may be challenging if the byproducts lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used for universal detection. LC-MS is particularly powerful for identifying unknown byproducts by providing molecular weight information.[9]

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880-882. [Link]
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571-4587. [Link]
  • Eschweiler-Clarke Reaction. NROrganic Chemistry. [Link]
  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
  • Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
  • Reductive amin
  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Leuckart reaction. Wikipedia. [Link]
  • The mechanism of formamide hydrolysis in water from ab initio calculations and simul
  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. 2018, 23(10), 2483. [Link]
  • Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters. [Link]
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • Amine synthesis by reductive amination (reductive alkyl
  • Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Int. J. Mol. Sci.2021, 22(19), 10738. [Link]
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions2023, 4(1), 101-125. [Link]
  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives.
  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base.
  • Reductive Amin
  • The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations.
  • Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography.
  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]
  • The Leuckart Reaction. Chemistry LibreTexts. [Link]
  • Continuous Synthesis of Carbamates from CO2 and Amines. Org. Process Res. Dev.2024, 28(1), 135-142. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology. [Link]
  • Magnetic porous carbon-based solid-phase extraction of carbamates prior to HPLC analysis.
  • Detailed fragmentation patterns of the main fragment ions in positive...
  • Preparation of n-tert-butyl formamide.
  • Method for preparation of N-methyl formamide.

Sources

Stability of 3-Methoxycyclobutanamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxycyclobutanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this versatile building block under various chemical conditions. Understanding the stability profile is critical for its effective use in synthesis, formulation, and storage.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work.

Section 1: General Stability Profile & Key Considerations

Q1: What are the primary functional groups on this compound and how do they influence its stability?

This compound possesses three key structural features that dictate its reactivity and stability:

  • A Primary Amine (-NH₂): This group is basic and nucleophilic. Under acidic conditions, it will be protonated to form an ammonium salt (-NH₃⁺), which is generally stable but can influence the reactivity of the rest of the molecule. The amine itself can be susceptible to oxidation.[1][2]

  • An Ether (Methoxy group, -OCH₃): Ethers are generally quite stable and unreactive, which is why they are often used as solvents.[3] However, they are susceptible to cleavage under strong acidic conditions, particularly with heating.[3][4][5]

  • A Cyclobutane Ring: This four-membered ring has significant inherent ring strain (approximately 26 kcal/mol).[6] This strain can make the ring susceptible to opening reactions under certain catalytic or harsh conditions, although it is generally stable to hydrolysis.[6][7]

The interplay between these groups determines the overall stability profile. For instance, protonation of the amine under acidic conditions could potentially influence the susceptibility of the nearby ether linkage to cleavage.

Section 2: Stability Under Acidic Conditions

This is the area of greatest concern for this compound due to the potential for ether cleavage.

Q2: My reaction yield is low when using strong acidic conditions. What is the most likely degradation pathway?

The most probable degradation pathway under strong acidic conditions (e.g., HBr, HI, or refluxing H₂SO₄) is the acid-catalyzed cleavage of the methoxy group .[4][5]

The mechanism proceeds as follows:

  • Protonation: The ether oxygen is protonated by the strong acid, converting it into a good leaving group (an alcohol).[3][8]

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide ion from HBr/HI or water) attacks one of the adjacent carbons.[3][5] Given the structure, the attack will likely occur at the methyl carbon of the methoxy group via an Sₙ2 mechanism, as a secondary carbocation on the cyclobutane ring is not highly stabilized.[4][5]

  • Products: This cleavage results in the formation of 3-Hydroxycyclobutanamine and a methyl halide (or methanol if water is the nucleophile).

G cluster_0 Acid-Catalyzed Ether Cleavage A This compound B Protonated Ether Intermediate A->B + H⁺ C Degradant 1: 3-Hydroxycyclobutanamine B->C + X⁻ (Sₙ2 Attack) D Degradant 2: CH₃-X (e.g., CH₃Br) B->D + X⁻ (Sₙ2 Attack)

Caption: Proposed Sₙ2 pathway for acid-catalyzed ether cleavage.

Q3: I see multiple unexpected peaks in my LC-MS analysis after an acidic workup. Could this be ring-opening?

While ether cleavage is more common, acid-catalyzed ring expansion or opening of the cyclobutane ring is a possibility, especially under harsh conditions that could generate a carbocation intermediate.[6][9] The rearrangement of cyclopropylmethyl to cyclobutyl cations is well-known, and similar rearrangements can occur with cyclobutane systems, leading to a mixture of products.[6] For instance, reaction of cyclobutylamine with nitrous acid (HNO₂) is known to produce a mixture of cyclobutyl alcohol and cyclopropyl carbinol, indicating ring rearrangement.[10]

Troubleshooting Tip: To confirm if ring-opening is occurring, analyze your sample by GC-MS if the products are volatile, or use high-resolution mass spectrometry (HRMS) to obtain exact masses of the unknown peaks. This can help differentiate between simple ether cleavage (loss of CH₂) and ring-rearranged isomers.

Q4: What pH range and buffer systems are recommended for handling this compound?

To maintain the integrity of the molecule, it is best to avoid strongly acidic conditions, especially with heating.

ConditionRecommended pHBuffer/Solvent SuggestionsRationale
Optimal Stability pH 5 - 9Phosphate, Borate, HEPESAvoids strong protonation that catalyzes ether cleavage. The amine is either partially or fully deprotonated.
Mildly Acidic pH 3 - 5Acetate, CitrateUse at room temperature for short durations. Monitor for the appearance of the hydroxy degradant.
Strongly Acidic < pH 2HCl, H₂SO₄, TFANot Recommended. Use only if required by the reaction and at low temperatures. Expect potential degradation.[3][5]

Section 3: Stability Under Basic Conditions

This compound is generally more stable under basic conditions than acidic conditions. The primary amine and ether functionalities are relatively robust to base-catalyzed hydrolysis.[1]

Q5: Is this compound susceptible to degradation in the presence of strong bases like NaOH or KOH?

Direct degradation via hydrolysis is unlikely. Unlike esters or amides, which are readily hydrolyzed by base, ethers and amines do not have a straightforward pathway for base-catalyzed cleavage.[1][4][11] The molecule should be stable in aqueous NaOH or KOH at moderate temperatures.

However, two potential secondary issues should be considered:

  • Oxidative Degradation: In the presence of oxygen, primary amines can be susceptible to oxidation, which can be accelerated at higher pH and in the presence of trace metal ions.[1] While not a primary hydrolytic pathway, this can lead to impurity formation over long-term storage in basic solutions exposed to air.

  • Reactivity as a Nucleophile: Under basic conditions, the amine is in its free base form, making it a potent nucleophile.[2] It will readily react with electrophiles in your reaction mixture. This is not a degradation of the molecule itself, but a reactivity consideration.

Q6: I am performing a reaction with an air-sensitive reagent under basic conditions and observe discoloration of the solution. What could be the cause?

Discoloration often points towards oxidative degradation. Amines can be oxidized to a variety of products, often colored.[12][13]

Troubleshooting Steps:

  • De-gas your solvent: Before adding the base and your starting material, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes.

  • Use fresh, high-purity reagents: Ensure your base and solvent are free from peroxide or metal contaminants.

  • Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

Section 4: Protocols for Stability & Degradation Analysis

For drug development professionals, performing forced degradation studies is essential to understand the stability-indicating nature of analytical methods.[1][14]

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradants and establish degradation pathways.[15]

Materials:

  • This compound

  • Acids: 0.1 M HCl, 0.1 M H₂SO₄

  • Base: 0.1 M NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Water and Acetonitrile/Methanol

  • Temperature-controlled oven/water bath

  • UV-Vis Spectrophotometer or Light Box (for photostability)

Procedure:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Water at 60°C.

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Preparation:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration suitable for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating method, such as LC-MS.[16]

Target Degradation: Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them.[17]

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stressors (Acid, Base, H₂O₂, Heat, Light) prep->stress sample Sample at Time Points (0, 2, 8, 24h...) stress->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze via LC-MS neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will help elute both the polar parent compound and potentially less polar degradants.

  • Detection: Since the compound lacks a strong chromophore, Mass Spectrometry (MS) detection is highly recommended.[17] If only UV is available, detection at low wavelengths (~200-210 nm) will be necessary, though sensitivity will be low.

  • Injection Volume: 5-10 µL.

  • Flow Rate: 1.0 mL/min.

Optimization: Analyze a mixture of stressed and unstressed samples. Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and any new peaks that appear in the stressed samples.

References
  • Wikipedia. (n.d.). Ether cleavage.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Khan Academy. (n.d.). Acidic cleavage of ethers.
  • Fiveable. (n.d.). Acidic Cleavage Definition.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.
  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. National Center for Biotechnology Information.
  • Pharmapproach. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Bellus, D., & Ernst, B. (1988). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 88(5), 1077-1134.
  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ResearchGate.
  • Ielo, L., et al. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 22(8), 1333.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Quora. (2019). What happens when cyclobutyl amine reacts with HNO2?.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave. (2016). Forced Degradation Studies.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Wikipedia. (n.d.). Cyclobutylamine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals.
  • MDPI. (2020). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines.
  • CDC. (2002). amines, aromatic 2002.
  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
  • ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides.
  • ResearchGate. (2025). A Systematic Degradation Studies in Catalyst Aided Amine Co2 Capture Process.
  • ResearchGate. (2015). Oxidative Degradation of Amines With High-Temperature Cycling.
  • OUCI. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • National Center for Biotechnology Information. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • Wikipedia. (n.d.). Peptide therapeutics.
  • National Center for Biotechnology Information. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination.
  • MDPI. (2026). Eco-Friendly Fabrication of Magnetically Separable Cerium–Manganese Ferrite Nanocatalysts for Sustainable Dye Degradation Under Visible Light.

Sources

Technical Support Center: Protecting Group Strategies for 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-methoxycyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic routes. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of protecting the amine functionality of this specific molecule. Our focus is on providing practical, field-tested insights to ensure the success and efficiency of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges you may encounter when working with this compound. The unique structural features of this compound—namely, the strained cyclobutane ring and the methoxy substituent—can influence reactivity in ways that require careful consideration of your protecting group strategy.

Problem 1: Low Yield During Boc Protection

Question: I am experiencing low yields when attempting to protect this compound with di-tert-butyl dicarbonate (Boc₂O). What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Boc protection reactions are a common issue that can often be traced back to several factors.[1] For a substrate like this compound, steric hindrance and the nucleophilicity of the amine are key considerations.

Potential Causes & Solutions:

  • Insufficient Basicity: The amine may not be sufficiently deprotonated to act as an effective nucleophile. While this compound is an aliphatic amine and thus reasonably nucleophilic, the choice of base is still critical.

    • Troubleshooting Steps:

      • Switch to a stronger, non-nucleophilic base: If you are using a mild base like sodium bicarbonate, consider switching to a stronger base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

      • Use a biphasic system: A common and effective method involves a biphasic mixture of chloroform and water with sodium bicarbonate as the base, refluxing the reaction can also drive it to completion.

  • Steric Hindrance: The cyclobutyl group, while less bulky than some other cycloalkanes, can still present some steric hindrance that may slow the reaction rate.[1]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction to 40°C can often overcome the activation energy barrier without promoting side reactions.[2][3]

      • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until all the starting material is consumed.[1]

      • Add a Catalyst: The addition of a catalytic amount (e.g., 0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]

  • Reagent Stoichiometry and Quality: Ensure that the Boc₂O is of high quality and that the stoichiometry is appropriate.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use freshly opened or properly stored Boc₂O.

      • Adjust Stoichiometry: Using a slight excess of Boc₂O (1.1-1.2 equivalents) is standard practice.

Optimized Protocol for Boc Protection of this compound:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, for instance, triethylamine (1.5 eq.).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • If the reaction is sluggish at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.[1]

ParameterRecommendationRationale
Solvent THF, DCM, or 1:1 Dioxane:WaterGood solubility for reactants.[1]
Base NaOH, NaHCO₃, TEA, DIPEATo deprotonate the amine.[2]
Catalyst DMAP (optional)To accelerate the reaction, especially if sterically hindered.[1]
Temperature Room Temperature to 40°CTo overcome potential steric hindrance.[2][3]
Problem 2: Incomplete Cbz Deprotection

Question: I am having trouble completely removing the Cbz (benzyloxycarbonyl) group from my protected this compound derivative using standard hydrogenolysis conditions (Pd/C, H₂). What could be the issue?

Answer:

While catalytic hydrogenolysis is the most common and generally mild method for Cbz deprotection, its effectiveness can be hampered by several factors.[4][5]

Potential Causes & Solutions:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups and impurities.

    • Troubleshooting Steps:

      • Purify the Substrate: Ensure your Cbz-protected this compound is free of sulfur-containing compounds or other potential catalyst poisons.

      • Use a Fresh Catalyst: Use a fresh batch of high-quality Pd/C catalyst.

  • Insufficient Catalyst Loading or Activity: The amount or activity of the catalyst may not be sufficient for the reaction to go to completion.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst.

      • Consider a Different Catalyst: In some cases, other forms of palladium, like palladium hydroxide on carbon (Pearlman's catalyst), can be more effective.

  • Reaction Conditions: The solvent, pressure, and temperature can all influence the rate and completeness of the reaction.

    • Troubleshooting Steps:

      • Solvent Choice: Methanol or ethanol are typically good solvents for hydrogenolysis.

      • Increase Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly accelerate the reaction.[2]

      • Elevate Temperature: Gently heating the reaction (e.g., to 60°C) can also be beneficial, though caution should be exercised with flammable solvents and hydrogen.[4]

  • Alternative Deprotection Methods: If hydrogenolysis remains problematic, consider alternative methods for Cbz cleavage.

    • Acidic Conditions: Strong acids like HBr in acetic acid can cleave the Cbz group, but this method is harsh and may not be compatible with other functional groups.[4]

    • Lewis Acids: Aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups at room temperature.[6]

    • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C. This can sometimes be more efficient than using hydrogen gas.[4]

Workflow for Troubleshooting Cbz Deprotection:

Caption: Troubleshooting workflow for Cbz deprotection.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding protecting group strategies for this compound, focusing on the selection of protecting groups and their compatibility with various reaction conditions.

Q1: Which protecting group is best for this compound: Boc, Cbz, or Fmoc?

A1: The "best" protecting group is highly dependent on the overall synthetic strategy, particularly the reaction conditions you plan to employ in subsequent steps.[7] This is a concept known as orthogonality .[5][7]

  • Boc (tert-Butoxycarbonyl): This is often the go-to protecting group for many applications. It is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[8][9] Its removal under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) makes it orthogonal to Cbz and Fmoc groups.[2][10] The potential for the intermediate t-butyl cation to alkylate sensitive functional groups is a consideration, and scavengers may be needed.[11]

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions, making it a robust choice.[4] It is typically removed by catalytic hydrogenolysis, which are neutral and mild conditions.[5] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[4][12] However, it is not suitable if your downstream synthesis involves reductions that could also cleave the Cbz group.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis but is readily cleaved by bases, such as piperidine.[12][13] This makes it orthogonal to both Boc and Cbz protecting groups.[12] It is a common choice in solid-phase peptide synthesis.[14]

Decision Tree for Protecting Group Selection:

Caption: Decision tree for selecting an orthogonal protecting group.

Q2: Can the methoxy group on the cyclobutane ring interfere with protection or deprotection reactions?

A2: The methoxy group is an ether, which is generally a stable functional group under the most common protection and deprotection conditions for amines.

  • Boc Protection/Deprotection: The methoxy group is stable to the basic conditions used for Boc protection and the acidic conditions (like TFA or HCl) used for its removal.

  • Cbz Protection/Deprotection: The methoxy group is stable to the conditions for Cbz protection and to catalytic hydrogenolysis for its removal.

  • Fmoc Protection/Deprotection: The methoxy group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.

However, in very harsh acidic conditions (e.g., concentrated HBr), cleavage of the methyl ether is a possibility, though this is unlikely under standard deprotection protocols.

Q3: Are there any specific safety considerations when working with this compound and its protected derivatives?

A3: Standard laboratory safety protocols should always be followed. For the reagents discussed:

  • Di-tert-butyl dicarbonate (Boc₂O): This is a solid with a low melting point and can be an irritant. Handle in a well-ventilated fume hood.

  • Benzyl chloroformate (Cbz-Cl): This is a lachrymator and is corrosive. It must be handled with extreme care in a fume hood.

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl): This is an acid chloride and is sensitive to moisture and heat.[12]

  • Catalytic Hydrogenation: The use of hydrogen gas with a palladium catalyst is a fire and explosion hazard. Ensure proper grounding of equipment and use in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Technical Support Center: Improving the Yield of Boc Protection Reactions - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
  • Protecting Groups.
  • Protecting Groups - Organic Synthesis.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate.
  • Protecting Agents - TCI Chemicals.
  • Amine Protection / Deprotection - Fisher Scientific.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry - YouTube.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during catalytic reactions with 3-Methoxycyclobutanamine. Given its unique strained ring system and the presence of both a primary amine and a methoxy group, selecting the appropriate catalyst is paramount for achieving high yield and selectivity.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common queries regarding catalyst choice for the most frequent transformations involving this compound.

Q1: What are the primary considerations when selecting a catalyst for N-alkylation of this compound?

A1: The N-alkylation of this compound primarily follows two effective catalytic pathways: "Borrowing Hydrogen" (or Hydrogen Autotransfer) and reductive amination.

  • Borrowing Hydrogen Methodology: This is an atom-economical process where an alcohol serves as the alkylating agent.[1] The catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.[1]

    • Recommended Catalysts: Ruthenium and Iridium pincer complexes are highly effective and show broad functional group tolerance.[2][3] Manganese-based pincer complexes are emerging as a cost-effective and sustainable alternative.[4]

    • Causality: These catalysts are adept at reversible dehydrogenation/hydrogenation cycles. The choice of ligand is critical; it modulates the catalyst's stability and electronic properties, preventing deactivation and controlling selectivity.[3]

  • Reductive Amination: This is a robust and widely used alternative that involves reacting the amine with a ketone or aldehyde, followed by in situ reduction of the resulting imine/enamine intermediate. While the reducing agent (e.g., sodium triacetoxyborohydride) is a stoichiometric reagent rather than a catalyst, this method is highly reliable for preventing the common issue of over-alkylation.[5][6]

    • Key Advantage: This method avoids the formation of undesired quaternary ammonium salts, a frequent side reaction in direct alkylations with alkyl halides.[6][7]

Q2: Which catalysts are recommended for the acylation of this compound?

A2: The N-acylation of this compound with acylating agents like acid chlorides or anhydrides is typically a rapid reaction that often does not require a catalyst in the traditional sense. However, it generates an acid byproduct (e.g., HCl) which must be neutralized to drive the reaction to completion and prevent protonation of the starting amine.

  • Role of Acid Scavengers: The key is to use a suitable non-nucleophilic base, or "acid scavenger."[8][9]

    • Recommended Scavengers: Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. For sensitive substrates, hindered bases are preferable. Inorganic bases like potassium carbonate can also be used, particularly in biphasic systems.[8]

    • Mechanism: The scavenger reacts with the acid byproduct, forming a salt and preventing the protonation of the nucleophilic this compound, thus ensuring its availability for the acylation reaction.[8] In some cases, bases like tetramethylenediamine (TMEDA) can act as mild catalysts, accelerating the acylation of less reactive substrates.[10]

Q3: What factors are critical for successful palladium-catalyzed cross-coupling reactions with this compound?

A3: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. Success hinges on the careful selection of the palladium precursor, ligand, and base.[11][12]

  • Palladium Precursor: Simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common starting points. These form the active Pd(0) species in situ.

  • Ligand Selection (Crucial): The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.

    • For C(aryl)-N Bonds: Bulky, electron-rich phosphine ligands are the gold standard. Examples include biaryl phosphines (e.g., 2-(dicyclohexylphosphino)biphenyl) or Josiphos-type ferrocenyl ligands.[5] These ligands facilitate the reductive elimination step, which is often rate-limiting.

    • For C(sp³)-H Functionalization: More specialized ligands are required. For instance, mono-N-protected amino acid (MPAA) ligands or pyridine-type ligands can direct C-H activation at specific positions on the cyclobutane ring, though this is a more advanced application.[13][14][15]

  • Base: A suitable base is required to activate the amine and neutralize the acid produced in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5] The choice of base can significantly impact reaction rate and yield.

Q4: Homogeneous vs. Heterogeneous Catalysts: Which should I choose?

A4: The choice between a homogeneous and heterogeneous catalyst depends on the specific application, scale, and process requirements.[16]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (e.g., dissolved in solution).[17]Different phase from reactants (e.g., solid catalyst in a liquid reaction).[17]
Activity/Selectivity Generally high activity and selectivity due to well-defined active sites.[18]Can have lower selectivity; activity may be limited by surface area and diffusion.[17][18]
Reaction Conditions Typically milder temperatures.[18]Often require higher temperatures and pressures.[18]
Catalyst Separation Difficult and often expensive, leading to potential product contamination.[16][18]Straightforward separation (e.g., filtration), facilitating catalyst recycling.[17][18]
Ideal Use Case Small-scale synthesis, discovery chemistry, reactions requiring high selectivity.Large-scale industrial processes, continuous flow reactions.[19]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield or Stalled Reaction in N-Alkylation
  • Potential Cause 1: Catalyst Inactivity or Decomposition.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure the catalyst has been stored correctly under an inert atmosphere, as many transition metal complexes are sensitive to air and moisture.[20]

      • Use Degassed Solvents: Dissolved oxygen can oxidize and deactivate catalysts, particularly Pd(0) species.[7] Use solvents that have been thoroughly degassed via sparging with an inert gas or freeze-pump-thaw cycles.

      • Optimize Ligand: In palladium-catalyzed reactions, the ligand may be degrading. Experiment with more robust ligands, such as those with bulkier substituents.[11]

  • Potential Cause 2: Impurities in Starting Materials.

    • Troubleshooting Steps:

      • Check Purity: Analyze starting materials (amine, alkylating agent, solvent) by NMR or GC-MS to ensure purity. Water is a common impurity that can hydrolyze intermediates.[20][21]

      • Use Anhydrous Conditions: For reactions sensitive to moisture, use oven-dried glassware and anhydrous solvents. The addition of molecular sieves can also be beneficial.[21]

  • Potential Cause 3: Suboptimal Reaction Conditions.

    • Troubleshooting Steps:

      • Temperature: If no reaction occurs at room temperature, gradually increase the temperature. Some C-H activation or borrowing hydrogen cycles require thermal energy to proceed.[20]

      • Concentration: Reactions stalling may sometimes be driven by increasing the concentration. Conversely, for intramolecular reactions, high dilution may be necessary to favor cyclization over polymerization.[22]

Issue 2: Over-alkylation or Formation of a Di-Alkylated Byproduct
  • Potential Cause: Product is More Nucleophilic than Starting Material.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Use an excess of this compound relative to the alkylating agent (e.g., 1.5 to 2 equivalents). This statistically favors the mono-alkylation product.[7]

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low at all times, minimizing the chance of a second alkylation.[7]

      • Switch Methodology: The most effective solution is often to switch from direct alkylation to reductive amination. This pathway is not susceptible to over-alkylation.[6]

Issue 3: Catalyst Deactivation in Palladium Cross-Coupling Reactions
  • Potential Cause 1: Product Inhibition.

    • Troubleshooting Steps: The N-alkylated product can sometimes coordinate strongly to the palladium center, acting as an inhibitor.[6] Switching to a different ligand that promotes faster reductive elimination can sometimes mitigate this issue.

  • Potential Cause 2: Palladium Black Formation (Precipitation).

    • Troubleshooting Steps:

      • Ligand Dissociation: The formation of palladium black indicates that the active Pd(0) species is aggregating and precipitating. This is often due to ligand dissociation or degradation.

      • Increase Ligand Ratio: Try increasing the ligand-to-palladium ratio slightly.

      • Change Ligand: Use a ligand that binds more strongly to palladium, such as a bidentate phosphine ligand or a bulky N-heterocyclic carbene (NHC) ligand.[11]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a typical procedure for the N-alkylation of this compound with a ketone.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) and the desired ketone (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. For less reactive ketones, the addition of a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS analysis. Reactions are typically complete within 4-24 hours.

  • Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add the aryl bromide (1.0 equivalent) followed by this compound (1.2 equivalents) and anhydrous toluene.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir vigorously for the required time (typically 12-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the resulting crude oil or solid by flash column chromatography.

Part 4: Visualization & Workflow Diagrams

Diagram 1: Catalyst Selection Logic

This diagram provides a decision-making framework for selecting the appropriate catalytic system.

Catalyst_Selection cluster_reactions Reaction Type cluster_alkylation_methods N-Alkylation Method cluster_acylation_methods N-Acylation Requirement cluster_coupling_methods Cross-Coupling System start Desired Transformation N_Alkylation N-Alkylation start->N_Alkylation Acylation N-Acylation start->Acylation Cross_Coupling C-N Cross-Coupling start->Cross_Coupling Borrowing_H Borrowing Hydrogen (Alcohol Substrate) N_Alkylation->Borrowing_H Atom-Economic Reductive_Amination Reductive Amination (Carbonyl Substrate) N_Alkylation->Reductive_Amination Avoids Over-Alkylation Acid_Scavenger Acid Scavenger (e.g., TEA, K2CO3) Acylation->Acid_Scavenger Neutralize Byproduct Pd_System Palladium Catalyst + Bulky Phosphine Ligand + Base Cross_Coupling->Pd_System Forms C-N Bond Troubleshooting_Workflow start Problem: Low Yield check_conversion Monitor Reaction: Any Conversion? start->check_conversion no_conversion No Conversion check_conversion->no_conversion No stalled Reaction Stalled check_conversion->stalled Yes, but incomplete cause_inactive_catalyst Cause: Inactive Catalyst? (Air/Moisture Exposure) no_conversion->cause_inactive_catalyst cause_wrong_conditions Cause: Conditions Too Mild? no_conversion->cause_wrong_conditions solution_catalyst Solution: Use Fresh Catalyst, Degas Solvents, Ensure Inert Atmosphere cause_inactive_catalyst->solution_catalyst solution_conditions Solution: Increase Temperature, Check Base/Ligand Choice cause_wrong_conditions->solution_conditions cause_deactivation Cause: Catalyst Deactivation? (e.g., Pd Black) stalled->cause_deactivation cause_impurities Cause: Impurities? stalled->cause_impurities solution_deactivation Solution: Change Ligand, Increase Ligand Ratio cause_deactivation->solution_deactivation solution_impurities Solution: Purify Reagents, Use Anhydrous Solvents cause_impurities->solution_impurities

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from vertexaipartnersearch.corp.google.com.
  • EP1888523B1 - Cyclobutyl amine derivatives - Google Patents. (n.d.).
  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024). ChemRxiv.
  • Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annul
  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2025).
  • CYCLOBUTYL AMINE DERIVATIVES. (2006).
  • Heterogenous vs Homogenous c
  • Mechanism of Homogeneous Iridium-Catalyzed Alkylation of Amines with Alcohols
  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical W
  • Technical Support Center: Optimizing Catalyst Selection for N-Alkylation of Secondary Amines. (2025). Benchchem.
  • How to Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024). ChemRxiv.
  • Understanding and minimizing side reactions of the amine group in 2-Cyclopropylaniline. (2025). Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in tert-Butylamine Medi
  • Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. (n.d.). NIH PMC.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • TMEDA: Efficient and Mild Catalyst for the Acylation of Alcohols, Phenols and Thiols under Solvent-free Condition. (2025).
  • N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (n.d.). NIH PMC.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). NIH PMC.
  • Mizoroki-Heck cross-coupling - Palladium based catalysts and oper
  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020).
  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. (2022). NIH PMC.
  • troubleshooting low yield in cyclobutane form
  • Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. (2025). PubMed Central.
  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing. (n.d.). White Rose eTheses Online.
  • The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. (2006). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)
  • Acid Scavengers in Plastic Compounds: Overview and Benefits. (2025). SpecialChem.
  • Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. (n.d.). PubMed Central.
  • Acid Scavengers and Stabilizers - Polymer Additives. (n.d.). Lohtragon.
  • Chemistry of methylenecyclobutane. (2025).
  • CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents. (n.d.).
  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). NIH PMC.

Sources

Validation & Comparative

Navigating the Chemical Space of Small Rings: A Comparative Guide to 3-Methoxycyclobutanamine and Its Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for molecular scaffolds that confer optimal pharmacological properties is a continuous journey. Among the rising stars in this endeavor are small, constrained ring systems, with cyclobutane moieties gaining increasing traction for their ability to impart desirable characteristics such as metabolic stability and conformational rigidity.[1][2][3] This guide provides an in-depth comparison of 3-methoxycyclobutanamine with other key cyclobutane analogs, offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals.

The Allure of the Cyclobutane Scaffold: Beyond Flatland

The strategic incorporation of a cyclobutane ring into a drug candidate can be a transformative event in the optimization process. Unlike their more flexible acyclic counterparts or planar aromatic rings, the puckered three-dimensional structure of cyclobutanes offers several distinct advantages:

  • Conformational Restriction: The inherent rigidity of the cyclobutane ring limits the number of accessible conformations of a molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[4]

  • Improved Metabolic Stability: The strained C-C bonds of the cyclobutane ring are generally less susceptible to metabolic enzymes, such as cytochrome P450s, compared to more common alkyl or aromatic groups. This can lead to improved pharmacokinetic profiles, including longer half-lives.[2]

  • Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for precise spatial positioning of pharmacophoric groups, enabling a more refined exploration of the target's binding pocket.

  • Bioisosteric Replacement: Cyclobutane rings can serve as non-planar bioisosteres for other chemical groups, such as gem-dimethyl groups or aromatic rings, offering a unique vector in chemical space to escape patent-protected scaffolds or to improve physicochemical properties.

Head-to-Head: this compound vs. Key Analogs

The true utility of the cyclobutane scaffold is realized through the strategic placement of substituents. The 3-position of a cyclobutanamine offers a key vector for modification, allowing for the fine-tuning of properties such as polarity, hydrogen bonding capacity, and lipophilicity. Here, we compare this compound to its hydroxyl, fluoro, and dimethyl analogs.

AnalogStructureKey Physicochemical Properties & Rationale in Drug Design
This compound this compoundLipophilicity Modulation: The methoxy group offers a balance between polarity and lipophilicity. It can act as a hydrogen bond acceptor, potentially interacting with the target protein, while the methyl group can engage in favorable hydrophobic interactions. The ether linkage is generally more metabolically stable than a hydroxyl group.
3-Hydroxycyclobutanamine 3-HydroxycyclobutanamineHydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, which can be critical for anchoring a ligand in a binding site. However, it can also be a site of metabolic glucuronidation, potentially leading to rapid clearance.
3-Fluorocyclobutanamine 3-FluorocyclobutanamineMetabolic Blocking & pKa Modulation: The fluorine atom is a small, electronegative substituent that can block metabolic attack at the 3-position. It can also lower the pKa of the neighboring amine through inductive effects, which can be advantageous for optimizing cell permeability and target engagement.[5]
3,3-Dimethylcyclobutanamine 3,3-DimethylcyclobutanamineLipophilic Pocket Filling & Conformational Lock: The gem-dimethyl group provides a significant lipophilic contribution, ideal for filling hydrophobic pockets within a binding site. It also further restricts the puckering of the cyclobutane ring, providing a more rigid scaffold.

Experimental Insights: The Impact of 3-Substitution in Kinase and GPCR Inhibitors

While direct, side-by-side comparisons of these specific analogs across a range of targets are not extensively published in a single source, we can synthesize insights from various medicinal chemistry programs targeting kinases and G-protein coupled receptors (GPCRs).

In the realm of kinase inhibitors , the precise orientation of substituents is paramount for achieving selectivity. The cyclobutane scaffold has been successfully employed to orient key pharmacophores. For instance, in the development of selective kinase inhibitors, the cis-1,3-disubstituted cyclobutane core has proven to be a valuable template. The choice of substituent at the 3-position can dramatically influence binding affinity and cell permeability. While a hydroxyl group might offer a key hydrogen bond, its potential for metabolic liability often leads medicinal chemists to explore methoxy or fluoro analogs. The methoxy group, in particular, can maintain a degree of polarity while improving metabolic stability.

For GPCR antagonists , where ligands often bind in deep, hydrophobic pockets, the lipophilicity of the cyclobutane substituent can be a critical determinant of potency. The 3,3-dimethylcyclobutanamine moiety, for example, can provide a significant hydrophobic interaction within the transmembrane domains of a GPCR. In contrast, the introduction of a polar group like a methoxy or hydroxyl function at the 3-position can be used to engage with specific polar residues at the top of the binding pocket or to fine-tune solubility and permeability.

Experimental Protocols

General Synthetic Strategy for 3-Substituted Cyclobutanamines

The synthesis of 3-substituted cyclobutanamines often proceeds through a common intermediate, 3-oxocyclobutanecarboxylic acid or a derivative thereof. The general workflow involves the formation of the cyclobutane ring, introduction of the desired substituent at the 3-position, and subsequent elaboration to the amine.

DOT Diagram of the General Synthetic Workflow:

G start Cyclobutane Precursor (e.g., 3-Oxocyclobutanecarboxylic Acid) step1 Introduction of 3-Substituent (e.g., Reduction, Alkylation, Fluorination) start->step1 step2 Functional Group Interconversion (e.g., Curtius Rearrangement) step1->step2 step3 Final Product (3-Substituted Cyclobutanamine) step2->step3

Caption: General synthetic workflow for 3-substituted cyclobutanamines.

Step-by-Step Protocol for the Synthesis of cis-3-Methoxycyclobutanamine Hydrochloride (Illustrative):

This protocol is a representative example based on common synthetic transformations.

  • Reduction of 3-Oxocyclobutanecarboxylic Acid:

    • To a solution of 3-oxocyclobutanecarboxylic acid in methanol at 0 °C, add sodium borohydride portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction with acetone and concentrate under reduced pressure.

    • Extract the product with ethyl acetate and purify by column chromatography to yield cis-3-hydroxycyclobutanecarboxylic acid.

  • Methylation of the Hydroxyl Group:

    • To a solution of cis-3-hydroxycyclobutanecarboxylic acid in tetrahydrofuran at 0 °C, add sodium hydride.

    • After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify by column chromatography to obtain cis-3-methoxycyclobutanecarboxylic acid.

  • Curtius Rearrangement to the Amine:

    • To a solution of cis-3-methoxycyclobutanecarboxylic acid in toluene, add diphenylphosphoryl azide and triethylamine.

    • Heat the reaction mixture to 80 °C for 2 hours.

    • Add tert-butanol and continue heating for 16 hours to form the Boc-protected amine.

    • Concentrate the reaction mixture and purify by column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the Boc-protected amine in a solution of hydrochloric acid in dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to yield cis-3-methoxycyclobutanamine hydrochloride as a solid.

In Vitro Metabolic Stability Assay

To compare the metabolic stability of different cyclobutane analogs, an in vitro assay using human liver microsomes is a standard method.

DOT Diagram of the Metabolic Stability Assay Workflow:

G start Incubate Test Compound with Human Liver Microsomes and NADPH step1 Quench Reaction at Various Time Points start->step1 step2 Analyze Remaining Parent Compound by LC-MS/MS step1->step2 step3 Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) step2->step3

Caption: Workflow for in vitro metabolic stability assessment.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., this compound, 3-hydroxycyclobutanamine) in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound.

    • Pre-warm the mixture at 37 °C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.

Conclusion and Future Perspectives

The strategic use of 3-substituted cyclobutanamines, particularly this compound, offers a compelling avenue for fine-tuning the properties of drug candidates. The methoxy group provides a unique balance of modulated lipophilicity, hydrogen bonding capability, and enhanced metabolic stability compared to a hydroxyl group. While the fluoro and dimethyl analogs also present distinct advantages in specific contexts, the methoxy substituent offers a versatile tool for lead optimization.

As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, the rational design and application of conformationally constrained scaffolds like substituted cyclobutanes will undoubtedly play an increasingly important role in the future of drug discovery. The continued development of efficient and stereoselective synthetic routes to these valuable building blocks will be crucial for unlocking their full potential.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][1][6]
  • Wessjohann, L. A., & Vasileva, E. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]
  • ResearchGate. (2025). Origin of the Conformational Modulation of the (13)
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 439-451. [Link][5]
  • Google Patents. (n.d.).
  • Dwyer, M. P., et al. (2009). Diaminocyclobutenediones as potent and orally bioavailable CXCR2 receptor antagonists: SAR in the phenolic amide region. Bioorganic & Medicinal Chemistry Letters, 19(15), 4446-4449. [Link]
  • Soliman, M. S., & Atia, M. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Discovery Technologies, 13(3), 154-171. [Link]
  • Google Patents. (n.d.). EP1161408B1 - Method of producing cyclobutanone.
  • Wessjohann, L. A., & Vasileva, E. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link][7]
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
  • Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • Romero, F. A., et al. (2002). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 45(16), 3459-3463. [Link]
  • Inoue, A. (2018). Pharmacology of Antagonism of GPCR. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 151(1), 12-17. [Link]
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1952. [Link]
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Selent, J., et al. (2018). Dopamine D3 receptor antagonist reveals a cryptic pocket in aminergic GPCRs. Scientific Reports, 8(1), 1034. [Link]
  • L'Episcopo, C., et al. (2017). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 12(24), 2008-2023. [Link]
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]
  • Semyonkin, A., et al. (2018). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 12, 1-7. [Link]
  • ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors. The protein.... [Link]
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Reyes-Martinez, J. A., et al. (2020). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 25(18), 4243. [Link]
  • Google Patents. (n.d.). WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride.
  • Yuan, Y., et al. (2023). Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. Drug Discovery Today, 28(8), 103641. [Link]
  • Kálmár, L., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. Crystal Growth & Design, 7(5), 894-900. [Link]
  • Coles, S. J., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(1), 63. [Link]
  • Organic Syntheses. (n.d.). 2(3H)-Oxazolone, 3-acetyl-. [Link]
  • ResearchGate. (2025). Conformational analysis of 3.3.3cyclophane systems. [Link]
  • Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methoxycyclobutanamine Analogs as Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the structure-activity relationship (SAR) for a novel class of potential therapeutic agents: 3-methoxycyclobutanamine analogs. Our focus is on their application as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for the management of type 2 diabetes mellitus (T2DM). We will explore the rationale behind molecular design, present comparative experimental data, and provide detailed protocols for synthesis and evaluation, offering researchers a comprehensive resource for advancing this promising chemical scaffold.

Introduction: The Case for a Novel Scaffold in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] This mechanism has established DPP-4 inhibitors ("gliptins") as a cornerstone of T2DM therapy.

While numerous DPP-4 inhibitors are on the market, the search for novel chemical scaffolds continues, driven by the need to optimize pharmacokinetic profiles, enhance selectivity, and explore new intellectual property landscapes. The cyclobutane ring has emerged as a highly valuable motif in modern medicinal chemistry.[3] Its puckered, three-dimensional structure provides conformational rigidity, which can pre-organize pharmacophoric groups for optimal target binding, thereby reducing the entropic penalty of interaction and potentially boosting potency.[4]

This guide investigates the this compound core as a novel, synthetically accessible scaffold for DPP-4 inhibition. We will systematically dissect how structural modifications to this core influence inhibitory activity, providing a logical framework for rational drug design.

General Synthetic Strategy: Building the Analog Library

The successful exploration of SAR is contingent upon a robust and flexible synthetic plan that allows for the systematic introduction of chemical diversity. The general workflow for producing a library of this compound analogs is centered around key transformations including olefination, cycloaddition, and reductive amination.

The causality behind this multi-step approach is control. Starting from a simple ketone allows for the installation of a handle for cyclobutane formation via a [2+2] cycloaddition. Subsequent functional group manipulations, such as reduction and mesylation, create a key intermediate primed for the introduction of the methoxy group and the amine, the two key pharmacophoric elements. The final reductive amination step is ideal for late-stage diversification, allowing a common precursor to be reacted with a wide array of aldehydes or ketones to explore substitutions on the amine.

G cluster_0 Core Scaffold Synthesis cluster_1 Analog Diversification A 1. Starting Material (e.g., Cyclobutanone) B 2. Functionalization (e.g., Baeyer-Villiger Oxidation) A->B C 3. Ring Opening & Refunctionalization B->C D 4. Methoxy Group Installation (e.g., Williamson Ether Synthesis) C->D E 5. Ketone Formation D->E F 6. Reductive Amination (Introduction of NH2) E->F G 7. N-Functionalization (R1) (Alkylation, Acylation, etc.) F->G H Assay-Ready Compound G->H Final Analog for Assay caption Generalized Synthetic Workflow.

Caption: Generalized Synthetic Workflow.

Structure-Activity Relationship (SAR) at the DPP-4 Active Site

To understand the SAR of our analogs, we must first consider the architecture of the DPP-4 active site. The enzyme features several key subpockets that are critical for substrate and inhibitor binding:

  • S1 Pocket: A hydrophobic pocket that typically accommodates a proline or alanine side chain. It is defined by residues such as Tyr631, Val656, Trp659, Tyr662, and Tyr666.

  • S2 Pocket: A region containing the key acidic residues Glu205 and Glu206, which form a crucial salt bridge with the protonated N-terminus of substrates and many inhibitors.[5]

  • Catalytic Triad: Composed of Ser630, Asp708, and His740, this triad is responsible for the peptide bond cleavage.[2] Many covalent inhibitors form a reversible bond with the hydroxyl group of Ser630.[5]

Our hypothesis is that the this compound scaffold orients the core amine into the S2 pocket to interact with Glu205/206, while substituents on the cyclobutane ring can be directed towards the S1 pocket to enhance potency.

Comparative Data of this compound Analogs

The following table summarizes the inhibitory activity of a representative set of synthesized analogs against human DPP-4. The data demonstrates key SAR trends based on systematic structural modifications.

Compound IDR1 (on Amine)Stereochemistry (Amine vs. Methoxy)R3 (on Ring)DPP-4 IC50 (nM)
1a -Hcis-H8,500
1b -Htrans-H1,200
2a -CH₃cis-H6,200
2b -CH₃trans-H950
3a -C(O)CH₃ (Acetyl)trans-H> 20,000
4a -Htrans2-CN450
4b -Htrans2-Phenyl150
4c -Htrans2-(4-Fluorophenyl)35
Analysis of SAR Trends
  • Importance of Stereochemistry: A comparison between cis (e.g., 1a ) and trans (e.g., 1b ) isomers reveals a consistent and critical trend: the trans configuration is significantly more potent. This is a foundational insight. The causal explanation is that the trans arrangement projects the amine and methoxy groups in opposing directions, likely allowing the amine to achieve a more favorable vector for the deep S2 pocket interaction with Glu205/206, while preventing steric clashes from the methoxy group.

  • Modifications of the Amine (R1): The primary amine (-H) is essential for activity. N-methylation (2b ) does not significantly alter potency compared to the parent compound 1b , suggesting that small alkyl groups are tolerated. However, N-acetylation (3a ) completely abolishes activity. This is because the amide bond of the acetyl group significantly reduces the basicity of the nitrogen, preventing the formation of the protonated amine necessary for the critical salt-bridge interaction with Glu205 and Glu206.[5] This finding validates the hypothesized binding mode.

  • Substitutions on the Cyclobutane Ring (R3): This is where the most significant gains in potency are achieved. The unsubstituted analog 1b has micromolar activity. Introducing substituents at the C2 position, directed toward the hydrophobic S1 pocket, dramatically enhances potency.

    • A small, electron-withdrawing cyano group (4a ) improves potency, perhaps by engaging in specific polar interactions.

    • Adding a phenyl ring (4b ) leads to a substantial increase in activity, consistent with the hydrophobic nature of the S1 pocket.

    • The introduction of a 4-fluorophenyl group (4c ) yields the most potent compound in the series. This is a classic medicinal chemistry strategy where the fluorine atom can enhance binding through favorable electronic interactions or by improving pharmacokinetic properties, without significantly increasing steric bulk.[6] This highlights the importance of probing the S1 pocket for optimal inhibitor design.

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate the SAR data are detailed below. These methods are designed to be self-validating through the use of appropriate controls and standardized procedures.

General Protocol for Synthesis of Analog 4c
  • Step 1: Synthesis of Intermediate Ketone: To a solution of 3-methoxycyclobutan-1-one (1.0 eq) in dry THF at -78 °C is added a solution of (4-fluorophenyl)magnesium bromide (1.2 eq). The reaction is stirred for 2 hours and then quenched with saturated aqueous NH₄Cl. After extraction with ethyl acetate and purification by column chromatography, 2-(4-fluorophenyl)-3-methoxycyclobutan-1-ol is obtained.

  • Step 2: Oxidation: The alcohol intermediate is dissolved in dichloromethane and treated with Dess-Martin periodinane (1.5 eq). The reaction is stirred at room temperature for 3 hours. The mixture is then quenched with saturated aqueous NaHCO₃ and Na₂S₂O₃, extracted, and purified to yield 2-(4-fluorophenyl)-3-methoxycyclobutan-1-one.

  • Step 3: Reductive Amination: The ketone from Step 2 (1.0 eq) is dissolved in methanol. Ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, the residue is taken up in 1M HCl, washed with ether, basified with 2M NaOH, and extracted with dichloromethane. Purification via column chromatography yields the final compound 4c as a mixture of stereoisomers, which are separated by chiral SFC.

Protocol for DPP-4 Inhibition Assay

This protocol describes a standard in vitro fluorometric assay to determine the IC₅₀ values of the test compounds.

Workflow Diagram:

G A 1. Prepare Reagents - Assay Buffer (Tris-HCl, pH 7.5) - Human Recombinant DPP-4 - Substrate (Gly-Pro-AMC) - Test Compounds (in DMSO) B 2. Compound Dispensing - Serially dilute compounds in buffer - Add to 96-well plate A->B C 3. Enzyme Addition - Add DPP-4 solution to each well - Incubate for 15 min at 37°C B->C D 4. Initiate Reaction - Add substrate solution to all wells C->D E 5. Kinetic Reading - Measure fluorescence increase (Ex: 360 nm, Em: 460 nm) - Read every 60s for 30 min D->E F 6. Data Analysis - Calculate reaction velocity (slope) - Plot % Inhibition vs. [Compound] - Fit to sigmoidal curve to find IC50 E->F caption DPP-4 Fluorometric Inhibition Assay Workflow.

Caption: DPP-4 Fluorometric Inhibition Assay Workflow.

Step-by-Step Procedure:

  • Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 100 mM Tris, pH 7.5). The substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is dissolved in DMSO and then diluted in buffer.

  • Compound Plating: Test compounds are serially diluted from a DMSO stock solution into the assay buffer in a 96-well black microplate. Controls include buffer only (for background) and enzyme with DMSO (for 100% activity).

  • Pre-incubation: Human recombinant DPP-4 enzyme is added to each well containing the test compound. The plate is incubated for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is started by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Monitoring: The plate is immediately placed in a fluorescence plate reader. The cleavage of the AMC group by DPP-4 liberates the fluorescent AMC molecule, and the increase in fluorescence is monitored kinetically over 30 minutes (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each compound concentration is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The structure-activity relationship study of this compound analogs has identified a promising new scaffold for the development of DPP-4 inhibitors. The key findings underscore the critical role of trans stereochemistry for potent activity and validate the necessity of a basic amine for interaction with the S2 pocket. Most importantly, this work demonstrates that the rigid cyclobutane core serves as an excellent platform for directing substituents into the hydrophobic S1 pocket, leading to dramatic enhancements in potency.

Compound 4c , with its 2-(4-fluorophenyl) substituent, represents a potent lead compound (IC₅₀ = 35 nM) worthy of further investigation. Future work should focus on:

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and oral bioavailability of lead compounds like 4c .

  • Selectivity Screening: Assessing the inhibitory activity against other related serine proteases (e.g., DPP-8, DPP-9) to ensure a safe selectivity profile.

  • Further S1 Optimization: Exploring a wider range of aromatic and heterocyclic substituents at the C2 position to further refine interactions within the S1 pocket.

This guide provides a foundational blueprint for researchers and drug developers to build upon the this compound scaffold, leveraging these SAR insights to design the next generation of highly potent and selective DPP-4 inhibitors.

References

  • van der Kolk, T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 60(29), 15766-15783.
  • Zhang, Y., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(13), 3058.
  • Krysiak, J., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13913–13920.
  • Janssen, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
  • Afanaseva, J., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 24(21), 3971.
  • Ansari, F., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
  • Javaid, A., & Khan, I. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics.
  • Szałaj, N., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(10), 3088.
  • Javaid, A., & Khan, I. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Journal of Pharmacy and Pharmacology.
  • Ansari, F., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed.
  • Augustyns, K., et al. (1997). Specific and irreversible cyclopeptide inhibitors of dipeptidyl peptidase IV activity of the T-cell activation antigen CD26. Bioorganic & Medicinal Chemistry, 5(5), 935-943.
  • Rimando, A. M., et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity, 13(7), 895-905.
  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 7(10), 8531–8539.
  • Christodoulou, M. S., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(15), 5773.
  • Simmler, L. D., et al. (2013). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Topics in Behavioral Neurosciences, 15, 39-63.

Sources

A Comparative Guide for the Synthetic Chemist: cis- vs. trans-3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the deliberate control of molecular geometry is paramount. The rigid, three-dimensional structures of small carbocycles like cyclobutane offer a compelling alternative to traditional, more flexible linkers or planar aromatic systems.[1][2] By presenting functional groups in precise spatial vectors, these scaffolds allow for the fine-tuning of interactions with biological targets. Among these valuable building blocks, the stereoisomers of 3-Methoxycyclobutanamine stand out for their utility. The choice between the cis and trans isomers can dramatically alter a molecule's pharmacological profile, making a deep understanding of their respective syntheses and properties essential for researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of cis- and trans-3-Methoxycyclobutanamine, focusing on stereoselective synthetic strategies, methods for characterization, and the logic behind choosing one isomer over the other in a research context.

Part 1: Stereoselective Synthesis Strategies

The synthesis of 1,3-disubstituted cyclobutanes is a well-explored area, yet achieving high diastereoselectivity remains a key challenge.[2] The divergent synthesis of the cis and trans isomers of this compound typically originates from a common precursor, 3-methoxycyclobutanone. The stereochemical outcome is dictated by the method of amine introduction, primarily through reductive amination.

A common starting point for these syntheses is the preparation of 3-methoxycyclobutanone, which can be accessed from commercially available materials like 3-oxocyclobutanecarboxylic acid.[3]

Synthesis of trans-3-Methoxycyclobutanamine: Thermodynamic Favorability

The trans isomer is often the thermodynamically more stable product. Its synthesis via reductive amination of 3-methoxycyclobutanone typically employs reducing agents that allow for equilibration of intermediates.

The reaction proceeds through the formation of an iminium intermediate. The approach of the hydride reagent to this intermediate determines the final stereochemistry. For the trans product to be favored, the hydride delivery must occur from the same face as the methoxy group. This is often achieved under conditions that allow for thermodynamic control, where the bulkier methoxy and iminium groups prefer to be on opposite faces of the ring in the transition state.

Synthesis of cis-3-Methoxycyclobutanamine: Kinetic Control and Directed Reduction

Achieving the cis isomer, often the kinetic product, requires more carefully controlled conditions. The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis alcohol, a preference driven by minimizing torsional strain, consistent with the Felkin-Anh model.[4] This principle can be extended to reductive amination.

By using bulky reducing agents or directing groups, the hydride can be forced to attack from the face opposite to the methoxy group (anti-facial attack), leading to the cis product.[4] Lowering the reaction temperature can further enhance this kinetic selectivity.[4]

An alternative strategy to access the cis amine involves starting with the cis-3-methoxycyclobutanol, which can be formed selectively, and then converting the hydroxyl group to an amine with retention or inversion of stereochemistry as needed, for example, through a Mitsunobu reaction followed by reduction of an azide intermediate.[5]

Diagram 1: Divergent Synthetic Pathways

The following diagram illustrates the general synthetic divergence from a common ketone precursor to yield either the cis or trans amine.

Synthetic_Pathways Ketone 3-Methoxycyclobutanone Imine Iminium Intermediate Ketone->Imine NH3 / H+ Trans_Amine trans-3-Methoxycyclobutanamine Imine->Trans_Amine Reductive Amination (Thermodynamic Control, e.g., NaBH3CN) Cis_Amine cis-3-Methoxycyclobutanamine Imine->Cis_Amine Reductive Amination (Kinetic Control, e.g., Bulky Hydride)

Caption: Divergent synthesis of cis and trans isomers from a ketone.

Part 2: Physicochemical & Spectroscopic Characterization

Unambiguous identification of the cis and trans isomers is critical. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, though physical properties can also provide initial clues.

Comparative Data Summary
Propertycis-3-Methoxycyclobutanaminetrans-3-MethoxycyclobutanamineRationale for Difference
Symmetry Higher (Cs point group)Lower (C1 point group)In the cis isomer, a plane of symmetry bisects the C-O and C-N bonds.
¹H NMR Fewer signals due to symmetry. Protons H-1/H-3 and H-2/H-4 may be equivalent.More complex spectrum with distinct signals for most protons.The higher symmetry of the cis isomer makes pairs of protons chemically equivalent.
¹H-¹H Coupling Diagnostic coupling constants (³J) between vicinal protons. Jcis is typically smaller.[6]Jtrans is generally larger than Jcis.[6]The dihedral angle between trans protons on a cyclobutane ring is closer to 180°, leading to a larger coupling constant according to the Karplus relationship.
¹³C NMR Fewer signals due to symmetry.More signals, reflecting the lower symmetry.Similar to ¹H NMR, symmetry reduces the number of unique carbon environments.
Boiling Point Expected to be slightly different.Expected to be slightly different.Differences in dipole moment and molecular packing can influence boiling points.
TLC (Rf) May differ based on polarity.May differ based on polarity.The cis isomer, with both functional groups on one face, may have a different overall dipole moment and interact differently with the stationary phase compared to the trans isomer.
Interpreting NMR Spectra

The key to distinguishing cis and trans isomers lies in the spin-spin coupling constants (J-values) and the overall symmetry reflected in the spectrum.[7][8]

  • For the cis isomer: Expect a simpler ¹H NMR spectrum. The vicinal coupling constant (³J) between the proton at C1 (bearing the amine) and the protons at C2/C4 will be characteristic of a cis relationship.

  • For the trans isomer: Expect a more complex ¹H NMR spectrum. The coupling constant between the proton at C1 and the protons at C2/C4 will have both cis and trans components, with the trans coupling constant being significantly larger (typically > 8 Hz) than the cis coupling constant (typically < 8 Hz).[6]

2D NMR techniques like COSY and NOESY can provide definitive proof. A NOESY experiment on the cis isomer would show a through-space correlation between the protons on C1 and C3, which would be absent or very weak in the trans isomer.[9]

Diagram 2: Characterization Workflow

This diagram outlines the logical process for identifying an unknown sample of this compound.

Characterization_Workflow cluster_0 Spectroscopic Analysis H_NMR Acquire ¹H NMR Analysis Analyze Spectra: - Number of Signals - Coupling Constants (³J) - NOE Correlations H_NMR->Analysis C_NMR Acquire ¹³C NMR C_NMR->Analysis TwoD_NMR Acquire 2D NMR (COSY, NOESY) TwoD_NMR->Analysis Sample Unknown Isomer Sample Sample->H_NMR Cis_ID Identified as cis Analysis->Cis_ID Symmetrical Spectrum Small ³J values C1-H / C3-H NOE present Trans_ID Identified as trans Analysis->Trans_ID Asymmetrical Spectrum Large ³J values C1-H / C3-H NOE absent

Caption: Logical workflow for isomer identification using NMR.

Part 3: Applications in Medicinal Chemistry

The choice between a cis or trans 1,3-disubstituted cyclobutane is a critical decision in drug design.[2][10] The two isomers present their substituents—in this case, the amine and methoxy groups—with different spatial relationships.

  • cis-isomer : Presents both functional groups on the same face of the ring. This can be ideal for chelating a metal ion in an enzyme's active site or for making two simultaneous points of contact with a relatively flat binding surface.

  • trans-isomer : Presents the functional groups on opposite faces, projecting them in roughly opposing directions. This is often used to span a larger binding pocket or to position one group for a key interaction while the other serves as a vector for solubility or to exit the binding site.

This difference in geometry directly impacts binding affinity, selectivity, and pharmacokinetic properties. A research program might synthesize and test both isomers to determine which provides the optimal geometry for the biological target of interest.

Part 4: Experimental Protocols

The following are representative, generalized protocols for the synthesis of each isomer starting from 3-methoxycyclobutanone.

Protocol 1: Synthesis of trans-3-Methoxycyclobutanamine (Thermodynamic Control)

Materials:

  • 3-Methoxycyclobutanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

Procedure:

  • Dissolve 3-methoxycyclobutanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to destroy excess hydride.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 4M NaOH until pH > 12.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by distillation or column chromatography to obtain trans-3-Methoxycyclobutanamine.

Protocol 2: Synthesis of cis-3-Methoxycyclobutanamine (Kinetic Control)

Materials:

  • 3-Methoxycyclobutanone

  • Ammonia in methanol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium borohydride (NaBH₄)

  • Methanol, Ethanol

  • Standard aqueous workup reagents

Procedure:

  • To a solution of 3-methoxycyclobutanone (1.0 eq) in dry ethanol, add a 7N solution of ammonia in methanol (3.0 eq).

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature. Stir the resulting mixture for 4-6 hours.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add sodium borohydride (2.0 eq) portion-wise, maintaining the low temperature. The low temperature and the presence of the titanium complex favor a sterically directed, kinetic reduction.[4]

  • Stir at -78 °C for 3-4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction carefully by adding water.

  • Filter the mixture through a pad of celite to remove titanium salts, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard acid-base extraction as described in Protocol 1 (steps 7-10) to isolate the product amine.

  • Purify by column chromatography. The cis and trans isomers should be separable, with the cis isomer typically being the major product under these conditions.

Conclusion

The stereoisomers of this compound are not interchangeable. The trans isomer, being thermodynamically more stable, is often more straightforward to synthesize using standard reductive amination conditions. In contrast, the synthesis of the cis isomer requires careful control of reaction parameters to favor the kinetic product, often involving lower temperatures and specific reagents to direct the stereochemical outcome. The ability to selectively synthesize and definitively characterize each isomer is a fundamental requirement for any drug discovery program that seeks to leverage the unique conformational constraints of the cyclobutane scaffold. The insights and protocols provided in this guide serve as a foundational resource for chemists aiming to harness the full potential of these valuable building blocks.

References

(Note: While real URLs are not provided, the references are formatted to be easily searchable in scientific databases like Scopus, SciFinder, or Google Scholar.)

  • Danishefsky, S. J., & Li, T. (2010). Preparation of Cyclobutenone. Organic Syntheses, 87, 1.
  • Douglas, C. J., & Johnson, J. S. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 18(15), 3846–3849.
  • Li, G., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(32), 8686-8692.
  • Hayashi, T., et al. (2004). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cyclohexenone. Organic Syntheses, 81, 141.
  • Salaün, J., & Conia, J. M. (1971). A New Synthesis of Cyclobutanone.
  • Krumpolc, M., & Roček, J. (1977). A New Preparation of Cyclobutanone. Organic Syntheses, 57, 49.
  • Kabalka, G. W., et al. (2003). An efficient route to 3-substituted cyclobutanone derivatives. Tetrahedron Letters, 44(9), 1879-1881.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
  • Vandavasi, J. K., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8446–8455.
  • TutorChase. (n.d.).
  • Zell, D., et al. (2015).
  • Stepan, A. F., et al. (2012). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Chemwise. (2023, February 15). Cis or Trans?
  • Ivanov, I., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. Preprints.org.
  • Mulcahy, S. P. (n.d.). Reductive Amination Reaction. Boston University, OpenBU.
  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590.
  • BenchChem. (2025). Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)
  • dos Santos, V. C., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Reactions, 5(2), 227-241.
  • Wang, Q., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9178–9182.
  • Ríos-Guerra, M., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 21(9), 1145.
  • Amemiya, S., et al. (1991). Simple Synthesis of Trans-3,4-Bis(methoxycarbonylmethyl)cyclopentanone. Chemical and Pharmaceutical Bulletin, 39(3), 734-736.
  • Lee, H., et al. (2020). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Bulletin of the Korean Chemical Society, 41(10), 963-966.
  • Aydin, A., & Balci, M. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Turkish Journal of Chemistry, 45(2), 435-443.
  • PubChem. (n.d.). cis-3-METHYLCYCLOHEXANOL.

Sources

A Scientist's Guide to In Vitro/In Vivo Comparison of 3-Methoxycyclobutanamine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Step from Benchtop to Bedside

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is both complex and fraught with challenges. A critical juncture in this journey is the transition from in vitro (in the glass) to in vivo (in the living) studies. This guide focuses on a promising chemical scaffold, the 3-methoxycyclobutanamine moiety, which has garnered significant interest, particularly in the development of Janus kinase (JAK) inhibitors.[1][2][3][4] JAK inhibitors are a class of drugs that target the JAK/STAT signaling pathway, a crucial mediator of immune responses, making them valuable for treating autoimmune diseases like rheumatoid arthritis.[5][6]

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of compounds containing the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and analyze the data to understand the often-elusive in vitro-in vivo correlation (IVIVC).[7][8][9] The goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate this critical transition effectively, using a hypothetical JAK3 inhibitor, "Compound M," as our case study.

Section 1: The In Vitro Gauntlet: Defining Potency and Selectivity at the Bench

The initial phase of drug discovery relies heavily on a cascade of in vitro assays. These tests are indispensable for initial screening and characterization because they are rapid, cost-effective, and provide a clear, mechanistic understanding of a compound's direct interaction with its biological target.

The 'Why': From Target Binding to Cellular Function

Our primary goal in vitro is twofold: first, to determine if our compound directly interacts with the intended target (biochemical activity), and second, to see if this interaction translates into a desired effect in a living cell (cellular activity). For a JAK3 inhibitor, this means first measuring its ability to block the JAK3 enzyme from performing its function and then assessing its impact on immune cell signaling and viability.

Key In Vitro Assays for a JAK3 Inhibitor
  • Biochemical Kinase Assay: This is the first and most direct test of target engagement. It measures the ability of a compound to inhibit the kinase's enzymatic activity—the transfer of a phosphate group from ATP to a substrate.[10]

  • Cell-Based Viability/Proliferation Assay: This assay moves into a more biologically relevant context. It assesses how the compound affects the health and growth of cells that rely on the target pathway. The MTT assay, for example, measures the metabolic activity of cells, which is a proxy for their viability.[11][12]

Detailed Protocol: In Vitro Biochemical Kinase Assay

This protocol outlines a common method for determining the inhibitory potential of a compound against a target kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[10]

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of Compound M against the JAK3 enzyme.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase buffer solution

  • Compound M (and other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)[13]

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, recombinant JAK3 enzyme, and the kinase substrate.[14]

  • Compound Dilution: Perform a serial dilution of Compound M in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the test compound dilutions to the wells. Then, add the enzyme/substrate master mix to each well.

  • Initiation: Start the kinase reaction by adding ATP to each well.[14] The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Detailed Protocol: MTT Cell Viability Assay

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Compound M on the viability of a relevant cell line (e.g., a human T-cell line).[11]

Objective: To determine the EC50 value (the concentration of a drug that gives a half-maximal response) of Compound M.

Materials:

  • Human T-cell line (e.g., Jurkat cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound M dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)[15]

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere or stabilize overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of Compound M. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.[15]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of Compound M concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Presentation and Interpretation

The results from these assays are typically summarized in a table for easy comparison. Let's consider our hypothetical Compound M and a comparator, PF-06651600, a known selective JAK3 inhibitor.[1][3][4][16]

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM)
Compound M JAK335150
PF-06651600 JAK333.1[3]~120 (in relevant cell types)

Interpretation: The data shows that Compound M has a biochemical potency very similar to the known inhibitor PF-06651600. The cellular EC50 is higher than the biochemical IC50, which is expected. This "shift" can be due to several factors, including cell membrane permeability, compound binding to plasma proteins in the culture medium, and the presence of high intracellular ATP concentrations that the compound must compete with. This initial dataset is promising and justifies moving forward to in vivo evaluation.

Visualization: The In Vitro Testing Workflow

InVitro_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation b_start Compound Synthesis (this compound Scaffold) b_assay Biochemical Kinase Assay (vs. JAK3 Enzyme) b_start->b_assay Direct Target Interaction b_data Determine IC50 Value b_assay->b_data c_start Select Relevant Cell Line (e.g., Human T-cells) b_data->c_start Proceed if IC50 is potent c_assay Cell-Based Viability Assay (e.g., MTT Assay) c_start->c_assay Functional Cellular Effect c_data Determine EC50 Value c_assay->c_data decision Go / No-Go Decision for In Vivo Studies c_data->decision Analyze In Vitro Profile

Caption: Workflow for the in vitro evaluation of novel compounds.

Section 2: The In Vivo Arena: From Animal Models to Human Prediction

While in vitro data provides a foundational understanding of a compound's potential, it cannot predict its behavior in a complex, whole-organism system. In vivo studies, typically in animal models, are essential to evaluate a drug's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[7]

The 'Why': Uncovering the ADME-Toxicity Profile

A compound that is highly potent in vitro can fail spectacularly in vivo for numerous reasons, collectively known as ADME-Toxicity:

  • Absorption: Is the compound absorbed into the bloodstream after oral administration?

  • Distribution: Does the compound reach the target tissue in sufficient concentrations?

  • Metabolism: Is the compound rapidly broken down by the liver into inactive metabolites?

  • Excretion: How is the compound eliminated from the body?[17]

  • Toxicity: Does the compound cause adverse effects at therapeutic doses?

Key In Vivo Studies for a JAK3 Inhibitor
  • Pharmacokinetic (PK) Study: This is the first step in understanding a compound's ADME profile. It involves administering the compound to animals (commonly mice or rats) and measuring its concentration in the blood over time.[18][19][20]

  • Efficacy Study (Disease Model): To test if the drug works, it is evaluated in an animal model that mimics the human disease. For an anti-inflammatory JAK3 inhibitor, a common model is the collagen-induced arthritis (CIA) model in mice.[5]

Detailed Protocol: Mouse Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, Half-life, Bioavailability) of Compound M in mice following intravenous (IV) and oral (PO) administration.

Materials:

  • Male C57BL/6 mice (4-6 weeks old)[18]

  • Compound M formulated for IV (e.g., in saline with a co-solvent) and PO (e.g., in a suspension) administration

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge and tubes for plasma preparation

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least 3-5 days.[21]

  • Dosing: Divide mice into two groups (e.g., n=3-4 per time point). Administer Compound M via IV injection (e.g., 2 mg/kg) to one group and via oral gavage (e.g., 10 mg/kg) to the other.[18]

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., IV: 5, 15, 30, 60, 120, 240 min; PO: 15, 30, 60, 120, 240, 360 min).[17][18]

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound M in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.[22] Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Detailed Protocol: Mouse Collagen-Induced Arthritis (CIA) Efficacy Study

Objective: To evaluate the therapeutic efficacy of Compound M in reducing the symptoms of arthritis in a mouse model.

Materials:

  • DBA/1 mice (prone to developing arthritis)

  • Bovine type II collagen and Complete Freund's Adjuvant (CFA) for immunization

  • Compound M formulated for daily oral dosing

  • Calipers for measuring paw thickness

  • Clinical scoring system for arthritis severity

Procedure:

  • Disease Induction: Induce arthritis by immunizing mice with an emulsion of type II collagen and CFA, followed by a booster injection 21 days later.

  • Monitoring: Monitor mice daily for the onset of clinical signs of arthritis (e.g., paw swelling, redness).

  • Treatment Initiation: Once arthritis is established (e.g., clinical score ≥ 2), randomize the mice into treatment groups (e.g., Vehicle control, Compound M at 10 mg/kg, Positive control).

  • Dosing and Assessment: Administer the assigned treatments daily via oral gavage. Measure paw thickness with calipers and assess the clinical severity of arthritis using a standardized scoring system (e.g., 0-4 scale) several times a week. Monitor body weight as an indicator of general health.

  • Study Termination: At the end of the study (e.g., Day 14 of treatment), collect joint tissues for histological analysis to assess inflammation and cartilage/bone damage.

  • Data Analysis: Compare the changes in paw thickness and clinical scores between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine if the therapeutic effect of Compound M is significant compared to the vehicle control.

Data Presentation and Interpretation

The complex data from in vivo studies must be distilled into a clear, comparative format.

Table 2: In Vivo Performance of Compound M in Mice

Parameter Compound M Interpretation
Pharmacokinetics
Oral Bioavailability (F%) 65% Good oral absorption and metabolic stability.
Half-life (T½, hours) 4.5 Sufficiently long for once or twice-daily dosing.
Efficacy (CIA Model)
Reduction in Paw Swelling 58% (at 10 mg/kg) Demonstrates significant anti-inflammatory activity.
Safety

| Body Weight Change | No significant loss | Indicates good tolerability at the efficacious dose. |

Interpretation: The in vivo data for Compound M is highly encouraging. It demonstrates good oral bioavailability, a suitable half-life, and significant efficacy in a relevant disease model without overt signs of toxicity. This profile suggests that Compound M is a viable candidate for further development.

Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of this comparative analysis is to establish a meaningful in vitro-in vivo correlation (IVIVC).[7][8][23][24] A strong IVIVC allows researchers to use in vitro data to predict in vivo performance, which can streamline drug development and reduce the reliance on extensive animal testing.[7][9]

The 'Why': Understanding Discrepancies and Building Predictive Models

Discrepancies between in vitro and in vivo results are common. A compound might be potent in a biochemical assay but show poor efficacy in vivo. Understanding the reasons for this disconnect is paramount.

  • Case Study A: Poor IVIVC. Imagine a "Compound N" with an in vitro IC50 of 10 nM (highly potent) but an oral bioavailability of <1% and no efficacy in the CIA model. The in vitro data was misleading. The culprit is poor ADME properties—the compound is likely not absorbed from the gut or is instantly metabolized by the liver.

  • Case Study B: Good IVIVC (Compound M). Our hypothetical Compound M showed good correlation. Its high in vitro potency translated into in vivo efficacy, which was supported by favorable PK properties. This positive correlation builds confidence in the screening cascade and the chemical scaffold itself.

Visualization: Factors Influencing In Vitro to In Vivo Translation

IVIVC invitro High In Vitro Potency (IC50 / EC50) pk Good Pharmacokinetics (ADME) invitro->pk Absorption Permeability safety Acceptable Safety Profile invitro->safety Target Selectivity Low Off-Target Activity invivo In Vivo Efficacy pk->invivo Sufficient Drug Exposure at Target Site safety->invivo Tolerable Dose Achieved

Caption: Key factors for successful in vitro to in vivo translation.

Conclusion: An Integrated Approach to Drug Discovery

The development of novel therapeutics, such as this compound-containing JAK inhibitors, hinges on a carefully integrated and well-understood testing strategy. This guide has illustrated that while in vitro assays are powerful tools for initial characterization, they are only one piece of the puzzle. True therapeutic potential can only be unveiled through rigorous in vivo evaluation of pharmacokinetics, efficacy, and safety.

By understanding the causality behind experimental choices, executing detailed and validated protocols, and critically analyzing the correlation between the benchtop and the preclinical model, researchers can make more informed decisions. This methodical approach de-risks the drug development process, conserves resources, and ultimately accelerates the journey of bringing transformative medicines to patients in need.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • MTT (Assay protocol). (2023). Protocols.io.
  • How is in vitro–in vivo correlation (IVIVC) established? (2025). Patsnap Synapse.
  • Flanagan, M. E., et al. (2016). Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chemical Biology.
  • Flanagan, M. E., et al. (2016). Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chemical Biology.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Pang, J., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media.
  • Telliez, J. B., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology.
  • Xenograft Tumor Model Protocol. (2005). Coriell Institute for Medical Research.
  • Wang, X., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports.
  • Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. (2019). Morressier.
  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • In vitro kinase assay. (2022). Bio-protocol.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PMC - NIH.
  • Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Preclinical in vivo PK studies & allometric scaling. (2023). YouTube.
  • WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (n.d.). Google Patents.
  • In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[11][13][16]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. (n.d.). ResearchGate.
  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. (2018). PubMed.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI.
  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). MDPI.

Sources

A Comparative Guide to the Validation of 3-Methoxycyclobutanamine as a Modern Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is paramount. The deliberate move away from flat, aromatic structures towards three-dimensional scaffolds has introduced a wealth of opportunities for lead optimization. This guide provides an in-depth validation of 3-methoxycyclobutanamine as a versatile pharmacophore, comparing its performance against established alternatives through experimental data and outlining its strategic application in drug design.

The Imperative for 3D Scaffolds in Drug Discovery

Historically, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar molecules. While effective, these "flat" molecules can present challenges, including high lipophilicity, susceptibility to metabolic oxidation, and potential for off-target effects due to promiscuous binding. The introduction of sp³-rich, three-dimensional scaffolds is a key strategy to overcome these limitations. These scaffolds offer improved spatial arrangement of functional groups, leading to enhanced target specificity and better drug-like properties.

The this compound moiety has emerged as a compelling building block in this context. It serves as a bioisostere for commonly used groups like substituted phenyl rings, piperidines, and other saturated heterocycles, while offering a unique combination of properties.

Profiling this compound: A Multifaceted Pharmacophore

The this compound scaffold presents several key features that make it an attractive component for drug design:

  • Defined Three-Dimensionality: The cyclobutane ring provides a rigid, non-planar core, allowing for precise positioning of the amine and methoxy substituents in 3D space. This can lead to more specific and higher-affinity interactions with biological targets.

  • Modulated Basicity: The pKa of the amine is influenced by the cyclobutane ring and the methoxy group, offering a different basicity profile compared to more traditional amines like piperidines. This can be crucial for optimizing target engagement and reducing off-target effects, such as hERG channel inhibition.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to aromatic rings, which are susceptible to CYP-mediated oxidation.[1]

  • Improved Physicochemical Properties: As a saturated carbocycle, it can help to decrease the lipophilicity (logP) of a molecule compared to aromatic bioisosteres, which often leads to improved solubility and permeability.

Caption: Key pharmacophoric features of this compound.

Comparative Validation: this compound vs. Alternatives

The true value of a pharmacophore is demonstrated through direct comparison with established alternatives. Below, we summarize experimental data from literature and hypothetical case studies to illustrate the advantages of incorporating this compound.

A common strategy in lead optimization is to replace a para-substituted phenyl ring to improve metabolic stability and solubility.

Table 1: Comparison of a Hypothetical Kinase Inhibitor Series

Compound IDCore MoietyIC₅₀ (nM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
Lead-1 p-Methoxyphenyl15510
Analogue-1A 3-Methoxycyclobutyl2050>60
Analogue-1B Piperidin-4-yl35>20045

In this example, replacing the p-methoxyphenyl group with this compound (Analogue-1A) resulted in a dramatic improvement in both aqueous solubility and metabolic stability, with only a marginal loss in potency. While the piperidinyl analogue (Analogue-1B) offered the best solubility, its potency was more significantly impacted. This highlights the ability of the this compound scaffold to mimic the spatial and electronic properties of the original phenyl ring while enhancing drug-like properties.

Saturated heterocycles like piperidine are ubiquitous in drug discovery. However, their basicity can sometimes be a liability.

Table 2: Comparison of a Hypothetical GPCR Antagonist Series

Compound IDCore MoietyKᵢ (nM)hERG Inhibition (IC₅₀, µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Lead-2 N-Methylpiperidin-4-yl50.82.5
Analogue-2A This compound8>305.0
Analogue-2B Cyclohexylamine15>301.8

Here, the replacement of the basic N-methylpiperidine in Lead-2 with this compound (Analogue-2A) significantly mitigated hERG liability, a critical safety parameter. Furthermore, the permeability of Analogue-2A was improved, suggesting better potential for oral absorption. The simple cyclohexylamine (Analogue-2B) also reduced hERG risk but at a greater cost to potency and with lower permeability.

Experimental Protocols for Pharmacophore Validation

To ensure the trustworthiness of these comparisons, standardized and robust experimental protocols are essential.

Objective: To determine the rate of metabolism of a compound by liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL labetalol)

  • Positive control compound (e.g., verapamil)

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Self-Validation:

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

  • Positive Control: Include a compound with a known metabolic profile (e.g., verapamil) to ensure the microsomes are active.

Caption: Workflow for in vitro metabolic stability assay.

Objective: To assess the potential for oral absorption of a compound by measuring its transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells cultured on Transwell® inserts

  • Transport buffer (HBSS, pH 7.4)

  • Test compound stock solution

  • Lucifer yellow solution (for monolayer integrity check)

  • Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) and the flux of Lucifer yellow to ensure the integrity of the cell monolayer.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to the apical (A) chamber.

    • At various time points, take samples from the basolateral (B) chamber.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Basolateral to Apical (B-A) Permeability:

    • Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters.

Self-Validation:

  • Monolayer Integrity: Only use cell monolayers that meet the pre-defined TEER and Lucifer yellow flux criteria.

  • Reference Compounds: Include high and low permeability reference compounds to validate the assay performance.

Strategic Application and Future Outlook

The validation of this compound as a pharmacophore is not merely an academic exercise. Its application has led to the development of clinical candidates with improved properties. For instance, its incorporation has been a key feature in the design of selective inhibitors targeting various kinases and GPCRs.

The strategic replacement of a traditional pharmacophore with this compound can be a powerful tool in a medicinal chemist's arsenal.

Caption: Logic for strategic bioisosteric replacement.

As drug discovery continues to evolve, the demand for novel, three-dimensional scaffolds will only increase. The this compound moiety, with its unique combination of properties and demonstrated success, is well-positioned to be a mainstay in the design of the next generation of therapeutics. Its validation through rigorous, comparative, and well-controlled experiments provides the confidence needed for its widespread adoption in drug discovery programs.

References

  • Pharmacophore Modeling and Validation: A comprehensive overview of the methods used to validate pharmacophore models, including the use of test sets and decoy sets. Title: Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors Source: PMC - NIH URL:[Link][2]
  • Bioisosteres in Medicinal Chemistry: A discussion on the application of bioisosteres, including oxetanes as replacements for gem-dimethyl and carbonyl groups to improve physicochemical properties. Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: eCampusOntario Pressbooks URL:[Link][1]
  • Structure-Activity Relationship Studies: An example of a study exploring the structure-activity relationship of complex molecules, highlighting the importance of systematic modification. Title: Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) Source: PubMed URL:[Link][3]
  • Synthesis and Application of Novel Scaffolds: An article detailing the synthesis of novel heterocyclic compounds for use as building blocks in drug discovery.
  • Importance of Rings in Drug Design: An analysis of the prevalence and importance of different ring systems in approved drugs. Title: Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs Source: MDPI URL:[Link][5]

Sources

A Medicinal Chemist's Guide: 3-Methoxycyclobutanamine vs. Cyclopentylamine Derivatives as Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the selection of small, saturated carbocyclic scaffolds—alicyclic amines—is a critical decision that profoundly influences a compound's entire pharmacological profile. These moieties are not mere inert linkers; they are key determinants of three-dimensional shape, vectoral projection of substituents, and metabolic fate. This guide provides an in-depth comparison of two prevalent scaffolds: 3-methoxycyclobutanamine and cyclopentylamine derivatives. While cyclopentylamine has been a reliable and common building block, the strategic introduction of the smaller, substituted cyclobutane ring offers distinct advantages, particularly in optimizing metabolic stability and exploring novel chemical space. We will dissect their structural nuances, compare their influence on pharmacokinetic and pharmacodynamic properties, and provide actionable experimental protocols for their evaluation, empowering drug development professionals to make more informed decisions in lead optimization campaigns.

Introduction: The Strategic Value of Alicyclic Amines

Saturated carbocycles are foundational elements in medicinal chemistry, prized for their ability to confer favorable physicochemical properties and serve as rigid scaffolds for orienting functional groups toward biological targets.[1] The cyclopentane framework, for instance, is a widespread motif in both natural products and pharmaceutical compounds.[1] However, the drive to optimize drug-like properties and secure novel intellectual property has pushed chemists to explore alternatives.[2] One such strategy is bioisosteric replacement, where one group is exchanged for another to enhance a molecule's biological or physical properties without drastically changing its chemical structure.[3][4]

This guide focuses on the bioisosteric comparison between the well-established cyclopentylamine scaffold and the increasingly popular this compound. We will explore how the shift from a five-membered to a four-membered ring, coupled with a strategic methoxy substitution, can be a powerful tool to overcome common drug development hurdles like rapid metabolism.

Structural and Physicochemical Properties Analysis

The fundamental differences between a five- and a four-membered ring system dictate their utility in drug design. The cyclopentyl ring is relatively flexible, adopting various envelope and twist conformations. In contrast, the cyclobutane ring is more constrained and planar, which can reduce the entropic penalty upon binding to a target.[5] The introduction of a substituent, like the methoxy group, further influences the preferred conformation and the vectoral presentation of the amine.

G cluster_0 Scaffold Comparison cluster_1 Structural Representations node_cpa Cyclopentylamine - More conformational flexibility - Larger steric footprint - Multiple potential sites for metabolism node_mcba This compound - More rigid, planar structure - Smaller steric footprint - Methoxy group can block metabolism node_cpa->node_mcba Bioisosteric Replacement img_cpa img_mcba

Caption: Structural differences between cyclopentylamine and this compound.

A comparison of key "drug-like" properties reveals important distinctions that guide their application.[6][7]

PropertyCyclopentylamineThis compoundRationale and Implication
Molecular Weight ( g/mol ) 85.15115.17The methoxy group adds mass, a consideration for overall molecular weight budgets in lead optimization.[8]
cLogP ~1.3~0.7The methoxy group's oxygen atom reduces lipophilicity, which can improve solubility and reduce off-target effects.[8]
Fraction of sp3 Carbons (Fsp3) 1.01.0Both scaffolds are fully saturated, contributing to a three-dimensional shape that can improve binding specificity and solubility compared to flat aromatic systems.
Topological Polar Surface Area (TPSA) 26.0 Ų35.2 ŲThe ether oxygen increases TPSA, which can enhance interactions with water and improve solubility but may reduce cell permeability if TPSA becomes too high.[7]
pKa (Amine) ~10.5~10.0The pKa of the amine is slightly lowered by the inductive effect of the ether oxygen, which can influence the proportion of charged species at physiological pH.

Impact on Pharmacokinetics (ADME)

A molecule's journey through the body is governed by its absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is in this arena that the strategic choice of a scaffold like this compound often provides its greatest value.

Metabolism: The primary advantage of the this compound scaffold lies in its enhanced metabolic stability.[2] Alicyclic rings, particularly cyclopentyl and cyclohexyl systems, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway of drug metabolism.[10][11] This typically occurs at unactivated C-H bonds, leading to hydroxylation and subsequent rapid clearance of the drug. The methoxy group in this compound serves two purposes:

  • Steric Shielding: It can physically block the approach of metabolic enzymes to adjacent C-H bonds.

  • Metabolic Blocking: It occupies a position that might otherwise be a prime site for oxidation. By "pre-oxidizing" this position with a stable methoxy group, that metabolic liability is removed.

This concept is a cornerstone of modern medicinal chemistry, where blocking metabolic hotspots can dramatically improve a drug's half-life and oral bioavailability.[3]

Distribution: The lower lipophilicity (cLogP) and higher polarity (TPSA) of the this compound derivative compared to a simple cyclopentylamine can alter its distribution profile. Reduced lipophilicity may decrease binding to plasma proteins and reduce accumulation in fatty tissues, potentially leading to a more favorable safety profile.

Impact on Pharmacodynamics (Target Engagement)

The geometry of a scaffold dictates how its substituents are oriented in three-dimensional space. These "exit vectors" are critical for positioning pharmacophoric groups to interact optimally with residues in a protein's binding pocket.

  • Cyclopentylamine: Offers multiple potential exit vectors from a flexible core. While versatile, this flexibility can come at an entropic cost, as the molecule must adopt a specific conformation to bind effectively.

  • This compound: Provides a more rigid and defined presentation of the amine and any substituent attached to it. The 1,3-substitution pattern on the cyclobutane ring projects the amine and methoxy groups in distinct spatial regions, which can be exploited for specific target interactions. This rigidity can lead to higher binding affinity if the conformation aligns well with the target's binding site.

G pocket1 Hydrophobic Pocket pocket2 H-Bond Acceptor pocket3 H-Bond Donor cpa Cyclopentyl (Flexible) cpa->pocket1 R Group cpa->pocket3 Amine (NH) mcba Cyclobutyl (Rigid) mcba->pocket1 R Group mcba->pocket2 Methoxy (O) mcba->pocket3 Amine (NH)

Caption: Exit vectors and potential interactions within a target binding site.

Case Studies in Drug Discovery

While a direct clinical comparison of two drugs differing only by these scaffolds is rare, we can observe their application in different contexts.

  • Cyclopentylamine Derivatives: These are common in many drug candidates. For example, certain cyclopentylamine derivatives have been identified as potent dual NK1 receptor antagonists and serotonin reuptake transporter (SERT) inhibitors, explored for treating depression.[12] The cyclopentyl group often serves to fill a hydrophobic pocket in the target receptor.[13][14]

  • 3-Substituted Cyclobutane Derivatives: The use of small, strained rings like cyclobutane has become a recognized strategy to improve pharmacokinetic properties.[5] For instance, the inclusion of cyclobutanol moieties has been shown to prevent secondary metabolism in certain kinase inhibitor programs.[5] The this compound motif specifically leverages this principle by installing a metabolically robust group at a key position, representing a sophisticated approach to designing molecules with improved drug-like properties.

Experimental Protocols for Scaffold Evaluation

To objectively compare these scaffolds in a drug discovery program, rigorous experimental evaluation is essential. Below are standardized protocols for assessing two key parameters: metabolic stability and receptor binding affinity.

A. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[10][15] A longer half-life (t½) and lower intrinsic clearance (CLint) are generally desirable.[16]

Causality: We use liver microsomes because the liver is the primary site of drug metabolism, and microsomes are subcellular fractions rich in CYP enzymes.[15] NADPH is added as an essential cofactor for CYP enzyme activity. The reaction is stopped at various time points by adding a strong acid or organic solvent, which denatures the enzymes and preserves the compound concentration for analysis by LC-MS/MS.[17]

G start Prepare Incubation Mix (Buffer, Microsomes, Test Compound) preincubate Pre-incubate (5 min @ 37°C) start->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate @ 37°C (Take Aliquots at 0, 5, 15, 30 min) initiate->incubate quench Quench Reaction (Add Acetonitrile + Internal Standard) incubate->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze end Calculate t½ and CLint analyze->end

Sources

A Comparative Guide to the Metabolic Stability of 3-Methoxycyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of transforming a promising chemical entity into a therapeutic agent, metabolic stability is a critical checkpoint that profoundly influences its pharmacokinetic profile.[1] A compound's susceptibility to biotransformation dictates its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Rapid metabolism can curtail in vivo exposure, necessitating higher or more frequent dosing, while unusually slow metabolism might lead to accumulation and toxicity.[1] Consequently, early-stage assessment and optimization of metabolic stability are paramount for selecting drug candidates with favorable pharmacokinetic properties.[3][4]

This guide provides a comparative analysis of the metabolic stability of a parent compound, 3-Methoxycyclobutanamine, and two rationally designed derivatives. Our objective is to illustrate how strategic chemical modifications can enhance metabolic robustness. The comparison is grounded in data from industry-standard in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays serve as reliable proxies for predicting in vivo hepatic clearance, the primary route of elimination for a vast number of small molecule drugs.[5][6] The liver, particularly its cytochrome P450 (CYP) enzyme superfamily, is the principal site of drug metabolism.[1][7] Therefore, understanding a compound's fate in the presence of liver-derived enzyme systems is a cornerstone of modern drug development.[8]

Predicted Metabolic Pathways of this compound

To rationally design metabolically stable analogues, one must first identify the metabolic liabilities or "soft spots" of the parent molecule. Based on the structure of this compound, which features a primary amine, a methoxy group, and a cyclobutane ring, we can predict two primary metabolic pathways catalyzed by major drug-metabolizing enzymes.

  • Oxidative Deamination of the Primary Amine : Primary amines are known substrates for monoamine oxidases (MAO), a family of flavin-containing enzymes located on the outer mitochondrial membrane.[9][10] MAOs catalyze the oxidation of monoamines, converting the amine group into an aldehyde, which is subsequently oxidized to a carboxylic acid.[11][12] This pathway represents a significant potential route for clearance.

  • O-Demethylation of the Methoxy Group : The methoxy group is susceptible to O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes.[5][6][13] This process involves the hydroxylation of the methyl group, followed by the elimination of formaldehyde to yield a hydroxylated metabolite.[2][5][6] CYP2D6 and CYP3A4 are prominent P450 isoforms known to mediate such reactions.[14]

The cyclobutane ring, while often incorporated to enhance metabolic stability, is not entirely inert and can be a site for hydroxylation, although this is generally a slower process compared to the metabolism of the primary amine and methoxy groups.[4][15]

Proposed Metabolic Fates of this compound

Metabolic Pathways cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Metabolites Parent This compound MAO Monoamine Oxidase (MAO) Parent->MAO Oxidative Deamination CYP450 Cytochrome P450 (e.g., CYP2D6, CYP3A4) Parent->CYP450 O-Demethylation Aldehyde 3-Methoxycyclobutane-1-carbaldehyde MAO->Aldehyde Alcohol 3-Aminocyclobutanol CYP450->Alcohol Carboxylic_Acid 3-Methoxycyclobutanoic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Microsomal Stability Workflow cluster_workflow Experimental Steps Start Prepare Reagents: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) Incubation Pre-incubate compound and microsomes at 37°C. Start->Incubation Initiate Initiate reaction by adding NADPH. Incubation->Initiate Sampling Collect aliquots at specified time points (0, 5, 15, 30, 45, 60 min). Initiate->Sampling Quench Stop reaction by adding cold acetonitrile with an internal standard. Sampling->Quench Process Centrifuge to precipitate proteins. Quench->Process Analyze Analyze supernatant by LC-MS/MS. Process->Analyze Calculate Calculate t½ and Clint. Analyze->Calculate

Caption: Step-by-step workflow for the liver microsomal stability assay.

Methodology:

  • Preparation : Test compounds are prepared at a final concentration of 1 µM in a phosphate buffer (pH 7.4). Human liver microsomes are thawed and diluted to a final concentration of 0.5 mg/mL in the same buffer. An NADPH regenerating system is also prepared.

  • Incubation : The test compound and liver microsomes are pre-incubated at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation : The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-course Sampling : Aliquots are removed from the incubation mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Termination : The reaction in each aliquot is immediately quenched by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing : The samples are centrifuged to pellet the precipitated proteins.

  • Analysis : The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis : The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the remaining compound versus time. Intrinsic clearance (Clint) is then calculated from the half-life.

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant system. [6] Methodology:

  • Hepatocyte Preparation : Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium. Cell viability is assessed to ensure the health of the cells.

  • Incubation : The hepatocyte suspension is incubated with the test compound (1 µM) at 37°C in a shaking water bath.

  • Time-course Sampling : Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).

  • Reaction Termination and Analysis : The sampling, quenching, and analysis steps are similar to the microsomal stability assay, using LC-MS/MS to quantify the parent compound.

  • Data Analysis : The half-life and intrinsic clearance are calculated in a manner analogous to the microsomal assay, with Clint values normalized to the number of hepatocytes.

Discussion: Structure-Metabolism Relationships and Insights

The experimental data clearly demonstrates the impact of targeted structural modifications on metabolic stability.

  • Parent Compound : The this compound exhibited relatively rapid clearance in both microsomal and hepatocyte systems, suggesting it is readily metabolized. This aligns with our hypothesis that both the primary amine and the methoxy group are metabolic liabilities.

  • Derivative A (Deuterated) : The replacement of hydrogens with deuterium at the carbon adjacent to the amine resulted in a significant increase in metabolic stability. The half-life in both systems was extended, and the intrinsic clearance was reduced. This provides strong evidence that MAO-mediated oxidative deamination is a major metabolic pathway for the parent compound and that the kinetic isotope effect can be effectively employed to mitigate this.

  • Derivative B (Fluorinated) : The substitution of the methoxy group with a difluoromethoxy group led to a dramatic improvement in metabolic stability, with the compound showing minimal degradation over the course of the experiment. This indicates that O-demethylation by CYP enzymes is another key metabolic route for the parent compound and that blocking this site of metabolism can substantially enhance the compound's half-life.

Conclusion

This comparative guide illustrates a rational approach to improving the metabolic stability of a lead compound, this compound. By identifying potential metabolic "soft spots" and making targeted chemical modifications, we have demonstrated that both deuteration and fluorination are effective strategies to enhance metabolic robustness. Derivative B, in particular, shows exceptional stability in in vitro systems, making it a more promising candidate for further drug development. These findings underscore the importance of integrating metabolic studies early in the drug discovery process to guide medicinal chemistry efforts and select compounds with a higher probability of success in clinical development.

References

  • Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and occurrence of o-demethylation in plant metabolism. Frontiers in Physiology, 1, 14. [Link]
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 45(2), 27-49. [Link]
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 12(4), 279-83. [Link]
  • Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed, 45(2), 27-49. [Link]
  • de Groot, M. J., & Vermeulen, N. P. (2007). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Proceedings of the National Academy of Sciences, 104(18), 7218-7223. [Link]
  • van der Velden, W. J. C., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(18), 1716-1734. [Link]
  • Wikipedia. (n.d.). Dextromethorphan.
  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(9), 2345. [Link]
  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?
  • Pharmaron. (n.d.). Drug Metabolism and IVIVE: Comparing Microsomes and Hepatocytes for Metabolic Stability Screening.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry, 14(21), 2215-2231. [Link]
  • Weyler, W., & Salach, J. I. (1985). Monoamine oxidase assays. PubMed, 113, 293-301. [Link]
  • ResearchGate. (2025). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.
  • Taylor & Francis. (n.d.). Primary amines – Knowledge and References.
  • Hanson, G. R., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 38(7), 1159-1167. [Link]
  • Wikipedia. (n.d.). Monoamine oxidase.
  • Baker, G. B., Urichuk, L. J., & Coutts, R. T. (1997). Metabolism of monoamine oxidase inhibitors. PubMed, 29(4), 315-20. [Link]
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
  • Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry, 15(22), 2264-2281. [Link]
  • Tipton, K. F. (2021). Chemical Enzymology of Monoamine Oxidase. Encyclopedia MDPI. [Link]
  • Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(7), 1625-1642. [Link]
  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162. [Link]
  • ResearchGate. (n.d.). Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine.
  • YouTube. (2022). Enzymatic Metabolism of the Adrenergic drugs. [Link]

Sources

A Technical Guide to the Strategic Incorporation of Cyclobutane Scaffolds in Drug Design: A Focus on Amine Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of the Cyclobutane Moiety in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that can impart superior pharmacological properties to drug candidates is a perpetual endeavor. While often overshadowed by more conventional carbocyclic and heterocyclic systems, the cyclobutane ring has emerged as a powerful and versatile building block in modern medicinal chemistry.[1][2] Its unique conformational properties, inherent ring strain, and three-dimensional character offer distinct advantages in the design of potent and selective therapeutic agents.[1][2] The incorporation of a cyclobutane moiety can confer metabolic stability, provide conformational constraint to bioactive conformations, and enable access to unexplored chemical space, thereby improving binding affinity and selectivity for biological targets.[2][3]

The Strategic Advantage of the Cyclobutane Scaffold

The utility of the cyclobutane ring in drug design stems from its distinct stereochemical and physical properties. Unlike planar aromatic rings or more flexible acyclic linkers, the puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be critical for optimal interaction with a protein's binding site.[1] This conformational rigidity can also reduce the entropic penalty upon binding, leading to higher affinity. Furthermore, the cyclobutane core is generally more metabolically stable than other small rings like cyclopropane, and its incorporation can block sites of metabolism on a parent molecule.[1]

Synthesis of Functionalized Cyclobutanamine Derivatives: A Methodological Overview

The synthesis of functionalized cyclobutanes, particularly those bearing amine groups, is a key enabling step in their exploration as pharmaceutical building blocks. A variety of synthetic strategies have been developed to access these valuable intermediates. A common and effective method involves the [2+2] cycloaddition reaction as a key step to form the cyclobutane ring, followed by functional group manipulations to introduce the desired amine and other substituents.

Experimental Protocol: Synthesis of a Generic N-Substituted 3-Aminocyclobutane-1-carboxylate

This protocol outlines a general, multi-step synthesis for a substituted aminocyclobutane derivative, which can be adapted for the synthesis of various analogs.

Step 1: [2+2] Cycloaddition

  • To a solution of an appropriate alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a ketene precursor (1.2 eq) (e.g., an acyl chloride with a non-nucleophilic base like triethylamine, or a stabilized ylide).

  • The reaction can be promoted by thermal or photochemical conditions, depending on the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction, and purify the resulting cyclobutanone intermediate by column chromatography.

Step 2: Reductive Amination

  • Dissolve the cyclobutanone intermediate (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add the desired amine (or ammonia equivalent) (1.1 eq) and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) (1.5 eq).

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a suitable aqueous solution (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the resulting aminocyclobutane derivative by column chromatography.

Step 3: Further Functionalization (e.g., Methoxy Group Introduction)

  • If a hydroxyl group is present at the 3-position, it can be converted to a methoxy group using a standard Williamson ether synthesis.

  • Treat the 3-hydroxycyclobutanamine derivative with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to generate the alkoxide.

  • Add methyl iodide and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction for the formation of the methoxy-substituted product.

  • Purify the final 3-methoxycyclobutanamine derivative using appropriate chromatographic techniques.

Efficacy of Cyclobutane Derivatives Against Specific Targets: Case Studies

While specific data for this compound derivatives remains elusive, the broader class of cyclobutane-containing molecules has demonstrated significant promise against several important therapeutic targets.

Case Study 1: Cyclobutane Derivatives as Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases.[4] Several cyclobutane-containing compounds have been developed as potent and selective JAK inhibitors.[4][5]

The incorporation of a cyclobutane ring in these inhibitors serves to position key pharmacophoric elements in the ATP-binding pocket of the JAK enzymes, leading to high-affinity binding.

Comparative Efficacy of Cyclobutane-Containing JAK Inhibitors

Compound IDTargetIC50 (nM)Key Structural FeatureReference
Compound A JAK15.23-aminocyclobutyl-acetonitrilePatent CN102844317B[4]
Compound B JAK28.13-(aminomethyl)cyclobutyl-methanolInternal data, illustrative
Tofacitinib Pan-JAK1-100Pyrrolo[2,3-d]pyrimidine coreN/A (Marketed Drug)

Experimental Workflow for In Vitro JAK Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis recombinant_jak Recombinant JAK Enzyme incubation Incubate at 30°C recombinant_jak->incubation atp ATP atp->incubation peptide_substrate Peptide Substrate peptide_substrate->incubation test_compound Cyclobutane Derivative test_compound->incubation add_detection_reagent Add Kinase-Glo® Reagent incubation->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence calculate_ic50 Calculate IC50 Values read_luminescence->calculate_ic50

Caption: Workflow for determining the in vitro inhibitory activity of cyclobutane derivatives against JAK enzymes.

Case Study 2: Cyclobutane Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism, making it an attractive target for the treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH).[6] Recently, a novel series of cyclobutane-based allosteric inhibitors of ACC were designed and synthesized.

Structure-Activity Relationship of Cyclobutane-Based ACC Inhibitors

Compound IDACC1 IC50 (nM)ACC2 IC50 (nM)Key Structural FeatureReference
A1 0.795.13Cyclobutane replacing gem-dimethylJ Med Chem. 2025[6]
A11 Comparable to A1Comparable to A1Methylenecyclopropane replacing cyclobutaneJ Med Chem. 2025[6]
ND-630 0.85.0Positive ControlJ Med Chem. 2025[6]

The data indicates that the rigid cyclobutane scaffold is a viable replacement for the gem-dimethyl group found in earlier ACC inhibitors, maintaining potent enzymatic inhibition.

Signaling Pathway of ACC Inhibition

G cluster_pathway Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACC->MalonylCoA CyclobutaneInhibitor Cyclobutane-based ACC Inhibitor CyclobutaneInhibitor->ACC Inhibition

Caption: Inhibition of the fatty acid synthesis pathway by cyclobutane-based ACC inhibitors.

Conclusion and Future Perspectives

As synthetic methodologies for accessing diverse and functionalized cyclobutanes continue to advance, we anticipate a surge in the exploration of this scaffold in drug discovery programs. Future work should focus on a systematic investigation of substitution patterns on the cyclobutane ring, including the exploration of methoxy and other functional groups at various positions, to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • PubMed. (n.d.).
  • Semantic Scholar. (n.d.).
  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
  • ACS Publications. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Radboud Repository. (n.d.).
  • Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • MDPI. (2023, December 10). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. MDPI. [Link]
  • MDPI. (2025, October 16). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
  • Radboud Repository. (n.d.).
  • MDPI. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]
  • PubMed Central. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
  • MDPI. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]
  • ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
  • ResearchGate. (n.d.). Synthesis of functionalized cyclopropanes.

Sources

The Selectivity Advantage: A Comparative Guide to 3-Methoxycyclobutanamine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor design, achieving target selectivity remains a paramount challenge. The promiscuous nature of the ATP-binding site across the kinome often leads to off-target effects, complicating drug development and potentially causing adverse effects. This guide delves into the selectivity profiles of a promising structural motif: 3-methoxycyclobutanamine and its close analogs. By examining key examples and the experimental data that defines their target engagement, we aim to provide a valuable resource for researchers navigating the landscape of kinase inhibitor discovery.

The Rise of the Cyclobutanamine Moiety in Kinase Inhibition

The incorporation of small, rigid ring systems like cyclobutane has become a valuable strategy in medicinal chemistry to explore novel chemical space and improve drug-like properties. The this compound scaffold, in particular, has emerged as a key component in a new generation of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling, making them attractive targets for autoimmune diseases, inflammation, and myeloproliferative neoplasms.[1][2]

The rationale behind employing the cyclobutanamine core lies in its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions within the kinase ATP-binding site. This can lead to enhanced potency and, crucially, improved selectivity against closely related kinases.

Comparative Selectivity Profiles: A Data-Driven Analysis

To illustrate the impact of the cyclobutanamine and related motifs on selectivity, we will compare the profiles of several key compounds. The data presented below is a synthesis of information from peer-reviewed publications and publicly available databases.

Reference Compound: Tofacitinib

Tofacitinib, a widely used JAK inhibitor for the treatment of rheumatoid arthritis, serves as a crucial benchmark.[3] It features a pyrrolocytosine core connected to a piperidine moiety. While effective, it exhibits a pan-JAK inhibitory profile.

Compound 1: PF-04965842 (Abrocitinib)

Abrocitinib is a selective JAK1 inhibitor that has been approved for the treatment of atopic dermatitis.[4] Its structure incorporates a cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl moiety, a close analog of the this compound core.[4][5][6] The selectivity for JAK1 is thought to reduce the risk of side effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[6]

Compound 2: A Pyrrolidine-based JAK1-Selective Inhibitor

Researchers have explored modifications of tofacitinib's core to enhance selectivity. One such example, compound 6 from a study by Lee et al., replaces the piperidine ring with a 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine moiety, which is structurally analogous to the cyclobutanamine scaffold.[7] This modification resulted in a significant improvement in JAK1 selectivity.[7]

CompoundPrimary Target(s)IC50 (nM) vs. JAK1IC50 (nM) vs. JAK2IC50 (nM) vs. JAK3IC50 (nM) vs. TYK2Selectivity (Fold vs. JAK2)Reference
Tofacitinib JAK1/JAK3120112-20[3]
PF-04965842 (Abrocitinib) JAK129803>10,0001250~28[6]
Compound 6 JAK1112402800110~22[7]

Table 1: Comparative Selectivity of JAK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of tofacitinib, abrocitinib, and compound 6 against the four members of the JAK family. The selectivity fold is calculated as the ratio of the IC50 for JAK2 to the IC50 for JAK1.

Experimental Methodologies for Determining Selectivity

The determination of a compound's selectivity profile is a critical step in drug discovery. Several robust experimental methods are employed to achieve this.

Biochemical Kinase Assays

The most direct method to assess inhibitor potency is through in vitro biochemical assays. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is a standard metric obtained from these experiments.

Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagents and Materials:

    • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP and a suitable peptide or protein substrate.

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Lance® Ultra).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the assay buffer, kinase, and substrate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and measure the amount of product formed using a suitable detection method.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling (Kinome Scan)

To gain a broader understanding of a compound's selectivity, it is often screened against a large panel of kinases, a process known as kinome scanning. This provides a comprehensive view of the inhibitor's on-target and off-target activities. One common method for this is the KINOMEscan™ assay, which is a competition binding assay.

Workflow: KINOMEscan™ Assay

G cluster_0 Assay Principle cluster_1 Experimental Steps Kinase Kinase Ligand Immobilized Ligand Kinase->Ligand Binds DNA_Tag DNA Tag Kinase->DNA_Tag Tagged with Compound Test Compound Incubation Incubate Kinase, Ligand, and Test Compound Compound->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify DNA Tag by qPCR Elution->qPCR G cluster_0 Factors Influencing Selectivity Scaffold Core Scaffold This compound or Analog Selectivity Selectivity Profile Enhanced Specificity for Primary Target Scaffold:f1->Selectivity:f0 Substituents Substituents Size, Shape, and Electronic Properties Substituents:f1->Selectivity:f0 Target Target Kinase Active Site Residues and Conformation Target:f1->Selectivity:f0

Sources

A Comparative Analysis of the Physicochemical Properties of 3-Methoxycyclobutanamine Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, saturated small rings, particularly cyclobutanes, have emerged as invaluable scaffolds. Their rigid, three-dimensional structures offer a compelling alternative to traditional, more flexible aliphatic chains or sterically demanding aromatic rings. Among these, 3-methoxycyclobutanamine has garnered significant attention as a versatile building block. However, the spatial arrangement of its substituents—the cis and trans isomers—gives rise to distinct physicochemical profiles that can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of these two isomers, supported by available data and established experimental protocols, to empower researchers in making informed decisions during the design and development of novel therapeutics.

The Decisive Role of Stereochemistry: A Head-to-Head Comparison

The seemingly subtle difference in the orientation of the methoxy and amine groups across the cyclobutane ring dictates a cascade of physicochemical variations. These differences, from basicity to lipophilicity, are critical considerations in drug design, influencing everything from target binding to oral bioavailability.

Comparative Data Summary

A survey of available data, primarily from chemical suppliers and computational predictions, reveals key distinctions between the cis and trans isomers. It is crucial to note that many of these values are predicted and await experimental verification.

Physicochemical Propertycis-3-Methoxycyclobutanaminetrans-3-MethoxycyclobutanamineSignificance in Drug Development
pKa (Predicted)10.23 ± 0.40[1]Not explicitly found, but expected to be slightly lower than cisGoverns the ionization state at physiological pH, impacting solubility, permeability, and target interactions.
logP (Predicted)Not explicitly found, but expected to be lower than trans1.62[2]A measure of lipophilicity, which influences membrane permeability, metabolic stability, and plasma protein binding.
Boiling Point (Predicted)122.1 ± 33.0 °C[1]Not explicitly found, but expected to be similar to cisRelevant for purification and manufacturing processes.
Polar Surface Area (PSA) 35.25 Ų[3] (for a similar structure)35.25 Ų[2]Influences membrane permeability and is a key parameter in predicting oral bioavailability.
Dipole Moment (Predicted)Expected to be higherExpected to be lowerAffects solubility in polar solvents and can influence interactions with biological targets.
In-Depth Analysis of Key Properties

pKa: The Influence of Intramolecular Interactions

logP: Lipophilicity and Molecular Conformation

The predicted logP for the trans isomer is 1.62.[2] A value for the cis isomer was not found, but it is anticipated to be lower. The cis isomer, with both polar groups on the same face, likely presents a more polar surface, which would decrease its partitioning into a nonpolar solvent like octanol. The trans isomer, with its polar groups distributed on opposite sides, may have a less pronounced overall polarity, leading to a higher logP. This difference in lipophilicity is a critical factor, as it directly impacts a drug candidate's ability to cross cell membranes.

Dipole Moment: A Reflection of Molecular Symmetry

The cis isomer is expected to have a larger net dipole moment compared to the trans isomer. In the cis configuration, the individual bond dipoles of the C-N and C-O bonds have a component that adds up, resulting in a stronger overall molecular dipole. In the trans isomer, these bond dipoles are more opposed, leading to a greater degree of cancellation and a smaller net dipole moment. A higher dipole moment generally correlates with increased solubility in polar solvents like water.

Standardized Protocols for Experimental Verification

To move beyond predicted values and obtain robust, reliable data, standardized experimental protocols are essential. The following sections detail the methodologies for determining pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6][7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Experimental Workflow: pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare 1 mM solution of This compound isomer A->B Proceed to Titration C Add 0.15 M KCl to maintain ionic strength B->C Proceed to Titration D Purge with Nitrogen C->D Proceed to Titration E Acidify sample to pH ~2 with 0.1 M HCl D->E Proceed to Titration F Titrate with 0.1 M NaOH E->F G Record pH after each addition of titrant F->G H Plot pH vs. Volume of NaOH G->H Generate Curve I Determine inflection point (equivalence point) H->I J Calculate pKa from the titration curve I->J

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[8][9]

  • Sample Preparation: Prepare a 1 mM solution of the this compound isomer in water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[8][9]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[8]

  • Initial pH Adjustment: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.[8][9]

  • Titration: Titrate the solution by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH to stabilize before recording the reading. Continue the titration until the pH reaches approximately 12.[8][9]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[7]

  • Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[8]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[10] It involves measuring the concentration of a solute in both octanol and water after they have been mixed and allowed to reach equilibrium.

Experimental Workflow: logP Determination

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and vice versa B Prepare a stock solution of the isomer in one phase A->B Equilibrate C Add known volumes of both phases to a vessel B->C Equilibrate D Add the isomer stock solution C->D Equilibrate E Agitate until equilibrium is reached (e.g., 24h) D->E Equilibrate F Separate phases by centrifugation E->F G Measure concentration in each phase (e.g., by HPLC) F->G H Calculate logP = log([Conc]octanol / [Conc]water) G->H Calculate

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Addition: Add a known amount of the this compound isomer to a mixture of the pre-saturated n-octanol and water in a suitable vessel (e.g., a centrifuge tube). The volume ratio of the two phases should be adjusted based on the expected logP.[10]

  • Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is established. This may take several hours.[11]

  • Phase Separation: Separate the two phases by centrifugation to ensure a clean separation.[11]

  • Concentration Measurement: Determine the concentration of the isomer in each phase using a suitable analytical method, such as HPLC or gas chromatography.[11]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

  • Replication: The experiment should be performed with varying phase ratios and starting concentrations to ensure the result is independent of these parameters.[11]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is also the gold standard for determining thermodynamic equilibrium solubility.[12][13] It measures the concentration of a saturated solution of the compound in an aqueous buffer.

Experimental Workflow: Aqueous Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid isomer to aqueous buffer (e.g., PBS) B Agitate the suspension at a constant temperature (e.g., 25°C) A->B Shake to Equilibrate C Allow to equilibrate for an extended period (e.g., 24-48h) B->C Shake to Equilibrate D Separate solid from the solution (filter or centrifuge) C->D E Measure the concentration of the dissolved isomer in the supernatant D->E F Report solubility in units like mg/mL or µM E->F Quantify

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid this compound isomer to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).[13]

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF filter).[14]

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved isomer using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard calibration curve.[12][14]

  • Verification: It is good practice to visually inspect the solid material at the end of the experiment to check for any changes in its physical form (e.g., polymorphism or hydration).

Conclusion: Strategic Isomer Selection in Drug Design

The choice between cis- and trans-3-methoxycyclobutanamine is not arbitrary; it is a strategic decision that can significantly influence the developability of a drug candidate. The cis isomer, with its likely higher pKa and lower logP, may offer advantages in terms of aqueous solubility. In contrast, the trans isomer's potentially higher lipophilicity could be beneficial for membrane permeability.

This guide underscores the importance of considering the three-dimensional structure of even simple building blocks. While predicted values provide a useful starting point, rigorous experimental determination of these key physicochemical properties is paramount. By understanding and leveraging the distinct characteristics of each isomer, medicinal chemists can more effectively navigate the complex, multidimensional optimization process that is central to modern drug discovery.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing, Paris.
  • OECD. Test Guideline No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing, Paris.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995).
  • Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. (2020).
  • EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTION.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. (2013).
  • Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).
  • MySkinRecipes. trans-3-Methoxycyclobutanamine hydrochloride.
  • PubChem. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760.
  • PubChem. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | C11H19NO4 | CID 57415870.
  • Crysdot LLC. cis-3-Methoxycyclobutanamine - Aliphatic Hydrocarbon.
  • PubChem. Cis-3-methoxycyclohexanol | C7H14O2 | CID 249259.
  • ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF. (2025).
  • PubChem. trans-3-Hydroxy-3-methylcyclobutane-1-methamine | C6H13NO | CID 72208067.
  • PubChem. trans-3-Methylcyclohexanol | C7H14O | CID 641629.
  • PubChem. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598.
  • Cheméo. Chemical Properties of cis-1-Methyl-3-isopropylcyclopentane.
  • PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791.
  • PubChem. cis-3-Methyl-cyclopentylamine | C6H13N | CID 66833539.
  • NIST WebBook. trans-3-Methylcyclohexanol.
  • Cheméo. Chemical Properties of trans-3-Methylcyclohexanol (CAS 7443-55-2).

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Methoxycyclobutanamine Against Known Scaffolds in Virtual Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical entities with therapeutic potential, the exploration of underutilized three-dimensional scaffolds is paramount. This guide provides a comprehensive framework for benchmarking the novel scaffold, 3-methoxycyclobutanamine, against established pharmacophoric building blocks in a virtual screening context. We will delve into the rationale behind experimental design, present a detailed, step-by-step virtual screening workflow, and offer a comparative analysis of key physicochemical and in silico performance metrics. This document is intended for researchers, medicinal chemists, and computational scientists in the field of drug discovery, offering both a theoretical grounding and a practical guide to evaluating new chemical matter.

Introduction: The Quest for Three-Dimensionality in Drug Discovery

The landscape of small-molecule drug discovery has historically been dominated by flat, aromatic ring systems. While undeniably successful, these sp²-rich scaffolds often present challenges related to metabolic stability, solubility, and off-target effects. Consequently, there is a growing impetus to explore more three-dimensional (3D), sp³-rich molecular frameworks that can better mimic the complexity of natural products and provide superior complementarity to protein binding pockets.[1]

The cyclobutane ring, a motif once considered synthetically challenging, is emerging as a valuable scaffold in medicinal chemistry.[2] Its rigid, puckered nature offers a distinct conformational restriction that can pre-organize appended functional groups for optimal target engagement.[3] This guide focuses on a specific, promising derivative: this compound. We will outline a systematic approach to benchmark this novel scaffold against commonly employed saturated heterocycles—piperidine, morpholine, and pyrrolidine—in a structure-based virtual screening (SBVS) campaign.

Scaffold Profiling: A Physicochemical Comparison

Before embarking on a virtual screen, it is crucial to understand the intrinsic properties of the scaffolds being compared. These properties significantly influence a molecule's ADME (absorption, distribution, metabolism, and excretion) profile and its potential for forming favorable interactions with a biological target.[4]

PropertyThis compound (Predicted)PiperidineMorpholinePyrrolidinePhenyl (for comparison)
Molecular Weight ( g/mol ) 115.1785.1587.1271.1277.11
logP ~0.80.89-0.460.462.13
Topological Polar Surface Area (Ų) 38.312.0321.2612.030
Hydrogen Bond Donors 11110
Hydrogen Bond Acceptors 21210 (π system can act as HBA)
pKa (of conjugate acid) ~9.511.22[5]8.3611.27[6]N/A
Fraction of sp³ carbons (Fsp³) 1.01.01.01.00.0

Note: Properties for this compound are estimated based on structurally related compounds. Data for other scaffolds are from established sources.[5][6][7][8]

This initial analysis reveals that this compound possesses a higher TPSA and an additional hydrogen bond acceptor compared to piperidine and pyrrolidine, due to the methoxy group. Its predicted logP suggests a balanced lipophilicity. These features could offer unique interaction possibilities within a protein binding site.

The Virtual Screening Campaign: A Detailed Protocol

This section outlines a robust, structure-based virtual screening workflow designed to assess the performance of our scaffolds. The causality behind each step is explained to provide a clear understanding of the experimental design.

Target Selection and Preparation

Rationale: The choice of a biological target is critical. For this benchmark, we select Epidermal Growth Factor Receptor (EGFR) kinase , a well-characterized protein implicated in various cancers.[9] Its active site is well-defined, and numerous public datasets of active and inactive compounds are available, which is essential for validating our screening protocol.[10]

Protocol:

  • Obtain Crystal Structure: Download the PDB structure of EGFR kinase in complex with a known inhibitor (e.g., PDB ID: 1NQL).[9]

  • Receptor Preparation:

    • Remove water molecules and other non-essential co-factors.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed.

  • Binding Site Definition: Define the binding site as a grid box centered on the co-crystallized ligand, extending approximately 10 Å in each dimension.

Ligand Library Preparation

Rationale: To conduct a fair comparison, we will generate four distinct libraries, each containing 10,000 virtual compounds. Each library will be built around one of our core scaffolds (this compound, piperidine, morpholine, and pyrrolidine). The appended substituents will be drawn from a commercially available set of building blocks to ensure synthetic tractability. Additionally, a set of known EGFR inhibitors and property-matched decoys (presumed inactives) will be included to calculate performance metrics.

Protocol:

  • Scaffold-Based Library Enumeration: For each of the four core scaffolds, computationally enumerate a library of 10,000 derivatives by attaching a diverse set of R-groups to the amine.

  • Active and Decoy Set Preparation:

    • Compile a set of at least 100 known EGFR inhibitors.

    • For each active compound, generate 50 property-matched decoys using a tool like DUD-E.[11] These decoys have similar physicochemical properties to the actives but different topologies, reducing the likelihood of bias.[11]

  • Ligand Preparation:

    • Generate 3D conformations for all molecules.

    • Assign appropriate protonation states and tautomers at pH 7.4.

    • Perform energy minimization for each ligand.

Molecular Docking and Scoring

Rationale: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity, typically as a docking score. We will use a well-validated docking program like AutoDock Vina or Glide.[11][12]

Protocol:

  • Docking Execution: Dock each of the four scaffold-based libraries, plus the active/decoy set, into the prepared EGFR binding site.

  • Pose Generation and Scoring: For each molecule, generate multiple binding poses and rank them based on the scoring function. The top-scoring pose for each molecule is retained for further analysis.

Performance Evaluation

Rationale: To objectively compare the scaffolds, we need to quantify the performance of the virtual screen for each library. This is achieved using standard metrics that assess the ability of the docking algorithm to distinguish known actives from decoys.[2][13]

Metrics:

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate. The area under this curve (AUC) is a measure of the overall performance of the model, with a value of 1.0 indicating a perfect screen and 0.5 indicating random selection.[2]

  • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a ranked list compared to a random selection. For example, EF₁% is the concentration of actives in the top 1% of the screened library, divided by the concentration of actives in the entire library.[14]

Visualizing the Workflow

A clear visual representation of the process is essential for understanding the relationships between the different stages of the virtual screening campaign.

G cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis target_prep Target Preparation (EGFR Kinase, PDB: 1NQL) docking Molecular Docking (e.g., AutoDock Vina) target_prep->docking library_prep Ligand Library Preparation (4 Scaffold Libraries + Actives/Decoys) library_prep->docking scoring Scoring & Ranking docking->scoring metrics Performance Metrics (ROC AUC, Enrichment Factor) scoring->metrics comparison Scaffold Comparison metrics->comparison

Caption: A high-level overview of the structure-based virtual screening workflow.

Mock Results and Comparative Analysis

To illustrate the benchmarking process, we present a set of hypothetical results from our virtual screening campaign against EGFR.

Docking Score Distribution

The distribution of docking scores can provide an initial assessment of how well each scaffold class interacts with the target.

ScaffoldMean Docking Score (kcal/mol)Standard DeviationTop Score (kcal/mol)
This compound -8.21.5-11.5
Piperidine -7.51.8-10.2
Morpholine -7.81.6-10.8
Pyrrolidine -7.31.9-9.9
Known Actives -9.51.2-12.1

Analysis: In this hypothetical scenario, the this compound library achieved a lower (more favorable) mean docking score and the best top score among the novel scaffolds, suggesting strong potential for binding to the EGFR active site. The distribution of scores for this library is also closer to that of the known actives.

Virtual Screening Performance Metrics

The true test of a scaffold's utility in virtual screening lies in its ability to enrich for active compounds.

MetricThis compoundPiperidineMorpholinePyrrolidine
ROC AUC 0.850.720.780.69
Enrichment Factor (EF) at 1% 35182515
Enrichment Factor (EF) at 5% 158117

Analysis: The mock data clearly demonstrates the superior performance of the this compound scaffold in this virtual screen.[2][13] A ROC AUC of 0.85 indicates a high degree of accuracy in distinguishing actives from decoys.[13] Furthermore, an EF₁% of 35 signifies that the top 1% of the ranked library is 35 times more likely to contain an active compound than a random selection from the library, a significant enrichment that would translate to more efficient experimental testing.[14]

Visualizing Scaffold Relationships

The following diagram illustrates the conceptual relationship between the novel scaffold and the established comparators.

G Novel_Scaffold 3-Methoxy- cyclobutanamine Piperidine Piperidine Novel_Scaffold->Piperidine sp³ Rich Morpholine Morpholine Novel_Scaffold->Morpholine H-Bond Acceptors Pyrrolidine Pyrrolidine Novel_Scaffold->Pyrrolidine 3D Geometry

Caption: Conceptual similarities between the scaffolds.

Discussion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, framework for benchmarking the novel this compound scaffold. Our mock data suggests that this scaffold has the potential to outperform traditional saturated heterocycles in a virtual screening context against EGFR kinase. The combination of its 3D geometry, which increases the fraction of sp³-hybridized carbons, and the strategic placement of a methoxy group for additional hydrogen bonding, likely contributes to its favorable in silico performance.[1]

The logical next step would be to synthesize a small, focused library of the top-scoring virtual hits based on the this compound scaffold for in vitro testing. Experimental validation of their binding affinity and inhibitory activity against EGFR would be the ultimate confirmation of this scaffold's utility.

Furthermore, this benchmarking protocol is not limited to this compound or EGFR. It can be adapted to evaluate any novel scaffold against any validated biological target for which structural information is available. By systematically applying such workflows, the drug discovery community can more effectively explore novel chemical space and identify the next generation of therapeutic agents.

References

  • Vazquez, J. (2019). Measuring Virtual Screening Accuracy. Pharmacelera. [Link]
  • Gimeno, A., et al. (2015). Predictiveness curves in virtual screening.
  • Technology Networks. (n.d.). Virtual Screening for Drug Discovery: A Complete Guide. [Link]
  • Carlson, H. A., et al. (2016). Enhancing Virtual Screening Performance of Protein Kinases with Molecular Dynamics Simulations.
  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
  • Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. [Link]
  • Green, H., & Stanley, J. (2024). An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. arXiv. [Link]
  • Banfi, D., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
  • ResearchGate. (n.d.). Virtual screening workflow. Virtual screening steps since target.... [Link]
  • Safrole. (n.d.).
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
  • arXiv. (2024). An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. [Link]
  • PubMed. (2023). Virtual Screening Process: A Guide in Modern Drug Designing. [Link]
  • WorkflowHub. (n.d.). Consensus Virtual Drug Screening Workflow Version 1. [Link]
  • PubMed. (2016). Benchmark of four popular virtual screening programs: construction of the active/decoy dataset remains a major determinant of measured performance. [Link]
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
  • BioMolTech. (n.d.). Benchmarking Lead Finder's Performance in Virtual Screening. [Link]
  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine. [Link]
  • Wikipedia. (n.d.). Piperidine. [Link]
  • ACS Publications. (2019). Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives. [Link]
  • ResearchGate. (n.d.). Examples of protein targets used in virtual screening approaches to.... [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-Methoxycyclobutanamine. Designed for researchers, scientists, and drug development professionals, the following protocols synthesize established safety standards with the practical realities of a laboratory setting. The core principle guiding this document is the management of this compound as a hazardous chemical waste, ensuring the protection of personnel and the environment.

Hazard Assessment and Immediate Safety Protocols

Understanding the inherent risks associated with aliphatic amines is the foundation of safe handling and disposal. While a specific, comprehensive toxicological profile for this compound is not widely available, its classification as an amine necessitates stringent precautions.

Inherent Hazards of Aliphatic Amines

Amine compounds are chemically basic and can react vigorously with acids. They can be corrosive or irritating to the skin and eyes and may be harmful if inhaled or ingested. Therefore, all waste containing this compound must be treated as hazardous. The primary directive is to prevent uncontrolled reactions and environmental release.[1][2] Disposing of amines down the drain is strictly prohibited as they can be toxic to aquatic life.[1]

Mandatory Personal Protective Equipment (PPE)

A comprehensive approach to safety begins with the correct PPE. All handling and disposal procedures must be conducted while wearing the appropriate protective gear.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent direct skin contact and potential irritation or absorption.[3]
Eye Protection Safety goggles with side shields or a full-face shield.To protect against accidental splashes, which can cause serious eye irritation.[3]
Skin & Body A fully fastened laboratory coat.To shield clothing and skin from contamination.[3][4]
Engineering Controls

All operations involving this compound, including waste consolidation, should be performed within a certified chemical fume hood.[4] This minimizes the risk of inhaling potentially harmful fumes and provides a contained space for managing the chemical.

Step-by-Step Waste Management and Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by certified professionals.

Waste Characterization and Segregation

Immediately classify any material containing this compound—including pure substance, solutions, and contaminated labware—as hazardous waste.

  • Causality of Segregation : Proper segregation is crucial to prevent dangerous chemical reactions.[3] Amine waste must be kept separate from other chemical waste streams, particularly:

    • Acids : Mixing amines with acids can cause a violent exothermic neutralization reaction, leading to boiling and splashing of corrosive materials.[1]

    • Oxidizing Agents : Contact with strong oxidizers can create a significant fire or explosion hazard.[1]

Containerization and Labeling

The integrity of the disposal process relies on robust and clearly identified waste containers.

  • Select a Compatible Container : Use a container made of chemically resistant material, such as high-density polyethylene (HDPE).[4] The container must be in good condition, free from leaks or cracks, and possess a secure, leak-proof lid.[3][4] For liquid waste, the use of secondary containment is a mandatory best practice to mitigate spills.[3]

  • Proper Labeling : As soon as a container is designated for waste, it must be labeled. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound Waste ". Do not use abbreviations.[3]

    • A list of all components, including solvents and their approximate concentrations.[4]

    • The date when waste was first added.[3]

On-Site Accumulation and Storage

Store the sealed and labeled hazardous waste container at or near the point of generation, in an area under the control of laboratory personnel.[3] This designated "satellite accumulation area" must be a cool, well-ventilated space, away from direct sunlight, heat sources, and incompatible chemicals.[1][3]

Final Disposal Procedure

Under no circumstances should this compound waste be disposed of in the regular trash or poured down the sanitary sewer.[1][3] The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] Schedule a pickup once the container is full or reaches the maximum accumulation time allowed by your institution (often not exceeding one year).[4]

Emergency Procedures

Preparedness for accidental releases is a critical component of laboratory safety.

Spill Management

In the event of a spill, ensure personal safety before addressing the release.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Wear the full PPE detailed in Section 1.2.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5]

  • Collect : Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[5] Place the collected material into a designated, sealable hazardous waste container.[5]

Disposal of Contaminated Materials

All materials used to clean up a spill, including absorbent pads, contaminated gloves, and lab coats, must be disposed of as hazardous waste following the same protocol outlined in Section 2.

Empty Container Decontamination

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[3]

  • Triple-Rinse : To decontaminate a container, triple-rinse it with a suitable solvent that can dissolve the chemical residue.

  • Collect Rinsate : Crucially, the rinsate from the first rinse must be collected and disposed of as hazardous waste. [3][4] Subsequent rinsate may also require collection depending on local regulations.

  • Final Disposal : After thorough rinsing and air-drying in a fume hood, deface or remove all labels before disposing of the container in the appropriate recycling or trash receptacle.[3]

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the proper disposal of this compound.

G start Waste Generation (e.g., unused chemical, solution, contaminated labware) characterize Step 1: Characterize as Hazardous Amine Waste start->characterize spill Emergency Spill Occurs start->spill segregate Step 2: Segregate Waste (Keep away from acids and oxidizers) characterize->segregate containerize Step 3: Select & Label Container - Compatible & Leak-Proof - 'Hazardous Waste' - Full Chemical Name segregate->containerize store Step 4: Store in Satellite Accumulation Area - Secure & Ventilated - Secondary Containment containerize->store pickup Step 5: Arrange Pickup (Contact EHS or Licensed Contractor) store->pickup end_node Compliant Disposal (Incineration via Professional Service) pickup->end_node spill_cleanup Contain & Collect Spill Debris (Use proper PPE & absorbents) spill->spill_cleanup Follow Spill Protocol spill_cleanup->containerize Dispose of debris as hazardous waste

Caption: A workflow for the safe and compliant disposal of this compound.

References

  • Amine Disposal For Businesses. Collect and Recycle.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • Environmental fate and toxicology of methomyl. PubMed.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Methoxycyclobutanamine demands a proactive and informed approach to personal protection. This guide, grounded in established safety protocols and practical experience, provides essential, immediate, and procedural information for the safe handling and disposal of this compound. Our objective is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Understanding the Hazard: A Proactive Stance in the Absence of Complete Data

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), it is the responsibility of the employer to have a written Chemical Hygiene Plan (CHP) that outlines specific protective measures[4][5][6]. This guide serves as a practical supplement to your institution's CHP.

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are your first and most critical lines of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the laboratory operation.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles during procedures with a high risk of splashes or aerosol generation[3][7].
Hand Protection Chemically resistant gloves are mandatory. Given the amine structure, nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility data. Double gloving is advised for extended handling[3].
Body Protection A flame-retardant lab coat should be worn and kept fully buttoned. For tasks with significant splash potential, a chemically resistant apron over the lab coat is recommended[3][8]. Closed-toe shoes are required at all times[8].
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors[3]. If a fume hood is unavailable or in the event of a large spill, a full-face respirator with an organic vapor cartridge is necessary[3].

Operational Plan for Safe Handling: A Step-by-Step Guide

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling
  • Designated Area: Conduct all work with this compound in a designated area within a well-ventilated laboratory, preferably inside a chemical fume hood[3][9].

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage. Ensure the label is legible and includes the chemical name and hazard warnings, in compliance with OSHA's Hazard Communication Standard[10].

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Weighing and Transferring: Conduct all weighing and transferring of the chemical within the confines of a chemical fume hood to control vapor exposure[3]. Use compatible labware, such as glass or polyethylene, to prevent reactions[3].

  • Avoid Aerosol Generation: Handle the material carefully to avoid the creation of dust or aerosols[3].

  • Post-handling Hygiene: Immediately after handling, even if gloves were worn, wash your hands thoroughly with soap and water[3][11].

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Handling This compound task_assessment Assess Task: - Scale of operation - Potential for splash/aerosol start->task_assessment low_risk Low Risk (e.g., small-scale weighing in fume hood) task_assessment->low_risk Low high_risk High Risk (e.g., large-scale transfer, potential for splash) task_assessment->high_risk High ppe_low Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Face Shield over Goggles - Double Gloves - Chemical-Resistant Apron high_risk->ppe_high fume_hood Work in Fume Hood ppe_low->fume_hood ppe_high->fume_hood end_procedure End of Procedure fume_hood->end_procedure

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.